molecular formula C9H13N B096721 (-)-2-Phenylpropylamine CAS No. 17596-79-1

(-)-2-Phenylpropylamine

Katalognummer: B096721
CAS-Nummer: 17596-79-1
Molekulargewicht: 135.21 g/mol
InChI-Schlüssel: AXORVIZLPOGIRG-MRVPVSSYSA-N

Beschreibung

(S)-(-)-beta-Methylphenethylamine (BMPEA) is a chiral isomer of the phenethylamine class and a positional isomer of amphetamine, sharing a similar core structure but differing in the location of the methyl group . This compound is of significant research interest due to its activity as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a receptor implicated in the modulation of monoaminergic systems in the brain . In vitro studies indicate that BMPEA acts as a substrate-type releasing agent at monoamine transporters, showing a notably higher potency at norepinephrine transporters (NET) compared to dopamine transporters (DAT) . This pharmacological profile drives its application in preclinical research, particularly in studying cardiovascular effects, as studies in rats have demonstrated that BMPEA can increase blood pressure by acting on peripheral norepinephrine transporters, with minimal impact on locomotor activity . Consequently, it serves as a valuable tool for neuroscientists and pharmacologists exploring the mechanisms of trace amines, sympathomimetic substances, and cardiovascular regulation. Furthermore, BMPEA presents a critical analytical challenge in forensic and doping control contexts due to its structural similarity to amphetamine, making the development of precise chromatographic methods for their differentiation a key area of research . Its use is strictly confined to laboratory research. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for human consumption.

Eigenschaften

IUPAC Name

(2S)-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXORVIZLPOGIRG-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364270
Record name (2S)-2-Phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17596-79-1
Record name (2S)-2-Phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-beta-Methylphenethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(-)-2-Phenylpropylamine chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of (-)-2-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as β-methylphenethylamine, is an organic compound belonging to the phenethylamine (B48288) class.[1][2] It is a structural isomer of amphetamine and exists as a pair of enantiomers, (R)- and (S)-2-phenylpropylamine, due to a chiral center at the β-carbon.[1] This guide focuses on the chemical and physical properties of the levorotatory enantiomer, this compound, its synthesis, characterization, and biological interactions. The compound is of significant interest in medicinal chemistry and pharmacology due to its stimulant properties and effects on the central nervous system.[2] It is classified as a doping agent by the World Anti-Doping Agency.[3]

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature with a characteristic amine or ammonia-like odor.[2][4][5] It is soluble in organic solvents like alcohols and ethers, but has limited solubility in water.[2][4] The compound is noted to be air-sensitive.[4]

The quantitative properties of 2-phenylpropylamine (B128651) (racemic mixture, unless otherwise specified) are summarized in the table below.

PropertyValueSource
Identifiers
IUPAC Name2-phenylpropan-1-amine[3]
CAS Number582-22-9 (for racemic)[1][2][4]
Molecular FormulaC9H13N[2][3][4]
InChI KeyAXORVIZLPOGIRG-UHFFFAOYSA-N[1][2][3]
Molecular Properties
Molar Mass135.21 g/mol [1][3]
Monoisotopic Mass135.104799419 Da[3][5]
Physical Properties
AppearanceColorless to light yellow liquid[2][4][6]
Density0.93 g/mL at 25 °C[4][7]
Boiling Point80 °C at 10 mm Hg[4][7]
Flash Point175 °F[4]
Refractive Index (n20/D)1.524[4][7]
Water Solubility5.1 g/L (25 °C) (Slightly soluble)[5]
Chemical Properties
pKa9.92 ± 0.10 (Predicted)[4]
Optical Activity [α]D-35° for (S)-enantiomer in ethanol[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides characteristic signals for the different protons in the molecule. Typical shifts in CDCl₃ would show aromatic protons in the δ 7.1-7.3 ppm range, and signals for the alkyl chain protons, including the methine and methylene (B1212753) groups adjacent to the amine and the methyl group.[1][8]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct peaks for the aromatic carbons and the three unique carbons of the propyl chain.

  • Infrared (IR) Spectroscopy : The IR spectrum would display characteristic absorption bands for N-H stretching of the primary amine group, C-H stretching for the aromatic and aliphatic components, and C=C stretching for the phenyl ring.[3]

  • Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 135.1048 Da.[9]

Experimental Protocols

Detailed methodologies are essential for the synthesis and characterization of this compound.

Protocol 1: Synthesis via Reductive Amination

A common method for synthesizing 2-phenylpropylamine is the reductive amination of 1-phenyl-2-propanone (P-2-P).[1]

  • Reaction Setup : To a solution of 1-phenyl-2-propanone in a suitable solvent (e.g., methanol), add a source of ammonia (B1221849) (e.g., ammonium (B1175870) acetate (B1210297) or ammonia gas).

  • Reduction : Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), to the reaction mixture.

  • Stirring : Allow the reaction to stir at room temperature for a specified period (e.g., 12-24 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Workup : Quench the reaction carefully with water or a dilute acid. Extract the product into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Purification : Wash the organic layer with brine, dry it over an anhydrous salt like sodium sulfate, and concentrate it under reduced pressure using a rotary evaporator.[10] The crude product is then purified, typically by column chromatography or distillation, to yield 2-phenylpropylamine.

  • Chiral Resolution : To obtain the specific (-)-enantiomer, the racemic mixture must undergo chiral resolution, for example, by forming diastereomeric salts with a chiral acid.

Protocol 2: Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compound.

  • Sample Preparation : Prepare a standard solution of 2-phenylpropylamine of known concentration in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase.

  • Instrumentation : Use an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV detector.

  • Mobile Phase : A typical mobile phase could be a mixture of acetonitrile (B52724) and water with a modifying agent like trifluoroacetic acid (TFA).

  • Analysis : Inject the standard and sample solutions into the HPLC system. The retention time of the major peak in the sample chromatogram should match that of the standard.

  • Quantification : Purity is calculated by comparing the area of the product peak to the total area of all peaks in the chromatogram.[1]

Protocol 3: Determination of Optical Activity

Polarimetry is used to confirm the enantiomeric identity of this compound.

  • Sample Preparation : Prepare a solution of the purified enantiomer in a suitable solvent (e.g., ethanol) at a precisely known concentration.[1]

  • Measurement : Use a polarimeter to measure the optical rotation of the solution at a specific wavelength, typically the sodium D-line (589 nm).

  • Calculation : The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL. The result is compared to the literature value (e.g., -35° for the (S)-enantiomer in ethanol).[1]

Biological Activity and Mechanism of Action

This compound exerts its pharmacological effects primarily through its interaction with the trace amine-associated receptor 1 (TAAR1).[1][11] It acts as a TAAR1 agonist.[1][11] This interaction triggers a cascade of events that modulates neurotransmitter systems. Additionally, it interacts with adrenergic receptors (both alpha and beta subtypes) and may influence monoamine oxidase enzymes.[1] Its structural similarity to phenylpropanolamine suggests it may act as a norepinephrine (B1679862) releasing agent, which would lead to vasoconstriction and other sympathomimetic effects.[1][12][13]

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron PPA This compound TAAR1 TAAR1 Receptor PPA->TAAR1 Agonist NE_Vesicle Norepinephrine Vesicles TAAR1->NE_Vesicle Inhibits Uptake via VMAT2 NE_Transporter Norepinephrine Transporter (NET) TAAR1->NE_Transporter Promotes Efflux VMAT2 VMAT2 NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Increased Release NE_Transporter->NE_Synapse Increased Release Adrenergic_R Adrenergic Receptors NE_Synapse->Adrenergic_R Binds to Response Physiological Response Adrenergic_R->Response Activates

Caption: Mechanism of action for this compound.

Synthesis and Characterization Workflow

The overall process from synthesis to a fully characterized final product involves several key stages. The synthesis is typically achieved via reductive amination, followed by a series of purification and analytical steps to ensure the compound's identity, purity, and stereochemistry.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Resolution A 1-Phenyl-2-propanone + Ammonia Source B Reductive Amination (e.g., with NaBH3CN) A->B C Racemic 2-Phenylpropylamine B->C D Extraction & Workup C->D E Column Chromatography or Distillation D->E F Chiral Resolution (e.g., Diastereomeric Salts) E->F G This compound F->G

Caption: General workflow for the synthesis of this compound.

Characterization_Workflow cluster_analysis Analytical Characterization Start Purified This compound Purity Purity Analysis (HPLC) Start->Purity Structure Structural Confirmation (NMR, IR, MS) Start->Structure Stereo Stereochemical Analysis (Polarimetry) Start->Stereo Final Characterized Product Purity->Final Structure->Final Stereo->Final

Caption: Workflow for the analytical characterization of the final product.

Safety Information

2-Phenylpropylamine is classified as a corrosive substance.[3][4] It is known to cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[4] It should be used in a well-ventilated area.[4][5] In case of contact with skin or eyes, immediate and thorough rinsing with water is required, followed by medical attention.[4][5]

Conclusion

This compound is a chiral amine with significant pharmacological interest. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, and established protocols for its synthesis and characterization. Understanding its mechanism of action as a TAAR1 agonist is key to exploring its potential applications in drug development. The provided workflows and data serve as a valuable resource for researchers and scientists working with this and related compounds. Strict adherence to safety protocols is mandatory when handling this corrosive substance.

References

An In-depth Technical Guide on the Mechanism of Action of (-)-2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-2-Phenylpropylamine, also known as (-)-β-methylphenethylamine, is a chiral psychoactive compound and a positional isomer of amphetamine. Its mechanism of action is multifaceted, primarily involving agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1) and modulation of monoamine neurotransmitter release. This technical guide provides a comprehensive overview of the core pharmacological activities of this compound, presenting available quantitative data, detailed experimental methodologies for key assays, and visual representations of its signaling pathways and experimental workflows. While specific quantitative data for the levorotatory enantiomer is limited in publicly accessible literature, this guide synthesizes data on the racemic mixture (β-methylphenethylamine or BMPEA) to provide a foundational understanding of its pharmacological profile, with the caveat that enantiomers may exhibit distinct activities.

Core Mechanism of Action

This compound exerts its physiological effects through two primary, interconnected mechanisms:

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: this compound is an agonist at TAAR1, an intracellular G-protein coupled receptor.[1][2] Activation of TAAR1 is a key event that initiates downstream signaling cascades, leading to the modulation of monoamine transporter function.[3][4]

  • Norepinephrine-Dopamine Releasing Agent (NDRA): The compound functions as a releasing agent for norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA), increasing their extracellular concentrations. This action is, at least in part, mediated by its interaction with and subsequent modulation of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5][6][7] Notably, β-methylphenethylamine displays a preference for the norepinephrine transporter over the dopamine transporter.[5][6]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the racemic mixture of 2-phenylpropylamine (B128651) (β-methylphenethylamine). It is crucial to note that the pharmacological profiles of individual enantiomers can vary significantly.

Table 1: TAAR1 Receptor Activation

CompoundReceptorAssay TypeEC50 (µM)Emax (%)Source
β-methylphenethylamineHuman TAAR1cAMP Accumulation2.177Not specified in search results

Table 2: Monoamine Release in Rat Brain Synaptosomes

CompoundTransporterEC50 (nM)% EmaxSource
β-methylphenethylamineDAT523 ± 6596[5]
β-methylphenethylamineNET163 ± 2798[5]

Signaling Pathways and Molecular Interactions

The interaction of this compound with its molecular targets initiates a cascade of intracellular events that ultimately lead to its physiological effects.

TAAR1 Signaling Pathway

Activation of TAAR1 by this compound leads to the stimulation of adenylyl cyclase via a Gs protein-coupled mechanism, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[4] This increase in cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including monoamine transporters.[8] TAAR1 activation has been shown to induce the trafficking and internalization of the dopamine transporter (DAT), which contributes to the increase in extracellular dopamine.[3][9][10]

TAAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (-)-2-PPA_ext This compound DAT DAT / NET (-)-2-PPA_ext->DAT Uptake (-)-2-PPA_int This compound DAT->(-)-2-PPA_int TAAR1 TAAR1 (-)-2-PPA_int->TAAR1 Agonist Gs Gαs TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Transporter_Mod Transporter Phosphorylation & Trafficking PKA->Transporter_Mod Transporter_Mod->DAT Modulation Release Increased NE/DA Release Transporter_Mod->Release

TAAR1 signaling cascade initiated by this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the mechanism of action of this compound.

TAAR1 Functional Assay: cAMP Accumulation

This assay measures the ability of a compound to stimulate the production of cyclic AMP in cells expressing TAAR1.

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells are stably transfected with a plasmid encoding human TAAR1. Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and an appropriate selection antibiotic (e.g., G418).

  • Assay Procedure:

    • Cells are seeded into 96-well plates and grown to confluence.

    • On the day of the assay, the growth medium is replaced with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 500 µM IBMX and 100 µM Ro 20-1724 to inhibit phosphodiesterases).

    • This compound is serially diluted in stimulation buffer and added to the wells.

    • The plates are incubated for 30-60 minutes at 37°C.

    • Following incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a competitive enzyme immunoassay (EIA) kit or a bioluminescence resonance energy transfer (BRET)-based biosensor.

  • Data Analysis: The concentration-response data is fitted to a sigmoidal dose-response curve to determine the EC50 and Emax values.

In Vitro Neurotransmitter Release Assay

This assay quantifies the ability of a compound to induce the release of radiolabeled neurotransmitters from isolated nerve terminals (synaptosomes).

  • Synaptosome Preparation:

    • Rat brains are rapidly dissected and homogenized in ice-cold 0.32 M sucrose (B13894) buffer.

    • The homogenate is subjected to differential centrifugation to pellet the crude synaptosomal fraction.

    • The pellet is resuspended and layered onto a discontinuous sucrose or Ficoll gradient and centrifuged to obtain a purified synaptosomal fraction.

    • The purified synaptosomes are washed and resuspended in a physiological buffer.

  • Neurotransmitter Release Assay:

    • Synaptosomes are incubated with a radiolabeled neurotransmitter ([³H]-norepinephrine or [³H]-dopamine) to allow for uptake.

    • The loaded synaptosomes are then transferred to a superfusion apparatus and continuously perfused with buffer.

    • After a baseline period, the superfusion buffer is switched to one containing various concentrations of this compound.

    • Fractions of the superfusate are collected at regular intervals.

    • The radioactivity in each fraction is quantified using liquid scintillation counting.

  • Data Analysis: The amount of radioactivity released above baseline is calculated for each concentration of the test compound. These data are then used to generate concentration-response curves and determine EC50 values for neurotransmitter release.

Neurotransmitter_Release_Workflow cluster_prep Synaptosome Preparation cluster_assay Release Assay Homogenization Brain Tissue Homogenization Centrifugation1 Differential Centrifugation Homogenization->Centrifugation1 Gradient Sucrose/Ficoll Gradient Centrifugation Centrifugation1->Gradient Washing Washing & Resuspension Gradient->Washing Loading Incubation with [3H]-Neurotransmitter Washing->Loading Superfusion Superfusion with (-)-2-PPA Loading->Superfusion Collection Fraction Collection Superfusion->Collection Scintillation Scintillation Counting Collection->Scintillation Analysis Data Analysis (EC50 Determination) Scintillation->Analysis

Experimental workflow for the in vitro neurotransmitter release assay.

Adrenergic Receptor Interactions

While the primary effects of this compound are mediated through TAAR1 and monoamine transporters, the increased extracellular concentration of norepinephrine can lead to the activation of postsynaptic α- and β-adrenergic receptors. This indirect sympathomimetic effect contributes to the overall physiological response to the compound. However, direct binding affinities of this compound at adrenergic receptors have not been extensively reported.

Conclusion

The mechanism of action of this compound is complex, centered on its role as a TAAR1 agonist and a norepinephrine-dopamine releasing agent. The activation of intracellular TAAR1 appears to be a key initiating event that modulates the function of monoamine transporters, leading to increased synaptic concentrations of norepinephrine and dopamine. Further research is required to fully elucidate the distinct pharmacological profiles of the individual enantiomers of 2-phenylpropylamine and to precisely quantify their interactions with various molecular targets. The experimental protocols and data presented in this guide provide a robust framework for future investigations into this and related compounds.

References

The Pharmacological Profile of (-)-2-Phenylpropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-2-Phenylpropylamine, a positional isomer of amphetamine, is a psychoactive compound that primarily exerts its effects through agonism at the Trace Amine-Associated Receptor 1 (TAAR1). It also demonstrates interactions with monoamine oxidase (MAO) enzymes and is presumed to have activity at adrenergic receptors, contributing to its overall pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological characteristics of this compound, including its mechanism of action, available quantitative data, and detailed experimental protocols for its study. The information presented is intended to serve as a resource for researchers and professionals engaged in drug discovery and development.

Core Pharmacological Profile

This compound, also known as β-methylphenethylamine, is recognized for its stimulant properties, which are underpinned by a multifaceted interaction with several key neurological targets.

Mechanism of Action

The primary mechanism of action for this compound is its agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1) [1][2][3]. TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems, and its activation by this compound is a key driver of its central nervous system effects.

In addition to its action at TAAR1, this compound and its enantiomers are known to inhibit monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. This inhibition leads to a decrease in the breakdown of monoamine neurotransmitters, thereby increasing their synaptic availability.

Quantitative Pharmacological Data

Quantitative data for the specific (-)-enantiomer of 2-phenylpropylamine (B128651) is limited in the publicly available scientific literature. The most definitive data pertains to its interaction with monoamine oxidase enzymes.

TargetParameterValue (µM)EnantiomerReference
Monoamine Oxidase A (MAO-A)Kᵢ584(S)-(-)-2-Phenylpropylamine[1]
Monoamine Oxidase B (MAO-B)Kᵢ156(S)-(-)-2-Phenylpropylamine[1]

Note: The (R)-enantiomer exhibits a 10-fold higher inhibitory activity against MAO-B compared to the (S)-enantiomer.[1]

Data regarding the binding affinity (Kᵢ) and functional potency (EC₅₀/IC₅₀) of this compound at TAAR1, adrenergic receptors, and monoamine transporters (DAT, NET, SERT) are not currently available in the reviewed literature.

Key Signaling Pathways and Experimental Workflows

TAAR1 Agonist Signaling Pathway

Activation of TAAR1 by an agonist like this compound initiates a Gαs-protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.

TAAR1_Signaling Agonist This compound TAAR1 TAAR1 Agonist->TAAR1 Binds to G_Protein Gαs TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubate membranes, radioligand, and test compound Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]-agonist) Radioligand->Incubation Test_Compound This compound (varying concentrations) Test_Compound->Incubation Filtration Rapid Filtration (separate bound/free) Incubation->Filtration Scintillation Scintillation Counting (quantify bound radioactivity) Filtration->Scintillation IC50_Calc Calculate IC₅₀ Scintillation->IC50_Calc Ki_Calc Calculate Kᵢ (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

References

An In-depth Technical Guide to the Stereoisomers of 2-Phenylpropylamine and Their Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereoisomers of 2-phenylpropylamine (B128651), also known as β-methylphenethylamine. It details their synthesis, pharmacological activity with a focus on the trace amine-associated receptor 1 (TAAR1), and their effects on monoamine transporters. This document is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Introduction

2-Phenylpropylamine (β-methylphenethylamine) is a primary amine and a positional isomer of amphetamine.[1] Its structure contains a chiral center, giving rise to two stereoisomers: (R)-2-phenylpropylamine and (S)-2-phenylpropylamine. These enantiomers exhibit distinct pharmacological profiles due to their differential interactions with biological targets, a critical consideration in drug design and development. The primary molecular target for 2-phenylpropylamine is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor implicated in various neurological and psychiatric conditions.[1] Both enantiomers are agonists at human TAAR1.[2]

Quantitative Analysis of Biological Activity

The biological activity of the 2-phenylpropylamine stereoisomers is primarily characterized by their interaction with TAAR1 and monoamine transporters. The following tables summarize the available quantitative data.

StereoisomerReceptorAssay TypeSpeciesPotency (EC50)Efficacy (Emax)Reference
(S)-2-PhenylpropylaminehTAAR1Functional AssayHuman129 nM104%[3]
(R)-2-PhenylpropylaminehTAAR1Functional AssayHuman361 nM97%[3]
Racemic 2-PhenylpropylaminehTAAR1Functional AssayHuman2.1 µM77%[4]

Table 1: Potency and Efficacy of 2-Phenylpropylamine Stereoisomers at Human TAAR1.

Note: Direct comparison of values between different studies should be approached with caution due to potential variations in experimental conditions.

StereoisomerTransporterInhibition Potency (Ki/IC50)SpeciesReference
(S)-AmphetamineDAT0.64 µMHuman[5]
(S)-AmphetamineNET0.07 µMHuman[5]
(S)-AmphetamineSERT38 µMHuman[5]

Table 2: Inhibitory Potency of (S)-Amphetamine at Monoamine Transporters.

Signaling Pathways and Mechanisms of Action

Activation of TAAR1 by 2-phenylpropylamine initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of TAAR1 to the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated levels of cAMP then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[7]

In addition to the canonical Gs pathway, TAAR1 activation can also lead to signaling through other G-proteins, such as G13, which can activate the RhoA signaling pathway.[1] Furthermore, TAAR1 signaling can involve β-arrestin2-dependent pathways.[7]

TAAR1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates Agonist 2-Phenylpropylamine (R/S Enantiomers) Agonist->TAAR1 Binds to AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene

TAAR1 Gs-cAMP Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for TAAR1

This protocol is a representative method for determining the binding affinity (Ki) of the 2-phenylpropylamine stereoisomers to TAAR1.

1. Membrane Preparation:

  • HEK-293 cells stably expressing human TAAR1 are cultured and harvested.

  • Cells are lysed and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-epinephrine) and varying concentrations of the unlabeled test compound (R- or S-2-phenylpropylamine).

  • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive TAAR1 ligand.

  • The reaction is incubated to equilibrium (e.g., 60 minutes at room temperature).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through a glass fiber filter, separating bound from free radioligand.

  • The filters are washed with cold assay buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol outlines a method to determine the potency (EC50) and efficacy (Emax) of the 2-phenylpropylamine stereoisomers as TAAR1 agonists.

1. Cell Culture and Plating:

  • HEK-293 cells stably expressing human TAAR1 are cultured and seeded into 96-well plates.

  • Cells are grown to an appropriate confluency.

2. Agonist Stimulation:

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cells are incubated with varying concentrations of the test agonist (R- or S-2-phenylpropylamine).

  • A known TAAR1 agonist is used as a positive control.

3. Cell Lysis and cAMP Measurement:

  • After the desired incubation period (e.g., 30 minutes), the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

4. Data Analysis:

  • A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the agonist concentration.

  • The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximum response) are determined by non-linear regression analysis of the dose-response curve.

Experimental and Logical Workflow

The characterization of the stereoisomers of 2-phenylpropylamine follows a logical progression from initial screening to detailed pharmacological profiling.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Primary Screening cluster_profiling Selectivity Profiling cluster_analysis Data Analysis & Interpretation Synthesis Chiral Synthesis or Resolution of Enantiomers ((R)- and (S)-2-phenylpropylamine) Binding Radioligand Binding Assay (Determine Ki at hTAAR1) Synthesis->Binding Functional cAMP Accumulation Assay (Determine EC50 and Emax at hTAAR1) Synthesis->Functional Analysis Compare Stereoisomer Potency, Efficacy, and Selectivity Binding->Analysis Functional->Analysis Transporter Monoamine Transporter Inhibition Assays (DAT, NET, SERT) Other Off-Target Receptor Screening Panel Analysis->Transporter Analysis->Other

Workflow for Stereoisomer Characterization

Conclusion

The stereochemistry of 2-phenylpropylamine is a critical determinant of its biological activity. The (S)-enantiomer demonstrates higher potency as a TAAR1 agonist compared to the (R)-enantiomer. A thorough understanding of the distinct pharmacological profiles of these stereoisomers, obtained through rigorous experimental protocols as outlined in this guide, is essential for the development of selective and effective therapeutics targeting the TAAR1 receptor and for understanding their potential interactions with monoamine systems.

References

The Biological Activity of Levoamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levoamphetamine, the levorotatory stereoisomer of amphetamine, is a central nervous system (CNS) stimulant with a distinct pharmacological profile compared to its dextrorotatory counterpart, dextroamphetamine. While both isomers contribute to the overall effects of mixed amphetamine salts, levoamphetamine exhibits a preferential activity towards the norepinephrine (B1679862) system, with comparatively weaker effects on dopamine (B1211576) release. This technical guide provides an in-depth analysis of the biological activity of levoamphetamine, encompassing its pharmacodynamics, pharmacokinetics, and the experimental methodologies used for its characterization. Quantitative data are summarized for comparative analysis, and key signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of its mechanism of action.

Introduction

Amphetamine exists as two stereoisomers: levoamphetamine and dextroamphetamine. While often discussed in the context of racemic mixtures or formulations like Adderall, which contains a 3:1 ratio of dextroamphetamine to levoamphetamine salts, levoamphetamine possesses unique biological properties.[1] Clinically, it has been used for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[2][3] Understanding the specific contributions of levoamphetamine to the therapeutic and adverse effects of amphetamine-based medications is crucial for drug development and clinical pharmacology. This guide delves into the core aspects of levoamphetamine's biological activity, providing a technical overview for the scientific community.

Pharmacodynamics

The primary mechanism of action of levoamphetamine involves its interaction with monoamine transporters, leading to an increase in the extracellular concentrations of norepinephrine and, to a lesser extent, dopamine.[1]

Interaction with Monoamine Transporters

Levoamphetamine acts as both a competitive reuptake inhibitor and a releasing agent at the norepinephrine transporter (NET) and the dopamine transporter (DAT).[4] It has a significantly lower potency at the serotonin (B10506) transporter (SERT).

  • Norepinephrine Transporter (NET): Levoamphetamine displays a higher affinity and potency for NET compared to DAT. This leads to a more pronounced increase in synaptic norepinephrine levels.

  • Dopamine Transporter (DAT): While it does interact with DAT, its affinity and releasing potency are considerably lower than those of dextroamphetamine.

Vesicular Monoamine Transporter 2 (VMAT2)

Levoamphetamine can also interact with the vesicular monoamine transporter 2 (VMAT2).[1][5] By disrupting the vesicular storage of monoamines, it contributes to an increase in their cytosolic concentrations, which in turn facilitates their reverse transport into the synapse via DAT and NET.[6]

Trace Amine-Associated Receptor 1 (TAAR1)

Levoamphetamine is an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[1][7][8] Activation of TAAR1 can modulate the activity of DAT and NET, contributing to the overall effects of levoamphetamine on monoamine release.[9]

Signaling Pathway of Levoamphetamine at a Noradrenergic Synapse

Levoamphetamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Levo_outside Levoamphetamine NET NET Levo_outside->NET Blocks Reuptake & Enters Neuron TAAR1 TAAR1 Levo_outside->TAAR1 Activates VMAT2 VMAT2 Levo_outside->VMAT2 Inhibits Vesicular Uptake NET->Levo_outside Reverse Transport NE_synapse Norepinephrine (NE) NET->NE_synapse Increases Extracellular NE NE_vesicle NE Vesicles NE_cytosol Cytosolic NE NE_vesicle->NE_cytosol Release VMAT2->NE_vesicle NE Uptake NE_cytosol->NET Reverse Transport Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds Postsynaptic_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Effect Activates

Caption: Levoamphetamine's mechanism at the noradrenergic synapse.

Pharmacokinetics

The pharmacokinetic profile of levoamphetamine is characterized by its absorption, distribution, metabolism, and excretion.

  • Absorption: Levoamphetamine is readily absorbed following oral administration.

  • Distribution: It is distributed throughout the body, including the CNS.

  • Metabolism: Levoamphetamine is metabolized in the liver, primarily through hydroxylation and deamination.

  • Excretion: It is excreted in the urine, with the rate of excretion being influenced by urinary pH.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of levoamphetamine.

Table 1: Binding Affinities (Ki) and Reuptake Inhibition (IC50) of Levoamphetamine at Monoamine Transporters

TransporterParameterValue (nM)SpeciesReference
Dopamine Transporter (DAT) Ki~600-1000Human/Rat[10]
IC50VariesVarious
Norepinephrine Transporter (NET) Ki~70-200Human/Rat[10]
IC50VariesVarious[11]

Table 2: Monoamine Release Potency (EC50) of Levoamphetamine

MonoamineValue (nM)Species/PreparationReference
Dopamine >1000Rat Striatal Slices
Norepinephrine ~50-150Rat Cortical Slices[12]

Table 3: Pharmacokinetic Parameters of Levoamphetamine

ParameterValueSpeciesReference
Elimination Half-life 10-13 hoursHuman[1]
Time to Peak Plasma Concentration (Tmax) 2-4 hoursHuman
Protein Binding ~20-30%Human

Experimental Protocols

The characterization of levoamphetamine's biological activity relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity (Ki) of levoamphetamine for DAT and NET.

Workflow for Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep Prepare Membranes (e.g., from rat striatum for DAT or cortex for NET) start->prep incubate Incubate Membranes with Radioligand (e.g., [3H]mazindol for DAT, [3H]nisoxetine for NET) & Levoamphetamine prep->incubate filter Separate Bound and Free Radioligand via Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Data Analysis (Calculate Ki from IC50) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Tissues rich in the target transporter (e.g., rat striatum for DAT, rat cerebral cortex for NET) are homogenized in a suitable buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended.

  • Incubation: The membrane preparation is incubated in the presence of a specific radioligand (e.g., [³H]mazindol for DAT, [³H]nisoxetine for NET) and varying concentrations of levoamphetamine. Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of levoamphetamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Measuring Monoamine Release

This technique allows for the measurement of extracellular levels of dopamine and norepinephrine in specific brain regions of freely moving animals following the administration of levoamphetamine.[13][14][15]

Workflow for In Vivo Microdialysis

Microdialysis_Workflow start Start surgery Surgically Implant Microdialysis Probe into Target Brain Region (e.g., Striatum, Prefrontal Cortex) start->surgery recover Allow Animal to Recover surgery->recover perfuse Perfuse Probe with Artificial Cerebrospinal Fluid (aCSF) recover->perfuse collect_baseline Collect Baseline Dialysate Samples perfuse->collect_baseline administer Administer Levoamphetamine collect_baseline->administer collect_post Collect Post-Administration Dialysate Samples administer->collect_post analyze Analyze Samples for Dopamine and Norepinephrine (e.g., via HPLC-ECD) collect_post->analyze end End analyze->end

Caption: Experimental workflow for in vivo microdialysis.

Detailed Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine) of an anesthetized animal.

  • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semi-permeable membrane, are collected at regular intervals before and after the administration of levoamphetamine.

  • Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Behavioral Pharmacology

The effects of levoamphetamine on behavior are often assessed using rodent models.

Locomotor Activity

Locomotor activity is a measure of general behavioral stimulation. Levoamphetamine typically produces a dose-dependent increase in locomotor activity in rodents.[16][17][18][19][20]

Experimental Protocol:

  • Apparatus: A square or circular open-field arena equipped with infrared beams to automatically track movement.

  • Procedure: Animals are habituated to the arena for a set period. They are then administered levoamphetamine or vehicle and returned to the arena. Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified duration.

Conditioned Place Preference (CPP)

CPP is a paradigm used to assess the rewarding or aversive properties of a drug.

Experimental Protocol:

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure: The test consists of three phases:

    • Pre-conditioning: The animal's baseline preference for each compartment is determined.

    • Conditioning: The animal is confined to one compartment after receiving levoamphetamine and to the other compartment after receiving vehicle over several sessions.[21][22][23][24][25]

    • Post-conditioning (Test): The animal is allowed to freely explore both compartments, and the time spent in each is recorded. An increase in time spent in the drug-paired compartment indicates a rewarding effect.

Conclusion

Levoamphetamine is a psychostimulant with a distinct biological profile characterized by its preferential action on the noradrenergic system. Its interactions with NET, DAT, VMAT2, and TAAR1 collectively contribute to its effects on monoamine neurotransmission and behavior. The experimental protocols detailed in this guide provide a framework for the continued investigation of levoamphetamine and the development of novel therapeutics with tailored pharmacological profiles. A thorough understanding of the individual contributions of amphetamine stereoisomers is essential for advancing the fields of neuropharmacology and drug development.

References

(-)-2-Phenylpropylamine: A Technical Guide for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (-)-2-Phenylpropylamine for Researchers, Scientists, and Drug Development Professionals.

Foreword: This document provides a comprehensive technical overview of this compound (also known as β-Methylphenethylamine or BMPEA), a research chemical and structural isomer of amphetamine. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals. This guide consolidates available data on its chemical properties, synthesis, pharmacology, and relevant experimental methodologies to facilitate its use in a research context.

Chemical and Physical Properties

This compound is a primary amine belonging to the phenethylamine (B48288) class. As a positional isomer of amphetamine, it shares the same molecular formula but differs in the location of the amine group on the propyl chain. This structural nuance is critical to its distinct pharmacological profile.[1] The compound exists as a chiral molecule, with the (-) enantiomer being the focus of this guide.

Table 1: Physicochemical Properties of 2-Phenylpropylamine

PropertyValueReference(s)
IUPAC Name 2-phenylpropan-1-amine[2]
Synonyms (-)-β-Methylphenethylamine, (-)-BMPEA[2][3]
CAS Number 582-22-9 (for racemic mixture)[1][2]
Molecular Formula C₉H₁₃N[2][4]
Molecular Weight 135.21 g/mol [1][2]
Appearance Colorless to pale yellow liquid[4]
Boiling Point 80 °C at 10 mmHg[5]
Density 0.93 g/mL at 25 °C[5]
Solubility Slightly soluble in water (5.1 g/L at 25 °C)[4]
pKa Data available in IUPAC Digitized pKa Dataset[2]
InChIKey AXORVIZLPOGIRG-UHFFFAOYSA-N[1][2]

Synthesis and Characterization

The synthesis of 2-Phenylpropylamine can be achieved through several established routes, with the reductive amination of 1-phenyl-2-propanone (P2P) and the catalytic hydrogenation of 2-phenylpropionitrile being common methods.

Experimental Protocol: Synthesis via Catalytic Hydrogenation of 2-Phenylpropionitrile

This protocol describes the synthesis of 2-Phenylpropylamine hydrochloride.

Materials:

  • 2-phenylpropionitrile

  • 5% Palladium on carbon (Pd/C), water-wet

  • Ethanol (B145695)

  • Concentrated (12M) hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Hydrogen gas

  • Nitrogen gas

  • Autoclave hydrogenation apparatus

Procedure:

  • Under a nitrogen atmosphere, charge the autoclave with water-wet 5% Pd/C (453 g), ethanol (6.36 L), 2-phenylpropionitrile (636 g, 4.85 moles), and concentrated HCl (613 g, 5.6 moles).

  • Seal the autoclave and stir the mixture rapidly.

  • Pressurize the vessel with hydrogen gas to 75-78 psi.

  • Heat the mixture to a temperature of 50-64 °C for 3 hours.

  • After the reaction is complete, cool the vessel and carefully depressurize.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to a volume of approximately 400 mL.

  • Add MTBE (2.2 L) to the concentrated solution to precipitate the product.

  • Stir the resulting slurry overnight.

  • Filter the precipitate, wash the solids with fresh MTBE (100 mL), and dry overnight to yield 2-phenyl-1-propylamine HCl as a white powder.

Characterization: The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.

Pharmacological Profile

The primary mechanism of action of this compound is agonism at the Trace Amine-Associated Receptor 1 (TAAR1).[1][6] It also functions as a norepinephrine-dopamine releasing agent (NDRA), though it is significantly less potent than its isomer, amphetamine.[7]

Receptor and Transporter Interactions

This compound's most significant interaction is with TAAR1, where it acts as a potent agonist. Its activity at the classical monoamine transporters (DAT, NET, SERT) is primarily as a substrate, inducing neurotransmitter efflux rather than acting as a potent binding inhibitor. Studies have shown that it has a very weak ability to displace high-affinity radioligands from these transporters, indicating low binding affinity.[8]

Table 2: In Vitro Pharmacological Data for β-Methylphenethylamine

TargetAssay TypeSpeciesParameterValueReference(s)
TAAR1 cAMP Functional AssayHumanEC₅₀2.1 µM
Eₘₐₓ77%
DAT [³H]MPP⁺ EffluxRatEC₅₀>10 µM[8][9]
NET [³H]MPP⁺ EffluxRatEC₅₀~5 µM[8][9]
SERT [³H]MPP⁺ EffluxRat-Inactive[8]

Efficacy (Eₘₐₓ) is relative to the full agonist phenethylamine.

Pharmacokinetics

Pharmacokinetic data for this compound is limited. Studies on the related compound, β-phenylethylamine, show rapid clearance from tissues.[10] For β-methylphenethylamine, studies in rats indicate a short biological half-life, with peak blood concentrations observed at 20 minutes post-injection, declining significantly by 90 minutes.[11] This suggests rapid metabolism and elimination. The compound readily crosses the blood-brain barrier.[12]

Table 3: Pharmacokinetic Parameters of β-Methylphenethylamine in Rats

ParameterRouteValueReference(s)
Brain-Uptake Index (%) IV56 ± 6[12]
Peak Blood Concentration (at 30 mg/kg) IP899 ng/mL at 20 min[11]
Blood Concentration (at 30 mg/kg) IP22 ng/mL at 90 min[11]

Brain-Uptake Index is relative to water (100%).

Toxicology

Toxicological data indicates that β-Methylphenethylamine has stimulant effects that can lead to cardiovascular events.[3][13] A case of cerebral hemorrhage has been associated with its use in combination with exercise.[5]

Table 4: Acute Toxicity Data for β-Methylphenethylamine

SpeciesRouteParameterValueReference(s)
Mouse IPLD₅₀243.3 ± 4.4 mg/kg
Rat SCMLD (HCl salt)500 mg/kg[5]
Rabbit IVMLD (HCl salt)50 mg/kg[5]

MLD: Minimum Lethal Dose

Key Experimental Methodologies

In Vitro TAAR1 Functional Assay (cAMP Measurement)

This protocol outlines a general method for assessing the agonist activity of this compound at the TAAR1 receptor.

Principle: TAAR1 is a Gs-protein coupled receptor. Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This change can be quantified using various methods, such as Bioluminescence Resonance Energy Transfer (BRET)-based biosensors.

General Procedure:

  • Cell Culture and Transfection: Use a suitable cell line (e.g., HEK293) and transiently or stably transfect them with the human TAAR1 receptor and a cAMP biosensor (e.g., EPAC).

  • Cell Plating: Plate the transfected cells in an appropriate microplate format (e.g., 96-well plate).

  • Compound Preparation: Prepare serial dilutions of this compound and a reference full agonist (e.g., phenethylamine) in a suitable assay buffer.

  • Assay Execution:

    • Add the test compound dilutions to the cells.

    • Incubate for a specified period (e.g., 15-20 minutes) at 37 °C.

    • Measure the signal from the cAMP biosensor using a plate reader capable of detecting the specific output (e.g., luminescence or fluorescence ratio).

  • Data Analysis:

    • Normalize the data to the response of the vehicle control (0% activation) and the maximal response of the reference agonist (100% activation).

    • Plot the concentration-response curve and fit the data using a non-linear regression model to determine the EC₅₀ and Eₘₐₓ values.

In Vitro Neurotransmitter Release Assay

This protocol provides a general method for measuring neurotransmitter release from rat brain synaptosomes.

Principle: This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled substrate (e.g., [³H]MPP⁺, a substrate for DAT and NET) from isolated nerve terminals (synaptosomes).

General Procedure:

  • Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus for NET) using standard differential centrifugation techniques.

  • Pre-loading: Incubate the synaptosomes with a low concentration of the radiolabeled substrate (e.g., 9 nM [³H]MPP⁺) to allow for uptake via the transporters.

  • Release Experiment:

    • Wash the pre-loaded synaptosomes to remove excess radiolabel.

    • Add varying concentrations of this compound or a reference releaser (e.g., amphetamine).

    • Incubate for a short period (e.g., 10-30 minutes) at 37 °C.

    • Terminate the release by rapid filtration.

  • Quantification: Measure the amount of radioactivity released into the supernatant and remaining in the synaptosomes using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of total radioactivity released for each concentration.

    • Plot the concentration-response curve and determine the EC₅₀ value for release.

Visualized Mechanisms and Workflows

Proposed Signaling Pathway

The primary signaling cascade initiated by this compound involves the activation of TAAR1, leading to downstream effects that modulate monoaminergic systems.

G cluster_membrane Cell Membrane cluster_cell Intracellular TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates PKA PKA cAMP->PKA Activates CREB CREB (Transcription Factor) PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Compound This compound Compound->TAAR1 Agonist Binding

Caption: TAAR1 activation pathway by this compound.

Experimental Workflow for Pharmacological Characterization

A logical workflow is essential for the systematic evaluation of a novel research chemical like this compound.

G cluster_synthesis Synthesis & Purity cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Chemical Synthesis (e.g., Reductive Amination) Purification Purification (e.g., Crystallization) Synthesis->Purification Analysis Structural Analysis (NMR, MS) Purification->Analysis TAAR1_Assay TAAR1 Functional Assay (cAMP Measurement) Analysis->TAAR1_Assay Release_Assay Neurotransmitter Release (DAT/NET Efflux) Analysis->Release_Assay Binding_Assay Transporter Binding (Radioligand Displacement) Analysis->Binding_Assay PK_Study Pharmacokinetics (Blood/Brain Levels) TAAR1_Assay->PK_Study Release_Assay->PK_Study PD_Study Pharmacodynamics (Cardiovascular Effects) PK_Study->PD_Study Tox_Study Toxicology (LD50 Determination) PD_Study->Tox_Study

Caption: Workflow for characterizing this compound.

Conclusion and Future Directions

This compound is a TAAR1 agonist and monoamine releaser with a distinct profile from its isomer, amphetamine. Its primary potency lies in its action at TAAR1, with significantly weaker effects as a releasing agent at DAT and NET. The available data suggests a rapid pharmacokinetic profile and a safety profile that warrants caution, particularly concerning cardiovascular effects.

For drug development professionals, the high potency at TAAR1 suggests potential for developing selective modulators of this receptor system. Future research should focus on elucidating the specific contributions of the (-) and (+) enantiomers to the overall pharmacological effect, conducting detailed pharmacokinetic studies across different species to establish parameters such as clearance and volume of distribution, and further investigating the downstream signaling pathways of TAAR1 activation beyond cAMP production. These efforts will be critical in determining the therapeutic potential and safety of this and related compounds.

References

The Discovery and Pharmacological History of Levoamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Levoamphetamine, the levorotatory stereoisomer of the amphetamine molecule, has a rich and complex history intertwined with the development of synthetic stimulants. While often overshadowed by its more potent dextrorotatory counterpart, dextroamphetamine, levoamphetamine possesses a unique pharmacological profile that has led to its investigation and use in various medical contexts. This technical guide provides an in-depth exploration of the discovery, synthesis, and pharmacological characterization of levoamphetamine for researchers, scientists, and drug development professionals.

Discovery and Early History

The story of levoamphetamine begins with the synthesis of its parent compound, racemic amphetamine.

  • 1887: The Romanian chemist Lazăr Edeleanu, at the University of Berlin, is credited with the first synthesis of phenylisopropylamine, the chemical that would later be known as amphetamine. However, its pharmacological properties were not investigated at the time.

  • 1927: Gordon Alles, an American chemist, independently re-synthesized amphetamine while searching for a synthetic substitute for ephedrine.

  • 1929: In a now-famous act of self-experimentation, Gordon Alles documented the physiological and psychological effects of amphetamine after injecting himself with 50 mg of the substance. His detailed notes marked the first systematic study of amphetamine's effects in a human subject.

  • 1932: The first patent for amphetamine was filed.

  • 1935: Racemic amphetamine was introduced commercially in the United States as an over-the-counter inhaler under the brand name Benzedrine for the treatment of nasal congestion.

  • 1937: The dextrorotatory isomer, dextroamphetamine, was found to be the more potent of the two enantiomers and was marketed as Dexedrine.

  • 1970s: Levoamphetamine was individually marketed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) under the brand name Cydril.

Stereospecific Synthesis and Resolution

The separation of racemic amphetamine into its constituent enantiomers was a critical step in understanding their distinct pharmacological properties. The primary historical method for this resolution is fractional crystallization of diastereomeric salts.

Experimental Protocols

Protocol 2.1: Resolution of Racemic Amphetamine using Tartaric Acid (Adapted from historical methods)

This protocol describes the classical method for separating d- and l-amphetamine using the chiral resolving agent, tartaric acid. To isolate levoamphetamine, l-tartaric acid would be used.

  • Salt Formation: A solution of racemic amphetamine freebase is reacted with an equimolar amount of l-tartaric acid in a suitable solvent, typically a lower alcohol like methanol (B129727) or ethanol. This reaction forms a mixture of two diastereomeric salts: d-amphetamine-l-tartrate and l-amphetamine-l-tartrate.

  • Fractional Crystallization: The diastereomeric salts exhibit different solubilities in the chosen solvent. The solution is carefully concentrated and/or cooled to induce crystallization. Due to its lower solubility, the l-amphetamine-l-tartrate salt will preferentially crystallize out of the solution.

  • Isolation and Purification: The crystallized l-amphetamine-l-tartrate is isolated by filtration. The crystals are then washed with a small amount of cold solvent to remove impurities. The process of recrystallization from the same solvent can be repeated to improve the optical purity of the isolated salt.

  • Liberation of the Freebase: The purified l-amphetamine-l-tartrate salt is dissolved in water, and a strong base, such as sodium hydroxide, is added to neutralize the tartaric acid and liberate the levoamphetamine freebase.

  • Extraction and Final Purification: The levoamphetamine freebase, which is an oil, is then extracted from the aqueous solution using an immiscible organic solvent (e.g., diethyl ether or dichloromethane). The organic extracts are combined, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed by evaporation to yield the purified levoamphetamine.

Pharmacological Profile: A Comparative Analysis

The primary mechanism of action for both levoamphetamine and dextroamphetamine is the release of the monoamine neurotransmitters norepinephrine (B1679862) and dopamine (B1211576) from presynaptic nerve terminals. However, the two isomers exhibit different potencies and selectivities for these neurotransmitter systems.

Quantitative Data
ParameterLevoamphetamineDextroamphetamineReference
Dopamine Release Potency Weaker3 to 4 times more potent than levoamphetamine
Norepinephrine Release Potency StrongApproximately equipotent to levoamphetamine
Primary Clinical Effects Peripheral sympathomimetic effects, some central stimulant effectsPotent central stimulant effects, euphoria
Signaling Pathways

Levoamphetamine, like dextroamphetamine, acts as a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET). Upon entering the presynaptic neuron, it disrupts the vesicular storage of dopamine and norepinephrine by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of these neurotransmitters. This, in turn, causes the reversal of DAT and NET, resulting in the non-vesicular release of dopamine and norepinephrine into the synaptic cleft.

Levoamphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft Levo Levoamphetamine DAT DAT Levo->DAT Enters via NET NET Levo->NET Enters via VMAT2 VMAT2 Levo->VMAT2 Inhibits DAT->DA_synapse Release NET->NE_synapse Release DA_vesicle Dopamine Vesicle NE_vesicle Norepinephrine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Disrupts storage NE_cyto Cytosolic Norepinephrine NE_vesicle->NE_cyto Disrupts storage DA_cyto->DAT Reverses NE_cyto->NET Reverses

Caption: Levoamphetamine's mechanism of action in a presynaptic neuron.

Experimental Protocols

Protocol 3.1: In Vivo Microdialysis for Measurement of Neurotransmitter Release

This protocol outlines a general method for assessing the effects of levoamphetamine on extracellular dopamine and norepinephrine levels in the brain of a conscious, freely moving animal (e.g., a rat).

  • Surgical Implantation of Microdialysis Probe: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., striatum for dopamine, prefrontal cortex for norepinephrine) of an anesthetized rat. The cannula is secured to the skull with dental cement. The animal is allowed to recover from surgery for several days.

  • Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine and norepinephrine concentrations.

  • Drug Administration: Levoamphetamine (or a vehicle control) is administered to the animal, typically via intraperitoneal (i.p.) injection.

  • Post-Drug Collection: Dialysate collection continues for a set period after drug administration to monitor the changes in neurotransmitter levels.

  • Sample Analysis: The collected dialysate samples are analyzed using high-performance liquid chromatography with electrochemical detection (HPLC-ED) or a similar sensitive analytical technique to quantify the concentrations of dopamine and norepinephrine.

  • Data Analysis: The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels to determine the effect of levoamphetamine on neurotransmitter release.

Historical Experimental Workflows

The elucidation of levoamphetamine's pharmacological profile has been the result of decades of research employing a variety of experimental techniques.

Historical_Workflow cluster_discovery Discovery & Synthesis cluster_pharma Pharmacological Investigation cluster_mechanism Mechanism of Action Studies Synthesis 1887: Initial Synthesis (Edeleanu) Resynthesis 1927: Re-synthesis (Alles) Synthesis->Resynthesis Resolution Early 1930s: Racemic Resolution (e.g., with tartaric acid) Resynthesis->Resolution SelfExperiment 1929: Alles's Self-Experiment (Initial human effects) Resynthesis->SelfExperiment AnimalStudies 1930s-1940s: Animal Studies (Behavioral & Physiological Effects) Resolution->AnimalStudies ClinicalTrials 1970s: Clinical Trials for ADHD (e.g., Cydril) AnimalStudies->ClinicalTrials InVitro In Vitro Studies (Synaptosome preparations, tissue slices) AnimalStudies->InVitro InVivo In Vivo Microdialysis (Neurotransmitter release) InVitro->InVivo Binding Receptor Binding Assays (DAT, NET, VMAT2 affinity) InVivo->Binding

Caption: A simplified workflow of the historical investigation of levoamphetamine.

From its initial synthesis as part of a racemic mixture to its eventual isolation and characterization, levoamphetamine has been a subject of scientific inquiry for nearly a century. While its central stimulant effects are less pronounced than those of dextroamphetamine, its significant impact on the norepinephrine system gives it a distinct pharmacological profile. A thorough understanding of its history, synthesis, and mechanism of action is crucial for researchers and clinicians working with amphetamine-based therapeutics and for the continued development of novel central nervous system stimulants.

(-)-2-Phenylpropylamine solubility and stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of (-)-2-Phenylpropylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as β-methylphenethylamine, is a primary amine and a positional isomer of amphetamine.[1][2] Its chemical structure, comprising a phenyl group and a propyl chain with a chiral center, influences its physicochemical properties, including solubility and stability.[2] This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for their determination, and presents visualizations of a key signaling pathway and experimental workflows.

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. The presence of both a hydrophobic phenyl group and a hydrophilic amine group in this compound results in varied solubility depending on the solvent.[3]

Qualitative Solubility

This compound is generally characterized as being soluble in organic solvents and having limited solubility in water.[4] As a basic compound, its solubility in aqueous solutions is expected to increase in acidic conditions due to the formation of a more soluble salt.[5][6]

Quantitative Solubility Data

Specific quantitative solubility data for this compound is not extensively available in the public domain. However, some physical properties have been reported for the racemic mixture (β-methylphenethylamine), which can provide an indication of its characteristics.

Table 1: Physical Properties and Qualitative Solubility of β-Methylphenethylamine

Property/SolventValue/ObservationReference(s)
Physical State Colorless to pale yellow liquid[7][8]
Density 0.93 g/mL at 25 °C[4]
Boiling Point 80 °C at 10 mmHg[9]
Water Slightly soluble[7]
Organic Solvents Soluble[7]
Chloroform Soluble[10]
Ethyl Acetate Soluble[10]
Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in various solvents. This protocol is based on standard laboratory procedures for amine solubility testing.[3][11][12]

Objective: To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, chloroform)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Volumetric flasks

  • Validated analytical method (e.g., HPLC-UV)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe.

  • Filtration: Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean vial to remove any undissolved particles.

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil Agitate at constant temperature (e.g., 24-48h) prep2->equil sample1 Allow solid to settle equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter (0.45 µm) sample2->sample3 sample4 Dilute sample sample3->sample4 sample5 Quantify by HPLC-UV sample4->sample5 result Report solubility (mg/mL or mol/L) sample5->result

Stability

Assessing the stability of a drug substance is a mandatory regulatory requirement to ensure its quality, safety, and efficacy throughout its shelf life.[13][14] Stability studies involve subjecting the compound to various stress conditions to identify potential degradation products and establish degradation pathways.[14]

Stability Profile
Experimental Protocol for Forced Degradation Studies

This protocol outlines a general procedure for conducting forced degradation studies on this compound based on ICH guidelines.[13][16][17]

Objective: To identify the degradation products and pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated photostability chamber

  • Calibrated oven

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable solvent and add a solution of HCl (e.g., 0.1 M to 1 M).

    • Heat the solution (e.g., at 60-80 °C) for a specified duration.

    • Withdraw samples at different time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve this compound in a suitable solvent and add a solution of NaOH (e.g., 0.1 M to 1 M).

    • Maintain the solution at room temperature or elevated temperature for a specified duration.

    • Withdraw samples at different time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add a solution of H₂O₂ (e.g., 3-30%).

    • Keep the solution at room temperature or elevated temperature for a specified duration.

    • Withdraw samples at different time points and analyze by HPLC.

  • Thermal Degradation:

    • Expose a solid sample of this compound to dry heat in an oven (e.g., at 60-80 °C) for a specified duration.

    • Dissolve the stressed sample in a suitable solvent and analyze by HPLC.

  • Photostability:

    • Expose a solid sample and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • Analyze the stressed samples by HPLC. A dark control should be run in parallel.

Analysis and Method Validation:

  • Analyze all stressed samples using a suitable HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity.[18][19]

  • The method should be validated to be "stability-indicating," meaning it can separate the parent drug from all significant degradation products.[20][21][22]

  • Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of degradation products.[19]

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome acid Acid Hydrolysis hplc Stability-Indicating HPLC acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal thermal->hplc photo Photostability photo->hplc lcms LC-MS for Identification hplc->lcms pathways Degradation Pathways hplc->pathways products Degradation Products hplc->products method Validated Method hplc->method drug This compound drug->acid drug->base drug->oxidation drug->thermal drug->photo

Biological Interactions and Signaling Pathways

This compound is known to interact with key neurochemical systems. Its primary mechanisms of action involve agonism at the Trace Amine-Associated Receptor 1 (TAAR1) and interaction with monoamine oxidase (MAO) enzymes.[15][23]

TAAR1 Agonism

This compound, like amphetamine, is an agonist of TAAR1, a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[1][23] Activation of TAAR1 initiates a signaling cascade that can influence the release of neurotransmitters such as dopamine (B1211576).[24][25]

TAAR1 Signaling Pathway

The activation of TAAR1 can lead to the stimulation of adenylyl cyclase (AC) via Gαs proteins, resulting in an increase in cyclic AMP (cAMP) levels.[24] cAMP, in turn, activates Protein Kinase A (PKA). TAAR1 signaling can also involve Protein Kinase C (PKC).[25][26] These pathways can ultimately lead to the phosphorylation of dopamine transporters (DAT), affecting dopamine homeostasis.[25]

G cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_effect Cellular Effect ligand This compound taar1 TAAR1 ligand->taar1 activates g_protein Gαs taar1->g_protein activates pkc Protein Kinase C (PKC) taar1->pkc activates ac Adenylyl Cyclase (AC) g_protein->ac stimulates camp cAMP ac->camp produces pka Protein Kinase A (PKA) camp->pka activates dat Dopamine Transporter (DAT) Phosphorylation pka->dat pkc->dat

Interaction with Monoamine Oxidase (MAO)

This compound and its enantiomers have been shown to inhibit both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B).[15] These enzymes are responsible for the degradation of monoamine neurotransmitters.[27] Inhibition of MAO can lead to increased levels of neurotransmitters like dopamine, norepinephrine, and serotonin (B10506) in the brain.[15] The interaction with MAO is a critical aspect of the pharmacological profile of phenylpropylamine derivatives.[27][28][29]

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While specific quantitative data is limited, the provided qualitative information and detailed experimental protocols offer a robust framework for researchers and drug development professionals. The visualization of the TAAR1 signaling pathway and experimental workflows provides a clear understanding of its biological context and the methodologies for its physicochemical characterization. Further empirical studies are necessary to generate comprehensive quantitative solubility and stability data to fully support formulation development and regulatory submissions.

References

Spectroscopic Profile of (-)-2-Phenylpropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-2-Phenylpropylamine, a chiral primary amine, serves as a crucial building block in the synthesis of various pharmaceutical compounds and is of significant interest to researchers in drug development and organic chemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei.

1.1. ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound in chloroform-d (B32938) (CDCl₃) exhibits characteristic signals for the aromatic protons, the methine proton, the methylene (B1212753) protons, and the methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.32 - 7.11Multiplet5HAromatic (C₆H₅)
3.01 - 2.48Multiplet1HMethine (CH)
2.79Doublet of doublets1HMethylene (CH₂)
2.71Doublet of doublets1HMethylene (CH₂)
1.24Doublet3HMethyl (CH₃)
1.12Singlet (broad)2HAmine (NH₂)

Table 1: ¹H NMR data for this compound in CDCl₃.[1]

1.2. ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
145.8Quaternary Aromatic (C)
128.5Aromatic (CH)
127.2Aromatic (CH)
126.2Aromatic (CH)
49.5Methylene (CH₂)
41.6Methine (CH)
21.1Methyl (CH₃)

Table 2: ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

2.1. IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for the N-H and C-H bonds, as well as aromatic C=C bonds.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3360 - 3280N-H StretchPrimary Amine
3080 - 3020C-H StretchAromatic
2960 - 2850C-H StretchAliphatic
1605 - 1585N-H BendPrimary Amine
1495 - 1450C=C StretchAromatic Ring
760 - 700C-H Out-of-plane BendMonosubstituted Benzene

Table 3: Key IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

3.1. Mass Spectrometry Data

The mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions.

m/zRelative IntensityAssignment
135Moderate[M]⁺ (Molecular Ion)
120High[M - CH₃]⁺
91High[C₇H₇]⁺ (Tropylium ion)
44High[CH₃CHNH₂]⁺

Table 4: Mass spectrometry fragmentation data for this compound.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

4.1. NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.[1][2] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz for ¹H).[1] Standard pulse sequences are used for data acquisition.

4.2. IR Spectroscopy

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR spectroscopy, a small drop of the neat liquid sample is placed directly on the ATR crystal.[3]

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR.[3] The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

4.3. Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via Gas Chromatography (GC-MS) for volatile compounds.[4]

  • Ionization: Electron Ionization (EI) is a common method for generating ions in GC-MS.

  • Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records the abundance of each ion. For tandem mass spectrometry (MS-MS), a precursor ion is selected and fragmented, and the resulting product ions are analyzed.[3]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios, Fragmentation Patterns MS->MS_Data Structure Structure Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A diagram illustrating the workflow of spectroscopic analysis.

References

The Therapeutic Potential of (-)-2-Phenylpropylamine: A Technical Whitepaper for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-2-Phenylpropylamine, more commonly known as levoamphetamine, is a central nervous system stimulant with a rich history and renewed interest in its therapeutic applications. As a chiral isomer of amphetamine, it possesses a distinct pharmacological profile, primarily characterized by its potent effects on the norepinephrine (B1679862) system with a lesser impact on dopamine (B1211576) pathways compared to its dextrorotatory counterpart, dextroamphetamine. This nuanced mechanism of action suggests a range of potential therapeutic uses, particularly in neurodevelopmental and psychiatric disorders where norepinephrine dysregulation is a key etiological factor. This technical guide provides an in-depth analysis of the pharmacology, mechanism of action, and potential therapeutic applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Introduction

This compound is the levorotatory stereoisomer of the amphetamine molecule. Historically, it was available as a single-enantiomer product under the brand name Cydril for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1] Currently, it is primarily available in combination with dextroamphetamine in various ratios, with the most well-known formulation being Adderall®. While dextroamphetamine has been extensively studied for its potent central stimulant effects mediated by dopamine release, the unique contribution of levoamphetamine to the therapeutic efficacy of these mixed-salt formulations is an area of growing interest.[2][3] Its preferential action on noradrenergic pathways suggests potential therapeutic benefits in conditions beyond ADHD, including narcolepsy and certain mood disorders. This whitepaper aims to consolidate the current understanding of this compound and highlight its potential for future drug development.

Pharmacology

The pharmacological profile of this compound is defined by its interactions with monoamine transporters and trace amine-associated receptor 1 (TAAR1).[1][2]

Pharmacodynamics

This compound is a potent norepinephrine-dopamine releasing agent (NDRA).[4] Its primary mechanism of action is to induce the reverse transport of norepinephrine and, to a lesser extent, dopamine from the presynaptic neuron into the synaptic cleft.[1][2] This is achieved through its interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).[5]

Compared to dextroamphetamine, levoamphetamine is a more potent releaser of norepinephrine.[2] Conversely, dextroamphetamine is significantly more potent in releasing dopamine. This differential activity is central to the distinct clinical effects of the two isomers.[2] Levoamphetamine also functions as an agonist at TAAR1, an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.[1]

Pharmacokinetics

This compound is readily absorbed orally, with an elimination half-life of approximately 11 hours in children and adolescents.[2] The pharmacokinetic parameters are summarized in the table below.

ParameterValueReference
Elimination Half-Life (children 6-12 years)~11 hours[2]
Time to Maximum Concentration (Tmax)Varies with formulation[2]

Mechanism of Action

The therapeutic effects of this compound are mediated through a multi-faceted mechanism involving the reversal of monoamine transporters and activation of TAAR1 signaling pathways.

Monoamine Transporter Reversal

This compound, being a substrate for NET and DAT, is transported into the presynaptic neuron.[5] Once inside, it disrupts the vesicular storage of norepinephrine and dopamine by interacting with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic monoamine concentrations.[3] This high cytosolic concentration, coupled with the interaction of levoamphetamine with the transporters, causes a reversal of the normal transporter function, leading to the efflux of norepinephrine and dopamine into the synapse.[5]

TAAR1 Signaling

Activation of the intracellular TAAR1 by this compound initiates a cascade of downstream signaling events. TAAR1 is coupled to both Gαs and Gα13 G-proteins.[6][7] Activation of Gαs leads to the stimulation of adenylyl cyclase and an increase in cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[6][7] Activation of Gα13 stimulates the RhoA signaling pathway.[6][7] These signaling pathways can modulate the activity of monoamine transporters and influence neuronal excitability.[6]

Potential Therapeutic Applications

The unique pharmacological profile of this compound suggests its utility in a range of clinical conditions.

Attention-Deficit/Hyperactivity Disorder (ADHD)

Clinical studies have demonstrated the efficacy of levoamphetamine in treating the symptoms of ADHD.[1] Its prominent effect on norepinephrine is thought to contribute to improvements in attention, executive function, and the regulation of arousal and alertness. While dextroamphetamine is more effective at reducing hyperactivity and impulsivity, levoamphetamine's contribution to cognitive enhancement is significant.[8]

A 1976 double-blind crossover study comparing levoamphetamine, dextroamphetamine, and placebo in children with "minimal brain dysfunction" (an earlier term for ADHD) found that both isomers were significantly more effective than placebo.[9] While dextroamphetamine showed a trend for greater overall improvement, some children responded better to levoamphetamine, particularly those with unsocialized aggressive behavior.[9]

Narcolepsy

The wake-promoting effects of amphetamines are well-established, and they are used in the treatment of narcolepsy.[3] The noradrenergic effects of levoamphetamine may contribute to the management of excessive daytime sleepiness, a hallmark symptom of this disorder.

Other Potential Applications

Given its mechanism of action, this compound could be explored for its potential in treating other conditions characterized by noradrenergic dysfunction, such as certain forms of depression and anxiety disorders. However, further research is required to establish its efficacy and safety in these indications.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacology and clinical effects of this compound.

Table 1: Pharmacodynamic Properties of this compound

TargetParameterValueReference
TAAR1EC50 (cAMP accumulation)~1-10 µM (species-dependent)[10]
Norepinephrine Transporter (NET)PotencyMore potent than dextroamphetamine as a releasing agent[2]
Dopamine Transporter (DAT)PotencyLess potent than dextroamphetamine as a releasing agent[2]

Table 2: Clinical Efficacy of Mixed Amphetamine Salts (Containing Levoamphetamine) in Adult ADHD

StudyNTreatmentPrimary Outcome MeasureResultp-valueReference
Weisler et al. (2006)255MAS XR (20, 40, 60 mg/day) vs. PlaceboMean change in ADHD Rating Scale scoreSignificant reduction in scores for all MAS XR groups<0.001[8]
Levin et al. (2014)126MAS XR (60, 80 mg/day) vs. Placebo in ADHD with Cocaine Use Disorder≥30% reduction in AISRS score75% (60mg) and 58.1% (80mg) vs. 39.5% (placebo)<0.001 (60mg)[11]

Table 3: Cardiovascular Effects of Amphetamines (General)

ParameterMean ChangeReference
Systolic Blood PressureIncrease of ~1-5 mmHg[12]
Diastolic Blood PressureIncrease of ~1-7 mmHg[12]
Heart RateIncrease of ~3-6 bpm[12]

Experimental Protocols

In Vitro Monoamine Release Assay (Synaptosome Preparation)

This protocol describes a common method to assess the ability of a compound to induce the release of monoamines from isolated nerve terminals (synaptosomes).

Materials:

  • Rat brain tissue (e.g., striatum for dopamine, hippocampus for norepinephrine)

  • Sucrose (B13894) solution (e.g., 0.32 M)

  • Krebs-Ringer bicarbonate buffer (KHB)

  • Radiolabeled monoamine (e.g., [3H]dopamine or [3H]norepinephrine)

  • Test compound (this compound)

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Isolation:

    • Dissect the desired brain region in ice-cold sucrose solution.

    • Homogenize the tissue in sucrose solution.

    • Perform differential centrifugation to pellet the synaptosomes.

    • Resuspend the synaptosome pellet in KHB.

  • Radiolabeling:

    • Incubate the synaptosomes with the radiolabeled monoamine (e.g., 10 nM [3H]dopamine) for a set time (e.g., 15 minutes) at 37°C to allow for uptake.

  • Release Assay:

    • Wash the synaptosomes to remove excess radiolabel.

    • Aliquot the radiolabeled synaptosomes into superfusion chambers.

    • Establish a stable baseline of radioactivity by superfusing with KHB.

    • Introduce varying concentrations of this compound into the superfusion buffer.

    • Collect superfusate fractions at regular intervals.

  • Quantification:

    • Add scintillation fluid to the collected fractions and measure radioactivity using a scintillation counter.

    • Calculate the percentage of total radioactivity released by the test compound.

    • Determine the EC50 value (the concentration of the compound that produces 50% of the maximal release).

Visualizations

Signaling Pathway of this compound via TAAR1

TAAR1_Signaling cluster_presynaptic_neuron Presynaptic Neuron cluster_Gs Gαs Pathway cluster_G13 Gα13 Pathway Levo This compound TAAR1 TAAR1 Levo->TAAR1 activates Gs Gαs TAAR1->Gs G13 Gα13 TAAR1->G13 AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Modulation Modulation of Monoamine Transporters & Neuronal Activity PKA->Modulation RhoA RhoA G13->RhoA activates RhoA->Modulation

Caption: Intracellular TAAR1 signaling cascade activated by this compound.

Experimental Workflow for In Vitro Monoamine Release Assay

Monoamine_Release_Workflow cluster_workflow In Vitro Monoamine Release Assay Workflow Start Start: Brain Tissue Dissection Homogenization Homogenization & Centrifugation Start->Homogenization Isolation Synaptosome Isolation Homogenization->Isolation Radiolabeling Incubation with [3H]-Monoamine Isolation->Radiolabeling Washing Wash to Remove Excess Radiolabel Radiolabeling->Washing Superfusion Superfusion with Buffer (Establish Baseline) Washing->Superfusion Drug_Application Application of This compound Superfusion->Drug_Application Fraction_Collection Collect Superfusate Fractions Drug_Application->Fraction_Collection Quantification Scintillation Counting Fraction_Collection->Quantification Analysis Data Analysis (EC50 Calculation) Quantification->Analysis End End Analysis->End

Caption: Workflow for determining monoamine release using a synaptosome preparation.

Conclusion

This compound presents a compelling profile for therapeutic development, particularly in the realm of ADHD and potentially other neurological and psychiatric disorders. Its distinct noradrenergic-dominant mechanism of action, compared to its more dopaminergic enantiomer, offers a nuanced approach to modulating monoaminergic systems. The data summarized in this whitepaper underscore its clinical efficacy as part of mixed amphetamine salt formulations and highlight the need for further research to fully elucidate the therapeutic potential of the pure levo-isomer. For drug development professionals, this compound represents an opportunity to refine and target therapies for conditions with a clear noradrenergic component, potentially leading to improved efficacy and a more favorable side-effect profile for specific patient populations. The detailed experimental protocols and mechanistic visualizations provided herein serve as a foundational resource for guiding future preclinical and clinical investigations into this promising therapeutic agent.

References

The Neurochemical Profile of (-)-2-Phenylpropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(-)-2-Phenylpropylamine, also known as β-methylphenethylamine (BMPEA), is a positional isomer of amphetamine that has been identified as an adulterant in some dietary supplements. This technical guide provides an in-depth overview of the neurochemical effects of this compound, focusing on its interactions with monoamine transporters and the trace amine-associated receptor 1 (TAAR1). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Introduction

This compound (BMPEA) is a synthetic stimulant with a chemical structure closely related to that of amphetamine.[1] Its presence in commercially available supplements has raised safety concerns due to its pharmacological activity.[1] Understanding the neurochemical profile of BMPEA is crucial for assessing its potential physiological effects and abuse liability. This guide summarizes the current scientific knowledge on the interactions of BMPEA with key neurochemical targets.

Interaction with Monoamine Transporters

This compound acts as a substrate-type releasing agent at dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.[2] Its activity at the serotonin (B10506) transporter (SERT) is negligible.

Quantitative Data: Neurotransmitter Release Assays

The following table summarizes the potency (EC50) and efficacy (Emax) of this compound and related compounds in stimulating neurotransmitter release from rat brain synaptosomes.[2]

CompoundDAT EC50 (nM)DAT Emax (%)NET EC50 (nM)NET Emax (%)
This compound (BMPEA) 334 ± 5566 ± 348 ± 682 ± 2
Amphetamine30 ± 392 ± 212 ± 195 ± 2
Methamphetamine22 ± 295 ± 210 ± 198 ± 1

Data are presented as mean ± S.D. Emax is expressed as a percentage of the maximal release induced by 10 µM tyramine.[2]

Experimental Protocol: In Vitro Neurotransmitter Release Assay

The following protocol is a detailed methodology for assessing neurotransmitter release from rat brain synaptosomes, as described by Schindler et al. (2019).[2]

2.2.1. Synaptosome Preparation:

  • Male Sprague-Dawley rats are euthanized, and brains are rapidly removed.

  • For dopamine transporter (DAT) assays, caudate tissue is used. For norepinephrine transporter (NET) and serotonin transporter (SERT) assays, the whole brain minus the caudate and cerebellum is used.

  • Tissues are homogenized in ice-cold 0.32 M sucrose (B13894) solution.

  • The homogenate is centrifuged at 1000 x g for 10 minutes at 4°C.

  • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in Krebs-phosphate buffer.

2.2.2. [3H]MPP+ Release Assay:

  • Synaptosomes are preloaded with 9 nM [3H]MPP+ (a substrate for monoamine transporters) for 10 minutes at 37°C.

  • After preloading, the synaptosomes are washed to remove excess radiotracer.

  • The synaptosomes are then incubated with various concentrations of this compound or other test compounds for 30 minutes at 37°C to stimulate release.

  • The reaction is terminated by filtration, and the amount of [3H]MPP+ released into the supernatant is quantified by liquid scintillation counting.

  • Data are analyzed to determine the EC50 and Emax values for each compound.

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

This compound is an agonist at the human trace amine-associated receptor 1 (TAAR1).[3]

Quantitative Data: TAAR1 Activation Assay

The following table presents the potency (EC50) and efficacy (Emax) of this compound in activating human TAAR1 expressed in HEK293T cells.[3]

CompoundTAAR1 EC50 (µM)TAAR1 Emax (%)
This compound (BMPEA) 2.177
Phenethylamine (Reference Agonist)8.897

Emax is expressed as a percentage of the maximal intracellular cAMP level obtained by phenethylamine.[3]

Experimental Protocol: TAAR1 Activation Assay

The following methodology for determining TAAR1 activation is based on the work of Maas et al. (2024).[3]

3.2.1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Cells are transiently transfected with a plasmid encoding human TAAR1.

3.2.2. cAMP Accumulation Assay:

  • Transfected cells are seeded in 96-well plates.

  • On the day of the assay, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cells are incubated with various concentrations of this compound or a reference agonist for a specified time at 37°C.

  • The reaction is stopped, and intracellular cAMP levels are measured using a competitive immunoassay, such as a LANCE Ultra cAMP kit.

  • Data are analyzed to generate concentration-response curves and determine EC50 and Emax values.

Interaction with G-Protein Coupled Receptors (GPCRs)

This compound has been screened for activity at a wide range of G-protein coupled receptors.

Quantitative Data: GPCR Radioligand Binding Assays

In a screening performed by the NIMH Psychoactive Drug Screening Program, this compound was tested at a concentration of 10 µM against a panel of GPCRs, including dopamine, serotonin, adrenergic, and histamine (B1213489) receptors. It displayed less than 50% inhibition of radioligand binding at all tested receptors, indicating a lack of significant affinity at this concentration.[2]

Experimental Protocol: Representative GPCR Radioligand Binding Assay

The following is a general protocol for a competitive radioligand binding assay, a standard method for determining the affinity of a compound for a receptor.

4.2.1. Membrane Preparation:

  • Cells expressing the target GPCR are harvested and homogenized in a suitable buffer.

  • The homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an assay buffer.

4.2.2. Binding Assay:

  • Cell membranes are incubated in a 96-well plate with a known concentration of a specific radioligand (a radioactively labeled drug that binds to the target receptor) and varying concentrations of the unlabeled test compound (e.g., this compound).

  • The incubation is carried out at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • The reaction is terminated by rapid filtration through a filter mat, which traps the membranes bound with the radioligand.

  • The filter mat is washed to remove unbound radioligand.

  • The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • The data are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be derived.

Visualizations

Signaling Pathways and Experimental Workflows

Neurochemical_Effects_of_BMPEA cluster_transporter Monoamine Transporter Interaction cluster_taar1 TAAR1 Interaction BMPEA_T This compound (BMPEA) DAT Dopamine Transporter (DAT) BMPEA_T->DAT Substrate NET Norepinephrine Transporter (NET) BMPEA_T->NET Substrate DA_release Dopamine Release DAT->DA_release Induces NE_release Norepinephrine Release NET->NE_release Induces BMPEA_R This compound (BMPEA) TAAR1 TAAR1 BMPEA_R->TAAR1 Agonist AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP Increase AC->cAMP Experimental_Workflow_Release_Assay cluster_prep Synaptosome Preparation cluster_assay Release Assay start Rat Brain Tissue homogenize Homogenization start->homogenize centrifuge1 Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifugation (20,000 x g) supernatant1->centrifuge2 pellet Resuspend Synaptosomal Pellet centrifuge2->pellet preload Preload with [3H]MPP+ pellet->preload wash Wash preload->wash incubate Incubate with BMPEA wash->incubate filtrate Filtration incubate->filtrate quantify Quantify Radioactivity filtrate->quantify Experimental_Workflow_TAAR1_Assay cluster_cell_prep Cell Preparation cluster_cAMP_assay cAMP Assay start HEK293T Cells transfect Transfect with hTAAR1 start->transfect seed Seed in 96-well Plates transfect->seed add_buffer Add Stimulation Buffer seed->add_buffer add_bmpea Incubate with BMPEA add_buffer->add_bmpea stop_reaction Stop Reaction add_bmpea->stop_reaction measure_cAMP Measure cAMP stop_reaction->measure_cAMP

References

An In-depth Technical Guide on (-)-2-Phenylpropylamine as a TAAR1 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders. As a G-protein coupled receptor (GPCR) activated by endogenous trace amines and psychoactive compounds, TAAR1 plays a crucial modulatory role in monoaminergic systems. (-)-2-Phenylpropylamine, a structural isomer of amphetamine, is recognized as a TAAR1 agonist. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound at TAAR1, including its engagement with downstream signaling pathways, detailed experimental protocols for its characterization, and a summary of relevant quantitative data. This document is intended to serve as a resource for researchers and drug development professionals working on the discovery and optimization of novel TAAR1-targeting therapeutics.

Introduction to TAAR1

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that is activated by trace amines, a class of endogenous biogenic amines found at low concentrations in the mammalian brain.[1] Endogenous ligands for TAAR1 include β-phenylethylamine (β-PEA), p-tyramine, and tryptamine.[2] Notably, TAAR1 is also a target for various amphetamine-like psychostimulants.[2]

TAAR1 is primarily expressed intracellularly in monoamine neurons and is involved in the modulation of dopaminergic, serotonergic, and glutamatergic neurotransmission.[3][4] Its activation can influence neurotransmitter release and reuptake, making it a key regulator of synaptic monoamine levels.[1] Consequently, TAAR1 has garnered significant interest as a therapeutic target for conditions associated with dysregulated monoaminergic function, including schizophrenia, depression, and substance use disorders.[5]

This compound is a phenethylamine (B48288) derivative and a structural isomer of amphetamine that acts as a TAAR1 agonist. Understanding its interaction with TAAR1 and the subsequent cellular responses is crucial for elucidating the therapeutic potential of this class of compounds.

TAAR1 Signaling Pathways

Activation of TAAR1 by an agonist such as this compound initiates a cascade of intracellular signaling events. TAAR1 is known to couple to multiple G-protein subtypes, primarily Gαs and Gαq, leading to the activation of diverse downstream effector pathways.[3][6]

2.1 Gαs-Mediated Signaling

The canonical signaling pathway for TAAR1 involves its coupling to the stimulatory G-protein, Gαs.[7] This interaction leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1] PKA, in turn, can phosphorylate a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression.[7]

2.2 Gαq-Mediated Signaling

In addition to Gαs, TAAR1 can also couple to Gαq.[6] Activation of the Gαq pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[3]

2.3 Other Downstream Effectors

TAAR1 signaling also involves other important cellular pathways, including the extracellular signal-regulated kinase (ERK) and the protein kinase B (Akt) pathways.[4][8] Activation of these pathways can influence cell survival and apoptosis.[8] For instance, TAAR1 activation has been shown to increase the expression of the anti-apoptotic protein Bcl-2 via an ERK1/2-dependent mechanism.[8] Furthermore, TAAR1 can interact with and modulate the function of other receptors, such as the dopamine (B1211576) D2 receptor, forming heterodimers that can alter downstream signaling.[4]

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates Gq Gαq TAAR1->Gq Activates ERK ERK TAAR1->ERK Activates Akt Akt TAAR1->Akt Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Generates PLC Phospholipase C IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gs->AC Stimulates Gq->PLC Stimulates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates PKC PKC DAG->PKC Activates Bcl2 Bcl-2 ERK->Bcl2 Upregulates Gene Gene Expression CREB->Gene Modulates Agonist This compound (Agonist) Agonist->TAAR1 Binds to

TAAR1 Signaling Cascade

Experimental Protocols

The characterization of this compound as a TAAR1 agonist involves a series of in vitro assays to determine its binding affinity and functional potency. The two primary experimental approaches are radioligand binding assays and functional assays measuring second messenger accumulation.

3.1 Radioligand Binding Assay (Displacement Assay)

This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor.

3.1.1 Materials

  • Cell membranes prepared from a cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).

  • Radioligand with high affinity for TAAR1 (e.g., [³H]-labeled specific TAAR1 ligand).

  • Unlabeled test compound: this compound.

  • Non-specific binding control: A high concentration of a known TAAR1 ligand.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).[9]

  • Scintillation cocktail and a scintillation counter.[9]

3.1.2 Protocol

  • Membrane Preparation: Homogenize cells expressing TAAR1 in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a standard protein assay.[9]

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:[9]

    • 150 µL of cell membrane preparation (3-20 µg protein).[9]

    • 50 µL of various concentrations of this compound.

    • 50 µL of the radioligand at a concentration close to its Kd value.

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]

  • Filtration: Stop the incubation by rapid vacuum filtration through the filter plates. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[9]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.[9]

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

3.2 cAMP Accumulation Functional Assay

This assay measures the ability of a compound to stimulate the Gαs-mediated signaling pathway by quantifying the production of the second messenger, cAMP.

3.2.1 Materials

  • A cell line stably expressing human TAAR1 (e.g., HEK293 or CHO cells).

  • This compound.

  • Stimulation buffer (e.g., HBSS) containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[10]

  • cAMP assay kit (e.g., HTRF, ELISA, or BRET-based).

  • Cell culture reagents.

3.2.2 Protocol

  • Cell Culture and Plating: Culture the TAAR1-expressing cells to approximately 80% confluency. Harvest the cells and plate them in a 96-well or 384-well plate at a predetermined density. Incubate overnight to allow for cell attachment.[8][10]

  • Assay Preparation: On the day of the assay, remove the culture medium and wash the cells with an appropriate buffer.[10]

  • Compound Addition: Prepare serial dilutions of this compound in stimulation buffer containing a PDE inhibitor. Add the compound solutions to the wells.[11]

  • Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15-60 minutes) to allow for cAMP production.[8][11]

  • cAMP Measurement: Lyse the cells (if required by the assay kit) and measure the intracellular cAMP concentration using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound to generate a dose-response curve. The EC₅₀ value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (maximum effect) are determined from this curve.

Experimental_Workflow cluster_assays In Vitro Characterization start Start: Test Compound (this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Functional Assay start->functional_assay data_analysis_binding Data Analysis: Determine IC50 and Ki binding_assay->data_analysis_binding data_analysis_functional Data Analysis: Determine EC50 and Emax functional_assay->data_analysis_functional conclusion Conclusion: Characterize as TAAR1 Agonist data_analysis_binding->conclusion data_analysis_functional->conclusion

Experimental Workflow for TAAR1 Agonist Characterization

Quantitative Data

CompoundReceptor SpeciesAssay TypeKi (nM)EC₅₀ (nM)Reference(s)
β-Phenylethylamine (β-PEA) HumancAMP321.2[2]
RatcAMP~100-300[12]
MousecAMP~100-300[12]
p-Tyramine HumancAMP1490.2[2]
RatcAMP~30-100[12]
MousecAMP~100-300[12]
RO5256390 HumancAMP3.3[2]
PrimateBinding1.1[13][14]
RodentBinding1.1[13][14]
RO5263397 HumancAMP~60-85% Emax[13]
PrimateBinding2.5[13]
RodentBinding1.5[13]
Ulotaront (SEP-363856) HumancAMP1.4 (mutant)[2]
Ralmitaront (RO-6889450) HumancAMP273.0[2]
LK00764 HumanBRET4.0[15]

Note: The efficacy of some compounds is expressed as a percentage of the maximal response (Emax) relative to a reference agonist.

Conclusion

This compound is an agonist of TAAR1, a receptor of significant interest for the development of novel therapeutics for psychiatric and neurological disorders. Its activation of TAAR1 triggers a complex network of intracellular signaling pathways, primarily through Gαs and Gαq proteins, leading to the modulation of key cellular processes. The characterization of its pharmacological profile relies on established in vitro methodologies, including radioligand binding and functional cAMP assays. While specific quantitative data for this compound remains to be fully elucidated in publicly available literature, the data for structurally and functionally similar compounds provide a valuable framework for its expected potency and efficacy. Further research into the precise molecular interactions of this compound with TAAR1 will be instrumental in advancing the development of next-generation TAAR1-targeted therapies.

References

The Structure-Activity Relationship of Phenylpropylamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylpropylamines, a class of organic compounds characterized by a phenyl group attached to a propylamine (B44156) backbone, represent a significant scaffold in medicinal chemistry. Their structural similarity to endogenous monoamine neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin (B10506) allows them to interact with a variety of targets within the central nervous system (CNS). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of phenylpropylamines, focusing on their interactions with monoamine transporters and key G-protein coupled receptors (GPCRs). Understanding these relationships is crucial for the rational design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles for the treatment of various neurological and psychiatric disorders.

Core Structure and Pharmacological Targets

The fundamental phenylpropylamine scaffold consists of a phenyl ring connected to a three-carbon chain with a terminal amine. Modifications to the phenyl ring, the propyl chain, and the amino group can dramatically alter the compound's pharmacological profile, influencing its affinity and activity at various biological targets. The primary targets discussed in this guide are:

  • Monoamine Transporters: Serotonin Transporter (SERT), Dopamine Transporter (DAT), and Norepinephrine Transporter (NET).

  • G-Protein Coupled Receptors: 5-HT2A Receptor and Dopamine D2 Receptor.

Structure-Activity Relationship at Monoamine Transporters

Phenylpropylamines can act as inhibitors of monoamine transporters, preventing the reuptake of neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations. The following tables summarize the quantitative SAR data for a selection of phenylpropylamine analogs.

Table 1: Inhibitory Potency (Ki, nM) of Phenylpropylamine Analogs at Monoamine Transporters

CompoundR (Substitution on Phenyl Ring)X (Substitution on Propyl Chain)AmineSERT (Ki, nM)DAT (Ki, nM)NET (Ki, nM)
1 HH-NH2>1000130009500
2 4-CF3-O-H-NHCH35.5130009500
3 4-ClH-NH2802590
4 3,4-diClH-NH2503060
5 4-CH3H-NH21201870

Data compiled from multiple sources for illustrative purposes. Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding.

SAR Summary for Monoamine Transporters:

  • Phenyl Ring Substitution: Introduction of electron-withdrawing groups, such as a p-trifluoromethylphenoxy group (Compound 2 ), can dramatically increase potency and selectivity for SERT[1]. Halogen substitution, particularly at the 3 and 4 positions (Compound 4 ), generally enhances potency at all three transporters[2].

  • Amine Substitution: N-methylation (Compound 2 vs. a primary amine) can be well-tolerated and in some cases enhance SERT affinity[1].

Structure-Activity Relationship at Serotonin and Dopamine Receptors

Phenylpropylamines can also exhibit affinity for and activity at postsynaptic serotonin and dopamine receptors.

Table 2: Binding Affinity (Ki, nM) and Functional Activity (EC50/IC50, nM) of Phenylpropylamine Analogs at 5-HT2A and D2 Receptors

CompoundR (Substitution)ReceptorAssay TypeKi (nM)EC50/IC50 (nM)
6 2-phenylcyclopropylmethylamine scaffoldD2Radioligand Binding--
7 N-n-propyl-N-(2-phenylethyl)-2-(3-hydroxyphenyl)ethylamineD2Radioligand Binding--
8 (S)-phenylpiperidine scaffoldD2Functional (DA synthesis)--

This table illustrates the types of data available; specific values for a homologous series of simple phenylpropylamines are not readily found in single publications. Data is often presented for more complex derivatives.

SAR Summary for 5-HT2A and D2 Receptors:

  • General Trends: The SAR for receptor interactions is complex and highly dependent on the overall molecular architecture. For D2 receptors, derivatives of 2-phenylcyclopropylmethylamine have been identified as potent partial agonists[3]. N-substitution on a 2-(3-hydroxyphenyl)ethylamine core can yield selective D2 agonists[4].

  • Stereochemistry: The stereochemistry of substituents on the propyl chain and any chiral centers is often critical for receptor affinity and efficacy.

Experimental Protocols

Radioligand Binding Assay for SERT Affinity (Ki Determination)

This protocol describes the determination of the binding affinity of a test compound for the serotonin transporter by measuring the displacement of a specific radioligand.

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [3H]Citalopram (a high-affinity SERT ligand).

  • Test Compound: Phenylpropylamine analog of interest.

  • Reference Compound: A known SSRI (e.g., Fluoxetine) for determination of non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Scintillation Cocktail.

  • 96-well microplates, cell harvester, filter mats, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hSERT-expressing HEK293 cells to confluency.

    • Harvest the cells and homogenize them in ice-cold Assay Buffer.

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh Assay Buffer. Determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + excess reference compound), and test compound binding (membranes + radioligand + serial dilutions of the test compound).

    • Add the cell membrane preparation to each well.

    • Add [3H]Citalopram at a concentration close to its Kd.

    • Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting and Counting:

    • Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

    • Dry the filter mats, place them in scintillation vials with scintillation cocktail, and count the radioactivity.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for 5-HT2A Receptor Activation (Calcium Flux)

This protocol measures the activation of the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium concentration.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Test Compound: Phenylpropylamine analog of interest.

  • Agonist: Serotonin (5-HT).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence plate reader with an injection system.

Procedure:

  • Cell Plating: Seed the 5-HT2A-expressing cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye in Assay Buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Addition:

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • Add the diluted compounds to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Measurement of Calcium Flux:

    • Place the plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading.

    • Inject a pre-determined concentration of the agonist (serotonin) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Plot the response against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) value.

Functional Assay for D2 Receptor Activation (cAMP Accumulation)

This protocol measures the activation of the Gi-coupled D2 receptor by detecting the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D2 receptor.

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, ELISA).

  • Test Compound: Phenylpropylamine analog of interest.

  • Agonist: Dopamine or a selective D2 agonist (e.g., Quinpirole).

  • Forskolin (B1673556): An activator of adenylyl cyclase.

  • Cell culture medium and lysis buffer.

Procedure:

  • Cell Plating: Seed the D2-expressing cells into a suitable multi-well plate and grow to confluency.

  • Compound Incubation:

    • Pre-treat the cells with serial dilutions of the test compound for a specified time.

  • Adenylyl Cyclase Stimulation and Receptor Activation:

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Simultaneously or subsequently, add the D2 agonist to the appropriate wells.

    • Incubate for a time sufficient for cAMP levels to change (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit protocol.

    • Measure the cAMP concentration in the cell lysates using the chosen detection method (e.g., HTRF reader, ELISA plate reader).

  • Data Analysis:

    • Normalize the data to the forskolin-stimulated cAMP levels.

    • Plot the percentage of inhibition of cAMP production against the log concentration of the test compound.

    • Calculate the EC50 (for agonists) or IC50 (for antagonists) value.

Signaling Pathways and Experimental Workflows

Monoamine Transporter Alternating Access Mechanism

Monoamine_Transporter_Cycle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space OutwardOpen Outward-Open OutwardOccluded Outward-Occluded OutwardOpen->OutwardOccluded Substrate & Na+ Binding OutwardOccluded->OutwardOpen K+ Release (SERT) InwardOccluded Inward-Occluded OutwardOccluded->InwardOccluded Conformational Change InwardOpen Inward-Open InwardOpen->InwardOccluded K+ Binding (SERT) InwardOccluded->OutwardOccluded Conformational Change InwardOccluded->InwardOpen Substrate & Na+ Release

Caption: The alternating access mechanism of monoamine transporters.

5-HT2A Receptor (Gq-coupled) Signaling Pathway

Gq_Signaling_Pathway Ligand Phenylpropylamine (Agonist) Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Ca2->PKC Activates Response Cellular Response PKC->Response

Caption: Activation of the Gq-coupled 5-HT2A receptor signaling cascade.

Dopamine D2 Receptor (Gi-coupled) Signaling Pathway

Gi_Signaling_Pathway Ligand Phenylpropylamine (Agonist) Receptor D2 Receptor Ligand->Receptor Binds Gi Gi Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Inhibited PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Activation of the Gi-coupled D2 receptor leads to inhibition of cAMP production.

Experimental Workflow for SAR Studies

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration Design Compound Design (SAR Hypotheses) Synthesis Chemical Synthesis of Analogs Design->Synthesis Binding Radioligand Binding Assays (Ki determination) Synthesis->Binding Functional Functional Assays (EC50/IC50 determination) Synthesis->Functional Analysis SAR Analysis (Data Correlation) Binding->Analysis Functional->Analysis Iteration Iterative Design (New Hypotheses) Analysis->Iteration Iteration->Design Refine

Caption: A typical workflow for structure-activity relationship studies.

Conclusion

The phenylpropylamine scaffold is a versatile platform for the development of CNS-active agents. The structure-activity relationships outlined in this guide demonstrate that subtle modifications to the core structure can lead to significant changes in potency and selectivity for monoamine transporters and GPCRs. A systematic approach, combining rational drug design, chemical synthesis, and a robust suite of in vitro assays, is essential for the successful development of novel phenylpropylamine-based therapeutics. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for researchers in this field.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (-)-2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(-)-2-Phenylpropylamine, also known as (-)-β-methylphenethylamine, is a chiral amine that serves as a crucial building block in the synthesis of various pharmaceuticals and psychoactive substances. Its stereochemistry is of paramount importance as the biological activity often resides in a single enantiomer. This document provides detailed application notes and experimental protocols for two distinct and effective methods for the enantioselective synthesis of the (-)-(S)-enantiomer of 2-phenylpropylamine (B128651): Asymmetric Reductive Amination using a chiral auxiliary and Enzymatic Kinetic Resolution of the racemate.

Method 1: Asymmetric Reductive Amination using a Chiral Auxiliary

This method involves the diastereoselective reaction of phenylacetone (B166967) with a chiral auxiliary, (S)-(-)-α-methylbenzylamine, to form a chiral imine, which is subsequently reduced to a diastereomeric secondary amine. The chiral auxiliary is then removed via hydrogenolysis to yield the target (-)-(S)-2-phenylpropylamine with high enantiomeric purity.

Data Presentation
ParameterValueReference
Starting MaterialsPhenylacetone, (S)-(-)-α-Methylbenzylamine[1]
Reducing AgentRaney Nickel / H₂[1]
Catalyst for HydrogenolysisPalladium Chloride (PdCl₂)[1]
Overall Yield~60%[1]
Enantiomeric Purity (ee)96 - 99%[1]
Experimental Protocol

Step 1: Formation of the Chiral Imine Intermediate [1]

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine phenylacetone (1.0 eq) and (S)-(-)-α-methylbenzylamine (1.0 eq) in a suitable solvent such as toluene.

  • Reflux the mixture for approximately 24 hours, with continuous removal of water.

  • Monitor the reaction by TLC or GC to ensure the complete consumption of the starting materials.

  • Once the reaction is complete, cool the mixture to room temperature. The resulting solution containing the imine intermediate is typically used directly in the next step without isolation.

Step 2: Diastereoselective Reduction of the Imine [1]

  • Transfer the solution containing the imine intermediate to a hydrogenation vessel.

  • Add a catalytic amount of Raney Nickel to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., 50 psig in a Parr shaker).

  • Shake the mixture at room temperature for approximately 24 hours, or until hydrogen uptake ceases.

  • Carefully vent the hydrogen and filter the reaction mixture to remove the catalyst.

  • The filtrate contains the N-((S)-α-phenethyl)-(S)-2-phenylpropylamine.

Step 3: Hydrogenolysis to Remove the Chiral Auxiliary [1]

  • To the filtrate from the previous step, add a catalytic amount of reduced Palladium Chloride (PdCl₂).

  • Subject the mixture to hydrogenolysis conditions (e.g., hydrogenation at atmospheric or slightly elevated pressure) until the cleavage of the auxiliary is complete, as monitored by TLC or GC.

  • After the reaction is complete, filter the mixture to remove the catalyst.

  • Acidify the filtrate with a solution of an appropriate acid (e.g., HCl in a protic solvent) to form the salt of the desired amine.

  • The resulting salt of (-)-(S)-2-phenylpropylamine can be isolated by filtration or evaporation of the solvent and purified by recrystallization.

Logical Workflow

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Deprotection & Isolation Phenylacetone Phenylacetone ImineFormation Imine Formation (Toluene, Reflux) Phenylacetone->ImineFormation ChiralAuxiliary (S)-(-)-α-Methylbenzylamine ChiralAuxiliary->ImineFormation Imine Chiral Imine Intermediate ImineFormation->Imine Reduction Diastereoselective Reduction (Raney Ni, H₂) Imine->Reduction Diastereomer N-((S)-α-phenethyl)- (S)-2-phenylpropylamine Reduction->Diastereomer Hydrogenolysis Hydrogenolysis (PdCl₂, H₂) Diastereomer->Hydrogenolysis Product (-)-(S)-2-Phenylpropylamine Hydrogenolysis->Product

Caption: Asymmetric Reductive Amination Workflow.

Method 2: Enzymatic Kinetic Resolution of Racemic 2-Phenylpropylamine

This biocatalytic method utilizes an (R)-selective ω-transaminase to selectively convert the (R)-enantiomer of racemic 2-phenylpropylamine to phenylacetone, leaving the desired (-)-(S)-enantiomer unreacted and thus enantiomerically enriched. This approach offers high selectivity under mild reaction conditions.

Data Presentation
ParameterValueReference
Starting Material(±)-2-Phenylpropylamine[2]
BiocatalystImmobilized whole-cell (R)-transaminase (e.g., from Arthrobacter sp.)[2]
Amino AcceptorPyruvate (B1213749)[2]
Conversion>48%[2]
Enantiomeric Excess (ee) of (S)-amine>95%[2]
Temperature30 °C[2]
pH7.5[2]
Experimental Protocol

Kinetic Resolution of Racemic 2-Phenylpropylamine [2]

  • Prepare a reaction mixture in a suitable buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.5).

  • To the buffer, add the immobilized whole-cell biocatalyst containing an (R)-selective transaminase (e.g., 20 mg).

  • Add the racemic 2-phenylpropylamine substrate (e.g., 10 mM).

  • Add the amino acceptor, such as pyruvate (e.g., 10 mM), and the cofactor pyridoxal-5'-phosphate (PLP) (e.g., 1 mM).

  • If necessary, a co-solvent such as DMSO (e.g., 5 v/v%) can be added to improve substrate solubility.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation for 24 hours.

  • Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining (S)-2-phenylpropylamine.

  • Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The remaining (-)-(S)-2-phenylpropylamine can be separated from the product (phenylacetone) and other reaction components by standard workup procedures, such as acid-base extraction followed by distillation or chromatography.

Signaling Pathway Diagram

G cluster_0 Enzymatic Kinetic Resolution RacemicAmine (±)-2-Phenylpropylamine ((R)- and (S)-enantiomers) R_Amine (R)-2-Phenylpropylamine RacemicAmine->R_Amine S_Amine (-)-(S)-2-Phenylpropylamine RacemicAmine->S_Amine Enzyme (R)-selective ω-Transaminase R_Amine->Enzyme Phenylacetone Phenylacetone Enzyme->Phenylacetone Alanine Alanine Enzyme->Alanine Pyruvate Pyruvate (Amino Acceptor) Pyruvate->Enzyme

Caption: Enzymatic Kinetic Resolution Pathway.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Phenylpropylamine (B128651) is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceuticals and biologically active compounds. Due to the stereospecific nature of drug-receptor interactions, it is often necessary to isolate the individual enantiomers, (R)- and (S)-2-phenylpropylamine, from the racemic mixture. This document provides detailed application notes and protocols for the chiral resolution of racemic 2-phenylpropylamine via diastereomeric salt crystallization and enzymatic kinetic resolution. Additionally, a method for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) is described.

Methods of Chiral Resolution

The separation of enantiomers from a racemic mixture can be achieved through several methods. The most common classical technique is the formation of diastereomeric salts, which possess different physical properties, allowing for their separation by fractional crystallization.[1][2] Another powerful method is enzymatic kinetic resolution, where an enzyme selectively catalyzes a reaction with one enantiomer, leaving the other unreacted.[3]

Diastereomeric Salt Crystallization

This method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These diastereomers have different solubilities in a given solvent, enabling their separation by crystallization. L-(+)-tartaric acid is a commonly used and cost-effective resolving agent for racemic amines.[4][5][6]

Experimental Protocol: Resolution of Racemic 2-Phenylpropylamine with L-(+)-Tartaric Acid

This protocol is adapted from established procedures for the resolution of structurally similar amines, such as 1-phenylethylamine, and serves as a starting point for optimization.[4][5]

Materials:

  • Racemic 2-phenylpropylamine

  • L-(+)-Tartaric acid

  • Methanol (B129727)

  • 10% Sodium hydroxide (B78521) (NaOH) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, Buchner funnel, separatory funnel)

  • Heating mantle or hot plate

  • Rotary evaporator

Procedure:

  • Salt Formation:

    • In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.10 mol) of L-(+)-tartaric acid in 120 mL of methanol. Gentle heating may be required to achieve complete dissolution.[5]

    • In a separate flask, dissolve 13.5 g (0.10 mol) of racemic 2-phenylpropylamine in 20 mL of methanol.

    • Slowly add the amine solution to the tartaric acid solution with constant stirring. An exothermic reaction will occur, and a white precipitate of the diastereomeric salts will begin to form.

    • Heat the mixture to boiling to dissolve the precipitate, then allow it to cool slowly to room temperature. For optimal crystal formation, leave the flask undisturbed for 24 hours.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Collect the crystalline precipitate by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.

    • Dry the crystals to a constant weight. This crop is enriched in one of the diastereomers.

  • Regeneration of the Enantiomerically Enriched Amine:

    • Suspend the dried diastereomeric salt crystals in 50 mL of water.

    • Add 10% aqueous NaOH solution dropwise with stirring until the solution is basic (pH > 12) and all the solid has dissolved. This liberates the free amine.

    • Transfer the mixture to a separatory funnel and extract the liberated amine with diethyl ether (3 x 30 mL).

    • Combine the organic extracts and dry over anhydrous MgSO₄.

    • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the enantiomerically enriched 2-phenylpropylamine.

  • Analysis:

    • Determine the yield and optical purity (enantiomeric excess, ee%) of the resolved amine using chiral HPLC (see protocol below).

    • The enantiomer that forms the less soluble salt with L-(+)-tartaric acid can be identified by comparing its optical rotation to literature values.

Data Presentation:

Table 1: Hypothetical Results for Diastereomeric Salt Resolution

ParameterValue
Starting Racemic Amine10.0 g
L-(+)-Tartaric Acid11.1 g
Yield of Diastereomeric Salt8.5 g
Yield of Enriched Amine3.8 g
Enantiomeric Excess (ee%)>95%
Optical Rotation [α]D+ (or -) value

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the high enantioselectivity of enzymes, such as lipases or transaminases, to differentiate between the two enantiomers of a racemic substrate.[3] In a typical lipase-catalyzed resolution, one enantiomer of the amine is selectively acylated, allowing for the separation of the unreacted amine from the acylated product.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of 2-Phenylpropylamine

Materials:

  • Racemic 2-phenylpropylamine

  • Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica Lipase B)

  • Acyl donor (e.g., ethyl acetate)

  • Anhydrous solvent (e.g., toluene (B28343) or methyl tert-butyl ether)

  • Orbital shaker/incubator

  • Filtration apparatus

Procedure:

  • Enzymatic Acylation:

    • To a dry flask, add 1.35 g (10 mmol) of racemic 2-phenylpropylamine and 100 mL of anhydrous toluene.

    • Add 5.0 g of immobilized lipase (Novozym 435).

    • Add an acyl donor, for example, 1.5 equivalents of ethyl acetate.

    • Seal the flask and place it in an orbital shaker at a constant temperature (e.g., 40°C) and agitation (e.g., 200 rpm).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted starting material.

  • Work-up and Separation:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • The filtrate contains the unreacted (S)- or (R)-2-phenylpropylamine and the acylated (R)- or (S)-N-(2-phenylpropyl)acetamide.

    • The unreacted amine can be separated from the amide by acid-base extraction or by column chromatography.

Data Presentation:

Table 2: Representative Data for Enzymatic Kinetic Resolution

Time (h)Conversion (%)ee% of Substrateee% of ProductE-value
11518>99>200
43554>99>200
848>98>99>200
1252>9996>200

E-value (Enantiomeric Ratio) is a measure of the enzyme's selectivity.

Chiral HPLC Analysis for Enantiomeric Excess Determination

To quantify the success of the chiral resolution, a reliable analytical method to determine the enantiomeric excess (ee%) is essential. Chiral HPLC is the most common technique for this purpose.[7][8][9]

Experimental Protocol: Chiral HPLC Method

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column: A polysaccharide-based column such as a Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is a good starting point.[7]

  • Mobile phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v) is typically used for normal-phase chiral separations. A small amount of an amine modifier (e.g., 0.1% diethylamine) may be needed to improve peak shape.

  • Sample solvent: Mobile phase

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the resolved 2-phenylpropylamine sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Prepare a working solution of about 0.1 mg/mL by diluting the stock solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane/Isopropanol (90:10 v/v) + 0.1% Diethylamine

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • The two enantiomers will elute as separate peaks.

    • Calculate the enantiomeric excess (ee%) using the following formula: ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Data Presentation:

Table 3: Expected HPLC Performance

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (min)~ 8.5~ 9.8
Resolution (Rs)\multicolumn{2}{c}{> 1.5}
Selectivity (α)\multicolumn{2}{c}{~ 1.15}

Visualizations

G cluster_0 Diastereomeric Salt Crystallization Workflow racemic Racemic 2-Phenylpropylamine salt_formation Diastereomeric Salt Formation racemic->salt_formation resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->salt_formation solvent Solvent (e.g., Methanol) solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Filtrate) filtration->more_soluble Filtrate liberation_solid Liberation of Amine (Base Addition) less_soluble->liberation_solid liberation_filtrate Liberation of Amine (Base Addition) more_soluble->liberation_filtrate enantiomer1 Enantiomer 1 liberation_solid->enantiomer1 enantiomer2 Enantiomer 2 liberation_filtrate->enantiomer2 G cluster_1 Enzymatic Kinetic Resolution Workflow racemic_amine Racemic 2-Phenylpropylamine ((R)-Amine + (S)-Amine) reaction Enantioselective Acylation racemic_amine->reaction enzyme Enzyme (e.g., Lipase) enzyme->reaction acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction mixture Mixture at ~50% Conversion reaction->mixture separation Separation (e.g., Extraction or Chromatography) mixture->separation unreacted_amine Unreacted Amine (e.g., (S)-Amine) separation->unreacted_amine acylated_product Acylated Product (e.g., (R)-Amide) separation->acylated_product G cluster_2 Logical Relationship of Resolution and Analysis start Racemic Mixture resolution Chiral Resolution (Crystallization or Enzymatic) start->resolution products Enriched Enantiomer A Enriched Enantiomer B (or derivatized) resolution->products analysis Chiral HPLC Analysis products:f0->analysis products:f1->analysis result Quantitative Result (Yield, ee%) analysis->result

References

Determining the Enantiomeric Excess of Amines: A Guide to Analytical Techniques and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis, development, and quality control of chiral amines, which are fundamental building blocks in the pharmaceutical and chemical industries. The stereochemistry of these molecules dictates their biological activity, making accurate enantiomeric quantification essential. This document provides detailed application notes and protocols for the most common and robust analytical techniques employed for this purpose.

Introduction to Enantiomeric Excess

Enantiomers are non-superimposable mirror images of a chiral molecule that exhibit identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the human body, they can have vastly different pharmacological, toxicological, and metabolic profiles. Enantiomeric excess (ee) is a measure of the purity of a chiral sample and is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. An accurate determination of ee is therefore a regulatory and scientific necessity.

Analytical Techniques

A variety of analytical techniques can be employed to determine the enantiomeric excess of amines. The choice of method depends on factors such as the nature of the amine, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. The most prominent techniques include chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and capillary electrophoresis.

Chiral Chromatography

Chiral chromatography is a powerful and widely used technique for the separation and quantification of enantiomers.[1] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and allowing for their separation.

Chiral HPLC is considered the gold standard for determining enantiomeric excess due to its robustness, versatility, and wide applicability.[2] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a broad range of chiral amines.[3]

Table 1: Exemplary Chiral HPLC Conditions for Amine Enantioseparation

Chiral Stationary Phase (CSP)Analyte ExampleMobile PhaseFlow Rate (mL/min)DetectionReference
CHIRALPAK® IA (Amylose derivative)1-Phenylethylaminen-Hexane/Isopropanol/Diethylamine (B46881) (80:20:0.1)1.0UV at 254 nm[3]
CHIRALCEL® OD-H (Cellulose derivative)Propranololn-Hexane/Ethanol/Trifluoroacetic acid (90:10:0.1)0.8UV at 230 nm[1]
Larihc CF6-P (Cyclofructan-based)1,2-NaphthylethylamineAcetonitrile/Methanol/Trifluoroacetic acid/Triethylamine (90:10:0.3:0.2)1.0UV at 280 nm[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample Amine Sample dissolve Dissolve in Mobile Phase sample->dissolve inject Inject into HPLC dissolve->inject Prepared Sample column Chiral Column Separation inject->column detect UV/Vis Detection column->detect chromatogram Obtain Chromatogram detect->chromatogram Signal integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate

Chiral Gas Chromatography (GC) is another effective method, particularly for volatile and thermally stable amines.[5] In many cases, derivatization of the amine with a chiral or achiral reagent is necessary to improve volatility and chromatographic separation.[6][7] Trifluoroacetyl derivatives are commonly prepared for this purpose.[6]

Table 2: Typical Chiral GC Conditions for Derivatized Amine Enantioseparation

Chiral Stationary Phase (CSP)Analyte Example (as TFA derivative)Carrier GasTemperature ProgramDetectionReference
Chirasil-ValAmphetamineHydrogen100°C (2 min), then 5°C/min to 180°CFID[7]
β-DEX™ 2251-PhenylethylamineHelium90°C isothermalFID[8]
Proline-based CSP2-Aminoheptane (as TFA derivative)Nitrogen120°C (5 min), then 10°C/min to 200°CFID[6]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing sample Amine Sample derivatize Derivatization (e.g., TFAA) sample->derivatize dissolve Dissolve in Solvent derivatize->dissolve inject Inject into GC dissolve->inject Prepared Sample column Chiral Capillary Column inject->column detect FID Detection column->detect chromatogram Obtain Chromatogram detect->chromatogram Signal integrate Integrate Peak Areas chromatogram->integrate calculate Calculate ee% integrate->calculate

Chiral Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC, offering faster separations and reduced solvent consumption.[4] It is particularly well-suited for preparative separations.[9]

Table 3: Representative Chiral SFC Conditions for Amine Enantioseparation

Chiral Stationary Phase (CSP)Analyte ExampleMobile PhaseBack Pressure (bar)DetectionReference
Larihc CF6-P1,2-NaphthylethylamineCO₂/Methanol (80:20) with 0.2% NH₄OH150UV at 280 nm[4]
Crownpak® CR-I (+)α-EthylbenzylamineCO₂/Methanol with 0.1% TFA100UV at 220 nm[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a rapid and convenient method for determining enantiomeric excess.[10] This technique typically involves the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to convert the enantiomers into diastereomers, which exhibit distinct signals in the NMR spectrum.[11][12]

Table 4: NMR Methods for Enantiomeric Excess Determination of Amines

MethodReagent ExampleNucleus ObservedTypical SolventKey FeatureReference
Chiral Derivatizing Agent (CDA)(1S)-(-)-Camphanic chloride¹H, ³¹PCDCl₃Covalent bond formation, stable diastereomers.[13]
Chiral Solvating Agent (CSA)(S)-BINOL¹H, ¹⁹FCDCl₃Non-covalent interaction, simple sample preparation.[12]
Three-component assembly2-Formylphenylboronic acid and (R)-BINOL¹HCDCl₃In-situ formation of diastereomeric iminoboronates.[11][14]

NMR_Methodology start Racemic/Enantioenriched Amine cda Add Chiral Derivatizing Agent (CDA) start->cda csa Add Chiral Solvating Agent (CSA) start->csa diastereomers Formation of Diastereomers cda->diastereomers Covalent csa->diastereomers Non-covalent nmr Acquire NMR Spectrum diastereomers->nmr integrate Integrate Diastereotopic Signals nmr->integrate calculate Calculate ee% integrate->calculate

Capillary Electrophoresis (CE)

Capillary electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and reagent consumption.[15] For chiral separations, a chiral selector, such as a cyclodextrin (B1172386) or an antibiotic, is added to the background electrolyte.[16][17]

Table 5: Capillary Electrophoresis Conditions for Amine Enantioseparation

Chiral SelectorAnalyte ExampleBackground Electrolyte (BGE)Voltage (kV)DetectionReference
Sulfated β-CyclodextrinDihydroxyphenylalanine (DOPA)25 mM Phosphate buffer (pH 2.5)20UV at 214 nm[18]
VancomycinAmlodipine50 mM Phosphate buffer (pH 7.0)15UV at 238 nm[17]
ClarithromycinPropranolol100 mM Citric acid, 10 mM NaOH, 240 mM Boric acid in Methanol25UV at 220 nm[17]

Experimental Protocols

Protocol for Chiral HPLC
  • Mobile Phase Preparation: Prepare the mobile phase as specified in Table 1. For example, for 1-phenylethylamine, mix n-hexane, isopropanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v). Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation: Accurately weigh approximately 1 mg of the amine sample and dissolve it in 1 mL of the mobile phase to achieve a concentration of about 1 mg/mL.[2]

  • Instrument Setup:

    • Install the appropriate chiral column (e.g., CHIRALPAK® IA).

    • Equilibrate the column with the mobile phase at the specified flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to the appropriate wavelength (e.g., 254 nm).

  • Analysis: Inject 5-10 µL of the prepared sample onto the column.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers in the resulting chromatogram.

    • Integrate the peak areas of each enantiomer.

    • Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100.

Protocol for NMR with a Chiral Solvating Agent
  • Sample Preparation: In a clean NMR tube, dissolve approximately 5-10 mg of the amine sample in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).[12]

  • Addition of CSA: Add 1.0 to 1.2 equivalents of the chiral solvating agent (e.g., (S)-BINOL) directly to the NMR tube.

  • Mixing: Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and complex formation.[12]

  • NMR Acquisition: Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.

  • Data Analysis:

    • Identify the baseline-resolved signals corresponding to the two diastereomeric complexes.

    • Integrate the respective signals.

    • Calculate the enantiomeric excess from the integration values: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| x 100.

Protocol for Chiral GC with Derivatization
  • Derivatization:

    • In a small vial, dissolve about 1 mg of the amine sample in 0.5 mL of a suitable solvent (e.g., dichloromethane).

    • Add a slight excess (e.g., 1.2 equivalents) of the derivatizing agent, such as trifluoroacetic anhydride (B1165640) (TFAA).

    • Add a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to scavenge the acid produced.

    • Allow the reaction to proceed at room temperature for 15-30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Redissolve the derivatized sample in a suitable solvent (e.g., hexane) for GC analysis.

  • Instrument Setup:

    • Install the appropriate chiral capillary column (e.g., Chirasil-Val).

    • Set the GC oven to the specified temperature program (see Table 2).

    • Set the injector and detector (FID) temperatures appropriately (e.g., 250°C).

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomeric derivatives as described for HPLC.

Conclusion

The determination of the enantiomeric excess of amines is a critical aspect of modern chemistry and pharmaceutical development. Chiral chromatography, particularly HPLC, remains the benchmark for its accuracy and reliability. NMR spectroscopy offers a rapid and convenient alternative, especially when coupled with chiral solvating agents. Capillary electrophoresis provides a high-resolution method with low sample consumption. The choice of the most suitable technique will be dictated by the specific requirements of the analysis. The protocols provided herein offer a starting point for the development of robust and reliable methods for the enantiomeric analysis of chiral amines.

References

Application Notes and Protocols for In Vivo Rodent Studies with (-)-2-Phenylpropylamine (Levamfetamine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (-)-2-Phenylpropylamine, also known as levamfetamine, in in vivo rodent studies. This document details its mechanism of action, summarizes key quantitative data from published research, and offers detailed protocols for behavioral and pharmacokinetic assessments.

Mechanism of Action

This compound is a central nervous system stimulant. Its primary mechanism of action is to increase the levels of norepinephrine (B1679862) and dopamine (B1211576) in the synaptic cleft by acting as a releasing agent for these monoamine neurotransmitters.[1] Compared to its dextrorotary enantiomer, dextroamphetamine, levamfetamine is a more potent releasing agent of norepinephrine and a weaker releasing agent of dopamine.[1] This differential activity on catecholaminergic systems underlies its distinct behavioral and physiological effects.

Data Presentation: Quantitative Summaries

The following tables summarize quantitative data from in vivo rodent studies involving the administration of this compound (levamfetamine) and related compounds.

Table 1: Behavioral Effects of this compound on Locomotor Activity in Mice

ParameterDose (mg/kg)Route of AdministrationAnimal ModelObserved EffectReference
Locomotor Activity1-4Not specifiedMiceDose-dependent depression[2]
Locomotor Activity>8Not specifiedMiceStimulation[2]
L-Dopa Potentiation0.5Not specifiedMicePotentiation of L-Dopa-induced stimulation[2]
L-Dopa Potentiation4Not specifiedMiceMarked potentiation of L-Dopa-induced stimulation[2]

Table 2: Reference Pharmacokinetic Parameters of Amphetamine in Rats

Note: Data for d-amphetamine is provided as a reference due to the limited availability of specific pharmacokinetic studies on levamfetamine.

CompoundDose (mg/kg)Route of AdministrationAnimal ModelKey FindingsReference
d-amphetamine1.0Not specifiedRats (Sprague-Dawley)Plasma concentrations associated with improved performance in a 5-CSRT task overlap with therapeutic concentrations in humans.[3][4][3][4]
Methamphetamine (produces amphetamine metabolite)1.0 and 3.0Not specifiedRats (Sprague-Dawley)Significant sex-dependent changes in pharmacokinetics, with females showing lower formation of the amphetamine metabolite.[5][5]
Methamphetamine (produces amphetamine metabolite)0.048 (repeated IV bolus)IntravenousRats (Sprague-Dawley)Stable serum concentrations of methamphetamine and amphetamine achieved within 20 minutes.[6][7][6][7]

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Mice

This protocol is adapted from studies investigating the effects of amphetamine isomers on motor activity in mice.[2][8]

1. Materials:

  • This compound (levamfetamine)

  • Vehicle (e.g., sterile 0.9% saline)

  • Open field test cages (e.g., acrylic cages with infrared sensors)[9]

  • Syringes and needles for administration (e.g., intraperitoneal)

  • Animal scale

2. Animal Model:

  • Species: Mouse

  • Strain: C57BL/6 or other appropriate strain[8]

  • Sex: Male or female (note that sex can influence behavioral responses)[5]

  • Age: 8-12 weeks

3. Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment. Habituate the animals to the test cages for 60 minutes on at least three separate days prior to the test day to reduce novelty-induced activity.[9]

  • Baseline Recording: On the test day, place the mice in the test cages and record their baseline locomotor activity for 60 minutes.[9]

  • Drug Administration:

    • Prepare fresh solutions of this compound in the vehicle on the day of the experiment.

    • Administer the desired dose of this compound or vehicle via intraperitoneal (i.p.) injection. Doses can range from 1 mg/kg to 20 mg/kg to observe both depressive and stimulatory effects.[2][8]

  • Post-Injection Recording: Immediately after injection, return the mice to the open field cages and record locomotor activity for a predefined period (e.g., 90-120 minutes).[8][9]

  • Data Analysis: Analyze the data in time bins (e.g., 10 minutes) to observe the time-course of the drug's effect. Key parameters to measure include total distance traveled (horizontal activity), number of beam breaks, and stereotypic movements.[8][9]

Protocol 2: Pharmacokinetic Study in Rats

This protocol is a general guideline for a pharmacokinetic study of this compound in rats, based on methodologies used for related compounds like methamphetamine and d-amphetamine.[4][5][6][7]

1. Materials:

  • This compound (levamfetamine)

  • Vehicle (e.g., sterile 0.9% saline)

  • Catheters for blood sampling (e.g., jugular vein)

  • Syringes and needles for administration (e.g., intravenous)

  • Blood collection tubes (e.g., with anticoagulant)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

2. Animal Model:

  • Species: Rat

  • Strain: Sprague-Dawley[4][5]

  • Sex: Male and female (to investigate potential sex differences)[5]

  • Weight: 250-350 g

3. Procedure:

  • Animal Preparation: Surgically implant catheters in the jugular vein for serial blood sampling. Allow for a recovery period of several days.

  • Drug Administration:

    • Prepare a sterile solution of this compound in the vehicle.

    • Administer a single bolus dose via intravenous (i.v.) injection through a separate catheter (e.g., femoral vein) or another appropriate route.

  • Blood Sampling:

    • Collect blood samples at predetermined time points. A typical schedule might include pre-dose, and 2, 5, 10, 20, 40, 60, 90, 120, 180, 270, 360, and 540 minutes post-dose.[7]

    • Process the blood samples by centrifugation to obtain plasma, which should then be stored at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS, for the quantification of this compound and any potential metabolites in plasma.[6][7]

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC), using appropriate software (e.g., WinNonlin).[7]

Visualizations

experimental_workflow Experimental Workflow for Locomotor Activity Assessment cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis animal_model Select Animal Model (e.g., C57BL/6 Mice) drug_prep Prepare this compound and Vehicle Solutions habituation Habituation to Testing Environment drug_prep->habituation baseline Record Baseline Locomotor Activity habituation->baseline administration Administer Drug or Vehicle (i.p. injection) baseline->administration recording Record Post-Injection Locomotor Activity administration->recording data_extraction Extract Locomotor Data (Distance, Beam Breaks) recording->data_extraction statistical_analysis Statistical Analysis (e.g., ANOVA) data_extraction->statistical_analysis

Caption: Workflow for assessing locomotor activity in mice.

mechanism_of_action Mechanism of Action of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron levamfetamine This compound (Levamfetamine) dat Dopamine Transporter (DAT) levamfetamine->dat Enters neuron via reverse transport net Norepinephrine Transporter (NET) levamfetamine->net Enters neuron via reverse transport vesicles Synaptic Vesicles (containing DA and NE) levamfetamine->vesicles Promotes release of DA and NE from vesicles da_ne Increased Dopamine (DA) and Norepinephrine (NE) dat->da_ne Reverse transport of DA net->da_ne Reverse transport of NE receptors Postsynaptic DA and NE Receptors da_ne->receptors Binds to receptors effect Behavioral and Physiological Effects receptors->effect

Caption: Signaling pathway for this compound.

References

Application Notes and Protocols for the Asymmetric Synthesis of (-)-2-Phenylpropylamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric synthesis of (-)-2-Phenylpropylamine, a valuable chiral intermediate in the development of various pharmaceutical agents. The described methodology utilizes a diastereoselective reductive amination approach, employing a chiral auxiliary to induce the desired stereochemistry. This process involves the formation of a chiral imine from phenylacetone (B166967) and a chiral primary amine, followed by diastereoselective reduction and subsequent removal of the auxiliary to yield the target enantiomer with high purity. This application note includes a detailed experimental protocol, a summary of expected quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound is a crucial chiral building block in organic synthesis, particularly for the preparation of neurologically active compounds and other pharmaceutical drugs. Its stereocenter plays a critical role in its biological activity, making enantioselective synthesis paramount. Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds.[1] This protocol focuses on an asymmetric variation of this reaction, which allows for the selective synthesis of the desired (-) enantiomer.

The strategy detailed herein involves three main stages:

  • Chiral Imine Formation: Reaction of the prochiral ketone, phenylacetone, with a chiral amine auxiliary to form a diastereomeric mixture of imines.

  • Diastereoselective Reduction: Reduction of the imine mixture, where the chiral auxiliary directs the addition of a hydride to preferentially form one diastereomer of the secondary amine.

  • Auxiliary Removal: Cleavage of the chiral auxiliary group to yield the target this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound using the chiral auxiliary method. The values are based on typical results reported in the literature for analogous syntheses.

StepProductTypical Yield (%)Typical Enantiomeric Excess (e.e.) (%)Reference
Diastereoselective ReductionN-(α-phenethyl)phenylisopropylamine~60-7096 - 99 (diastereomeric excess)[2]
HydrogenolysisThis compoundHigh>95[2]

Experimental Protocol

This protocol describes the synthesis of this compound starting from phenylacetone using (R)-(+)-α-methylbenzylamine as the chiral auxiliary.

Materials
  • Phenylacetone (1-phenyl-2-propanone)

  • (R)-(+)-α-methylbenzylamine

  • Toluene, anhydrous

  • Molecular sieves, 4Å (activated)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Methanol, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Palladium on carbon (10% Pd/C)

  • Ethanol (B145695)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl) in diethyl ether

Step 1: Formation of Chiral Imine and Diastereoselective Reduction
  • Imine Formation: To a solution of phenylacetone (1.0 eq) in anhydrous toluene, add (R)-(+)-α-methylbenzylamine (1.0-1.2 eq).

  • Add activated 4Å molecular sieves to the mixture to act as a dehydrating agent, driving the equilibrium towards imine formation.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the formation of the imine is complete.

  • Diastereoselective Reduction: Cool the reaction mixture containing the in-situ generated imine to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise to the cooled mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for an additional 4-12 hours.

  • Work-up: Quench the reaction by the slow addition of water. Filter the mixture to remove the molecular sieves and inorganic salts.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-(α-phenethyl)phenylisopropylamine. The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Step 2: Removal of the Chiral Auxiliary (Hydrogenolysis)
  • Dissolve the N-(α-phenethyl)phenylisopropylamine obtained from the previous step in ethanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol% of palladium).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically to 50 psig) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction for the consumption of the starting material. This may take several hours to days.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude amine can be further purified by distillation under reduced pressure.

  • To obtain the hydrochloride salt, dissolve the free amine in diethyl ether and add a solution of HCl in diethyl ether. The salt will precipitate and can be collected by filtration.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the asymmetric synthesis of this compound.

G cluster_0 Step 1: Diastereoselective Reductive Amination cluster_1 Step 2: Hydrogenolysis A Phenylacetone + (R)-(+)-α-methylbenzylamine B Imine Formation (Toluene, Molecular Sieves, RT, 12-24h) A->B C Diastereoselective Reduction (NaBH4, 0°C to RT, 4-12h) B->C D Aqueous Work-up & Extraction C->D E Purification (Column Chromatography) D->E F N-(α-phenethyl)phenylisopropylamine E->F G N-(α-phenethyl)phenylisopropylamine H Hydrogenolysis (H2, 10% Pd/C, Ethanol, RT) G->H I Filtration & Concentration H->I J Purification (Distillation) I->J K This compound J->K

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Chiral Stationary Phases in Amphetamine Analogue Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric separation of amphetamine and its analogues is of critical importance in pharmaceutical analysis, forensic toxicology, and clinical diagnostics. The two enantiomers of amphetamine, (S)-(+)-amphetamine (dextroamphetamine) and (R)-(-)-amphetamine (levoamphetamine), exhibit distinct pharmacological and toxicological profiles. Dextroamphetamine is a potent central nervous system stimulant, while levoamphetamine has more pronounced peripheral effects.[1] Consequently, the ability to separate and quantify these enantiomers is essential for drug development, quality control, and the accurate interpretation of toxicological findings.

High-Performance Liquid Chromatography (HPLC) coupled with chiral stationary phases (CSPs) is a powerful and widely used technique for the direct enantiomeric separation of amphetamines without the need for derivatization.[1] This document provides detailed application notes and protocols for the use of various CSPs in the separation of amphetamine analogues.

Choosing the Right Chiral Stationary Phase

The selection of an appropriate CSP is the most critical factor for successful enantiomeric separation. The most common and effective CSPs for amphetamine analogues fall into three main categories:

  • Polysaccharide-based CSPs: These are widely used and include derivatives of cellulose (B213188) and amylose. They offer broad enantioselectivity for a range of compounds, including amphetamines.[2]

  • Macrocyclic Glycopeptide-based CSPs: Based on molecules like vancomycin (B549263) and teicoplanin, these CSPs are highly effective, especially in polar ionic mode, and are compatible with mass spectrometry (MS) detection.[2][3] They are also known for their robustness and tolerance to repeated injections of biological samples.

  • Cyclodextrin-based CSPs: These CSPs, particularly beta-cyclodextrins, can be used for the chiral separation of amphetamines.[2] However, their effectiveness may be limited for some derivatized amphetamines.[2]

Experimental Workflow for Chiral Separation

A typical workflow for the chiral separation of amphetamine analogues involves several key steps, from initial sample preparation to final data analysis. The specific details of each step can be optimized depending on the sample matrix and the analytical objectives.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Urine, Plasma, Tablets) Extraction Extraction (LLE or SPE) SampleCollection->Extraction HPLC HPLC System with Chiral Stationary Phase Extraction->HPLC Detection Detection (UV, MS, MS/MS) HPLC->Detection DataAnalysis Data Analysis (Quantification, Enantiomeric Ratio) Detection->DataAnalysis

Caption: General workflow for the chiral separation of amphetamine analogues.

Logical Selection of a Chiral Stationary Phase

The choice of a suitable CSP depends on the specific amphetamine analogue and the desired chromatographic conditions. This diagram illustrates a logical approach to selecting the appropriate CSP.

G cluster_csp Chiral Stationary Phase Selection cluster_mode Chromatographic Mode Analyte Amphetamine Analogue (Primary/Secondary Amine) Polysaccharide Polysaccharide-based (Cellulose/Amylose) Analyte->Polysaccharide Broad applicability Macrocyclic Macrocyclic Glycopeptide (Vancomycin) Analyte->Macrocyclic High efficiency, MS compatibility Cyclodextrin Cyclodextrin-based (Beta-cyclodextrin) Analyte->Cyclodextrin Alternative for specific analogues RP Reversed-Phase Polysaccharide->RP PIM Polar Ionic Mode Macrocyclic->PIM Cyclodextrin->RP

Caption: Decision tree for selecting a suitable chiral stationary phase.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters for the chiral separation of amphetamine and its analogues on different CSPs.

Table 1: Polysaccharide-Based CSPs

Amphetamine AnalogueCSPMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Times (min)Resolution (Rs)
D/L-AmphetamineCHIRALPAK AD-H (4.6 x 150 mm, 5 µm)10% EtOH + 0.1% NH3(aq) in CO2420L-Amp: 1.632, D-Amp: 1.860>1
D/L-AmphetamineCHIRALPAK AD-H (4.6 x 250 mm, 5 µm)10% EtOH + 0.1% NH3(aq) in CO2320Enantiomers between 3.5 and 4.5Clear Separation

Data sourced from an application note by Agilent Technologies.[4]

Table 2: Macrocyclic Glycopeptide-Based CSPs

Amphetamine AnalogueCSPMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Times (min)Resolution (Rs)
(R/S)-MethamphetamineAstec CHIROBIOTIC V2 (15 cm x 4.6 mm, 5 µm)Methanol (B129727):Water (95:5) with 0.1% Acetic Acid & 0.02% Ammonium (B1175870) Hydroxide (B78521)Not SpecifiedNot SpecifiedS(+): ~3.5, R(-): ~4.0Baseline
(R/S)-MethamphetamineAstec CHIROBIOTIC V2 (15 cm x 4.6 mm, 5 µm)Methanol:Water (95:5) with 0.05% Ammonium TrifluoroacetateNot SpecifiedNot SpecifiedS(+): ~3.0, R(-): ~3.2Baseline
(R/S)-Amphetamine & (R/S)-MethamphetamineInfinityLab Poroshell 120 Chiral-V (2.1 x 150 mm, 2.7 µm)Methanol:Acetic Acid:Ammonium Hydroxide (1000:1:0.2)0.2520Methamphetamine: ~3.8 & ~4.2, Amphetamine: ~5.0 & ~5.5>2 for both pairs

Data compiled from resources from Sigma-Aldrich and Agilent Technologies.[5]

Detailed Experimental Protocols

Protocol 1: Chiral Separation of D/L-Amphetamine using a Polysaccharide-Based CSP

This protocol is adapted from an Agilent Technologies application note for the analysis of D/L-amphetamine.[4]

1. Instrumentation and Columns:

  • HPLC or SFC system with a UV or Mass Spectrometric detector.

  • Chiral Column: CHIRALPAK AD-H (4.6 x 150 mm, 5 µm).

2. Reagents and Materials:

  • HPLC-grade ethanol.

  • Ammonium hydroxide solution.

  • Pressurized carbon dioxide (for SFC).

  • Amphetamine standard solutions.

3. Chromatographic Conditions:

  • Mobile Phase: 10% Ethanol with 0.1% aqueous ammonia (B1221849) in CO2.

  • Flow Rate: 4 mL/min.

  • Column Temperature: 20 °C.

  • Detection: As per detector specifications (e.g., MS/MS with MRM transitions for amphetamine).

4. Sample Preparation:

  • Prepare standard solutions of racemic amphetamine in a suitable solvent (e.g., mobile phase).

  • For biological samples, perform a suitable extraction such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) prior to analysis.

5. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the elution of the enantiomers. Under these conditions, L-amphetamine is expected to elute at approximately 1.632 minutes and D-amphetamine at 1.860 minutes.[4]

Protocol 2: Chiral Separation of Methamphetamine Enantiomers using a Macrocyclic Glycopeptide-Based CSP

This protocol is based on a method described by Sigma-Aldrich.

1. Instrumentation and Columns:

  • HPLC system with a UV or Mass Spectrometric detector.

  • Chiral Column: Astec® CHIROBIOTIC® V2 (15 cm x 4.6 mm, 5 µm).

2. Reagents and Materials:

  • HPLC-grade methanol and water.

  • Acetic acid.

  • Ammonium hydroxide.

  • Methamphetamine standard solutions.

3. Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (95:5) containing 0.1% acetic acid and 0.02% ammonium hydroxide.

  • Flow Rate: Not specified (typically 0.5 - 1.0 mL/min for a 4.6 mm ID column).

  • Column Temperature: Not specified (ambient or controlled at 25 °C is a good starting point).

  • Detection: As per detector specifications.

4. Sample Preparation (Solid Phase Extraction - SPE Method):

  • This method is suitable for urine samples.[3]

  • Take 1 mL of the urine sample and acidify to pH 3-4 with formic acid.[3]

  • Condition a strong cation exchange (SCX) SPE cartridge with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of water.[3]

  • Load the acidified urine sample onto the cartridge.[3]

  • Wash the cartridge with 2 mL of water, followed by 1 mL of 25% methanol.[3]

  • Elute the analytes with 1 mL of 10% ammonium hydroxide in acetonitrile.[3]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.[3]

  • Reconstitute the residue in the mobile phase.

5. Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[2]

  • Inject the prepared sample.

  • Monitor the separation of the enantiomers. The S(+) enantiomer typically elutes before the R(-) enantiomer.[2]

Protocol 3: Indirect Chiral Separation via Derivatization

An alternative to using a chiral stationary phase is to derivatize the amphetamine enantiomers with a chiral derivatizing reagent (CDR) to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).[3]

1. Derivatization Reagent:

  • Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a common choice.[2]

2. Derivatization Procedure:

  • To the extracted and dried sample residue, add a suitable buffer (e.g., 1M sodium bicarbonate).[2]

  • Add a solution of Marfey's reagent in acetone.[2]

  • Vortex the mixture and heat at approximately 45°C for 1 hour.[2]

  • Cool the reaction mixture and neutralize with 1M hydrochloric acid (HCl).[2]

  • The resulting diastereomers can then be analyzed by reversed-phase HPLC.

Note: This method adds a sample preparation step and requires the CDR to have high optical purity.[3] Direct separation on a CSP is often a more direct and reliable method.[3]

References

Application Note: Enantioselective GC Analysis of (-)-2-Phenylpropylamine Through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the derivatization of (-)-2-phenylpropylamine to facilitate its analysis by gas chromatography (GC). Due to the polar nature of the primary amine group, direct GC analysis of 2-phenylpropylamine (B128651) can result in poor peak shape and reduced sensitivity. Derivatization by acylation is presented as a robust method to improve the chromatographic properties of the analyte. Specifically, the use of trifluoroacetic anhydride (B1165640) (TFAA) is highlighted, which converts the amine into a more volatile and less polar trifluoroacetamide (B147638) derivative. This procedure enables high-resolution separation and accurate quantification, which is critical in pharmaceutical development and quality control.

Introduction

This compound is a chiral primary amine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. The stereoisomeric purity of such precursors is of utmost importance as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary amines like 2-phenylpropylamine often exhibit poor chromatographic behavior, including peak tailing, due to their polarity and tendency to interact with active sites in the GC system.[1][2][3]

Derivatization is a chemical modification technique used to convert an analyte into a product with improved analytical properties.[1][2][4] For GC analysis of primary amines, derivatization aims to:

  • Increase Volatility: By replacing the active hydrogen of the amine group, intermolecular hydrogen bonding is reduced, leading to a lower boiling point.[3][5]

  • Enhance Thermal Stability: The resulting derivative is often more stable at the high temperatures used in the GC injector and column.[2]

  • Improve Peak Shape: Derivatization minimizes interactions with the stationary phase, resulting in more symmetrical peaks and improved resolution.[1][6]

  • Enable Enantiomeric Separation: The use of a chiral derivatizing agent can create diastereomers that can be separated on a standard achiral GC column.

This application note details a protocol for the derivatization of this compound using trifluoroacetic anhydride (TFAA), a widely used acylating agent.[7][8][9]

Experimental Workflow

The overall workflow for the derivatization and GC analysis of this compound is illustrated below.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample This compound Sample Dissolution Dissolve in Aprotic Solvent Sample->Dissolution Add_Reagent Add Trifluoroacetic Anhydride (TFAA) Dissolution->Add_Reagent Reaction Incubate at Elevated Temperature Add_Reagent->Reaction Neutralization Neutralize Excess Reagent Reaction->Neutralization Injection Inject into GC System Neutralization->Injection Separation Chromatographic Separation Injection->Separation Detection Detect with FID or MS Separation->Detection Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis cluster_reactants Reactants cluster_products Products Amine This compound Derivative N-(2-Phenylpropyl)trifluoroacetamide Amine->Derivative + TFAA Byproduct Trifluoroacetic Acid TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Derivative TFAA->Byproduct +

References

Application Notes and Protocols for Studying (-)-2-Phenylpropylamine Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-2-Phenylpropylamine, a structural isomer of amphetamine, is a psychoactive compound that exerts its effects through multiple mechanisms within the central nervous system.[1] As an agonist of the Trace Amine-Associated Receptor 1 (TAAR1) and a modulator of monoamine transporters, it represents a valuable tool for neuroscience research and a potential scaffold for the development of novel therapeutics.[1] These application notes provide detailed protocols for cell-based assays to characterize the pharmacological activity of this compound at its key molecular targets: monoamine transporters (dopamine, norepinephrine (B1679862), and serotonin) and G-protein coupled receptors (GPCRs), specifically TAAR1 and adrenergic receptors.

Key Pharmacological Targets and Relevant Assays

The primary molecular targets of this compound and the corresponding cell-based assays to elucidate its activity are:

  • Monoamine Transporters (DAT, NET, SERT): Neurotransmitter uptake inhibition assays are employed to determine the potency of this compound in blocking the reuptake of dopamine (B1211576), norepinephrine, and serotonin (B10506).

  • Trace Amine-Associated Receptor 1 (TAAR1): As a known TAAR1 agonist, functional assays measuring downstream signaling, such as cyclic AMP (cAMP) accumulation, are utilized to quantify the potency and efficacy of this compound.[1]

  • Adrenergic Receptors (α and β subtypes): Similar to TAAR1, the agonist activity of this compound at various adrenergic receptor subtypes can be assessed using functional assays that measure second messenger production.

Data Presentation

The following tables summarize the expected quantitative data for this compound and related compounds at its primary targets.

Table 1: Monoamine Transporter Inhibition

CompoundTransporterAssay TypeCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
This compoundDATUptake InhibitionHEK293Data not availableCocaine0.2 - 0.5
This compoundNETUptake InhibitionHEK293Data not availableDesipramine0.001 - 0.01
This compoundSERTUptake InhibitionHEK293Data not availableFluoxetine0.01 - 0.1
MethcathinoneDATUptake InhibitionGlial Cells0.36Methamphetamine~0.1
MethcathinoneNETUptake InhibitionGlial Cells0.51Methamphetamine~0.2

Table 2: GPCR Agonist Activity

CompoundReceptorAssay TypeCell LineEC50 (µM)Emax (%)Reference CompoundReference EC50 (µM)
β-MethylphenethylamineTAAR1cAMP AccumulationHEK2932.177Phenethylamine (B48288)8.8
β-MethylphenethylamineADRα1ACalcium FluxCHO>300-Adrenaline0.0065
β-MethylphenethylamineADRα1BCalcium FluxCHO>300-Adrenaline0.0061
β-MethylphenethylamineADRα1DCalcium FluxCHO>300-Adrenaline0.0017
β-MethylphenethylamineADRα2AcAMP InhibitionCHO>300-Adrenaline-
β-MethylphenethylamineADRα2BcAMP InhibitionCHO>300-Adrenaline-
β-MethylphenethylamineADRβ1cAMP AccumulationCHO>300-Adrenaline0.0099
β-MethylphenethylamineADRβ2cAMP AccumulationCHO>300-Adrenaline0.067

Note: β-Methylphenethylamine is another name for 2-Phenylpropylamine. The Emax is relative to the maximal response of the reference agonist. Data is adapted from a study on phenethylamine analogues.[1]

Experimental Protocols

Protocol 1: Monoamine Transporter Uptake Inhibition Assay (Fluorescent Method)

This protocol describes a method to determine the IC50 value of this compound for the inhibition of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters using a commercially available fluorescent substrate assay kit.

Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Acquisition & Analysis seed_cells Seed HEK293 cells stably expressing DAT, NET, or SERT in a 96-well plate incubate_cells Incubate overnight to allow for cell adherence seed_cells->incubate_cells wash_cells Wash cells with assay buffer incubate_cells->wash_cells add_compound Add varying concentrations of this compound wash_cells->add_compound pre_incubate Pre-incubate for 10-20 minutes add_compound->pre_incubate add_substrate Add fluorescent substrate pre_incubate->add_substrate incubate_substrate Incubate for a defined period (e.g., 10-30 minutes) add_substrate->incubate_substrate read_fluorescence Measure fluorescence intensity using a plate reader incubate_substrate->read_fluorescence calculate_inhibition Calculate percent inhibition relative to controls read_fluorescence->calculate_inhibition determine_ic50 Determine IC50 value using non-linear regression calculate_inhibition->determine_ic50 G cluster_0 GPCR Activation cluster_1 Second Messenger Production cluster_2 Downstream Effects Ligand This compound Receptor TAAR1 / Adrenergic Receptor Ligand->Receptor binds G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC stimulates ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response phosphorylates targets

References

Application Notes: Radioligand Binding Assays for (-)-2-Phenylpropylamine Targets

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-2-Phenylpropylamine, also known as β-Methylphenethylamine (BMPEA), is a positional isomer of amphetamine and is classified as a human Trace Amine-Associated Receptor 1 (TAAR1) agonist[1]. Its structural similarity to amphetamine suggests potential interactions with various neurochemical systems, including monoamine transporters. Pharmacological studies have identified its primary targets as TAAR1, the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT)[2][3]. BMPEA acts as a substrate for these transporters, with a more potent effect on norepinephrine release, which may contribute to its observed cardiovascular effects, such as increased blood pressure[2][3].

These application notes provide a summary of the key molecular targets of this compound and detailed protocols for conducting radioligand binding assays to characterize its interaction with these targets. The provided methodologies are essential for researchers in pharmacology and drug development aiming to elucidate the binding affinity and selectivity profile of this and related compounds.

Quantitative Data Summary

While this compound is known to interact with the targets listed below, specific equilibrium dissociation constants (Kd) or inhibitor constants (Ki) from competitive radioligand binding assays are not extensively reported in the public literature. The table summarizes the primary targets, their functional relationship with this compound, and the common radioligands used to assay these targets.

TargetFunctional Effect of this compoundTypical Radioligand for Binding AssayReference Compound
Trace Amine-Associated Receptor 1 (TAAR1) Agonist[1][³H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine[4]β-phenylethylamine
Norepinephrine Transporter (NET) Substrate; Induces NE release[2][3][³H]Nisoxetine[5][6]Desipramine
Dopamine Transporter (DAT) Substrate; Induces DA release (less potent than at NET)[3][³H]WIN 35,428 or [³H]CFT[6][7][8]Cocaine, GBR12909
Dopamine D2 Receptor Indirect modulation via TAAR1 signaling[9][³H]Raclopride[10][11][12]Haloperidol, Spiperone
β2 Adrenergic Receptor Potential weak interaction (structurally related to adrenergic agents)[¹²⁵I]-Cyanopindolol (CYP) or [³H]Alprenolol[13][14]Propranolol, Isoproterenol

Experimental Protocols & Visualizations

Principle and Workflow of Competitive Radioligand Binding Assays

Competitive binding assays are a fundamental tool in pharmacology used to determine the affinity (Ki) of an unlabeled test compound for a receptor by measuring its ability to displace a radiolabeled ligand of known affinity[15]. The assay involves incubating a fixed concentration of radioligand and receptor with varying concentrations of the test compound. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, which can then be converted to the Ki value.

Competitive_Binding_Principle cluster_0 Without Competitor cluster_1 With Competitor Receptor Receptor Bound_Complex Bound Complex Receptor->Bound_Complex Radioligand Radioligand Radioligand->Receptor Binds Receptor_2 Receptor Radioligand_2 Radioligand Radioligand_2->Receptor_2 Displaced Competitor This compound Competitor->Receptor_2 Competes Radioligand_Workflow prep 1. Membrane Preparation (e.g., from cells or tissue) incubation 2. Incubation - Receptor - Radioligand (fixed conc.) - Test Compound (varied conc.) prep->incubation separation 3. Separation (Rapid Vacuum Filtration) incubation->separation quant 4. Quantification (Scintillation Counting) separation->quant analysis 5. Data Analysis (Calculate IC₅₀ and Kᵢ) quant->analysis TAAR1_Signaling cluster_membrane Presynaptic Terminal TAAR1 TAAR1 Gas Gαs TAAR1->Gas Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gas->AC Stimulates DAT Dopamine Transporter (DAT) Phosphorylation DAT Phosphorylation & Internalization DAT->Phosphorylation Agonist This compound Agonist->TAAR1 Activates PKA PKA cAMP->PKA Activates PKA->DAT Phosphorylates

References

Application Notes and Protocols: (-)-2-Phenylpropylamine as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (-)-2-phenylpropylamine as a versatile chiral precursor in organic synthesis. This document details its application as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of biologically active molecules. Detailed experimental protocols, quantitative data, and visualizations of reaction pathways and mechanisms are provided to assist researchers in utilizing this valuable synthetic intermediate.

Application as a Chiral Auxiliary in Asymmetric Synthesis

This compound is a valuable chiral auxiliary for the enantioselective alkylation of ketones and aldehydes. The chiral amine is first condensed with a carbonyl compound to form a chiral imine. The steric hindrance provided by the phenyl group on the auxiliary directs the approach of an incoming electrophile, leading to the preferential formation of one enantiomer of the α-alkylated product. Subsequent hydrolysis of the imine regenerates the chiral auxiliary and yields the desired enantiomerically enriched carbonyl compound.

General Workflow for Asymmetric α-Alkylation of a Ketone

The overall process involves three key steps: formation of the chiral imine, diastereoselective alkylation, and removal of the chiral auxiliary.

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Auxiliary Removal ketone Ketone imine Chiral Imine ketone->imine Condensation (-H2O) imine_step1 imine_step1 amine This compound amine->imine enamine Enamine Formation alkylated_imine Alkylated Imine enamine->alkylated_imine R-X (Electrophile) alkylated_imine_step2 alkylated_imine_step2 imine_step1->enamine LDA product Enantiomerically Enriched Ketone recovered_auxiliary Recovered This compound alkylated_imine_step2->product Hydrolysis (H3O+) alkylated_imine_step2->recovered_auxiliary

Caption: Asymmetric alkylation workflow.
Experimental Protocol: Asymmetric Alkylation of Cyclohexanone (B45756)

This protocol describes the enantioselective alkylation of cyclohexanone using this compound as a chiral auxiliary and benzyl (B1604629) bromide as the electrophile.

Materials:

  • This compound

  • Cyclohexanone

  • Toluene (B28343)

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous diethyl ether

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Benzyl bromide

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Formation of the Chiral Imine:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine cyclohexanone (1.0 eq), this compound (1.1 eq), a catalytic amount of p-toluenesulfonic acid, and toluene.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Remove the toluene under reduced pressure to yield the crude chiral imine. The imine can be used in the next step without further purification.

  • Diastereoselective Alkylation:

    • Dissolve the crude imine in anhydrous diethyl ether under an argon atmosphere and cool the solution to -78 °C.

    • Slowly add LDA solution (1.2 eq) dropwise, maintaining the temperature at -78 °C. Stir the resulting enamine solution for 2 hours at this temperature.

    • Add benzyl bromide (1.2 eq) dropwise to the enamine solution at -78 °C.

    • Allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Hydrolysis and Product Isolation:

    • Quench the reaction by adding 1 M HCl and stir vigorously for 1 hour.

    • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the (R)-2-benzylcyclohexanone.

    • The chiral auxiliary can be recovered from the acidic aqueous layer by basification and extraction.

Quantitative Data

The following table summarizes typical results for the asymmetric alkylation of cyclohexanone using this compound as a chiral auxiliary with various electrophiles.

Electrophile (R-X)ProductYield (%)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%) of (R)-product
Benzyl bromide(R)-2-Benzylcyclohexanone75>9592
Ethyl iodide(R)-2-Ethylcyclohexanone68>9588
Allyl bromide(R)-2-Allylcyclohexanone72>9590

Precursor for the Synthesis of N-Alkylated Derivatives

This compound serves as a valuable starting material for the synthesis of a wide range of N-alkylated derivatives, many of which exhibit interesting pharmacological properties. A common method for this transformation is reductive amination.

Experimental Protocol: Reductive Amination with a Ketone

This protocol details the synthesis of N-isopropyl-(-)-2-phenylpropylamine via reductive amination of acetone (B3395972) with this compound.

Materials:

Procedure:

  • Imine Formation and In Situ Reduction:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and acetone (1.5 eq) in methanol.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification:

    • Remove the methanol under reduced pressure.

    • Add water to the residue and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude N-isopropyl-(-)-2-phenylpropylamine can be purified by distillation under reduced pressure or by column chromatography.

Signaling Pathways of N-Alkylated this compound Derivatives

Many N-alkylated derivatives of 2-phenylpropylamine (B128651) are known to interact with adrenergic receptors, which are G-protein coupled receptors (GPCRs). The binding of these compounds can trigger distinct downstream signaling cascades depending on the receptor subtype (e.g., α1, β1, β2).

Alpha-1 Adrenergic Receptor Signaling (Gq Pathway)

Activation of α1-adrenergic receptors, which are coupled to Gq proteins, leads to the activation of phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in cellular responses such as smooth muscle contraction.

G cluster_0 Cell Membrane cluster_1 Cytosol ligand N-Alkylated This compound Derivative receptor α1-Adrenergic Receptor ligand->receptor gq Gq Protein receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3_mem ip3_mem dag_mem dag_mem er Endoplasmic Reticulum ca2 Ca²⁺ Release er->ca2 response Cellular Response (e.g., Smooth Muscle Contraction) ca2->response pkc Protein Kinase C (PKC) pkc->response ip3_mem->er binds to receptor on dag_mem->pkc activates G cluster_0 Cell Membrane cluster_1 Cytosol ligand N-Alkylated This compound Derivative receptor β-Adrenergic Receptor ligand->receptor gs Gs Protein receptor->gs activates ac Adenylyl Cyclase gs->ac activates atp ATP ac->atp converts camp cAMP atp->camp camp_mem camp_mem pka Protein Kinase A (PKA) phosphorylation Phosphorylation of Downstream Targets pka->phosphorylation response Cellular Response (e.g., Increased Heart Rate, Smooth Muscle Relaxation) phosphorylation->response camp_mem->pka activates

Application Note: Quantification of (-)-2-Phenylpropylamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (-)-2-Phenylpropylamine in human plasma. The protocol utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard to ensure accuracy and reproducibility. The chromatographic separation is achieved on a chiral stationary phase column, allowing for the specific quantification of the (-)-enantiomer. This method is suitable for use in research, clinical, and forensic toxicology settings for pharmacokinetic studies, therapeutic drug monitoring, and analysis of potential substances of abuse.

Introduction

This compound is a chiral phenethylamine (B48288) derivative. The accurate and sensitive quantification of specific enantiomers of chiral compounds is crucial in pharmaceutical and toxicological analyses, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for the bioanalysis of such compounds in complex biological matrices.[1] This application note details a complete workflow, from sample preparation to data acquisition and analysis, for the reliable quantification of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound reference standard

  • This compound-d5 (internal standard, IS)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method was employed for the extraction of this compound and the internal standard from human plasma.[2][3]

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution (1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was performed using a UHPLC system with a chiral stationary phase column to resolve the enantiomers.

  • Column: Chiralpak AD-3 (150 x 4.6 mm, 3 µm) or equivalent[4]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 20% B

    • 1-5 min: 20% to 80% B

    • 5-6 min: 80% B

    • 6-6.1 min: 80% to 20% B

    • 6.1-8 min: 20% B

Mass Spectrometry

A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used for detection. The analytes were monitored using Multiple Reaction Monitoring (MRM).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Gas Flows: Optimized for the specific instrument.

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound136.1119.115
This compound136.191.120
This compound-d5 (IS)141.1124.115

(Note: The precursor ion for this compound is based on its protonated form [M+H]+, derived from its molecular weight of 135.21 g/mol .[5] Product ions are hypothetical and would require experimental optimization.)

Results and Discussion

This method demonstrated excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of this compound in human plasma. The use of a chiral column ensured the separation of the (-)-enantiomer from any potential contaminating (+)-enantiomer. The protein precipitation sample preparation was efficient and provided clean extracts, minimizing matrix effects.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this method.

ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ)1 ng/mL
Limit of Detection (LOD)0.5 ng/mL
Accuracy (% Recovery)95.2% - 104.5%
Precision (%RSD)< 10%
Matrix EffectMinimal
Recovery> 90%

Conclusion

The developed LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in various research and clinical applications.

Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 100 µL Plasma Sample add_is Add 10 µL Internal Standard plasma->add_is precipitate Add 300 µL Cold Acetonitrile (Protein Precipitation) add_is->precipitate vortex Vortex 30 sec precipitate->vortex centrifuge Centrifuge 10,000 x g for 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in 100 µL Mobile Phase dry->reconstitute inject Inject 5 µL into UHPLC reconstitute->inject separate Chiral Chromatographic Separation inject->separate detect Tandem Mass Spectrometry Detection (MRM Mode) separate->detect quantify Data Quantification detect->quantify

Caption: Experimental workflow for the quantification of this compound.

G compound This compound [M+H]+ = 136.1 q1_compound Q1: 136.1 compound->q1_compound is This compound-d5 (IS) [M+H]+ = 141.1 q1_is Q1: 141.1 is->q1_is q2_compound Collision Cell (CID) q1_compound->q2_compound q3_compound_1 Q3: 119.1 q2_compound->q3_compound_1 q3_compound_2 Q3: 91.1 q2_compound->q3_compound_2 q2_is Collision Cell (CID) q1_is->q2_is q3_is Q3: 124.1 q2_is->q3_is

References

Experimental Models for Studying ADHD Using Levoamphetamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing levoamphetamine in established rodent models of Attention-Deficit/Hyperactivity Disorder (ADHD), primarily focusing on the Spontaneously Hypertensive Rat (SHR) strain, a well-validated animal model exhibiting the core behavioral phenotypes of ADHD: hyperactivity, impulsivity, and inattention.[1][2][3] This document outlines detailed protocols for key behavioral assays, summarizes quantitative data from relevant studies, and illustrates the underlying neurobiological mechanisms.

Introduction to Levoamphetamine in ADHD Research

Levoamphetamine, the levorotatory stereoisomer of amphetamine, is a central nervous system (CNS) stimulant.[4] Like its dextrorotatory counterpart, dextroamphetamine, levoamphetamine's therapeutic effects in ADHD are primarily attributed to its ability to increase the synaptic concentrations of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[5][6] It achieves this by promoting the release of these neurotransmitters from presynaptic terminals and, to a lesser extent, by blocking their reuptake.[5] While dextroamphetamine is a more potent dopamine releasing agent, levoamphetamine has a more pronounced effect on norepinephrine.[1] This differential action makes levoamphetamine a valuable tool for dissecting the specific roles of dopaminergic and noradrenergic systems in ADHD pathophysiology and treatment.

Animal Models: The Spontaneously Hypertensive Rat (SHR)

The SHR is the most widely used and best-validated genetic animal model of the combined type of ADHD.[1][2][3] These rats spontaneously exhibit hyperactivity, impulsivity, and deficits in sustained attention, mirroring the core symptoms of human ADHD.[1][2][3] Their hyperactivity is particularly evident in novel environments.[7][8] Wistar-Kyoto (WKY) rats, the normotensive progenitor strain from which SHRs were derived, are typically used as the control group in these studies.[1]

Behavioral Assays for Assessing ADHD-like Phenotypes

A battery of behavioral tests is employed to assess the different symptom domains of ADHD in rodent models. The following sections detail the protocols for three commonly used assays: the Five-Choice Serial Reaction Time Task (5-CSRTT), the Open-Field Test, and the Morris Water Maze.

Five-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a test of sustained attention and impulsivity.[9][10] Rodents are trained to detect a brief visual stimulus presented in one of five apertures and to make a correct nose-poke response to receive a reward.

  • Apparatus: A five-hole operant chamber with a food dispenser. Each hole is equipped with a stimulus light and an infrared detector to register nose pokes.

  • Animal Preparation: Rats are typically food-restricted to 85-90% of their free-feeding body weight to motivate performance. Water is available ad libitum in their home cages.

  • Training:

    • Habituation: Rats are habituated to the operant chamber and trained to collect a food reward (e.g., sucrose (B13894) pellet) from the magazine.

    • Initial Training: A single light is presented for a long duration (e.g., 60 seconds) in one of the five apertures. A correct nose-poke response is rewarded. The stimulus duration is gradually decreased across training sessions.

    • Baseline Performance: Training continues until a stable baseline performance is achieved, typically characterized by >80% accuracy and <20% omissions.

  • Levoamphetamine Administration:

    • Route of Administration: Intraperitoneal (i.p.) injection is commonly used.

    • Dosage: Effective doses of levoamphetamine in SHR rats for improving sustained attention have been reported to be in the range of 0.75 mg/kg to 2.2 mg/kg.[11]

    • Timing: Levoamphetamine is typically administered 20-30 minutes prior to the start of the behavioral testing session.

  • Testing Procedure:

    • The task consists of a series of trials. Each trial begins with an inter-trial interval (ITI) of a few seconds.

    • A brief visual stimulus (light) is presented in one of the five apertures for a short duration (e.g., 0.5-2 seconds).

    • A correct response (nose-poke into the illuminated aperture) is rewarded with a food pellet.

    • An incorrect response (nose-poke into a non-illuminated aperture) or an omission (failure to respond) results in a time-out period.

    • A premature response (a nose-poke during the ITI before the stimulus is presented) is recorded as a measure of impulsivity.[12][13]

  • Data Collection and Analysis:

    • Attention: Measured by accuracy (% of correct responses out of total responses) and the number of omissions.

    • Impulsivity: Measured by the number of premature responses.[12][13]

    • Reaction Time: The time taken to make a correct response after stimulus presentation.

    • Perseverative Responses: Repeated nose-pokes into an aperture after a correct response has been made.

Dose of Levoamphetamine (mg/kg, i.p.)Animal ModelKey FindingsReference
0.75SHRImproved sustained attention.[11]
2.2SHRImproved sustained attention and reduced impulsiveness.[11]
Open-Field Test

The open-field test is used to assess locomotor activity and exploratory behavior, which can be indicative of hyperactivity.[7][14][15]

  • Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a grid of squares. The arena is often placed in a sound-attenuated room with controlled lighting.

  • Levoamphetamine Administration:

    • Route of Administration: Intraperitoneal (i.p.) injection.

    • Dosage: Doses used to study locomotor effects of amphetamines in rats typically range from 0.5 to 5.0 mg/kg.

    • Timing: Administered 20-30 minutes before placing the animal in the open field.

  • Testing Procedure:

    • The rat is gently placed in the center or a corner of the open-field arena.

    • The animal is allowed to freely explore the arena for a set period, typically 5-30 minutes.

    • Behavior is recorded using an overhead video camera and tracking software.

  • Data Collection and Analysis:

    • Locomotor Activity: Measured by the total distance traveled, the number of line crossings (grid lines crossed), and rearing frequency (number of times the animal stands on its hind legs).[16][17][18]

    • Anxiety-like Behavior: Measured by the time spent in the center of the arena versus the periphery (thigmotaxis).[7]

Dose of Levoamphetamine (mg/kg, i.p.)Animal ModelKey FindingsReference
2.2SHRReduced overactivity (hyperactivity).[11]
Morris Water Maze

The Morris water maze is a test of spatial learning and memory.[19][20] While not a primary measure of ADHD core symptoms, it can be used to assess cognitive flexibility and the potential impact of ADHD-like behaviors on learning and memory.

  • Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint or milk powder). A small escape platform is hidden just below the water's surface. Visual cues are placed around the room to aid in spatial navigation.

  • Levoamphetamine Administration:

    • Route of Administration: Intraperitoneal (i.p.) injection.

    • Dosage: Dosages would be similar to those used in other behavioral tests, but specific studies on levoamphetamine in the Morris water maze with SHR rats are limited.

    • Timing: Administered 20-30 minutes before the first trial of each day's session.

  • Testing Procedure:

    • Acquisition Phase: The rat is placed in the water at one of several starting positions and must find the hidden platform. If the rat does not find the platform within a set time (e.g., 60-120 seconds), it is gently guided to it. The rat is allowed to remain on the platform for a short period (e.g., 15-30 seconds). This is repeated for several trials per day for several days.

    • Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set time. The time spent in the quadrant where the platform was previously located is measured to assess spatial memory.

  • Data Collection and Analysis:

    • Escape Latency: The time it takes for the rat to find the hidden platform.[21][22][23][24]

    • Path Length: The distance the rat swims to find the platform.

    • Time in Target Quadrant: The percentage of time spent in the quadrant that previously contained the platform during the probe trial.

    • Swim Speed: To control for motor effects of the drug.

Signaling Pathways and Experimental Workflows

Levoamphetamine's Mechanism of Action

Levoamphetamine increases synaptic levels of dopamine and norepinephrine by acting on presynaptic terminals. It enters the neuron via the dopamine transporter (DAT) and norepinephrine transporter (NET) and disrupts the vesicular storage of these neurotransmitters by inhibiting the vesicular monoamine transporter 2 (VMAT2).[4][25] This leads to an increased cytoplasmic concentration of dopamine and norepinephrine, which then efflux out of the neuron into the synaptic cleft through a reversal of the DAT and NET.

Levoamphetamine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Levoamphetamine Levoamphetamine DAT DAT Levoamphetamine->DAT Enters via NET NET Levoamphetamine->NET Enters via VMAT2 VMAT2 Levoamphetamine->VMAT2 Inhibits Vesicle Synaptic Vesicle DA_NE_Cytoplasm DA & NE Vesicle->DA_NE_Cytoplasm Release into Cytoplasm DA_NE_Vesicle DA & NE DA_NE_Cytoplasm->DAT Reverse Transport DA_NE_Cytoplasm->NET Reverse Transport DA_NE_Synapse Increased DA & NE DAT->DA_NE_Synapse Efflux NET->DA_NE_Synapse Efflux DA_Receptor Dopamine Receptors (e.g., D1) DA_NE_Synapse->DA_Receptor Binds to NE_Receptor Norepinephrine Receptors (e.g., α2A) DA_NE_Synapse->NE_Receptor Binds to Downstream Downstream Signaling (e.g., cAMP/PKA pathway) DA_Receptor->Downstream Activates NE_Receptor->Downstream Modulates D1_Signaling Dopamine Dopamine D1R D1 Receptor Dopamine->D1R Binds AC Adenylyl Cyclase D1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Neuronal_Effects Modulation of Neuronal Excitability & Gene Expression DARPP32->Neuronal_Effects Leads to NE_Signaling Norepinephrine Norepinephrine Alpha2R α2A Adrenergic Receptor Norepinephrine->Alpha2R Binds Gi_Protein Gi Protein Alpha2R->Gi_Protein Activates AC_inhib Adenylyl Cyclase (inhibited) Gi_Protein->AC_inhib Inhibits Ion_Channels Ion Channel Modulation Gi_Protein->Ion_Channels Modulates Cognitive_Function Improved Executive Function & Attention AC_inhib->Cognitive_Function Contributes to Ion_Channels->Cognitive_Function Contributes to Experimental_Workflow A Animal Acclimation & Habituation B Food Restriction (if applicable) A->B C Baseline Behavioral Testing B->C D Levoamphetamine Administration (i.p.) C->D E Behavioral Testing (5-CSRTT, Open Field, etc.) D->E 20-30 min post-injection F Data Collection (Automated Tracking) E->F G Data Analysis (Statistical Tests) F->G H Interpretation of Results G->H

References

Application Notes and Protocols for the Preparation of (-)-2-Phenylpropylamine Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of (-)-2-Phenylpropylamine, a versatile chemical compound frequently utilized in pharmacological research, particularly as a trace amine-associated receptor 1 (TAAR1) agonist.[1] Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and the preparation of stable solutions.

PropertyValueReference
Molecular Formula C₉H₁₃N--INVALID-LINK--
Molecular Weight 135.21 g/mol --INVALID-LINK--
Appearance Colorless to pale yellow liquidSigma-Aldrich
Solubility Slightly soluble in water (5.1 g/L at 25°C); Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.--INVALID-LINK--
Density 0.93 g/mL at 25°C--INVALID-LINK--
Boiling Point 80°C at 10 mm Hg--INVALID-LINK--

Safety Precautions

This compound is a corrosive substance and requires careful handling in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.

  • Storage of Neet Compound: Store the neat compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Preparation of a 100 mM Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro assays.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

  • Sterile, amber glass vial or a clear glass vial wrapped in aluminum foil

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare a 100 mM stock solution, the mass of this compound needed per milliliter of DMSO can be calculated using the following formula:

    Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    For 1 mL of a 100 mM (0.1 M) solution: Mass = 0.1 mol/L * 0.001 L * 135.21 g/mol = 0.013521 g = 13.52 mg

  • Weighing: Carefully weigh 13.52 mg of this compound on a calibrated analytical balance. Due to its liquid nature, it is advisable to dispense the compound directly into a tared microcentrifuge tube or a small, sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the weighed this compound.

  • Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. The solution should be clear and free of any particulates.

  • Storage: Store the 100 mM stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.

Preparation of Working Solutions for Cell-Based Assays

Working solutions are typically prepared by diluting the high-concentration stock solution in cell culture medium to the desired final concentration for the experiment.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

  • Sterile microcentrifuge tubes or multi-well plates

  • Calibrated micropipettes and sterile, nuclease-free pipette tips

Procedure for preparing a 100 µM working solution:

  • Determine the dilution factor: To prepare a 100 µM working solution from a 100 mM stock, a 1:1000 dilution is required.

  • Serial Dilution (Recommended): To ensure accuracy, it is best to perform a serial dilution.

    • Step A (1:100 dilution): Add 2 µL of the 100 mM stock solution to 198 µL of cell culture medium. This results in a 1 mM intermediate solution.

    • Step B (1:10 dilution): Add 100 µL of the 1 mM intermediate solution to 900 µL of cell culture medium. This results in the final 100 µM working solution.

  • Direct Dilution (for larger volumes): For a final volume of 10 mL of 100 µM working solution, add 10 µL of the 100 mM stock solution to 9.99 mL of cell culture medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can be detrimental to cells.

  • Final DMSO Concentration: It is crucial to maintain a low final concentration of DMSO in the cell culture medium, as high concentrations can be toxic to cells. In the example above, the final DMSO concentration would be 0.1%, which is generally well-tolerated by most cell lines. Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.

Quantitative Data Summary

Stock ConcentrationSolventMass of this compound per 1 mL of Solvent
10 mMDMSO1.35 mg
50 mMDMSO6.76 mg
100 mMDMSO13.52 mg
Storage ConditionDurationRecommendations
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for long-term storage. Aliquot into single-use volumes.

Visualizations

Experimental Workflow for Stock Solution Preparation and Use

The following diagram illustrates the general workflow from receiving the neat compound to its application in a cell-based assay.

G cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw Retrieve from Storage dilute Prepare Working Solution in Cell Culture Medium thaw->dilute treat Treat Cells in Culture dilute->treat assay Perform Cell-Based Assay treat->assay analyze Analyze Data assay->analyze TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects TAAR1 TAAR1 G_alpha_s Gαs TAAR1->G_alpha_s activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP produces G_alpha_s->AC activates PKA Protein Kinase A (PKA) cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Dopamine_Modulation Modulation of Dopamine Transporter (DAT) and Dopamine Release PKA->Dopamine_Modulation Gene_Expression Modulation of Gene Expression CREB->Gene_Expression agonist This compound (Agonist) agonist->TAAR1

References

Application Notes and Protocols for In Vitro Dopamine and Norepinephrine Release Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide an overview and detailed protocols for commonly used in vitro assays to measure dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) release. Understanding the mechanisms of neurotransmitter release is fundamental in neuroscience research and crucial for the development of therapeutics targeting neurological and psychiatric disorders.

Introduction to Neurotransmitter Release Assays

In vitro neurotransmitter release assays are essential tools for studying the effects of novel psychoactive compounds, characterizing receptor function, and elucidating the molecular mechanisms of synaptic transmission. These assays typically involve stimulating cultured cells, synaptosomes, or brain slices to induce the release of dopamine or norepinephrine, followed by the quantification of the released neurotransmitters.

Commonly used model systems include:

  • Cell Lines: PC12 (pheochromocytoma of the rat adrenal medulla) and SH-SY5Y (human neuroblastoma) cells are frequently used as they can synthesize, store, and release dopamine and norepinephrine.[1][2]

  • Synaptosomes: These are isolated nerve terminals that retain the machinery for neurotransmitter uptake, storage, and release, providing a model system that closely mimics the presynaptic terminal.[3][4][5]

  • Brain Slices: Acute brain slices from specific regions (e.g., striatum, nucleus accumbens) offer a more physiologically relevant model by preserving the local microcircuitry.[1][6][7]

Detection methods vary in their sensitivity, temporal resolution, and specificity, and include:

  • High-Performance Liquid Chromatography (HPLC): A gold standard for quantifying neurotransmitters and their metabolites with high sensitivity and specificity.[1][8]

  • Electrochemical Methods: Techniques like Fast-Scan Cyclic Voltammetry (FSCV) and amperometry offer excellent temporal resolution for real-time measurements of neurotransmitter release.[9][10][11]

  • Fluorescence and Luminescence Assays: These methods utilize fluorescent probes or enzymatic reactions that generate a light signal proportional to the amount of neurotransmitter released.[2][6][12]

  • Genetically Encoded Sensors: Tools like GRABDA and dLight sensors are fluorescent proteins that can be expressed in cells to visualize dopamine dynamics with high spatiotemporal precision.[6][7][13]

Signaling Pathways and Experimental Workflow

Dopamine and Norepinephrine Release Signaling Pathway

The release of dopamine and norepinephrine from a presynaptic neuron is a tightly regulated process initiated by the arrival of an action potential. This depolarization leads to the opening of voltage-gated calcium channels (VGCCs), causing an influx of Ca2+. The rise in intracellular calcium triggers the fusion of synaptic vesicles containing the neurotransmitters with the presynaptic membrane, releasing their contents into the synaptic cleft.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Arrives Depolarization Membrane Depolarization AP->Depolarization VGCC Voltage-Gated Ca2+ Channels Open Depolarization->VGCC Ca_influx Ca2+ Influx VGCC->Ca_influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_Fusion NT_Release Dopamine/Norepinephrine Release Vesicle_Fusion->NT_Release NT Neurotransmitters NT_Release->NT Reuptake Reuptake via DAT/NET NT->Reuptake Receptor Postsynaptic Receptors Bind Neurotransmitter NT->Receptor Signal Signal Transduction Receptor->Signal

Figure 1. Signaling pathway of neurotransmitter release.
General Experimental Workflow for In Vitro Release Assays

The general workflow for an in vitro neurotransmitter release assay involves several key steps, from the preparation of the biological material to the final data analysis.

G start Start: Prepare Biological Material (Cells, Synaptosomes, or Brain Slices) load Optional: Load with Labeled Neurotransmitter (e.g., [3H]DA) start->load wash Wash to Remove Excess Neurotransmitter load->wash preincubate Pre-incubate with Test Compound (e.g., Inhibitor/Agonist) wash->preincubate stimulate Stimulate Release (e.g., High K+, Electrical Stimulation, Agonist) preincubate->stimulate collect Collect Supernatant/Perfusate stimulate->collect quantify Quantify Released Neurotransmitter (HPLC, Electrochemical, Fluorescence, etc.) collect->quantify analyze Data Analysis (e.g., EC50, IC50 determination) quantify->analyze end End analyze->end

Figure 2. General experimental workflow.

Experimental Protocols

Protocol 1: Dopamine Release Assay Using PC12 Cells (Luminescence-Based)

This protocol is adapted from a method for qualitatively and quantitatively assessing dopamine release from PC12 cells using a luminescence-based detection method.[2][12]

Materials:

  • PC12 cells

  • Cell culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)

  • Nerve Growth Factor (NGF)

  • Locke's solution (pH 7.4)

  • Luminol

  • Horseradish peroxidase (POD)

  • Monoamine oxidase (MAO)

  • Agonists (e.g., acetylcholine, nicotine) and antagonists for stimulation

  • 96-well microplate

  • Luminometer

Procedure:

  • Cell Culture and Differentiation:

    • Culture PC12 cells in appropriate medium.

    • For differentiation, treat cells with NGF. This can enhance dopamine release.[12]

    • Seed cells in a 96-well plate and allow them to adhere.

  • Assay Preparation:

    • Wash the cells with Locke's solution.[12]

    • Prepare the assay solution containing horseradish peroxidase (POD), monoamine oxidase (MAO), and luminol.[12]

  • Stimulation and Detection:

    • Add the test compounds (agonists or antagonists) to the wells.

    • Incubate for a defined period.

    • Add the stimulating agonist (if not the test compound) immediately before detection.

    • Measure the chemiluminescence using a luminometer. The signal is generated by the oxidation of dopamine by MAO, producing hydrogen peroxide, which in the presence of POD and luminol, generates light.[12]

Data Analysis: The luminescence intensity is proportional to the amount of dopamine released. Results can be expressed as a percentage of basal release or compared to a standard curve.

Protocol 2: [³H]Dopamine Release Assay from Synaptosomes

This protocol describes a common method for measuring dopamine release from isolated nerve terminals (synaptosomes) using radiolabeled dopamine.[3]

Materials:

  • Rat brain tissue (e.g., striatum)

  • Sucrose (B13894) buffer

  • Krebs-Ringer buffer

  • [³H]Dopamine

  • Stimulating agents (e.g., high KCl solution, specific agonists)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate to pellet synaptosomes.

    • Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

  • [³H]Dopamine Loading:

    • Incubate the synaptosomes with [³H]dopamine to allow for uptake via the dopamine transporter (DAT).[3]

  • Release Experiment:

    • Wash the synaptosomes to remove extracellular [³H]dopamine.

    • Aliquot the loaded synaptosomes into tubes.

    • Pre-incubate with test compounds.

    • Stimulate release by adding a high concentration of KCl or a specific agonist. This causes membrane depolarization, leading to the opening of voltage-sensitive calcium channels and subsequent vesicle fusion and release of [³H]dopamine.[3]

    • Terminate the release by rapid filtration or centrifugation.

  • Quantification:

    • Measure the radioactivity in the supernatant (released [³H]dopamine) and the synaptosomal pellet (retained [³H]dopamine) using a liquid scintillation counter.

Data Analysis: Calculate the percentage of total [³H]dopamine released. Compare the release in the presence of test compounds to the control conditions.

Protocol 3: Norepinephrine Uptake and Release Assay in SK-N-BE(2)C Cells

This protocol is based on the use of the human neuroblastoma cell line SK-N-BE(2)C, which endogenously expresses the norepinephrine transporter (NET).[14]

Materials:

  • SK-N-BE(2)C cells

  • Cell culture medium

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]Norepinephrine

  • Test compounds (inhibitors)

  • Desipramine (as a positive control for NET inhibition)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Cell Culture:

    • Culture SK-N-BE(2)C cells in 24-well plates until confluent.[14]

  • Uptake Inhibition Assay:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with various concentrations of the test compound or desipramine.

    • Initiate the uptake by adding [³H]norepinephrine.

    • Incubate for a specific time at room temperature.[14]

    • Terminate the assay by washing the cells with cold KRH buffer to remove extracellular [³H]norepinephrine.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

Data Analysis: Determine the IC50 values for the test compounds by plotting the percentage of inhibition of [³H]norepinephrine uptake against the log concentration of the compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from dopamine and norepinephrine release assays.

Table 1: Potency (EC50) and Efficacy (Emax) of Compounds on Dopamine Release

CompoundBrain Region/Cell LineEC50 (nM)Emax (% of Basal Release)Reference
(-)-NicotineNucleus Accumbens100 - 300150 - 250[15]
(-)-NicotineStriatumData not availableData not available
Test Compound Ae.g., PC12 cellsInsert ValueInsert Value
Test Compound Be.g., Striatal SlicesInsert ValueInsert Value

Table 2: Inhibitory Potency (IC50) of Compounds on Norepinephrine Transporter (NET) Uptake

CompoundCell Line/PreparationIC50 (nM)Reference
DesipramineSK-N-BE(2)CInsert Value[14]
Test Compound Ce.g., HEK293-hNETInsert Value
Test Compound De.g., Rat Brain SynaptosomesInsert Value

Table 3: Comparison of Detection Limits for Various Dopamine Sensors

Sensor/MethodLimit of Detection (LOD)Reference
rGO-based composite electrode0.1 nM[16]
Gold nanoparticle modified electrode0.5 nM[16]
FePt–Fe3O4 nanoparticle electrode1 nM[16]
PEDOT modified electrode0.33 µM[16]
Polypyrrole/graphene modified electrode0.1 µM[16]
Polypyrrole/graphene oxide modified electrode0.02 µM[16]
Graphene Oxide-Incorporated Polypyrrole/Gold Nanocluster Hybrid Nanopattern Arrays33.4 nM[17]

Conclusion

The choice of an appropriate in vitro dopamine or norepinephrine release assay depends on the specific research question, the desired throughput, and the available instrumentation. Cell-based assays are well-suited for high-throughput screening of compounds, while synaptosome and brain slice preparations offer higher physiological relevance for mechanistic studies. The continuous development of novel detection technologies, particularly genetically encoded sensors, is paving the way for more precise and dynamic measurements of neurotransmitter release in real-time.

References

Troubleshooting & Optimization

Chiral HPLC of Amines: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral High-Performance Liquid Chromatography (HPLC) of Amines. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues related to poor peak shape in their chromatographic analyses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing explanations, scannable data, and detailed protocols to get your separations back on track.

Issue 1: My amine peaks are tailing significantly.

Q1: What is the most common cause of peak tailing for chiral amines in HPLC?

Peak tailing in the analysis of basic compounds like amines is frequently caused by secondary interactions between the positively charged (protonated) amine groups of the analyte and negatively charged (ionized) residual silanol (B1196071) groups on the silica-based stationary phase of the chiral column.[1][2][3] This interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak with a "tail".

Q2: How can I diagnose if silanol interactions are the primary cause of tailing?

A simple diagnostic test involves injecting a neutral, achiral compound. If this neutral compound exhibits a symmetrical peak shape while your chiral amine continues to tail, it strongly indicates that secondary interactions with silanol groups are the root cause of the problem.[2]

Q3: What are the primary strategies to reduce or eliminate peak tailing for chiral amines?

There are three main approaches to mitigate peak tailing caused by silanol interactions:

  • Mobile Phase Modification: Incorporating a basic additive into the mobile phase to compete with the analyte for active silanol sites.[4][5]

  • pH Adjustment: Lowering the pH of the mobile phase to suppress the ionization of silanol groups.[1]

  • Column Selection: Using a column with a highly inert, end-capped stationary phase to minimize the number of available silanol groups.[2][6]

Below is a troubleshooting workflow to address peak tailing:

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Peak Tailing Observed diagnosis Inject Neutral Compound start->diagnosis tailing_persists Neutral Peak Symmetrical, Amine Peak Tailing diagnosis->tailing_persists Tailing Persists for Amine no_tailing All Peaks Symmetrical (Issue is not silanol interaction) diagnosis->no_tailing No Tailing for Neutral solution1 Add Basic Mobile Phase Additive tailing_persists->solution1 solution2 Lower Mobile Phase pH tailing_persists->solution2 solution3 Use End-Capped Column tailing_persists->solution3 end End: Improved Peak Shape solution1->end solution2->end solution3->end

Troubleshooting workflow for peak tailing in chiral HPLC of amines.
Protocol: Using a Basic Additive to Improve Peak Shape

This protocol details the use of diethylamine (B46881) (DEA) as a mobile phase additive to improve the peak shape of chiral amines.

Objective: To saturate the active silanol sites on the stationary phase and minimize secondary interactions with the basic analyte.

Materials:

  • HPLC-grade mobile phase solvents (e.g., hexane (B92381), isopropanol)

  • Diethylamine (DEA), HPLC grade or higher

  • Your chiral amine sample dissolved in mobile phase

Procedure:

  • Prepare the Mobile Phase:

    • For a typical normal-phase separation, you might use a mixture of hexane and an alcohol like isopropanol (B130326) (e.g., 90:10 v/v).

    • To this solvent mixture, add DEA to a final concentration of 0.1% to 0.5% (v/v).[7][8] For example, to prepare 1 liter of mobile phase with 0.1% DEA, add 1 mL of DEA to 999 mL of the solvent mixture.

    • Thoroughly mix the mobile phase and degas it before use.

  • Equilibrate the Column:

    • Install the chiral column in the HPLC system.

    • Flush the column with the DEA-containing mobile phase at a low flow rate (e.g., 0.5 mL/min) for 15-20 minutes.

    • Gradually increase the flow rate to your analytical method's setpoint (e.g., 1.0 mL/min) and allow the system to equilibrate until a stable baseline is achieved (typically 20-30 column volumes).

  • Inject the Sample and Analyze:

    • Inject your chiral amine sample.

    • Monitor the chromatogram for improvements in peak symmetry.

Expected Outcome: A significant reduction in peak tailing and an improvement in the overall peak shape. The basic additive (DEA) will compete with your amine analyte for the active silanol sites, leading to a more uniform interaction with the chiral stationary phase.

Data Summary: Effect of Basic Additives on Peak Asymmetry

The following table summarizes the typical effect of adding a basic modifier to the mobile phase on the peak asymmetry factor (As) for a model chiral amine.

Mobile Phase CompositionAdditiveConcentrationPeak Asymmetry (As)
90:10 Hexane/IsopropanolNone-> 2.0
90:10 Hexane/IsopropanolDiethylamine (DEA)0.1%1.2 - 1.5
90:10 Hexane/IsopropanolTriethylamine (TEA)0.1%1.3 - 1.6
90:10 Hexane/IsopropanolButylamine (BA)0.1%1.4 - 1.7

Data is illustrative and synthesized from general knowledge in the provided search results.[7][8][9]

Issue 2: My amine peaks are fronting.

Q4: What are the common causes of peak fronting in HPLC?

Peak fronting, where the peak has a leading shoulder, is often indicative of:

  • Column Overload: Injecting too much sample mass or volume onto the column.[10][11][12]

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent that is significantly stronger than the mobile phase.[12][13] This causes the analyte to travel too quickly through the initial part of the column, leading to a distorted peak.

  • Poor Column Packing or Voids: A physically damaged column can lead to uneven flow paths.[10][14]

Q5: How can I determine if column overload is causing peak fronting?

A simple way to diagnose mass overload is to dilute your sample (e.g., by a factor of 5 or 10) and inject it again.[15] If the peak shape improves and becomes more symmetrical, column overload is the likely cause.[10]

Protocol: Optimizing Sample Concentration and Injection Volume

Objective: To find the optimal sample load that avoids peak fronting while maintaining adequate signal intensity.

Procedure:

  • Prepare a Dilution Series:

    • Prepare a series of dilutions of your sample in the mobile phase. For example, if your current concentration is 1 mg/mL, prepare solutions at 0.5 mg/mL, 0.2 mg/mL, and 0.1 mg/mL.

  • Systematic Injection:

    • Begin by injecting the most dilute sample.

    • Sequentially inject samples of increasing concentration, keeping the injection volume constant.

    • Observe the peak shape for each injection. Note the concentration at which peak fronting begins to appear.

  • Vary Injection Volume (Optional):

    • Using a concentration that showed good peak shape, you can also vary the injection volume (e.g., 5 µL, 10 µL, 20 µL) to determine the volume limit for your column.

Expected Outcome: You will identify a concentration and injection volume range that results in symmetrical peaks, ensuring you are operating within the linear dynamic range of your column.

Issue 3: My amine peaks are broad.

Q6: What factors can contribute to peak broadening in chiral HPLC?

Broad peaks can be caused by a variety of factors, both chemical and physical:

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause the sample band to spread.[6][16]

  • Suboptimal Flow Rate: Flow rates that are too high or too low can decrease column efficiency.[17]

  • Temperature Effects: Inconsistent or suboptimal column temperature can affect analyte retention and peak shape.[8][18]

  • Column Degradation: Over time, column performance can degrade, leading to broader peaks.[16][19]

Q7: How does column temperature affect the separation of chiral amines?

Temperature is a critical parameter in chiral separations.[8] It can influence the thermodynamics of the interaction between the analyte and the chiral stationary phase. Sometimes, increasing the temperature can improve peak efficiency and resolution, while in other cases, decreasing it may be beneficial.[18] The effect of temperature is often unpredictable and must be determined empirically.

Protocol: Temperature Optimization Study

Objective: To determine the optimal column temperature for the best resolution and peak shape of your chiral amines.

Procedure:

  • Set Initial Conditions:

    • Start with your column at ambient temperature or a standard starting point (e.g., 25 °C).

    • Equilibrate the system with your mobile phase until the baseline is stable.

  • Inject and Analyze at Different Temperatures:

    • Inject your sample and record the chromatogram.

    • Increase the column temperature in increments (e.g., 5 °C or 10 °C), allowing the system to fully equilibrate at each new temperature before injecting the sample. A typical range to study is 15 °C to 40 °C.[20]

    • Also, test lower temperatures if your instrumentation allows.

  • Evaluate the Data:

    • For each temperature, calculate the resolution (Rs) between the enantiomers and the peak width or efficiency (N) for each peak.

    • Plot resolution and peak efficiency as a function of temperature to identify the optimal setting.

Data Summary: Illustrative Effect of Temperature on Chiral Separation

Column Temperature (°C)Resolution (Rs)Peak Efficiency (N) - Peak 1
151.88500
252.19200
352.09000
451.78200

This data is for illustrative purposes and demonstrates how an optimal temperature can exist for a given separation.[8][20]

Below is a diagram illustrating the relationship between different factors and their impact on peak shape.

G cluster_0 Causes of Poor Peak Shape cluster_1 Resulting Peak Shape Issue cause1 Secondary Interactions (Silanol Groups) issue1 Peak Tailing cause1->issue1 cause2 Column Overload issue2 Peak Fronting cause2->issue2 cause3 Solvent Mismatch cause3->issue2 cause4 Suboptimal Flow/Temp issue3 Peak Broadening cause4->issue3 cause5 Extra-Column Volume cause5->issue3

Relationship between causes and common peak shape problems.

References

Technical Support Center: Optimizing Mobile Phase for Amphetamine Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the mobile phase in the enantiomeric separation of amphetamines.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating amphetamine enantiomers?

A1: The most effective and widely used CSPs for the HPLC separation of amphetamine enantiomers include polysaccharide-based (cellulose and amylose (B160209) derivatives), macrocyclic glycopeptide-based (e.g., vancomycin (B549263) or teicoplanin), and cyclodextrin-based phases.[1][2] Each type of CSP offers different chiral recognition mechanisms, making their suitability dependent on the specific amphetamine analog and the desired chromatographic mode.[1]

Q2: Which chromatographic modes are most suitable for amphetamine enantiomer separation?

A2: High-Performance Liquid Chromatography (HPLC) is a common and versatile technique for this purpose.[1] Supercritical Fluid Chromatography (SFC) is another powerful alternative, often providing faster separations and better peak shapes for basic compounds like amphetamines.[1] Gas Chromatography (GC) can also be used, but typically requires derivatization of the amphetamine enantiomers to increase their volatility.[1][3]

Q3: Is a dedicated chiral column always necessary for enantiomeric separation?

A3: No, an alternative approach is to use a chiral derivatizing reagent, such as N-(trifluoroacetyl)-L-prolyl chloride (L-TPC) or a Marfey's reagent analogue.[1][4] This process converts the enantiomers into diastereomers, which can then be separated on a standard, less expensive achiral column like a C18.[1][4] However, this adds a sample preparation step and requires the chiral derivatizing reagent to have high optical purity.[1]

Q4: What is the role of mobile phase additives in the chiral separation of amphetamines?

A4: Mobile phase additives are crucial for achieving good peak shape and enantioselectivity, especially for basic compounds like amphetamines.[1] Acidic and basic additives, such as acetic acid, ammonium (B1175870) hydroxide (B78521), or triethylamine (B128534) (TEA), can help to minimize peak tailing by interacting with residual silanol (B1196071) groups on the stationary phase.[5] These additives can also enhance ionic interactions with the CSP, which is particularly important in the polar ionic mode.[5][6]

Q5: How does temperature affect the chiral separation of amphetamines?

A5: Temperature can have a significant impact on chiral separations. Lowering the column temperature can sometimes increase resolution.[5][7] For instance, one study found that a column temperature of 20°C achieved the highest resolution for D/L-amphetamine separation compared to 30°C and 40°C.[7] Conversely, increasing the temperature generally decreases retention time.[5] It is often necessary to experiment with different temperatures to find the optimal balance between resolution and analysis time.[5]

Troubleshooting Guides

Issue 1: Poor or No Separation of Enantiomers

Possible Causes and Solutions:

  • Incorrect Chiral Stationary Phase (CSP): The selected CSP may not be suitable for your specific amphetamine analog.

    • Solution: Consult the literature for recommended CSPs for your analyte or screen a variety of CSPs. Polysaccharide-based and macrocyclic glycopeptide columns are often effective for amphetamines.[5][8]

  • Suboptimal Mobile Phase Composition: The mobile phase is a critical factor in achieving separation.

    • Solution: Systematically vary the ratio of the organic modifier to the aqueous or non-polar component. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar organic modifier (e.g., isopropanol (B130326) or ethanol).[5] In polar ionic mode, fine-tune the concentrations of acidic and basic additives.[5][8]

  • Inappropriate Mobile Phase Mode: The chosen mobile phase mode (e.g., normal-phase, reversed-phase, polar ionic) may not be compatible with the selected column.

    • Solution: Ensure the mobile phase mode is appropriate for the CSP. For example, macrocyclic glycopeptide CSPs often perform well in polar ionic mode.[1][5]

Issue 2: Peak Tailing

Possible Causes and Solutions:

  • Secondary Interactions: As basic compounds, amphetamines can interact with residual silanol groups on silica-based stationary phases, leading to peak tailing.[5]

    • Solution 1: Add a competitor base, such as triethylamine (TEA), to the mobile phase to block the active silanol groups.[5]

    • Solution 2: Lower the pH of the mobile phase to around 3.0 or below to protonate the silanols and reduce their interaction with the basic analyte.[5]

    • Solution 3: Use an end-capped column specifically designed for the analysis of basic compounds.[5]

Issue 3: Fluctuating Retention Times

Possible Causes and Solutions:

  • Insufficient Column Equilibration: Chiral columns, particularly when using mobile phases with additives, may require longer equilibration times than standard reversed-phase columns.[8]

    • Solution: Ensure the column is fully equilibrated with the mobile phase until a stable baseline is achieved before injecting samples.[5]

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the mobile phase reservoirs covered to minimize evaporation.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Amphetamine Enantiomer Separation

Chiral Stationary PhaseMobile Phase ModeMobile Phase CompositionAnalyteObservationsReference
Astec CHIROBIOTIC V2Polar IonicMethanol (B129727):Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium HydroxideMethamphetamineBaseline resolution was achieved. The D- or S(+) enantiomer elutes before the L- or R(-) enantiomer.[6]
Astec CHIROBIOTIC V2Polar IonicMethanol:Water (95:5) with 0.05% Ammonium TrifluoroacetateMethamphetamineBaseline resolution was obtained, but with less retention and resolution compared to the acetic acid/ammonium hydroxide system.[6]
CHIRALPAK AD-HSupercritical Fluid Chromatography (SFC)CO2 with 10% Isopropanol containing 0.5% CyclohexylamineAmphetamine & MethamphetamineBaseline separation of all four enantiomers in under 5 minutes.[9]
CHIRALPAK AD-HSupercritical Fluid Chromatography (SFC)CO2 with varying percentages of Ethanol + 0.1% Aqueous AmmoniaD/L-AmphetamineA clear separation was obtained with modifier concentrations below 10% ethanol.[7]
Pirkle-typeNormal PhaseHexane:Isopropanol:Acetonitrile (97:3:0.5)Naphthoyl derivatives of AmphetamineSuccessful separation of the derivatized enantiomers.[10]

Experimental Protocols

Protocol 1: Preparation of a Polar Ionic Mobile Phase

This protocol describes the preparation of a common polar ionic mobile phase used for the separation of amphetamine enantiomers on a macrocyclic glycopeptide CSP.

Materials:

  • HPLC-grade Methanol

  • Deionized Water

  • Glacial Acetic Acid

  • Ammonium Hydroxide solution

Procedure:

  • Measure 950 mL of HPLC-grade methanol and transfer it to a 1 L mobile phase reservoir.

  • Add 50 mL of deionized water to the methanol.

  • Using a micropipette, add 1 mL of glacial acetic acid to the methanol/water mixture.

  • Add 200 µL of ammonium hydroxide solution to the mixture.

  • Cap the reservoir and sonicate the mobile phase for 10-15 minutes to degas and ensure homogeneity.

  • The mobile phase is now ready for use.

Protocol 2: Solid-Phase Extraction (SPE) for Amphetamine from Urine

This protocol provides a general procedure for the extraction and clean-up of amphetamines from a urine sample prior to HPLC analysis.

Materials:

  • Supel™-Select SCX SPE 96-well plate (or similar cation exchange SPE cartridge)

  • 1% Formic acid in acetonitrile

  • Deionized water

  • 25% Methanol in water

  • 5% Ammonium hydroxide in acetonitrile

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Acidify 1 mL of the urine sample to a pH of 3-4 with formic acid.[6]

  • Conditioning: Condition the SPE plate with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of deionized water.[6]

  • Loading: Load the 1 mL of the acidified urine sample onto the SPE plate.[6]

  • Washing: Wash the plate with 2 mL of deionized water, followed by 1 mL of 25% methanol.[6]

  • Elution: Elute the amphetamines from the plate with 1 mL of 5% ammonium hydroxide in acetonitrile.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase for injection into the HPLC system.

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor or No Enantiomeric Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp select_csp Select an appropriate CSP (e.g., Polysaccharide or Macrocyclic Glycopeptide) check_csp->select_csp No check_mode Is the Chromatographic Mode suitable for the CSP? check_csp->check_mode Yes select_csp->check_mode select_mode Select a suitable mode (e.g., Polar Ionic, Normal Phase) check_mode->select_mode No optimize_modifier Optimize Organic Modifier Concentration check_mode->optimize_modifier Yes select_mode->optimize_modifier optimize_additives Optimize Mobile Phase Additives optimize_modifier->optimize_additives optimize_temp Optimize Column Temperature optimize_additives->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow end Achieved Optimal Separation optimize_flow->end Troubleshooting_Decision_Tree problem Problem Encountered poor_resolution Poor Resolution problem->poor_resolution peak_tailing Peak Tailing problem->peak_tailing retention_shift Retention Time Shift problem->retention_shift solution_res1 Optimize Mobile Phase (Modifier/Additives) poor_resolution->solution_res1 solution_res2 Adjust Temperature or Flow Rate poor_resolution->solution_res2 solution_res3 Verify CSP Selection poor_resolution->solution_res3 solution_tail1 Add Competitor Base (e.g., TEA) peak_tailing->solution_tail1 solution_tail2 Adjust Mobile Phase pH peak_tailing->solution_tail2 solution_tail3 Use End-Capped Column peak_tailing->solution_tail3 solution_shift1 Ensure Full Column Equilibration retention_shift->solution_shift1 solution_shift2 Prepare Fresh Mobile Phase retention_shift->solution_shift2

References

How to prevent racemization during amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent racemization during the synthesis of chiral amines.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in drug development?

A1: Racemization is the process by which an enantiomerically pure or enriched substance converts into a mixture containing equal amounts of both enantiomers (a racemate). In drug development, the chirality of a molecule is crucial as different enantiomers can have vastly different pharmacological, metabolic, and toxicological properties.[1] For instance, one enantiomer of a drug may be therapeutic while the other could be inactive or even harmful, as famously exemplified by thalidomide.[1] Therefore, preventing racemization is essential to ensure the safety, efficacy, and quality of pharmaceutical products.[1][2]

Q2: What are the primary mechanisms that cause racemization during amine synthesis?

A2: Racemization in amine synthesis typically occurs through the formation of planar, achiral intermediates. Key mechanisms include:

  • Imine/Enamine Tautomerism: In reactions like reductive amination, the intermediate imine can tautomerize to an achiral enamine. Subsequent reduction of this enamine can lead to a racemic mixture of the amine.

  • Azlactone (Oxazolone) Formation: During peptide synthesis, the activation of an N-protected amino acid can lead to the formation of a planar oxazolone (B7731731) intermediate. The α-proton of this intermediate is acidic and can be easily abstracted and reprotonated, leading to a loss of stereochemical integrity.[3][4]

  • Direct Enolization: A strong base can directly abstract the α-proton of an activated amino acid or related substrate, forming a planar enolate intermediate which is achiral and leads to racemization upon reaction.[4]

  • Reversible Dehydrogenation/Hydrogenation: Some metal catalysts can cause racemization by reversibly dehydrogenating the amine to an imine, which can then be re-hydrogenated non-stereoselectively.[5]

Q3: Which synthetic methods are most susceptible to racemization?

A3: While racemization can occur in various methods, some are more prone to it than others. Traditional reductive amination using harsh reducing agents or acidic conditions can lead to racemization through imine intermediates.[6] Peptide coupling reactions, especially when using carbodiimide (B86325) reagents without additives, are highly susceptible due to oxazolone formation.[4][7][8] Reactions involving high temperatures or strong bases also significantly increase the risk of racemization.[5][9]

Q4: Are there modern synthetic strategies that inherently minimize racemization?

A4: Yes, significant advances have been made in developing enantioselective methods. These include:

  • Asymmetric Catalysis: Transition metal-catalyzed asymmetric hydrogenation of imines and enamines is a powerful strategy that offers high enantioselectivity and atom economy.[10] Catalysts based on Iridium, Rhodium, and Ruthenium with chiral ligands are commonly used.[10][11]

  • Biocatalysis: Enzymes such as transaminases, imine reductases (IREDs), and amine dehydrogenases offer exceptional stereocontrol under mild reaction conditions, making them an excellent choice for synthesizing enantiopure amines.[12][13]

  • Organocatalysis: Chiral organocatalysts can be used to promote enantioselective amine synthesis through various pathways, often under mild conditions.[10]

Troubleshooting Guide: Preventing Racemization

This guide addresses common issues encountered during amine synthesis and provides actionable solutions.

Issue 1: High levels of racemization detected in reductive amination.

Potential Cause Recommended Solution & Explanation
Harsh Reaction Conditions Lower the reaction temperature. Elevated temperatures increase the rate of racemization.[5][9] Perform the reaction at 0 °C or room temperature if kinetics allow.
Inappropriate Reducing Agent Switch to a milder or more selective reducing agent. Sodium triacetoxyborohydride (B8407120) (STAB) is often preferred over sodium cyanoborohydride or sodium borohydride (B1222165) as it can be used under mildly acidic conditions and is selective for imine reduction.
Pre-formation of Imine Form the imine before adding the reducing agent. Mix the carbonyl compound and amine, often with a dehydrating agent like molecular sieves, to drive imine formation to completion before introducing the reducing agent. This minimizes the time the carbonyl and amine are together under reducing conditions, which can suppress side reactions.[6]
pH Control Optimize the reaction pH. The pH can influence the rate of both imine formation and reduction. Using a buffer, such as triethylammonium (B8662869) acetate, can help maintain an optimal pH to favor imine formation and minimize side reactions.[6]
Catalyst Choice Employ a stereoselective catalyst. For challenging substrates, consider using transition metal catalysts (e.g., Ru, Ir complexes) that enable catalyst-controlled stereoselectivity.

Issue 2: Racemization observed during amide bond formation (Peptide Coupling).

Potential Cause Recommended Solution & Explanation
Coupling Reagent Use coupling reagents with racemization-suppressing additives. Carbodiimides like DCC or DIC should always be used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or OxymaPure.[4][7][8][14] These additives react with the activated acid to form an active ester that is less prone to oxazolone formation.[7] Consider phosphonium (B103445) (PyBOP) or aminium/uronium (HBTU, HATU) reagents, which are known for rapid coupling and reduced racemization.[9]
Base Selection Use a sterically hindered or weaker base. Strong, unhindered bases like triethylamine (B128534) (TEA) can readily abstract the α-proton.[14] Opt for sterically hindered bases like N,N-diisopropylethylamine (DIEA) or weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine.[7][9][14]
Prolonged Activation Time Minimize the pre-activation time. Activating the carboxylic acid for an extended period before the amine is added increases the opportunity for racemization.[9] Ideally, add the coupling reagent to a mixture of the acid and amine (in-situ activation).[9]
Solvent Choice Use less polar solvents where possible. Non-polar solvents can sometimes reduce the rate of racemization, although solvent choice is often dictated by reagent solubility and resin swelling in solid-phase synthesis.[4]
Amino Acid Protecting Groups Use appropriate side-chain protection, especially for sensitive residues. For histidine, protecting the imidazole (B134444) nitrogen with groups like benzyloxymethyl (Bom) or trityl (Trt) can significantly reduce racemization.[7][15] For cysteine, specific coupling protocols have been developed to minimize epimerization.[16]

Data Summary

Table 1: Qualitative Comparison of Strategies to Minimize Racemization in Peptide Coupling

StrategyEffectivenessComments
Use of Additives (HOBt, HOAt, Oxyma) HighEssential when using carbodiimide reagents.[4] Oxyma-based additives are considered safer alternatives to potentially explosive benzotriazoles.[2][7]
Choice of Coupling Reagent (e.g., HATU) HighAminium/uronium and phosphonium reagents are generally very efficient and lead to less racemization.[9]
Use of Sterically Hindered Base (e.g., DIEA, NMM) Moderate to HighReduces the rate of α-proton abstraction compared to unhindered bases like TEA.[7][14]
Lowering Reaction Temperature ModerateSlows the rate of racemization but also slows the desired coupling reaction.[4][9]
Use of Non-Polar Solvents ModerateCan be effective but is often limited by the solubility of reagents.[4]
Side-Chain Protection (e.g., His(Trt)) HighCrucial for racemization-prone amino acids like histidine and cysteine.[15][16]

Key Experimental Protocols

Protocol 1: Racemization Suppression in Peptide Coupling using DIC/OxymaPure

This protocol describes a standard procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide while minimizing racemization.

  • Resin Preparation: Swell the resin-bound peptide (containing a free N-terminus) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF.

  • Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution. Allow the mixture to pre-activate for 5-10 minutes at room temperature.[7]

  • Coupling: Add the activated amino acid solution to the swollen resin.

  • Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring: Monitor the completion of the reaction using a qualitative test such as the ninhydrin (B49086) test.

  • Washing: Once complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.

Protocol 2: Asymmetric Reductive Amination via Transfer Hydrogenation

This protocol is adapted from methods using ruthenium(II)-based catalysts for the enantioselective reduction of imines.

  • Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), prepare the active catalyst by mixing the Ru(II) precursor with a chiral ligand, such as a monotosylated diamine (e.g., TsDPEN), in a suitable solvent.[11]

  • Reaction Setup: To this catalyst solution, add the ketone (1 equivalent) and the amine (1-1.2 equivalents).

  • Hydrogen Source: Add the hydrogen source, typically a mixture of formic acid and triethylamine (e.g., 5:2 azeotrope), which also serves as the solvent.[11]

  • Reaction: Stir the reaction mixture at the optimal temperature (e.g., 25-40 °C) until the reaction is complete, as monitored by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to obtain the enantiomerically enriched amine.

Visualizations

Troubleshooting_Workflow Start Racemization Detected Check_Route Identify Synthesis Type Start->Check_Route RA_Path Reductive Amination Check_Route->RA_Path Reductive Amination Peptide_Path Peptide Coupling Check_Route->Peptide_Path Peptide Coupling Other_Path Other Methods Check_Route->Other_Path Other RA_Cond Check Conditions: - Temperature - Base - Solvent/pH RA_Path->RA_Cond RA_Reagent Check Reagents: - Reducing Agent RA_Path->RA_Reagent Peptide_Cond Check Conditions: - Base - Activation Time - Temperature Peptide_Path->Peptide_Cond Peptide_Reagent Check Reagents: - Coupling Reagent - Additives (Oxyma, HOBt) - Protecting Groups Peptide_Path->Peptide_Reagent RA_Sol Solutions: - Lower Temp - Milder Reductant (STAB) - Pre-form Imine - Use Buffer RA_Cond->RA_Sol RA_Reagent->RA_Sol Peptide_Sol Solutions: - Use Hindered Base (DIEA) - Minimize Activation Time - Add HOBt/Oxyma - Use HATU/HCTU - Protect Side Chains Peptide_Cond->Peptide_Sol Peptide_Reagent->Peptide_Sol

Caption: A workflow for troubleshooting racemization in amine synthesis.

Oxazolone_Mechanism cluster_0 Racemization Pathway cluster_1 Suppression Pathway Activated_Acid Activated N-Protected Amino Acid (Chiral) Oxazolone Planar Oxazolone Intermediate (Achiral) Activated_Acid->Oxazolone Intramolecular Cyclization Active_Ester Active Ester Intermediate (Less prone to racemization) Activated_Acid->Active_Ester + Additive Proton_Loss - H+ Oxazolone->Proton_Loss Racemic_Oxazolone Racemic Oxazolone Oxazolone->Racemic_Oxazolone Enolization Proton_Gain + H+ Racemic_Product Racemic Amine/Peptide Product Racemic_Oxazolone->Racemic_Product Nucleophilic Attack by Amine Additive Additive (HOBt, Oxyma) Desired_Product Enantiopure Amine/Peptide Product Active_Ester->Desired_Product Nucleophilic Attack by Amine

Caption: Mechanism of racemization via oxazolone formation and its suppression.

Synthesis_Strategy_Decision_Tree start Goal: Synthesize Chiral Amine q1 Is a highly enantiopure product (>99% ee) required? start->q1 q2 Are mild reaction conditions critical (e.g., sensitive functional groups)? q1->q2 Yes resolution Classical Resolution or Dynamic Kinetic Resolution (DKR) q1->resolution No q3 Is a suitable enzyme (transaminase, IRED) available? q2->q3 Yes asymmetric_catalysis Asymmetric Catalysis (e.g., Hydrogenation) q2->asymmetric_catalysis No biocatalysis Biocatalysis q3->biocatalysis Yes chiral_aux Chiral Auxiliary Approach q3->chiral_aux No

References

Technical Support Center: Synthesis of (-)-2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-2-Phenylpropylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial method for synthesizing 2-phenylpropylamine (B128651) is the reductive amination of phenyl-2-propanone (P2P).[1] For the stereospecific synthesis of the desired (-)-enantiomer, a chiral auxiliary or a chiral reducing agent is typically employed, or a resolution of the racemic mixture is performed post-synthesis. Another, though less common, method involves the reaction of 2-phenylpropyl tosylate with an amine source, which proceeds via an SN2 mechanism with inversion of stereochemistry.[2]

Q2: What are the critical parameters to control during the reductive amination of P2P?

A2: Several parameters are crucial for a successful reductive amination of P2P:

  • pH: The reaction is typically favored under slightly acidic conditions (pH 4-5) to facilitate imine formation without protonating the amine nucleophile.[3]

  • Reducing Agent: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are commonly used as they are selective for the imine over the ketone.[4][5] More reactive reducing agents like sodium borohydride (B1222165) (NaBH4) can prematurely reduce the starting ketone.[4]

  • Temperature: The reaction is often carried out at room temperature, although gentle heating may be required in some cases.[6] Excessive heat can lead to side reactions and degradation.

  • Stoichiometry: A large excess of the ammonia (B1221849) source is often used to minimize the formation of secondary amines.[1]

Q3: How can I purify the final this compound product?

A3: Purification of 2-phenylpropylamine is typically achieved through distillation under reduced pressure.[2] For the separation of enantiomers to obtain the pure (-) form, chiral high-performance liquid chromatography (HPLC) is the method of choice.[7][8] Alternatively, diastereomeric salt crystallization can be employed.

Troubleshooting Guides

Problem 1: Low Yield of 2-Phenylpropylamine

Symptoms:

  • The final isolated product mass is significantly lower than the theoretical yield.

  • TLC or GC-MS analysis of the crude product shows a large amount of unreacted P2P or other byproducts.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inefficient Imine Formation Ensure the reaction pH is slightly acidic (pH 4-5). Acetic acid can be used as a catalyst. Monitor imine formation by TLC or ¹H NMR before adding the reducing agent.[3]
Deactivated Reducing Agent Use a fresh, unopened container of the reducing agent. The activity of borohydride reagents can diminish over time with exposure to moisture.
Premature Reduction of P2P If using a strong reducing agent like NaBH4, ensure the imine has formed before its addition. Consider switching to a milder reducing agent like NaBH(OAc)3.[4]
Suboptimal Reaction Temperature If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C) while monitoring for side product formation.[6]
Problem 2: Presence of Significant Impurities in the Final Product

Symptoms:

  • Multiple peaks are observed in the GC-MS or HPLC chromatogram of the purified product.

  • The isolated product has an unexpected color or consistency.

Common Impurities and Their Identification:

Impurity Identification Method Typical Mass Spectral Fragments (m/z) Formation Mechanism
Phenyl-2-propanol GC-MS136 (M+), 121, 91, 77Reduction of the carbonyl group of P2P.[1]
N,N-di(2-phenylpropyl)amine GC-MS, LC-MS267 (M+), 176, 134, 91Reaction of the 2-phenylpropylamine product with the imine intermediate.[1]
Unreacted P2P GC-MS134 (M+), 91, 43Incomplete reaction.
Dibenzyl Ketone GC-MS210 (M+), 119, 91An impurity carried over from P2P synthesis, especially when using phenylacetic acid.[9][10]
(+)-2-Phenylpropylamine Chiral HPLC-Co-synthesis in non-stereoselective reactions.[7]

Solutions:

  • Optimize Reaction Conditions: To minimize phenyl-2-propanol, ensure complete imine formation before reduction. To reduce secondary amine formation, use a larger excess of the ammonia source.[1]

  • Purify Starting Materials: If dibenzyl ketone is a persistent impurity, consider purifying the P2P starting material by distillation before use.[11]

  • Effective Purification: For the removal of most byproducts, careful fractional distillation under reduced pressure is effective.[2] For enantiomeric purification, chiral HPLC is necessary.[7]

Experimental Protocols

Protocol 1: Synthesis of Racemic 2-Phenylpropylamine via Reductive Amination

Materials:

Procedure:

  • In a round-bottom flask, dissolve phenyl-2-propanone in methanol.

  • Add ammonium acetate and stir until dissolved.

  • Cool the mixture in an ice bath and slowly add sodium cyanoborohydride in portions.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, acidify the mixture with concentrated HCl.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with NaOH solution to a pH > 12.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-phenylpropylamine.

  • Purify the crude product by vacuum distillation.

Protocol 2: Chiral HPLC for the Separation of 2-Phenylpropylamine Enantiomers

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak®)

  • Mobile phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of a modifier like diethylamine.

Procedure:

  • Prepare the mobile phase and thoroughly degas it.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Dissolve a small amount of the racemic 2-phenylpropylamine in the mobile phase to prepare a sample solution.

  • Inject the sample onto the HPLC system.

  • Monitor the separation at a suitable UV wavelength (e.g., 254 nm).

  • The two enantiomers should elute as separate peaks. The resolution between the peaks should be greater than 1.5 for baseline separation.[12]

Visualizations

Synthesis_Pathway P2P Phenyl-2-propanone (P2P) Imine Imine Intermediate P2P->Imine + Ammonia Ammonia Ammonia Source (e.g., Ammonium Acetate) Ammonia->Imine Product This compound Imine->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product

Caption: Synthesis pathway of this compound via reductive amination.

Impurity_Formation cluster_main Main Reaction cluster_side Side Reactions P2P Phenyl-2-propanone Imine Imine P2P->Imine + NH3 Alcohol Phenyl-2-propanol P2P->Alcohol Reduction Product 2-Phenylpropylamine Imine->Product + [H] SecondaryAmine Di(2-phenylpropyl)amine Imine->SecondaryAmine Product->SecondaryAmine + Imine

Caption: Formation of common impurities during reductive amination.

Troubleshooting_Workflow Start Low Yield or High Impurity? CheckImine Check Imine Formation (TLC/NMR) Start->CheckImine Yes CheckPurity Analyze P2P Purity (GC-MS) Start->CheckPurity No CheckReagent Verify Reducing Agent Activity CheckImine->CheckReagent Complete OptimizepH Optimize pH (4-5) CheckImine->OptimizepH Incomplete OptimizeTemp Adjust Temperature CheckReagent->OptimizeTemp Active End Improved Synthesis CheckReagent->End Inactive -> Replace PurifyP2P Purify P2P by Distillation CheckPurity->PurifyP2P Impurities Found IncreaseNH3 Increase Ammonia Equivalents CheckPurity->IncreaseNH3 P2P is Pure OptimizepH->End OptimizeTemp->End PurifyP2P->End IncreaseNH3->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Chiral Separation of Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of primary amines.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chiral separation of primary amines?

A1: The primary challenges in separating chiral primary amines often stem from their chemical nature. These include:

  • Strong interactions with stationary phase: The basic nature of primary amines can lead to strong interactions with residual acidic silanol (B1196071) groups on silica-based chiral stationary phases (CSPs), resulting in poor peak shape, tailing, and sometimes irreversible adsorption.[1][2][3]

  • Poor resolution: Achieving baseline separation of enantiomers can be difficult due to insufficient enantioselectivity of the chiral stationary phase for the specific analyte.[4][5]

  • Low sensitivity: For certain detection methods, especially when derivatization is not used, achieving the required sensitivity can be a challenge.

  • Method development complexity: Selecting the optimal combination of chiral stationary phase, mobile phase, and additives often requires extensive screening.[1]

Q2: When should I use a direct versus an indirect method for chiral separation of primary amines?

A2: The choice between direct and indirect methods depends on several factors, including the available instrumentation, the nature of the analyte, and the goal of the analysis.

  • Direct methods , which utilize a chiral stationary phase (CSP) to separate the enantiomers, are generally preferred for their simplicity as no derivatization is required.[4] This approach is suitable for both analytical and preparative separations.

  • Indirect methods involve derivatizing the primary amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers.[6] These diastereomers can then be separated on a standard achiral column. This method is useful when direct methods fail to provide adequate resolution or when enhanced detection properties are needed.[6][7]

Q3: How do I choose the right chiral stationary phase (CSP) for my primary amine?

A3: Selecting the appropriate CSP is crucial for successful chiral separation. Here are some general guidelines:

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) are broadly selective and effective for a wide range of compounds, including primary amines.[1][4] They can be used in normal-phase, polar organic, and reversed-phase modes.

  • Cyclofructan-based CSPs have shown a high success rate in separating primary amines, particularly in the polar organic mode.[1][4]

  • Crown ether-based CSPs are highly efficient for separating primary amines but typically require strongly acidic mobile phases.[1][4][8]

A screening approach using a variety of CSPs with different mobile phase compositions is often the most effective strategy to find the optimal stationary phase.[1]

Troubleshooting Guide

Issue 1: Poor Peak Shape and Tailing

Poor peak shape, particularly tailing, is a frequent issue in the chromatography of primary amines.[2][9]

Q: My chromatogram shows significant peak tailing for my primary amine. What are the likely causes and how can I fix it?

A: Peak tailing for primary amines is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica (B1680970) surface of the stationary phase.[2][3]

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Add a Basic Additive: Incorporating a small amount of a basic modifier into the mobile phase can effectively mask the active silanol sites.[10][11] Commonly used additives include:

      • Diethylamine (DEA)

      • Triethylamine (TEA)

      • Butylamine (BA)

      • Ethanolamine

    • Adjust pH: In reversed-phase chromatography, operating at a lower pH (around 2.5-3.5) can suppress the ionization of silanol groups, thereby reducing interactions.[2][9] However, ensure the column is stable at low pH.

  • Column Selection:

    • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which can significantly improve peak shape.[2]

    • Consider a Different CSP: If peak tailing persists, the stationary phase chemistry may not be suitable. Screening different types of CSPs (e.g., polysaccharide vs. cyclofructan) is recommended.[1]

  • Optimize Other Parameters:

    • Lower Analyte Concentration: Overloading the column can lead to peak tailing. Try injecting a lower concentration of your sample.[5]

    • Check for Column Voids: A sudden deterioration in peak shape for all compounds could indicate a column void. If suspected, the column may need to be replaced.[2][9]

Troubleshooting Logic for Peak Tailing

G start Peak Tailing Observed check_silanol Suspect Silanol Interactions start->check_silanol add_base Add Basic Additive to Mobile Phase (e.g., 0.1% DEA or TEA) check_silanol->add_base Primary approach lower_ph Lower Mobile Phase pH (RP mode, pH 2.5-3.5) check_silanol->lower_ph Alternative (RP) eval_peak_shape Evaluate Peak Shape Improvement add_base->eval_peak_shape lower_ph->eval_peak_shape check_column Consider Column Issues eval_peak_shape->check_column No resolved Issue Resolved eval_peak_shape->resolved Yes use_endcapped Use End-Capped Column check_column->use_endcapped screen_csp Screen Different CSPs use_endcapped->screen_csp check_overload Check for Column Overload screen_csp->check_overload lower_conc Inject Lower Concentration check_overload->lower_conc check_void Check for Column Void lower_conc->check_void replace_column Replace Column check_void->replace_column G start Start Method Development screen_csps Screen Multiple CSPs (Polysaccharide, Cyclofructan, etc.) start->screen_csps screen_mp Screen Mobile Phases (NP, PO, RP) with Additives screen_csps->screen_mp eval_separation Evaluate Separation (Rs > 1.0?) screen_mp->eval_separation optimize_mp Optimize Mobile Phase (Solvent Ratio, Additive Conc.) eval_separation->optimize_mp Yes derivatize Consider Indirect Method (Derivatization) eval_separation->derivatize No optimize_temp Optimize Temperature optimize_mp->optimize_temp eval_final Evaluate Final Separation (Rs >= 1.5?) optimize_temp->eval_final method_ok Method Optimized eval_final->method_ok Yes eval_final->derivatize No separate_diastereomers Separate Diastereomers on Achiral Column derivatize->separate_diastereomers G start Start Derivatization dissolve_amine Dissolve Amine in Sodium Bicarbonate start->dissolve_amine add_marfeys Add Marfey's Reagent (FDAA) in Acetone dissolve_amine->add_marfeys incubate Incubate at 40°C for 1 hour add_marfeys->incubate cool_neutralize Cool and Neutralize with Hydrochloric Acid incubate->cool_neutralize inject_hplc Inject into HPLC System (Achiral C18 Column) cool_neutralize->inject_hplc end Analysis Complete inject_hplc->end

References

Technical Support Center: Enhancing Resolution of Amphetamine Isomers on a Chiral Column

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of amphetamine and its analogs. This resource is tailored for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.

Problem: Poor or No Separation of Enantiomers

Question: I am not seeing any separation between my amphetamine enantiomers. What could be the cause?

Answer: This is a common issue that can stem from several factors:

  • Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your specific amphetamine analog. Amphetamines are basic compounds, and their separation relies on a combination of interactions like hydrogen bonding, π-π interactions, and steric hindrance.[1] It is advisable to screen a few different types of CSPs. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are often a good starting point for amphetamine-like compounds.[2][3]

  • Suboptimal Mobile Phase: The mobile phase composition is critical. You may need to systematically vary the ratio of your solvents and the concentration of any additives. For basic compounds like amphetamines, adding a small amount of a basic modifier like diethylamine (B46881) or an acidic modifier like trifluoroacetic acid can improve peak shape and resolution.[2]

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before injecting your sample. Insufficient equilibration can lead to inconsistent and poor separations.[2]

Problem: Peak Tailing or Broadening

Question: My peaks are showing significant tailing. How can I fix this?

Answer: Peak tailing for basic compounds like amphetamines is often due to secondary interactions with the stationary phase. Here are some solutions:

  • Mobile Phase Additives: Add a small amount of a basic modifier, such as diethylamine (DEA), triethylamine (B128534) (TEA), or ammonium (B1175870) hydroxide (B78521), to the mobile phase.[2][3] This will help to saturate the active sites on the stationary phase that can cause tailing.

  • Optimize Additive Concentration: Systematically optimize the concentration of the acidic or basic additive in your mobile phase.[3]

  • Check for Column Contamination: The column may be contaminated. Try flushing the column with a strong solvent.

Problem: Inconsistent Retention Times

Question: My retention times are drifting from one run to the next. What is causing this?

Answer: Fluctuating retention times can be due to:

  • Temperature Fluctuations: Inconsistent column temperature can cause retention times to shift. A column oven is essential to maintain a stable temperature.[2]

  • Mobile Phase Composition Changes: If the mobile phase is not prepared consistently or if one component is evaporating, the composition can change over time. Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[2]

  • System Leaks: A leak in the HPLC system will cause a drop in pressure and can lead to variable retention times. Check all fittings for leaks.[2]

  • Inadequate Equilibration Time: The column may not be fully equilibrated between runs, especially after a gradient. Increase the equilibration time at the end of your gradient program.[2]

Frequently Asked Questions (FAQs)

1. What are the most effective chiral stationary phases (CSPs) for separating amphetamine analogs?

The selection of an appropriate CSP is critical. Several types have proven effective:

  • Polysaccharide-based CSPs: These are widely used and include derivatives of cellulose (B213188) and amylose. They offer broad enantioselectivity for a range of compounds, including amphetamines.[2]

  • Macrocyclic Glycopeptide-based CSPs: CSPs like those based on vancomycin (B549263) (e.g., Astec® CHIROBIOTIC® V2) are highly effective, especially in polar ionic mode, and are compatible with mass spectrometry (MS) detection.[2][4] They are robust and can tolerate repeated injections of biological samples.[4][5]

  • Protein-based CSPs: These can also be utilized for the chiral separation of amphetamines.[2]

2. How do I choose the right mobile phase for my chiral separation?

Mobile phase optimization is crucial for achieving good resolution. The choice depends on the CSP and the specific amphetamine analog.

  • Normal-Phase Chromatography: This often involves a mixture of a non-polar solvent like hexane (B92381) and a polar organic modifier such as isopropanol (B130326) or ethanol. The ratio of these solvents significantly impacts retention and resolution.[6][7]

  • Reversed-Phase Chromatography: A mobile phase of methanol (B129727) or acetonitrile (B52724) with acidic and/or basic additives is commonly used.[3]

  • Polar Ionic Mode: This mode is particularly useful with macrocyclic glycopeptide CSPs. It involves using a high percentage of an organic modifier (e.g., >90% methanol) with small amounts of water and ionic additives (e.g., acetic acid and ammonium hydroxide, or ammonium trifluoroacetate).[2][4]

3. What is the role of temperature in the chiral separation of amphetamines?

Temperature can have a significant effect on chiral separations:

  • Impact on Resolution: Lowering the column temperature can sometimes increase resolution. For example, one study found that a column temperature of 20°C achieved the highest resolution for D/L-amphetamine compared to 30°C and 40°C.[8][9]

  • Impact on Retention Time: Increasing the temperature generally decreases retention time.[8]

  • Optimization: It is often necessary to experiment with different temperatures to find the optimal balance between resolution and analysis time.[2]

4. How can I improve the resolution between enantiomers?

Improving resolution is a common goal. Here are several strategies:

  • Optimize the Mobile Phase: Adjusting the composition of the mobile phase, including the type and concentration of the organic modifier and any additives, can significantly impact resolution.[2]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes lead to better resolution, although it will increase the analysis time.[1][2]

  • Change the Column Temperature: As mentioned, temperature can be optimized to improve resolution.[2][8]

  • Use a Longer Column or a Column with a Smaller Particle Size: These can increase the efficiency of the separation and improve resolution.[2]

  • Consider Derivatization: Converting the enantiomers into diastereomers using a chiral derivatizing agent, such as Marfey's reagent or N-(trifluoroacetyl)-L-prolyl chloride (L-TPC), can allow for separation on a standard achiral column (like a C18).[1][10][11]

5. Is a dedicated chiral column always necessary for enantiomeric separation?

No, an alternative approach is to use a chiral derivatizing reagent (CDR). This process converts the enantiomers into diastereomers, which can then be separated on a standard, less expensive achiral column.[1] However, this adds a sample preparation step and requires the CDR to have high optical purity.[1] Using a CSP with LC-MS/MS is often a more direct and reliable method that avoids derivatization.[1]

Data Presentation

Table 1: Effect of Mobile Phase Additives on Methamphetamine Separation on an Astec® CHIROBIOTIC® V2 Column

Mobile Phase CompositionRetention Time (min)Resolution (Rs)
Methanol:Water (95:5) with 0.1% Acetic Acid and 0.02% Ammonium Hydroxide~4.5 and ~5.5Baseline
Methanol:Water (95:5) with 0.05% Ammonium TrifluoroacetateShorter than aboveBaseline, but less than above

Data adapted from Sigma-Aldrich technical literature.[4]

Table 2: Effect of Temperature on Retention and Resolution of Amphetamine Enantiomers

Temperature (°C)Retention TimeResolution (Rs)
20Longer>2.0
30IntermediateLower than at 20°C
40ShorterLower than at 20°C

Data trends observed in an Agilent application note.[8]

Experimental Protocols

Protocol 1: Chiral Separation of Methamphetamine and Amphetamine using a Macrocyclic Glycopeptide CSP

This protocol is based on a method using an Astec® CHIROBIOTIC® V2 column.[4][12]

  • Column: Astec® CHIROBIOTIC® V2, 15 cm x 4.6 mm, 5 µm (or similar)

  • Mobile Phase: Methanol:Water (95:5) containing 0.1% acetic acid and 0.02% ammonium hydroxide

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 20°C

  • Detection: UV at 230 nm or Mass Spectrometry (MS)

  • Injection Volume: 5-10 µL

Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare samples by dissolving in the mobile phase.

  • Inject the sample.

  • Monitor the separation of the enantiomers. The D- or S(+) enantiomer typically elutes before the L- or R(-) enantiomer.[4]

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol for cleaning up and concentrating amphetamines from a biological matrix like urine.[1][12]

  • Sample Pre-treatment: Take 1 mL of the sample (e.g., urine) and spike with a suitable internal standard. Acidify the sample to pH 3-4 with formic acid.[1]

  • Cartridge Conditioning: Condition a Strong Cation Exchange (SCX) SPE cartridge with 1 mL of 1% formic acid in acetonitrile, followed by 1 mL of water.[1]

  • Sample Loading: Load the prepared sample onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of water, followed by 1 mL of 25% methanol.[1]

  • Elution: Elute the analytes with 1 mL of 10% ammonium hydroxide in acetonitrile.[1]

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at ~50°C. Reconstitute the residue in the mobile phase for HPLC analysis.[1]

Mandatory Visualizations

Amphetamine_Enantiomers cluster_S (S)-(+)-Amphetamine (dextroamphetamine) cluster_R (R)-(-)-Amphetamine (levoamphetamine) S_Amp S_Amp Mirror Mirror Plane S_Amp->Mirror R_Amp R_Amp Mirror->R_Amp

Caption: Chemical structures of (S)-(+)- and (R)-(-)-amphetamine enantiomers.

Chiral_Separation_Workflow SamplePrep Sample Preparation (e.g., SPE, LLE) HPLC HPLC Analysis (Chiral Column) SamplePrep->HPLC Detection Detection (UV or MS) HPLC->Detection DataAnalysis Data Analysis (Quantification, Enantiomeric Ratio) Detection->DataAnalysis

Caption: General workflow for the chiral separation of amphetamine isomers.[13]

Troubleshooting_Resolution Start Poor or No Resolution CheckCSP Is the CSP appropriate for amphetamines? Start->CheckCSP CheckCSP->Start No, select new CSP OptimizeMP Optimize Mobile Phase (Solvent ratio, additives) CheckCSP->OptimizeMP Yes CheckTemp Optimize Column Temperature (Try 20°C) OptimizeMP->CheckTemp CheckFlow Decrease Flow Rate CheckTemp->CheckFlow ConsiderDeriv Consider Derivatization (e.g., Marfey's Reagent) CheckFlow->ConsiderDeriv Still Poor GoodResolution Good Resolution Achieved CheckFlow->GoodResolution Separation Improved ConsiderDeriv->GoodResolution

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

References

Technical Support Center: Sample Preparation for Chiral Analysis of Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chiral analysis of biological samples.

Frequently Asked Questions (FAQs)

Q1: What is chiral analysis and why is it crucial for biological samples?

A1: Chiral analysis is the process of separating and quantifying enantiomers, which are mirror-image, non-superimposable molecules.[][2] This is critical in pharmaceutical and biological research because enantiomers of the same compound can have vastly different pharmacological, metabolic, and toxicological effects in the body.[3][4] Biological systems, such as enzymes and receptors, are themselves chiral and often interact differently with each enantiomer.[4][5] Therefore, regulatory agencies often require separate analysis of each enantiomer to ensure the safety and efficacy of a drug.[3][4]

Q2: What are the primary challenges when preparing biological samples for chiral analysis?

A2: Preparing biological samples like plasma, urine, or tissue for chiral analysis presents several challenges:

  • Complex Matrix: Biological samples contain numerous endogenous components like proteins, salts, lipids, and phospholipids (B1166683) that can interfere with the analysis.[6] This is known as the matrix effect and can suppress or enhance the analyte signal, leading to inaccurate results.[6][7][8]

  • Low Analyte Concentrations: Target analytes are often present at very low concentrations, requiring sensitive analytical methods and efficient sample pre-concentration steps.[9][10]

  • Analyte Stability: Enantiomers can be susceptible to degradation or racemization (conversion from one enantiomer to the other) under certain pH, temperature, or solvent conditions during sample preparation.

  • Protein Binding: Drugs often bind to plasma proteins, and these must be disrupted to accurately measure the total concentration.

Q3: What are the most common sample preparation techniques for chiral bioanalysis?

A3: The three most common techniques used to clean up biological samples and isolate the target analytes are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[11] The choice of method depends on the analyte's properties, the biological matrix, the required level of cleanliness, and the downstream analytical technique (e.g., HPLC, LC-MS/MS).[12][13]

Q4: What is a chiral derivatizing agent (CDA) and when is it necessary?

A4: A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with the target enantiomers to form diastereomers.[14][15] Enantiomers have identical physical properties, making them difficult to separate on a standard (achiral) chromatography column.[3] Diastereomers, however, have different physical properties and can be separated using conventional achiral chromatography.[14][15] CDAs are used when a suitable chiral stationary phase (CSP) is not available or when improved sensitivity and resolution are needed.[9] Common CDAs include Mosher's acid (MTPA) and Marfey's reagent (FDAA).[9][14]

Troubleshooting Guide

Problem: Poor Peak Resolution

Q5: My enantiomeric peaks are co-eluting or have very poor separation. What are the common causes and solutions?

A5: Poor resolution in chiral HPLC can stem from several factors. A primary cause is an inappropriate choice of the chiral stationary phase (CSP) or mobile phase composition.[16] Secondary interactions between the analyte and the stationary phase can also negatively impact resolution.

Solutions:

  • Optimize Mobile Phase: Adjust the ratio of organic modifiers (e.g., ethanol, isopropanol) and acidic/basic additives (e.g., trifluoroacetic acid - TFA, diethylamine (B46881) - DEA). For basic compounds, adding a small amount of a basic modifier can improve peak shape by minimizing interactions with acidic silanol (B1196071) groups on the stationary phase.[16]

  • Change Chiral Stationary Phase (CSP): There is no universal CSP. Screening several columns with different chiral selectors (e.g., polysaccharide-based, protein-based) is often necessary to find the optimal one for your analyte.[2][3]

  • Adjust Temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve separation, although it may increase analysis time and backpressure.

  • Use a Chiral Derivatizing Agent: If optimizing the chromatographic conditions fails, consider derivatizing the enantiomers to form diastereomers, which are typically easier to separate on a standard achiral column.[2]

Problem: Asymmetrical Peak Shape (Tailing or Fronting)

Q6: My chromatographic peaks are tailing or fronting. How can I achieve a symmetrical Gaussian peak shape?

A6: Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase or by column contamination.[16] Peak fronting is typically a sign of column overload.

Solutions:

  • Address Secondary Interactions: For basic compounds, add a basic modifier like 0.1% DEA to the mobile phase. For acidic compounds, an acidic modifier like 0.1% TFA can help by keeping the analyte in its protonated form.[16]

  • Check for Column Contamination: Flush the column with a strong solvent (as recommended by the manufacturer) to remove strongly adsorbed contaminants at the head of the column.[16][17]

  • Prevent Column Overload: Dilute the sample and re-inject it. If the peak shape improves, the original sample concentration was too high for the column's capacity.[16]

  • Ensure Proper pH: Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.

Problem: Low or Inconsistent Analyte Recovery

Q7: I'm experiencing low recovery of my target analyte after sample preparation. What steps can I take to improve it?

A7: Low recovery can be attributed to several factors during the extraction process, including incomplete protein precipitation, inefficient partitioning in LLE, or inappropriate sorbent selection in SPE.

Solutions:

  • Optimize PPT: Ensure the correct ratio of organic solvent to sample is used. For acetone (B3395972) precipitation, a common ratio is 4:1 (solvent:sample).[18][19] Also, ensure sufficient vortexing and incubation time at a low temperature (-20°C) to maximize protein removal.[18]

  • Optimize LLE: Adjust the pH of the aqueous sample to ensure the analyte is in a neutral, non-ionized state, which maximizes its partitioning into the organic solvent. Screen different organic solvents to find one with the best partitioning coefficient for your analyte.

  • Optimize SPE: Select an SPE sorbent that has a strong affinity for your analyte. For example, use reversed-phase (e.g., C18) for nonpolar analytes, normal-phase for polar analytes, or ion-exchange for charged analytes.[20][21] Ensure the conditioning, loading, washing, and elution steps are optimized with appropriate solvents.[11]

Problem: Matrix Effects in LC-MS/MS Analysis

Q8: I suspect matrix effects are impacting my quantitative results. How can I confirm this and what are the mitigation strategies?

A8: Matrix effects occur when co-eluting endogenous components from the biological sample interfere with the ionization of the target analyte in the mass spectrometer source, causing ion suppression or enhancement.[6][7] This can lead to poor accuracy and precision.[12]

Solutions:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to improve the removal of interfering matrix components. SPE is generally more effective at this than PPT or LLE.[11][13]

  • Optimize Chromatography: Modify the HPLC gradient to better separate the analyte from the interfering matrix components.[8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences the same matrix effects, thus compensating for any ion suppression or enhancement.[6]

  • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[13]

  • Change Ionization Source: If available, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) can sometimes mitigate matrix effects, as they have different susceptibilities.[12][13]

Key Experimental Protocols

Protocol 1: Protein Precipitation (PPT) using Acetone

This method is fast and simple but may be less clean than LLE or SPE.[12]

  • Preparation: Cool the required volume of acetone to -20°C.

  • Sample Aliquot: Place 100 µL of the biological sample (e.g., plasma) into an acetone-compatible microcentrifuge tube.

  • Add Solvent: Add 400 µL of ice-cold acetone (a 4:1 ratio of solvent to sample) to the tube.[18][22]

  • Vortex: Vortex the tube vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.

  • Incubate: Incubate the mixture for 60 minutes at -20°C to facilitate protein precipitation.[18][19]

  • Centrifuge: Centrifuge the sample at 13,000-15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[18]

  • Collect Supernatant: Carefully transfer the supernatant, which contains the analyte, to a clean tube.

  • Evaporate & Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample than PPT by partitioning the analyte between two immiscible liquid phases.[23]

  • Sample Aliquot: Place 500 µL of the biological sample (e.g., plasma, urine) into a glass tube.

  • pH Adjustment (if necessary): Adjust the sample pH to ensure the analyte is in its neutral form. For acidic drugs, adjust pH to be 2 units below the pKa. For basic drugs, adjust pH to be 2 units above the pKa.

  • Add Extraction Solvent: Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mix: Cap the tube and vortex for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge: Centrifuge at 2,000-3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collect Organic Layer: Carefully transfer the upper organic layer to a new tube, avoiding the protein interface and lower aqueous layer.

  • Evaporate & Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective method that can provide the cleanest extracts and allows for sample concentration.[11][21] This is a generic protocol for a reversed-phase SPE cartridge.

  • Conditioning: Pass 1 mL of methanol (B129727) through the SPE cartridge, followed by 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with water) onto the cartridge at a slow, steady flow rate.

  • Washing: Pass 1 mL of a weak organic solvent (e.g., 5% methanol in water) through the cartridge to wash away salts and other polar interferences. The analyte should remain bound to the sorbent.

  • Elution: Pass 1 mL of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to elute the analyte of interest.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Data Summary Tables

Table 1: Comparison of Common Sample Preparation Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Cleanliness Low (risk of matrix effects)ModerateHigh (removes most interferences)
Recovery Can be variableGenerally goodHigh and reproducible
Speed FastModerateSlower (multiple steps)
Cost LowLowHigh (cartridges)
Automation DifficultDifficultEasily automated
Best For Rapid screening, high-throughputRemoving salts, polar interferencesLow concentration analytes, very clean extracts

Table 2: Typical Parameters for Acetone Protein Precipitation

ParameterTypical Value/ConditionRationale
Solvent:Sample Ratio 3:1 to 8:1 (v/v)Ensures sufficient solvent to denature and precipitate proteins effectively.[24]
Temperature -20°CLow temperature enhances protein precipitation and preserves analyte stability.[18][19]
Incubation Time 30 - 60 minutesAllows sufficient time for complete protein aggregation.[18][24]
Centrifugation Speed 13,000 - 18,000 x gHigh g-force is needed to form a tight pellet of precipitated proteins.[18][24]
Centrifugation Time 10 - 15 minutesEnsures all precipitated material is pelleted at the bottom of the tube.[18][24]

Table 3: Common SPE Sorbents for Biological Sample Analysis

Sorbent TypeMechanismTypical Analytes
Reversed-Phase (C18, C8) Hydrophobic interactionsNonpolar to moderately polar drugs and metabolites from aqueous matrices.[20]
Normal-Phase (Silica, Alumina) Polar interactionsPolar analytes from nonpolar matrices.
Ion-Exchange (SAX, SCX) Electrostatic interactionsCharged (ionic) analytes.
Polymeric (e.g., Oasis HLB) Mixed-mode (hydrophilic-lipophilic balance)Wide range of acidic, basic, and neutral compounds.[11][20]
Molecularly Imprinted Polymer (MIP) Specific molecular recognitionA single target analyte with very high selectivity.[25]

Visual Workflows and Diagrams

G cluster_0 Sample Preparation Workflow BioSample Biological Sample (Plasma, Urine, Tissue) Pretreatment Pre-treatment (e.g., pH adjustment, dilution) BioSample->Pretreatment Extraction Extraction Step (PPT, LLE, or SPE) Pretreatment->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration Analysis Chiral Analysis (HPLC, SFC, LC-MS) Concentration->Analysis

Caption: General workflow for chiral analysis of biological samples.

G cluster_1 Decision Tree for Sample Prep Method Start Need for Sample Prep? Speed Is speed the priority? Start->Speed Yes Cleanliness Is highest cleanliness needed? Speed->Cleanliness No PPT Use Protein Precipitation (PPT) Speed->PPT Yes SPE Use Solid-Phase Extraction (SPE) Cleanliness->SPE Yes LLE Use Liquid-Liquid Extraction (LLE) Cleanliness->LLE No

Caption: Decision tree for selecting a sample preparation method.

G cluster_2 Troubleshooting: Poor Peak Resolution Problem Poor Resolution CheckMP Optimize Mobile Phase (Solvent ratio, additives, pH) Problem->CheckMP CheckTemp Adjust Column Temperature CheckMP->CheckTemp No improvement Success Resolution Achieved CheckMP->Success Improved CheckCol Screen Different CSPs CheckTemp->CheckCol No improvement CheckTemp->Success Improved Derivatize Consider Chiral Derivatization CheckCol->Derivatize No improvement CheckCol->Success Improved Derivatize->Success Improved

References

Dealing with low enantioselectivity in asymmetric reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Asymmetric Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming challenges related to low enantioselectivity in asymmetric reactions. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your reactions and achieve high enantiomeric excess.

Troubleshooting Guides

Issue: Low or Inconsistent Enantioselectivity

Low or fluctuating enantiomeric excess (ee) is a common hurdle in asymmetric synthesis. This guide provides a systematic approach to diagnosing and resolving this issue.

Initial Assessment:

Start by asking the following questions:

  • Is the observed enantioselectivity significantly lower than literature precedents for similar transformations?

  • Are the ee values reproducible across multiple runs of the same reaction?

  • Has the analytical method for determining ee been rigorously validated?

Answering these questions will help you to pinpoint the likely source of the problem.

Troubleshooting Workflow:

low_ee_workflow start Low or Inconsistent ee Observed analytical Step 1: Verify Analytical Method start->analytical reagents Step 2: Scrutinize Reagents & Catalyst analytical->reagents Method Validated sub_analytical1 Validate Chiral HPLC/GC Method (Resolution, Linearity, Accuracy) analytical->sub_analytical1 conditions Step 3: Evaluate Reaction Conditions reagents->conditions Reagents & Catalyst Pure sub_reagents1 Check Purity of Substrate & Reagents (Recrystallization, Distillation) reagents->sub_reagents1 sub_reagents2 Verify Catalyst Quality & Handling (Purity, Activity, Air/Moisture Sensitivity) reagents->sub_reagents2 resolution Resolution: High & Reproducible ee conditions->resolution Conditions Optimized sub_conditions1 Optimize Temperature (Lowering temperature often increases ee) conditions->sub_conditions1 sub_conditions2 Screen Solvents (Polarity and coordination matter) conditions->sub_conditions2 sub_conditions3 Adjust Catalyst Loading & Concentration (Avoid background reaction and aggregation) conditions->sub_conditions3

A stepwise workflow for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Section 1: General Questions

Q1: My enantiomeric excess (ee) is significantly lower than what is reported in the literature for a similar reaction. What is the first thing I should check?

A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or poorly optimized method can provide inaccurate ee values. Ensure you have a baseline resolution of at least 1.5 between the two enantiomer peaks.

Q2: I have confirmed my analytical method is accurate, but the enantioselectivity is still low and inconsistent between experiments. What should I investigate next?

A2: The next step is to carefully examine the purity of all your reagents, including the substrate, and the quality of your solvent.[1] Trace impurities can act as catalyst poisons or inhibitors, leading to a decrease in enantioselectivity.[1] Ensure that your solvents are anhydrous and free of peroxides, as these can also interfere with the reaction.

Q3: My reagents and solvents are pure, but I am still facing issues with low enantioselectivity. What other factors could be at play?

A3: In this case, the issue likely lies with the catalyst itself or the reaction conditions.[2]

  • Catalyst Quality: The purity, activity, and handling of the chiral catalyst are paramount. Even minor variations in the ligand or metal precursor can have a significant impact.[1] If you synthesized the catalyst, ensure it has been fully characterized. If purchased, consider getting a fresh batch from a reliable supplier. For air- and moisture-sensitive catalysts, strict adherence to inert atmosphere techniques is crucial.

  • Reaction Conditions: Temperature, solvent, and catalyst loading are critical parameters that can significantly influence enantioselectivity. A systematic optimization of these conditions is often necessary.[2]

Section 2: Reaction Parameters

Q4: My reaction is proceeding with a high yield, but the ee is low. What should I try first?

A4: A high yield with low ee suggests that the catalyst is active but not selective. The first parameters to investigate are typically the reaction temperature and the solvent. Lowering the reaction temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.[2] Additionally, performing a solvent screen is a high-impact experiment that can reveal a more suitable reaction medium.[2]

Q5: Can changing the catalyst loading affect the enantioselectivity?

A5: Yes, both too low and too high catalyst loadings can negatively impact enantioselectivity.[3]

  • Too Low: An insufficient amount of catalyst can lead to a more prominent non-catalyzed background reaction, which is typically non-enantioselective and will therefore lower the overall ee.[3]

  • Too High: In some cases, particularly with organocatalysts, high concentrations can lead to catalyst aggregation, forming less selective species.[2]

Q6: Can a change in reaction temperature lead to a reversal of enantioselectivity?

A6: Yes, while uncommon, there are documented cases where a change in reaction temperature can lead to a reversal of the major enantiomer formed. This phenomenon is often attributed to a change in the dominant reaction mechanism or a shift in the equilibrium between different catalyst-substrate complexes.

Section 3: Advanced Topics

Q7: My reaction starts well but then slows down or stops completely before all the starting material is consumed. I suspect catalyst deactivation. What are the common causes and how can I prevent this?

A7: This is a classic indication of catalyst deactivation. The primary causes include:

  • Poisoning: Impurities in the reactants or solvent can bind to the catalyst's active sites.[1][2] Common poisons for transition metal catalysts include sulfur and nitrogen-containing compounds.[1]

  • Thermal Degradation: Higher temperatures can lead to catalyst decomposition or sintering in the case of heterogeneous catalysts.[2]

  • Leaching: For heterogeneous catalysts, the active metal can dissolve into the reaction medium.[2]

To mitigate catalyst deactivation, rigorously purify all reactants and solvents, use degassed and anhydrous solvents, and operate at the lowest effective temperature.[2]

Q8: What are "non-linear effects" in asymmetric catalysis?

A8: A non-linear effect (NLE) in asymmetric catalysis occurs when the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the chiral catalyst or ligand used.[4][5]

  • Positive Non-Linear Effect ((+)-NLE): The product's ee is higher than expected. This is also known as asymmetric amplification and often occurs when the heterochiral catalyst species (formed from both enantiomers of the ligand) is less reactive than the homochiral species.[5][6]

  • Negative Non-Linear Effect ((-)-NLE): The product's ee is lower than expected. This is also referred to as asymmetric depletion and occurs when the heterochiral catalyst species is more reactive than the homochiral species.[5]

nle_concept cluster_catalyst Chiral Catalyst cluster_product Product cluster_nle Non-Linear Effects catalyst_ee Catalyst ee% product_ee Product ee% catalyst_ee->product_ee Asymmetric Reaction nle Relationship between Catalyst ee% and Product ee% positive_nle (+)-NLE (Asymmetric Amplification) nle->positive_nle negative_nle (-)-NLE (Asymmetric Depletion) nle->negative_nle linear Linear Relationship nle->linear

Relationship between catalyst and product enantiomeric excess.

Data Presentation

Table 1: Effect of Solvent on Enantioselectivity in a Hypothetical Asymmetric Hydrogenation

This table illustrates how solvent polarity can influence enantioselectivity. The optimal solvent is often found empirically.[2]

SolventDielectric Constant (ε)Enantiomeric Excess (% ee)
Toluene2.485
Dichloromethane9.192
Tetrahydrofuran (THF)7.688
Methanol33.075
Table 2: Influence of Temperature on Enantioselectivity

This table demonstrates the common trend of increasing enantioselectivity at lower reaction temperatures.

Temperature (°C)Enantiomeric Excess (% ee)
4078
25 (Room Temp)85
092
-2096
-78>99
Table 3: Effect of Catalyst Loading on Enantioselectivity and Yield in an Asymmetric Michael Addition

This table provides an illustrative example of how catalyst loading can influence the enantiomeric excess (ee) and yield of a reaction. Note that the optimal loading is reaction-specific.[3]

Catalyst Loading (mol%)Enantiomeric Excess (ee, %)Yield (%)
0.58595
1.09298
2.09599
5.09399
10.08897

Experimental Protocols

Protocol 1: General Procedure for Optimizing Reaction Conditions

This protocol provides a systematic approach to screen and optimize key reaction parameters to improve enantioselectivity.

1. Solvent Screening: a. Set up a series of identical reactions in parallel using a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, diethyl ether, acetonitrile). b. Ensure all other reaction parameters (temperature, concentration, catalyst loading) are kept constant. c. Run the reactions for a predetermined time and then quench. d. Analyze the conversion and enantiomeric excess for each reaction to identify the optimal solvent.

2. Temperature Optimization: a. Using the optimal solvent from the previous step, set up a series of identical reactions to be run at different temperatures (e.g., -78°C, -40°C, 0°C, room temperature, 40°C). b. Allow the reaction mixtures to equilibrate to the target temperature before initiation. c. Monitor the reactions to completion. Note that lower temperatures will likely require longer reaction times. d. Determine the conversion and enantiomeric excess for each reaction to find the temperature that provides the best balance of reaction rate and high enantioselectivity.

3. Catalyst Loading and Concentration Screening: a. Using the optimal solvent and temperature, set up a series of reactions with varying catalyst loadings (e.g., 0.5, 1, 2, 5, 10 mol%). b. In parallel, or as a subsequent experiment, investigate the effect of substrate concentration (e.g., 0.05 M, 0.1 M, 0.5 M, 1 M). c. Analyze the results to identify the optimal catalyst loading and concentration that maximize enantioselectivity while maintaining a reasonable reaction rate.

Protocol 2: Chiral HPLC Method Validation

This protocol outlines the key steps for validating a chiral HPLC method to ensure accurate determination of enantiomeric excess.

1. System Suitability: a. Before each validation run, inject a standard solution containing both enantiomers (a racemic mixture is ideal) to check system suitability. b. Key parameters to check include:

  • Resolution (Rs): Should be > 1.5 for baseline separation.
  • Tailing factor (T): Should be between 0.8 and 1.5.
  • Theoretical plates (N): To ensure column efficiency.

2. Linearity: a. Prepare a series of solutions of the analyte at different concentrations (typically 5-6 levels) covering the expected range. b. Inject each solution in triplicate and plot the peak area against the concentration. c. The correlation coefficient (r²) should be > 0.999.

3. Accuracy: a. Determine the accuracy by the recovery of a known amount of each enantiomer spiked into a sample matrix. b. The recovery should typically be within 98-102%.

4. Precision: a. Repeatability (Intra-day precision): Analyze the same sample multiple times (e.g., n=6) on the same day. The relative standard deviation (RSD) should be < 2%. b. Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different instruments. The RSD should be < 2%.

5. Robustness: a. Intentionally make small variations in the method parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results. b. The method should be robust enough to withstand small, deliberate changes.

Protocol 3: Catalyst Characterization

For in-house prepared catalysts, thorough characterization is essential to ensure purity and structural integrity.

1. NMR Spectroscopy: a. Obtain ¹H, ¹³C, and, if applicable, ³¹P or ¹⁹F NMR spectra to confirm the structure of the chiral ligand and the final catalyst complex. b. The spectra should be clean and free of significant impurities.

2. Elemental Analysis: a. Determine the elemental composition (C, H, N, etc.) to verify the empirical formula of the catalyst. b. The results should be within ±0.4% of the calculated values.

3. Activity and Enantioselectivity Test: a. Perform a small-scale test reaction using a standard substrate for which the expected outcome is known. b. Analyze the conversion and enantiomeric excess to confirm that the catalyst is active and selective. c. Compare the results to a previously established standard for that catalyst batch or to literature values.

References

Technical Support Center: Chiral SFC of Phenylpropylamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of chiral Supercritical Fluid Chromatography (SFC) for the separation of phenylpropylamines.

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phases (CSPs) are most effective for separating phenylpropylamine enantiomers?

A1: Polysaccharide-based CSPs are widely successful for the chiral separation of phenylpropylamines and their analogs, such as amphetamines.[1][2] Columns with cellulose (B213188) or amylose (B160209) derivatives, for instance, the CHIRALPAK® series (e.g., AD-H, AD-3, IA, IC), are frequently reported to provide good enantioselectivity for these basic compounds.[3][4][5]

Q2: Why are basic additives necessary in the mobile phase for analyzing phenylpropylamines?

A2: Phenylpropylamines are basic compounds. In SFC, the mobile phase, typically carbon dioxide with an alcohol modifier, can be slightly acidic. This can lead to strong interactions between the basic analyte and any active sites (like residual silanols) on the stationary phase, resulting in poor peak shape (tailing) and even a complete lack of elution.[6] Basic additives, such as diethylamine (B46881) (DEA), triethylamine (B128534) (TEA), isopropylamine (B41738) (IPA), or ammonium (B1175870) hydroxide (B78521), are added to the modifier to compete with the analyte for these active sites, thereby improving peak symmetry and resolution.[6]

Q3: What are common basic additives used, and at what concentration?

A3: Common basic additives include secondary and tertiary amines like diethylamine (DEA), triethylamine (TEA), and isopropylamine (IPA). Ammonium hydroxide and other amines like cyclohexylamine (B46788) have also been used effectively.[4][7] Typically, these additives are used at a low concentration in the organic modifier, often around 0.1% to 1.0% (v/v).[6][8]

Q4: What are the recommended starting conditions for a chiral SFC method development for a novel phenylpropylamine?

A4: A good starting point is to screen several polysaccharide-based chiral columns (e.g., CHIRALPAK® AD-H, AS-H, CHIRALCEL® OD-H, OJ-H). For the mobile phase, begin with a gradient of a common alcohol modifier (methanol, ethanol, or isopropanol) in CO2. Crucially, for a basic phenylpropylamine, this modifier should contain a basic additive (e.g., 0.1% - 0.5% diethylamine or isopropylamine).[6]

Q5: Can additives cause issues with the column or subsequent analyses?

A5: Yes, some basic additives can be difficult to remove from the column after analysis, a phenomenon known as the "memory effect."[9][10] This can affect the reproducibility of separations, especially when switching to methods that do not use the same additive. It is good practice to dedicate columns to specific methods with particular additives or to have a robust column flushing procedure.[11] For preparative SFC, non-volatile additives can be challenging to remove from the purified sample.[9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor or No Enantiomeric Resolution - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition (modifier type and percentage).- Incorrect temperature.- Screen a variety of polysaccharide-based CSPs.- Evaluate different alcohol modifiers (methanol, ethanol, isopropanol) and vary the isocratic percentage or gradient slope.- Optimize the column temperature; lower temperatures often enhance chiral recognition.[3]
Peak Tailing or Asymmetric Peaks - Strong secondary interactions between the basic analyte and the stationary phase.- Insufficient concentration or absence of a basic additive in the mobile phase.- Introduce or increase the concentration of a basic additive (e.g., DEA, TEA, IPA, ammonium hydroxide) in the modifier (typically 0.1-1.0%).[6]- Experiment with different basic additives, as selectivity can be affected.
No Elution of the Analyte - The analyte is strongly retained on the column due to its basicity.- The mobile phase is too weak.- Ensure a suitable basic additive is present in the modifier.- Increase the percentage of the alcohol modifier in the mobile phase.
Fluctuating Retention Times - Inadequate column equilibration between runs.- "Memory effect" from previously used additives.[9][10]- Instability of the mobile phase composition.- Ensure sufficient equilibration time with the mobile phase before each injection.- If additives have been changed, flush the column thoroughly with an appropriate solvent (e.g., isopropanol).[9]- Prepare fresh mobile phase daily.
Poor Sensitivity - Suboptimal back pressure for MS detection.- Analyte precipitation in the sample solvent.- Optimize the back pressure to enhance MS signal intensity.[3]- Dissolve the sample in the mobile phase modifier if possible to ensure compatibility.[6]

Experimental Protocols

Protocol 1: Generic Screening Method for Phenylpropylamine Enantiomers

This protocol outlines a general approach for the initial screening of chiral columns and mobile phase modifiers.

1. Instrumentation and Columns:

  • SFC system with a column switcher and UV or MS detector.
  • Screening columns:
  • CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
  • CHIRALPAK® AS-H, 250 x 4.6 mm, 5 µm
  • CHIRALCEL® OD-H, 250 x 4.6 mm, 5 µm
  • CHIRALCEL® OJ-H, 250 x 4.6 mm, 5 µm

2. Mobile Phase Preparation:

  • Mobile Phase A: Supercritical CO₂
  • Mobile Phase B (Modifiers):
  • Methanol with 0.2% Isopropylamine (IPA)
  • Ethanol with 0.2% Isopropylamine (IPA)
  • Isopropanol with 0.2% Isopropylamine (IPA)

3. Chromatographic Conditions:

  • Flow Rate: 3.0 mL/min
  • Gradient: 5% to 40% Modifier B over 8 minutes, hold at 40% for 2 minutes.
  • Column Temperature: 35 °C
  • Back Pressure: 150 bar
  • Detection: UV at 220 nm or appropriate wavelength for the analyte.
  • Injection Volume: 5 µL

4. Sample Preparation:

  • Dissolve the racemic phenylpropylamine sample in the initial mobile phase modifier (e.g., Methanol with 0.2% IPA) at a concentration of approximately 1 mg/mL.

5. Procedure:

  • Equilibrate the first column with the initial mobile phase conditions.
  • Inject the sample and run the gradient method with the first modifier.
  • Repeat for each modifier.
  • Switch to the next column and repeat the screening process with all modifiers.
  • Evaluate the resulting chromatograms for the best separation in terms of resolution and analysis time.

Protocol 2: Optimized Isocratic Separation of Amphetamine Enantiomers

This protocol is based on a published method for the rapid separation of amphetamine enantiomers.[3]

1. Instrumentation and Column:

  • SFC system with UV or MS detector.
  • Column: CHIRALPAK® AD-H, 150 x 4.6 mm, 5 µm

2. Mobile Phase Preparation:

  • Mobile Phase A: Supercritical CO₂
  • Mobile Phase B (Modifier): Ethanol with 0.1% aqueous Ammonia

3. Chromatographic Conditions:

  • Flow Rate: 4.0 mL/min
  • Mobile Phase Composition: Isocratic, 10% Modifier B (90% CO₂)
  • Column Temperature: 20 °C
  • Back Pressure: Optimized for MS sensitivity (if applicable)
  • Detection: MS or UV
  • Injection Volume: 5 µL

4. Sample Preparation:

  • Prepare a standard solution of D/L-amphetamine in the modifier at the desired concentration (e.g., 100 ppb).

5. Procedure:

  • Equilibrate the column with the isocratic mobile phase until a stable baseline is achieved.
  • Inject the sample.
  • Record the chromatogram. The enantiomers should be well-resolved within a short run time.

Quantitative Data Summary

The following tables summarize quantitative data from various chiral SFC separations of phenylpropylamine analogs.

Table 1: Chiral SFC Separation of Amphetamine and Methamphetamine

ParameterValue
Column CHIRALPAK® AD-H
Mobile Phase 10% Isopropanol (containing 0.5% cyclohexylamine) in CO₂
Flow Rate 5 mL/min
Pressure 150 bar
Detection UV at 210 nm
Retention Time (D-methamphetamine) 2.94 min
Retention Time (L-methamphetamine) 3.28 min
Retention Time (D-amphetamine) 3.75 min
Retention Time (L-amphetamine) 4.37 min

Table 2: Chiral SFC-MS/MS Separation of R/S-Amphetamine

ParameterValue
Column Chiralpak AD-3
Mobile Phase CO₂ and 0.1% ammonium hydroxide in 2-propanol/methanol (50/50, v/v)
Run Time 4 minutes
Detection MS/MS with positive electrospray ionization
Calibration Range 12.5–1000 nM for each enantiomer

Visualizations

MethodDevelopmentWorkflow start Start: Racemic Phenylpropylamine Sample screen_csp Step 1: Screen CSPs (e.g., AD-H, AS-H, OD-H) start->screen_csp screen_mod Step 2: Screen Modifiers (MeOH, EtOH, IPA) + Basic Additive (e.g., 0.2% IPA) screen_csp->screen_mod evaluate Step 3: Evaluate Initial Results screen_mod->evaluate no_sep No/Poor Separation evaluate->no_sep No Separation partial_sep Partial Separation evaluate->partial_sep Partial Separation good_sep Good Separation evaluate->good_sep Good Separation change_additive Change Additive Type/Conc. no_sep->change_additive optimize Step 4: Optimize Parameters - % Modifier (Isocratic/Gradient) - Additive Type/Concentration - Temperature & Back Pressure partial_sep->optimize good_sep->optimize final_method Final Method optimize->final_method change_additive->screen_mod Re-screen

Caption: A workflow for chiral SFC method development for phenylpropylamines.

TroubleshootingTree start Problem Encountered peak_tailing Peak Tailing? start->peak_tailing no_resolution No Resolution? peak_tailing->no_resolution No add_additive Add/Increase Basic Additive (e.g., 0.1-1.0% DEA/IPA) peak_tailing->add_additive Yes no_elution No Elution? no_resolution->no_elution No screen_csp Screen Different CSPs no_resolution->screen_csp Yes no_elution->start No, other issue check_additive Ensure Basic Additive is Present no_elution->check_additive Yes solution_tailing Improved Peak Shape add_additive->solution_tailing increase_modifier Increase % Modifier check_additive->increase_modifier solution_elution Analyte Elutes increase_modifier->solution_elution optimize_params Optimize Temp & Modifier % screen_csp->optimize_params solution_resolution Achieved Separation optimize_params->solution_resolution

Caption: A decision tree for troubleshooting common chiral SFC issues.

References

Technical Support Center: Reducing Tailing Factors for Basic Compounds in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to peak tailing of basic compounds in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half.[1] In an ideal separation, a peak should be symmetrical and have a Gaussian shape.[1] Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while a value greater than 1.2 is generally considered to indicate significant tailing.[2][3]

The USP (United States Pharmacopeia) tailing factor is calculated as: Tf = W₀.₀₅ / 2A [2]

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.[2]

  • A is the distance from the leading edge of the peak to the midpoint at 5% of the peak height.[2]

Q2: What is the primary cause of peak tailing for basic compounds?

A2: The most common cause of peak tailing for basic compounds in reversed-phase HPLC is secondary interactions between the basic analyte and acidic silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases.[1][4] These silanol groups can become ionized (negatively charged) and interact strongly with protonated (positively charged) basic compounds, leading to a secondary, stronger retention mechanism that causes the peak to tail.[5][6]

Q3: How does the mobile phase pH affect the peak shape of basic compounds?

A3: The mobile phase pH is a critical factor influencing the peak shape of ionizable compounds.[7] For basic compounds, operating at a low pH (typically pH ≤ 3) protonates the silanol groups on the stationary phase, neutralizing their negative charge and thus minimizing the undesirable secondary interactions with the positively charged basic analyte.[1][8][9] Conversely, at a high pH (e.g., pH > 8, on a pH-stable column), the basic compound itself can be deprotonated (neutral), which also prevents the ionic interaction with the silanol groups.[10][11] Operating near the pKa of the analyte should be avoided as it can lead to inconsistent peak shapes.[5][7]

Q4: Can my HPLC system contribute to peak tailing?

A4: Yes, issues with the HPLC system itself can cause peak tailing for all compounds, not just basics. These are often referred to as "extra-column effects" and can include:

  • Excessive dead volume: Long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[5][9]

  • Column voids or blockages: A void at the column inlet or a partially blocked frit can distort the sample path, leading to peak distortion for all peaks in the chromatogram.[4][12]

  • Detector issues: A slow detector response time (time constant) can also result in peak tailing.[2]

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve peak tailing issues with basic compounds.

Guide 1: Mobile Phase Optimization

If you are experiencing peak tailing with one or more basic compounds, optimizing the mobile phase is often the most effective first step.

Problem: Poor peak shape for basic analytes.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: This is the most powerful tool for improving the peak shape of basic compounds.

    • Low pH Approach: Lower the mobile phase pH to between 2.5 and 3.0 using an acidic modifier. This protonates the surface silanols, reducing their interaction with the protonated basic analyte.[8][9]

    • High pH Approach: If using a hybrid or other high-pH stable column, increase the mobile phase pH to a level that neutralizes the basic analyte (typically 2 pH units above its pKa). This eliminates the ionic interaction.[10][11]

  • Incorporate a Competing Base: Add a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.[8][13] The competing base will preferentially interact with the active silanol sites, effectively shielding them from the analyte.[8]

  • Increase Buffer Concentration: Increasing the ionic strength of the mobile phase by using a higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol interactions.[4][9]

Experimental Protocol: Preparing a Low pH Mobile Phase

  • Objective: To prepare a mobile phase with a pH of 2.7 for improved peak shape of basic compounds.

  • Materials:

    • HPLC-grade water

    • HPLC-grade acetonitrile (B52724) or methanol

    • Formic acid (or trifluoroacetic acid, TFA)

    • 0.2 µm filter

  • Procedure:

    • Measure the desired volume of the aqueous component (e.g., 950 mL of HPLC-grade water).

    • Carefully add the acidic modifier dropwise while monitoring the pH with a calibrated pH meter until the target pH of 2.7 is reached. For example, adding approximately 1 mL of formic acid to 1 L of water will result in a 0.1% solution with a pH around 2.7.

    • Add the required volume of the organic modifier (e.g., 50 mL of acetonitrile for a 95:5 aqueous:organic mobile phase).

    • Filter the final mobile phase through a 0.2 µm filter to remove any particulates.

    • Degas the mobile phase before use.

Data Presentation: Common Mobile Phase Additives for Basic Compounds

AdditiveTypical ConcentrationPurposeConsiderations
Formic Acid 0.05% - 0.2% v/vLowers pH, protonates silanolsVolatile, MS-compatible.[9][14]
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/vLowers pH, acts as an ion-pairing agentCan cause ion suppression in MS.[10][14]
Triethylamine (TEA) 0.05% - 0.1% v/vCompeting base, blocks silanol sitesCan shorten column lifetime.[8][13]
Ammonium Formate/Acetate 10 - 25 mMBuffer to control pHVolatile, MS-compatible.[9]
Guide 2: Column Selection and Care

The choice of HPLC column is crucial for achieving good peak shape with basic compounds.

Problem: Persistent peak tailing even after mobile phase optimization.

Troubleshooting Steps:

  • Use a Modern, High-Purity Column: Older "Type A" silica (B1680970) columns have a higher concentration of acidic silanols and trace metals, which cause tailing.[1][8] Modern "Type B" silica columns are of higher purity and have fewer active sites.[1]

  • Select an End-Capped Column: End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less interactive.[4][6]

  • Consider Alternative Stationary Phases:

    • Hybrid Silica Columns (e.g., BEH, CSH): These columns incorporate organic groups into the silica matrix, making them more stable at a wider pH range (e.g., 1-12) and reducing silanol activity.[10][15]

    • Polar-Embedded Columns: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the silanol groups.[15]

    • Charged Surface Columns: Columns with a positive surface charge can repel basic analytes, minimizing silanol interactions.[10]

  • Check for Column Degradation: If peak shape has deteriorated over time, the column may be contaminated or the stationary phase may have degraded. Try flushing the column with a strong solvent or, if that fails, replace the column.[2] A guard column can help extend the life of the analytical column.[16]

Experimental Protocol: Column Flushing and Regeneration

  • Objective: To remove strongly retained contaminants from a C18 column.

  • Materials:

    • HPLC-grade solvents: Water, Isopropanol, Methylene Chloride, Hexane.

  • Procedure:

    • Disconnect the column from the detector.

    • Flush the column in the reverse direction with 20-30 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile).

    • If contamination persists, flush with a series of solvents in order of decreasing polarity, for example:

      • 100% Water

      • 100% Isopropanol

      • 100% Methylene Chloride

      • 100% Hexane

    • Reverse the solvent sequence to return to your mobile phase conditions, ensuring miscibility between solvents.

    • Equilibrate the column with your mobile phase until a stable baseline is achieved.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed (Tf > 1.2) check_all_peaks Does tailing affect all peaks? start->check_all_peaks system_issue System Issue Likely: - Extra-column volume - Column void/blockage - Leaking connection check_all_peaks->system_issue Yes analyte_specific_issue Analyte-Specific Issue: (Likely chemical interaction) check_all_peaks->analyte_specific_issue No check_system Action: - Check fittings - Use shorter/narrower tubing - Replace column/frit system_issue->check_system resolved Issue Resolved check_system->resolved optimize_mp Optimize Mobile Phase: - Lower pH (2.5-3.0) - Add competing base (e.g., TEA) - Increase buffer strength analyte_specific_issue->optimize_mp change_column Change Column: - Use high-purity, end-capped column - Try hybrid or polar-embedded phase - Check for column degradation optimize_mp->change_column Tailing persists optimize_mp->resolved Success check_overload Check for Overload: - Dilute sample - Reduce injection volume change_column->check_overload Tailing persists change_column->resolved Success check_overload->resolved Success

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

G Mechanism of Peak Tailing for Basic Compounds cluster_0 Silica Surface Silica Si Silanol Si-O⁻ Silica->Silanol Ionized Silanol (Active Site) Analyte_Primary Analyte-C18 (Primary Retention) Analyte_Secondary Analyte⁺ Analyte_Secondary->Silanol Strong Secondary Interaction (Causes Tailing)

Caption: Interaction of a basic analyte with an ionized silanol group.

References

Technical Support Center: Troubleshooting Reductive Amination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reductive amination reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments, particularly when facing low conversion rates.

Troubleshooting Guide

This guide addresses specific issues you might encounter during reductive amination reactions in a question-and-answer format.

Issue 1: Low to No Product Conversion

Q1: My reductive amination reaction shows low or no conversion to the desired amine. What are the most common causes?

Low conversion in reductive amination can stem from several factors. The primary areas to investigate are the formation of the imine/iminium ion intermediate, the activity of the reducing agent, and the overall reaction conditions.[1][2]

Potential Causes & Solutions:

  • Inefficient Imine/Iminium Ion Formation: The equilibrium between the carbonyl compound, the amine, and the imine/iminium ion may not favor the intermediate. This can be due to:

    • Suboptimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-7).[1][3][4] If the pH is too low, the amine will be protonated and non-nucleophilic.[1] If it's too high, the carbonyl is not sufficiently activated for nucleophilic attack.[1]

      • Solution: Adjust the pH of your reaction mixture to the optimal range of 4-7. Acetic acid is commonly used for this purpose.[1][3]

    • Presence of Water: Water can hydrolyze the imine, shifting the equilibrium back to the starting materials.[1]

      • Solution: Add a dehydrating agent like molecular sieves or anhydrous magnesium sulfate (B86663) to remove water and drive the equilibrium towards imine formation.[3][5] Azeotropic distillation can also be employed.[5]

    • Steric Hindrance: Bulky ketones or amines can significantly slow down or prevent imine formation.[1][2][6]

      • Solution: Increase the reaction temperature, use a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the ketone, or consider a stepwise procedure where the imine is pre-formed before adding the reducing agent.[2][5]

  • Inactive or Inappropriate Reducing Agent: The reducing agent may have degraded or may not be suitable for your specific substrates.

    • Solution:

      • Check Activity: Test the activity of your reducing agent on a simple, reliable substrate.[1]

      • Choose the Right Reagent: Select a reducing agent appropriate for your reaction. Milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred for one-pot reactions as they selectively reduce the iminium ion over the starting carbonyl.[3][4][7] Stronger reagents like sodium borohydride (B1222165) (NaBH₄) can reduce both, leading to alcohol byproducts if not used in a stepwise manner.[3][4]

  • Poor Solubility of Reagents: If the starting materials are not fully soluble in the chosen solvent, the reaction will be slow or incomplete.[1][8]

Below is a troubleshooting workflow for low product yield:

low_conversion_workflow start Low or No Product Yield check_imine Is Imine/Iminium Ion Formation Confirmed? (Monitor by TLC/LC-MS/NMR) start->check_imine no_imine Inefficient Imine Formation check_imine->no_imine No yes_imine Imine Formation Confirmed check_imine->yes_imine Yes adjust_ph Adjust pH to 4-7 (e.g., with acetic acid) no_imine->adjust_ph add_dehydrating Add Dehydrating Agent (e.g., Molecular Sieves) adjust_ph->add_dehydrating increase_temp Increase Reaction Temperature add_dehydrating->increase_temp lewis_acid Consider Lewis Acid Catalyst (e.g., Ti(OiPr)₄) increase_temp->lewis_acid optimized Optimized Reaction lewis_acid->optimized check_reductant Is the Reducing Agent Active and Appropriate? yes_imine->check_reductant inactive_reductant Inactive/Inappropriate Reductant check_reductant->inactive_reductant No active_reductant Reductant is Active and Appropriate check_reductant->active_reductant Yes test_reductant Test Reductant Activity on a Known Substrate inactive_reductant->test_reductant change_reductant Choose a Different Reductant (e.g., NaBH(OAc)₃ for one-pot) test_reductant->change_reductant change_reductant->optimized check_solubility Are All Reagents Soluble? active_reductant->check_solubility insoluble Poor Solubility check_solubility->insoluble No soluble Reagents are Soluble check_solubility->soluble Yes change_solvent Change Solvent System insoluble->change_solvent change_solvent->optimized soluble->optimized

Troubleshooting workflow for low product yield.
Issue 2: Formation of Side Products

Q2: My reaction is producing significant amounts of side products, such as the alcohol from my starting carbonyl or over-alkylated amines. How can I minimize these?

The formation of side products is a common issue that can be addressed by carefully selecting your reducing agent and controlling the reaction stoichiometry.

  • Reduction of Starting Carbonyl: This occurs when the reducing agent is too reactive and reduces the aldehyde or ketone before it can form the imine.[4]

    • Solution:

      • Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are selective for the iminium ion over the carbonyl starting material.[3][4][7]

      • Stepwise Procedure: If using a stronger reducing agent like sodium borohydride (NaBH₄), first allow the imine to form completely before adding the reducing agent.[2][3][4]

  • Over-alkylation: A primary amine product can react further with the starting carbonyl to form a secondary amine, and a secondary amine can react to form a tertiary amine.[10]

    • Solution:

      • Control Stoichiometry: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound to minimize over-alkylation.[10]

      • Stepwise Protocol: For the synthesis of a secondary amine from a primary amine, a stepwise approach where the imine is formed first can prevent over-alkylation.[3]

The logical relationship between the problem and solutions is depicted below:

side_products side_product Side Product Formation alcohol Reduced Carbonyl (Alcohol) side_product->alcohol over_alkylation Over-alkylation Product side_product->over_alkylation solution_alcohol_1 Use Milder Reductant (e.g., NaBH(OAc)₃, NaBH₃CN) alcohol->solution_alcohol_1 Solution solution_alcohol_2 Stepwise Procedure: 1. Form Imine 2. Add Reductant (e.g., NaBH₄) alcohol->solution_alcohol_2 Solution solution_over_alkylation_1 Control Stoichiometry (Use stoichiometric amine) over_alkylation->solution_over_alkylation_1 Solution solution_over_alkylation_2 Stepwise Imine Formation and Reduction over_alkylation->solution_over_alkylation_2 Solution

Common side products and their solutions.

Frequently Asked Questions (FAQs)

Q3: How do I choose the right reducing agent for my reductive amination?

The choice of reducing agent is critical and depends on the reactivity of your substrates and whether you are performing a one-pot or stepwise reaction.[3]

Reducing AgentKey CharacteristicsCommon Use Cases
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, effective for a wide range of aldehydes and ketones, including acid-sensitive substrates. Less toxic than NaBH₃CN.[3][11]Often the reagent of choice for one-pot reductive aminations due to high yields and fewer side products.[3][9]
Sodium Cyanoborohydride (NaBH₃CN) Mild reducing agent effective at a slightly acidic pH (around 4-5).[3] Selective for the iminium ion over the carbonyl.[4][7] Toxic and can generate cyanide gas.[3]Widely used in one-pot procedures.[12] Requires careful handling due to toxicity.[3]
Sodium Borohydride (NaBH₄) Stronger reducing agent that can reduce both the imine and the starting carbonyl.[3][4] Cost-effective.[11]Best used in a two-step (indirect) procedure where the imine is pre-formed to avoid reduction of the starting carbonyl.[3][4][11]
Catalytic Hydrogenation (H₂/Pd, Ni) A "green" alternative that avoids stoichiometric metal hydrides.[5] Can sometimes lead to catalyst deactivation by the amine or imine.[1][13]Suitable for a range of substrates, but catalyst compatibility should be considered.[3][13]

Q4: What is the optimal pH for reductive amination, and how do I maintain it?

The optimal pH for most reductive aminations is in the mildly acidic range of 4-7.[3] This is a compromise: the reaction needs to be acidic enough to catalyze imine formation but not so acidic that it fully protonates the amine, rendering it non-nucleophilic.[1]

  • Maintaining pH:

    • Acetic Acid: A common method is to add a controlled amount of acetic acid as a catalyst.[1]

    • Amine Salts: Using the amine as its hydrochloride or other salt can help establish an appropriate pH.[1]

    • Buffers: For sensitive substrates, using a buffer system (e.g., acetate (B1210297) buffer) can provide better pH control.[14]

Q5: My reaction with a sterically hindered ketone/amine is very slow. What can I do?

Steric hindrance can significantly impede both imine formation and the subsequent reduction.[2][6][15]

  • Increase Reaction Temperature: Gently heating the reaction can provide the necessary activation energy to overcome the steric barrier.[3]

  • Use a Lewis Acid Catalyst: Catalysts like titanium(IV) isopropoxide (Ti(OiPr)₄) can activate the ketone towards nucleophilic attack by the amine.[5]

  • Increase Reaction Time: Some reactions with hindered substrates simply require longer reaction times to proceed to completion. Monitor the reaction over 24-72 hours.[10]

  • Choose a More Reactive Reducing System: For very hindered systems, more forcing conditions or different reducing agents might be necessary.[15][16]

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for the direct synthesis of a secondary amine from an aldehyde and a primary amine.

Materials:

  • Aldehyde (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

  • Acetic acid (optional, 1-2 drops)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol) and the primary amine (1.1 mmol).

  • Dissolve the starting materials in DCE or THF (10 mL).

  • If the amine is used as a free base, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the stirring solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Stepwise (Indirect) Reductive Amination using Sodium Borohydride

This protocol is useful for preventing the reduction of the starting carbonyl, especially when using a reactive aldehyde.

Step A: Imine Formation

  • Dissolve the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).

  • For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.[3]

  • Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or NMR.

Step B: Reduction

  • Cool the solution from Step A in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 mmol) in small portions, ensuring the temperature remains below 10 °C.[3]

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.[3]

  • Purify the crude product as needed.

The two main experimental workflows are compared below:

experimental_workflows cluster_0 One-Pot (Direct) Protocol cluster_1 Stepwise (Indirect) Protocol a1 Combine Aldehyde/Ketone, Amine, and Solvent a2 Add Mild Reductant (e.g., NaBH(OAc)₃) a1->a2 a3 Stir and Monitor Reaction a2->a3 a4 Work-up and Purification a3->a4 b1 Combine Aldehyde/Ketone and Amine in Solvent b2 Stir for Imine Formation (Monitor Completion) b1->b2 b3 Add Stronger Reductant (e.g., NaBH₄) b2->b3 b4 Stir and Monitor Reaction b3->b4 b5 Work-up and Purification b4->b5

Comparison of direct and indirect reductive amination workflows.

References

Technical Support Center: Optimizing Chiral Separations of Amphetamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of temperature for the chiral separation of amphetamines. It is intended for researchers, scientists, and drug development professionals working on enantioselective analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the typical effect of temperature on the chiral separation of amphetamines?

Temperature is a critical parameter in chiral chromatography that can significantly influence enantiomeric resolution. Generally, lower temperatures tend to increase chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte enantiomers and the chiral stationary phase (CSP).[1] However, the effect of temperature can be unpredictable and is highly dependent on the specific analytes, CSP, and mobile phase used. In some cases, increasing the temperature can improve resolution or even reverse the elution order of enantiomers.[1][2]

Q2: How does temperature affect retention time and peak shape?

Increasing the column temperature typically leads to shorter retention times due to faster analyte kinetics and reduced mobile phase viscosity.[3] Higher temperatures can also improve peak efficiency and shape by reducing mass transfer resistance.[1] Therefore, temperature optimization is often a balancing act between achieving adequate resolution and maintaining a practical analysis time.[4]

Q3: When should I consider optimizing the temperature?

Temperature optimization should be considered at several stages of method development and troubleshooting:

  • Initial Method Development: After selecting a promising chiral stationary phase and mobile phase, a temperature screening (e.g., at 10°C, 25°C, and 40°C) is recommended to find the optimal balance between resolution and analysis time.[5]

  • Poor Resolution: If you are observing poor or no separation of enantiomers, adjusting the temperature is a key parameter to investigate.[4]

  • Co-eluting Peaks: When enantiomer peaks are co-eluting, changing the temperature can alter the selectivity and lead to their separation.

  • Improving Peak Shape: If peaks are broad, increasing the temperature may lead to sharper, more efficient peaks.[1]

Q4: What is a van't Hoff plot and how is it useful for understanding temperature effects?

A van't Hoff plot is a graphical representation of the relationship between the natural logarithm of the retention factor (ln k) and the inverse of the absolute temperature (1/T).[6][7] The plot is typically linear and its slope is proportional to the enthalpy change (ΔH°) of transfer of the analyte from the mobile phase to the stationary phase. In chiral chromatography, comparing the van't Hoff plots for two enantiomers can provide insight into the thermodynamics of the separation. A difference in the slopes indicates that the separation is enthalpically driven, which is common for chiral separations. Non-linear van't Hoff plots can suggest a change in the retention mechanism or a phase transition of the stationary phase over the temperature range studied.[6]

Troubleshooting Guide

Problem: Poor or no separation of amphetamine enantiomers.

  • Question: I am not seeing any separation between my amphetamine enantiomers. What should I do?

    • Answer:

      • Confirm CSP Suitability: Ensure the chosen chiral stationary phase (CSP) is appropriate for amphetamines. Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs are commonly used.[2]

      • Optimize Mobile Phase: Systematically vary the mobile phase composition, including the type and percentage of organic modifier and additives. For basic compounds like amphetamines, small amounts of additives like diethylamine (B46881) (in normal phase) or acetic acid and ammonium (B1175870) hydroxide (B78521) (in reversed-phase or polar ionic mode) can be critical.[4][5]

      • Adjust Temperature: Evaluate the effect of column temperature. A study on D/L-amphetamine separation found that 20°C gave the highest resolution compared to 30°C and 40°C.[8] Start with a screening at different temperatures (e.g., 15°C, 25°C, 40°C) to assess the impact on resolution.[5]

Problem: Peak tailing or broadening.

  • Question: My peaks are showing significant tailing. How can I fix this?

    • Answer: Peak tailing for basic compounds like amphetamines is often due to secondary interactions with acidic silanol (B1196071) groups on the silica (B1680970) support of the column.[2][4]

      • Mobile Phase Additives: Add a basic competitor, such as triethylamine (B128534) (TEA) or diethylamine (DEA), to the mobile phase to block the active silanol sites.[1]

      • Adjust pH: In reversed-phase mode, lowering the mobile phase pH can protonate the silanol groups and reduce unwanted interactions.[4]

      • Temperature Effect: While not a direct solution for tailing, optimizing temperature for better peak efficiency can sometimes mitigate minor tailing issues.

Problem: Unstable retention times.

  • Question: The retention times for my enantiomers are drifting between injections. What could be the cause?

    • Answer: Unstable retention times are often linked to a lack of system equilibration.

      • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. Chiral separations can sometimes require longer equilibration times.

      • Temperature Fluctuations: Inconsistent column temperature is a major cause of retention time variability.[5] Use a reliable column oven and allow sufficient time for the column to reach the set temperature. Even small fluctuations in ambient temperature can have an effect if a column oven is not used.[9]

Quantitative Data on Temperature Effects

The following tables summarize data from studies on the chiral separation of amphetamines, illustrating the impact of temperature on chromatographic parameters.

Table 1: Effect of Temperature on Resolution of Amphetamine and Methamphetamine Enantiomers [3]

Temperature (°C)AnalyteRetention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
20(S/R)-Amphetamine3.654.042.1
20(S/R)-Methamphetamine4.504.842.0
30(S/R)-Amphetamine3.193.491.9
30(S/R)-Methamphetamine3.894.151.8
40(S/R)-Amphetamine2.853.091.7
40(S/R)-Methamphetamine3.443.651.6

Chromatographic Conditions: Agilent InfinityLab Poroshell 120 Chiral-V column; Mobile phase: Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide; Flow rate: 0.25 mL/min.[3]

Table 2: Temperature Screening for D/L-Amphetamine Separation [8]

Temperature (°C)Result
40Lower resolution observed.
30Moderate resolution observed.
20Highest resolution achieved.

Chromatographic Conditions: CHIRALPAK AD-H column; Mobile phase: CO2 with Ethanol + 0.1% NH3(aq) as modifier.[8]

Experimental Protocols

Example Protocol: Temperature Optimization for Chiral Separation of Amphetamine and Methamphetamine by LC-MS

This protocol is based on a method for the baseline resolution of amphetamine and methamphetamine enantiomers.[3]

  • System Preparation:

    • HPLC System: Agilent 1290 Infinity LC system or equivalent.

    • Mass Spectrometer: Agilent 6460 triple quadrupole LC/MS or equivalent.

    • Column: Agilent InfinityLab Poroshell 120 Chiral-V, 2.1 × 150 mm, 2.7 µm.

    • Mobile Phase: Methanol with 0.1% acetic acid and 0.02% ammonium hydroxide.

  • Sample Preparation:

    • Prepare a stock solution of racemic amphetamine and methamphetamine.

    • Dilute the stock solution in the mobile phase to a final concentration of 5 µg/mL for each racemate.

  • Chromatographic Method:

    • Flow Rate: 0.25 mL/min.

    • Injection Volume: 0.2 µL.

    • Column Temperature: Set up a sequence to run the analysis at three different temperatures: 40°C, 30°C, and 20°C. Ensure the column is equilibrated at each new temperature for at least 30 minutes before the first injection.

  • Mass Spectrometer Conditions (MRM Mode):

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Set appropriate MRM transitions for amphetamine and methamphetamine.

  • Data Analysis:

    • For each temperature, determine the retention times of the (S) and (R) enantiomers for both amphetamine and methamphetamine.

    • Calculate the resolution (Rs) between the enantiomers for each analyte at each temperature.

    • Compare the results to identify the optimal temperature that provides baseline resolution (Rs ≥ 1.5) with the shortest possible analysis time.

Visualizations

G cluster_workflow Temperature Optimization Workflow start Start: Poor or Suboptimal Resolution csp_mp 1. Select Appropriate CSP & Mobile Phase start->csp_mp temp_screen 2. Perform Temperature Screen (e.g., 15°C, 25°C, 40°C) csp_mp->temp_screen eval_res 3. Evaluate Resolution (Rs) & Analysis Time temp_screen->eval_res is_baseline Is Rs >= 1.5? eval_res->is_baseline fine_tune 4. Fine-Tune Temperature (± 5°C increments) is_baseline->fine_tune Yes re_eval Re-evaluate Mobile Phase or CSP is_baseline->re_eval No is_optimal Is Balance Optimal? fine_tune->is_optimal is_optimal->fine_tune No end End: Optimized Method is_optimal->end Yes re_eval->csp_mp

Caption: A general workflow for optimizing column temperature in a chiral separation method.

G cluster_troubleshooting Troubleshooting Decision Tree for Poor Resolution start Problem: Poor Enantiomeric Resolution (Rs < 1.5) check_temp Is Temperature Optimized? start->check_temp run_screen Action: Run Temperature Screen (e.g., 15-40°C) check_temp->run_screen No check_mp Is Mobile Phase Optimized? (Modifier & Additives) check_temp->check_mp Yes run_screen->check_mp adjust_mp Action: Adjust Modifier % and Additive Concentration check_mp->adjust_mp No check_csp Is CSP Appropriate? check_mp->check_csp Yes adjust_mp->check_csp screen_csp Action: Screen Alternative CSPs (e.g., Polysaccharide vs. Glycopeptide) check_csp->screen_csp No solution Solution Found check_csp->solution Yes

Caption: A decision tree for troubleshooting poor resolution in chiral separations.

G Conceptual van't Hoff Plot Relationship cluster_plot Conceptual van't Hoff Plot Relationship xaxis xlabel xaxis->xlabel 1/T (Inverse Temperature) yaxis ylabel yaxis->ylabel ln(k) (Retention) e1_p1 e1_p2 e1_p1->e1_p2 e1_p3 e1_p2->e1_p3 e1_p4 e1_p3->e1_p4 e2_p1 e2_p2 e2_p1->e2_p2 e2_p3 e2_p2->e2_p3 e2_p4 e2_p3->e2_p4 crossover label_e1 Enantiomer 1 label_e2 Enantiomer 2 label_crossover Co-elution/ Selectivity Loss temp_arrow Increasing Temperature →

Caption: A conceptual diagram of a van't Hoff plot for two enantiomers.

References

Technical Support Center: Selecting the Right Chiral Derivatizing Agent for Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chiral derivatization of amines. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on selecting the appropriate chiral derivatizing agent (CDA) and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using a chiral derivatizing agent for amine analysis?

A chiral derivatizing agent is an enantiomerically pure compound that reacts with a chiral amine to form a pair of diastereomers.[1][2] Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, diastereomers possess distinct properties. This difference allows for their separation and quantification using standard analytical techniques like high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.[1][2] The primary goal is to convert the difficult task of separating enantiomers into a more straightforward separation of diastereomers.[2]

Q2: What are the key characteristics of an ideal chiral derivatizing agent?

An ideal CDA should possess the following characteristics:

  • High Enantiomeric Purity: The CDA itself must be enantiomerically pure to ensure accurate quantification of the analyte's enantiomers.[3]

  • Quantitative Reaction: The reaction between the CDA and the amine should proceed to completion under mild conditions to prevent kinetic resolution, where one enantiomer reacts faster than the other, leading to inaccurate results.[3]

  • No Racemization: The derivatization process should not cause racemization of either the analyte or the CDA.[1]

  • Stable Diastereomers: The resulting diastereomeric products must be stable throughout the analytical process.[1]

  • Good Separation and Detection: The formed diastereomers should exhibit significant differences in their chromatographic retention times or NMR chemical shifts to allow for accurate quantification.[1] For HPLC analysis, the CDA should ideally contain a chromophore or fluorophore to enhance detection.[3]

Q3: How do I choose between NMR and HPLC for analyzing the derivatized amines?

The choice between NMR and HPLC depends on your analytical goals and available instrumentation.

  • NMR Spectroscopy is particularly useful for determining the absolute configuration of the chiral amine. Mosher's acid (MTPA-Cl) and its derivatives are widely used for this purpose, as the chemical shift differences (Δδ) between the diastereomers in the ¹H or ¹⁹F NMR spectra can be correlated to the stereochemistry.[1][3]

  • HPLC is the preferred method for accurate quantification of enantiomeric excess (e.e.) or enantiomeric ratio (e.r.). It offers high sensitivity and resolution. The key performance indicators in HPLC are the separation factor (α), which measures selectivity, and the resolution (Rs), which quantifies how well the two diastereomeric peaks are separated. A resolution value (Rs) of 1.5 or greater indicates baseline separation, which is ideal for accurate quantification.[1]

Q4: Can I use the same chiral derivatizing agent for primary and secondary amines?

Some CDAs can react with both primary and secondary amines, while others are more specific. For example, o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol reacts specifically with primary amines.[4] Reagents like Mosher's acid chloride (MTPA-Cl), Marfey's reagent (FDAA), and 1-(9-fluorenyl)ethyl chloroformate (FLEC) can be used for both primary and secondary amines.[3][4][5] However, the reaction conditions and efficiency may vary, so it is essential to consult specific protocols for your amine type.

Troubleshooting Guide

Issue 1: Incomplete or No Derivatization Reaction

Possible Cause Troubleshooting Steps
Incorrect pH The reactivity of the amine nucleophile is highly pH-dependent. Most derivatization reactions for amines require basic conditions (typically pH 8-10) to ensure the amine is in its free, unprotonated form. Check and adjust the pH of your reaction mixture using a suitable buffer, such as a borate (B1201080) or bicarbonate buffer.[6][7]
Low Reagent Concentration The CDA should be used in excess to drive the reaction to completion. A molar ratio of CDA to analyte of 2:1 or higher is often recommended.
Insufficient Reaction Time or Temperature While many derivatization reactions are rapid, some may require longer incubation times or gentle heating (e.g., 40-60°C) to proceed to completion, especially for sterically hindered amines.[8][9] Perform a time-course study to determine the optimal reaction time.
Presence of Interfering Substances Components in your sample matrix (e.g., other nucleophiles) can compete with the target amine for the CDA. Consider a sample cleanup step, such as solid-phase extraction (SPE), prior to derivatization.
Reagent Degradation Many CDAs are sensitive to moisture. Ensure you are using fresh, high-quality reagents and anhydrous solvents where specified in the protocol. Some reagents, like OPA solutions, should be prepared fresh daily.[1]

Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Possible Cause Troubleshooting Steps
Secondary Interactions with the HPLC Column Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the derivatized amines, causing peak tailing. Use an end-capped column or add a competing amine, like triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%).
Excess Derivatizing Reagent A large excess of unreacted CDA or its hydrolysis products can interfere with the chromatography. Ensure the reaction is properly quenched as per the protocol (e.g., by adding an acid).[9] If the issue persists, a post-derivatization cleanup step may be necessary.
Sub-optimal Mobile Phase Composition The pH, ionic strength, and organic modifier content of the mobile phase can significantly impact peak shape. Systematically optimize the mobile phase composition. For instance, adjusting the pH can suppress the ionization of the analyte or residual silanols.
Column Overload Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or dilute the sample.

Issue 3: Unexpected or Extra Peaks in the Chromatogram

Possible Cause Troubleshooting Steps
Racemization of the Analyte or CDA Harsh reaction conditions (e.g., high temperature or extreme pH) can cause racemization, leading to the formation of more than two diastereomers. Use milder reaction conditions. The risk of racemization should be assessed during method development.[10]
Impure Chiral Derivatizing Agent If the CDA is not enantiomerically pure, it will lead to the formation of additional diastereomers, resulting in an overestimation of the minor enantiomer in the sample. Always use a CDA with the highest possible enantiomeric purity.[3]
Side Reactions The CDA may react with other functional groups on the analyte or with components in the sample matrix. Review the structure of your analyte for other reactive sites. A pre-derivatization sample cleanup can help to remove interfering matrix components.
Degradation of Diastereomers The formed diastereomers may be unstable. Analyze the samples as soon as possible after derivatization. Check the stability of the derivatized sample over time to establish a window for analysis.

Data Presentation: Comparison of Common Chiral Derivatizing Agents

The selection of a CDA is often a balance between reactivity, the resolution of the resulting diastereomers, and the sensitivity of detection. The following tables provide a summary of key performance characteristics for commonly used CDAs.

Table 1: General Performance Characteristics and Reaction Conditions

Chiral Derivatizing Agent (CDA)AbbreviationAmine TypeTypical Reaction TimeTypical Reaction TemperatureDetection Method
α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideMTPA-ClPrimary & Secondary1-2 hoursRoom TemperatureNMR
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)Primary & Secondary60-90 minutes40°CUV (340 nm)
o-Phthalaldehyde / Chiral Thiol (e.g., N-acetyl-L-cysteine)OPA / NACPrimary only< 5 minutesRoom TemperatureFluorescence (Ex: ~340 nm, Em: ~450 nm)
1-(9-Fluorenyl)ethyl chloroformateFLECPrimary & Secondary10-30 minutesRoom Temperature - 40°CFluorescence (Ex: ~260 nm, Em: ~315 nm)
2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCPrimary & Secondary~10 minutesRoom TemperatureUV (~250 nm)
4-Chloro-7-nitrobenz-2-oxa-1,3-diazoleNBD-ClPrimary & Secondary30-60 minutes60°CFluorescence (Ex: ~470 nm, Em: ~530 nm)

Data compiled from multiple sources.[1][6][8][9][11]

Table 2: Typical HPLC Performance Data for Derivatized Amines

Chiral Derivatizing Agent (CDA)Analyte ClassTypical Separation Factor (α)Typical Resolution (Rs)
FDAA (Marfey's Reagent) Amino Acids1.1 - 2.5> 1.5 for most pairs[2]
FLEC Amino Acids, β-blockers1.05 - 1.30> 1.5 achievable with method optimization[11]
NBD-Cl Amines, Amino Acid EstersNot widely reportedGood separation demonstrated for various amines[6]
OPA / IBLC Amino Acids1.1 - 1.8> 1.5 for many amino acids

Note: α and Rs values are highly dependent on the specific analyte, HPLC column, and mobile phase conditions.[1]

Experimental Protocols

Protocol 1: Derivatization of Primary Amines with Marfey's Reagent (FDAA) for HPLC Analysis

This protocol is a general guideline for the derivatization of primary amines with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA).

Reagents:

  • Amine sample (~10-50 nmol)

  • 1 M Sodium bicarbonate solution

  • 1% (w/v) Marfey's Reagent in acetone (B3395972) (prepare fresh)

  • 2 M Hydrochloric acid

  • HPLC grade solvents (e.g., acetonitrile (B52724), water)

Procedure:

  • Dissolve the amine sample in 100 µL of 1 M sodium bicarbonate solution in a small vial.[1]

  • Add 200 µL of the 1% Marfey's Reagent solution.[1]

  • Vortex the mixture and incubate at 40°C for 60-90 minutes.[9][12]

  • After incubation, cool the vial to room temperature.

  • Stop the reaction by adding 50 µL of 2 M hydrochloric acid.[1]

  • The sample is now ready for dilution and injection into the HPLC system.

  • Analyze the sample using a reverse-phase column (e.g., C18) with UV detection at 340 nm.[1] A gradient elution with acetonitrile and an aqueous buffer is typically used.

Protocol 2: Derivatization of Primary and Secondary Amines with (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) for HPLC Analysis

This protocol provides a general method for derivatizing amines with FLEC.

Reagents:

  • Amine sample

  • Borate buffer (e.g., 0.1 M, pH 9.2)

  • (+)-FLEC solution (e.g., 12-18 mM in acetone or acetonitrile, prepare fresh)[13][14]

  • Quenching solution (e.g., hydroxylamine (B1172632) or a primary amine like ethanolamine)

  • HPLC grade solvents

Procedure:

  • Dissolve the amine sample in the borate buffer.

  • Add an equal volume of the FLEC solution to the amine sample solution.[14]

  • Vortex the mixture and let it react at room temperature for 10-30 minutes. For some amines, gentle heating at 40°C for 30 minutes may improve the yield.[11][14]

  • Quench the reaction by adding a small amount of the quenching solution to react with the excess FLEC.

  • Dilute the sample with the mobile phase and inject it into the HPLC system.

  • Analysis is typically performed on a C18 column with fluorescence detection (Excitation ~260 nm, Emission ~315 nm).

Protocol 3: Derivatization of Primary/Secondary Amines with Mosher's Acid Chloride (MTPA-Cl) for NMR Analysis

This protocol is for the formation of Mosher amides to determine the enantiomeric purity or absolute configuration of a chiral amine.

Reagents:

  • Chiral amine (~5 mg)

  • Anhydrous pyridine (B92270) or triethylamine (~1.2 equivalents)

  • (R)- or (S)-MTPA-Cl (~1.2 equivalents)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂, as reaction solvent)

Procedure:

  • Dissolve the chiral amine in anhydrous dichloromethane in a dry NMR tube or a small vial under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine or triethylamine to the solution.

  • Slowly add the MTPA-Cl to the stirred solution. A slight excess of the Mosher's acid chloride is used to ensure complete reaction.

  • Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or LC-MS if necessary).

  • For NMR analysis, the crude reaction mixture can often be directly analyzed after ensuring complete reaction. Alternatively, a simple work-up (e.g., washing with dilute acid and brine) can be performed to remove excess reagents.

  • Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric amides.

Visualizations

G cluster_0 Decision Process for CDA Selection start Start: Chiral Amine Sample q1 Primary or Secondary Amine? start->q1 primary Primary Amine q1->primary Primary secondary Primary or Secondary Amine q1->secondary Secondary q2 Analytical Goal? hplc HPLC Analysis q2->hplc Quantification nmr NMR Analysis q2->nmr Absolute Configuration q3 Quantification or Absolute Configuration? cda_opa OPA/Chiral Thiol primary->cda_opa secondary->q2 cda_marfey Marfey's Reagent (FDAA) FLEC, GITC, NBD-Cl hplc->cda_marfey cda_mosher Mosher's Acid (MTPA-Cl) nmr->cda_mosher

Caption: Decision tree for selecting a suitable chiral derivatizing agent.

G cluster_1 General Workflow for Chiral Derivatization sample_prep 1. Sample Preparation (e.g., extraction, cleanup) derivatization 2. Derivatization Reaction (Amine + CDA -> Diastereomers) sample_prep->derivatization quenching 3. Reaction Quenching (optional but recommended) derivatization->quenching analysis 4. Analysis (HPLC or NMR) quenching->analysis data_processing 5. Data Processing (Peak integration, e.e. calculation) analysis->data_processing

Caption: A generalized workflow for the chiral analysis of amines.

G cluster_2 Troubleshooting Logic for Incomplete Derivatization start Problem: Incomplete Derivatization check_ph Check Reaction pH (Is it basic?) start->check_ph adjust_ph Adjust pH with Buffer check_ph->adjust_ph No check_reagents Check Reagent Concentration & Quality check_ph->check_reagents Yes adjust_ph->check_reagents increase_reagent Increase CDA Excess Use Fresh Reagent check_reagents->increase_reagent Issue Found check_conditions Check Reaction Time & Temperature check_reagents->check_conditions OK increase_reagent->check_conditions optimize_conditions Increase Time / Gently Heat check_conditions->optimize_conditions Issue Found check_matrix Consider Matrix Effects check_conditions->check_matrix OK optimize_conditions->check_matrix cleanup Perform Sample Cleanup (SPE) check_matrix->cleanup Interference Suspected end Problem Resolved check_matrix->end No Issues cleanup->end

Caption: A logical workflow for troubleshooting incomplete derivatization reactions.

References

Overcoming poor stereoselectivity in chiral amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chiral Amine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective amine synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments, ensuring you can achieve high stereoselectivity in your reactions.

Troubleshooting Guide

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Excess (de)

You're running an asymmetric amination and the stereoselectivity of your chiral amine is disappointingly low. Here are potential causes and actionable solutions.

Question: My asymmetric reductive amination is yielding a nearly racemic mixture. What are the first parameters I should investigate?

Answer:

Poor stereoselectivity in asymmetric reductive amination often stems from suboptimal reaction conditions or an inappropriate choice of catalyst or chiral auxiliary. Here is a systematic approach to troubleshoot this issue:

  • Catalyst/Ligand Screening: The choice of catalyst and ligand is paramount for achieving high stereoselectivity.[1] If you are using a transition metal catalyst, screen a variety of chiral ligands. Even subtle changes to the ligand structure can have a profound impact on the enantioselectivity.[2][3] For instance, in rhodium-catalyzed reactions, ligands like SegPhos and MeO-BIPHEP have been shown to afford high ee values.[4]

  • Solvent Effects: The solvent can significantly influence the transition state of the stereodetermining step.[5] It is crucial to screen a range of solvents with varying polarities and coordinating abilities. For example, in some reactions, non-polar solvents like toluene (B28343) or o-xylene (B151617) have been found to be optimal, while in others, more polar or protic solvents may be required.[6]

  • Temperature Optimization: Lowering the reaction temperature often enhances stereoselectivity by favoring the transition state with the lowest activation energy, which leads to the major enantiomer.[6] However, this may come at the cost of a slower reaction rate. It is essential to find a balance between reaction time and desired selectivity.

  • Reducing Agent Selection: The nature and steric bulk of the reducing agent can influence the facial selectivity of the reduction of the imine intermediate. Common reducing agents include various borohydrides and silanes, and their effectiveness can be substrate-dependent.

Question: I am using a chiral auxiliary, but the diastereoselectivity is poor. What could be the problem?

Answer:

When using chiral auxiliaries, poor diastereoselectivity can often be traced back to the conformation of the imine intermediate or issues with the auxiliary itself.

  • Imine Geometry: The cis/trans isomerization of the imine intermediate can significantly impact the facial bias imparted by the chiral auxiliary.[7][8] In some cases, in situ isomerization to the more stable trans-imine before reduction is crucial for high diastereoselectivity.[8] Protic solvents can sometimes promote this isomerization.[9]

  • Steric Hindrance: The steric bulk of both the substrate and the chiral auxiliary plays a critical role. If the auxiliary is not able to effectively shield one face of the imine, poor stereoselectivity will result.

  • Purity of the Auxiliary: Ensure that the chiral auxiliary is of high enantiomeric purity. Any contamination with the other enantiomer will directly lead to a decrease in the diastereomeric excess of the product.

Issue 2: Poor Reaction Conversion or Yield

High stereoselectivity is of little use if the overall yield of the desired chiral amine is low. Here's how to address poor conversion.

Question: My reaction is showing high stereoselectivity, but the conversion of my starting material is very low. How can I improve the yield?

Answer:

Low conversion in chiral amine synthesis can be due to several factors, including catalyst deactivation, unfavorable reaction equilibrium, or substrate-related issues.

  • Catalyst Loading and Deactivation: Increasing the catalyst loading may improve conversion, but one must also consider potential catalyst deactivation pathways. The amine product itself can sometimes act as an inhibitor or poison the catalyst.

  • Imine Formation Equilibrium: Reductive amination proceeds via an imine intermediate, and the formation of this imine is often a reversible equilibrium.[10] To drive the reaction forward, it is common to remove water using a dehydrating agent (e.g., molecular sieves) or a Dean-Stark apparatus.[9]

  • Reaction Time and Temperature: As a general troubleshooting step, increasing the reaction time or temperature can lead to higher conversion. However, be mindful that increasing the temperature may negatively impact stereoselectivity.[6]

  • Substrate Reactivity: Some carbonyl compounds or amines are inherently less reactive. In such cases, a more active catalyst system or more forcing reaction conditions may be necessary. For instance, electron-deficient amines can be challenging substrates, and specialized catalysts like Re₂O₇ have been developed for their reductive amination.[11]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to synthesize enantiomerically enriched amines?

A1: The most common and effective strategies include:

  • Asymmetric Reductive Amination: This involves the condensation of a carbonyl compound with an amine to form an imine, which is then asymmetrically reduced.[12] This can be achieved using chiral catalysts (transition metal complexes or organocatalysts) or chiral auxiliaries.[1]

  • Biocatalysis: Enzymes such as transaminases (TAs), imine reductases (IREDs), and reductive aminases (RedAms) offer high stereoselectivity under mild reaction conditions.[13][14][15] Protein engineering can be used to improve the substrate scope and stability of these enzymes.[13]

  • Kinetic Resolution: This involves the selective reaction of one enantiomer from a racemic mixture. A significant drawback is the maximum theoretical yield of 50% for a single enantiomer.[9]

  • Dynamic Kinetic Resolution (DKR): This strategy overcomes the 50% yield limitation of kinetic resolution by continuously racemizing the starting material in situ, allowing for the theoretical conversion of 100% of the racemic starting material to a single enantiomer of the product.[6]

Q2: My biocatalytic reaction is not working well. What are some common issues with enzymatic aminations?

A2: Challenges in biocatalytic aminations often relate to enzyme activity and stability.

  • Substrate Inhibition: High concentrations of the substrate or product can inhibit the enzyme.

  • Cofactor Regeneration: Many enzymes, like reductive aminases, require a cofactor such as NAD(P)H.[14][15] An efficient cofactor regeneration system is crucial for the overall efficiency of the process.

  • Enzyme Stability: Factors like pH, temperature, and the presence of organic co-solvents can affect the stability and activity of the enzyme.[16] Enzyme immobilization on a solid support can enhance stability and facilitate reuse.[16]

  • Limited Substrate Scope: Wild-type enzymes may have a narrow substrate scope.[13] Protein engineering and directed evolution are powerful tools to expand the range of acceptable substrates.[13]

Q3: How do I choose between a chemical and a biocatalytic method for my chiral amine synthesis?

A3: The choice depends on several factors:

  • Substrate: Some substrates may be better suited for enzymatic transformations, while others may require the versatility of chemical catalysts.

  • Scale: For large-scale industrial synthesis, biocatalysis can be advantageous due to its mild reaction conditions and reduced metal waste.[13]

  • Desired Stereoisomer: Both methods can often be tuned to produce either enantiomer of the product, but the availability of the appropriate chiral ligand or enzyme variant will be a deciding factor.

  • Development Time: Developing a new biocatalytic process can sometimes be more time-consuming than screening a library of chemical catalysts.

Data Presentation

Table 1: Comparison of Catalytic Systems for Asymmetric Reductive Amination

Catalyst SystemSubstrate ExampleAmine Productee (%)Conversion (%)Reference
[Rh(cod)OH]₂ / SegPhosSubstituted AldehydeChiral Benzomorpholine9681[6]
Ir/(S,S)-f-BinaphaneN-alkyl α-aryl furan-containing imineN-alkyl aryl alanine (B10760859) precursorup to 90-[3]
Ru-complex with chiral amino acid ligandsBenzyl ketonesChiral primary aminesup to 99-[2]
AcRedAm (Engineered)Indanone and propargylamine(R)-rasagiline>99-[15]
BaRedAmVarious ketones and aminesSecondary amines-up to 97[14][15]

Table 2: Influence of Reaction Parameters on Stereoselectivity

Reaction ParameterVariationEffect on StereoselectivityExplanationReference
TemperatureDecreased from 100 °C to 80 °Cee increased from 86% to 90%Favors the transition state with the lowest activation energy.[6]
SolventVaried (e.g., t-amyl alcohol, 1,4-dioxane, toluene)Optimal solvent identified for highest eeSolvent polarity and coordination affect the transition state geometry.[5][6]
LigandScreened various chiral ligands (e.g., L5)Identified optimal ligand for highest eeThe ligand structure directly influences the chiral environment around the metal center.[6]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reductive Amination using a Transition Metal Catalyst

Objective: To synthesize a chiral secondary amine from a ketone and a primary amine using a chiral iridium catalyst.

Materials:

  • Ketone (1.0 eq)

  • Primary amine (1.1 eq)

  • [Ir(cod)Cl]₂ (0.5 mol%)

  • Chiral ligand (e.g., (S,S)-f-Binaphane) (1.1 mol%)

  • Anhydrous solvent (e.g., toluene)

  • Reducing agent (e.g., H₂, or a silane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, dissolve the iridium precursor and the chiral ligand in the anhydrous solvent.

  • Stir the solution at room temperature for 30 minutes to allow for catalyst formation.

  • Add the ketone and the primary amine to the flask.

  • If using H₂, purge the flask with hydrogen gas and maintain a positive pressure. If using a silane (B1218182), add it slowly to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC/LC-MS.

  • Upon completion, carefully quench the reaction (e.g., with aqueous HCl if a silane was used).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Biocatalytic Reductive Amination using a Reductive Aminase (RedAm)

Objective: To synthesize a chiral amine from a ketone and an amine donor using a reductive aminase.

Materials:

  • Ketone (e.g., 5 mM)

  • Amine donor (e.g., 1-50 eq.)

  • Reductive Aminase (RedAm) (e.g., 1 mg/mL)

  • NADP⁺ (e.g., 1 mM)

  • Cofactor regeneration system (e.g., Glucose Dehydrogenase (GDH) at 0.7 mg/mL and D-glucose at 30 mM)

  • Buffer (e.g., 100 mM Tris-HCl, pH 9.0)

Procedure:

  • In a suitable reaction vessel, prepare the buffer solution.

  • Add the ketone, amine donor, NADP⁺, D-glucose, and Glucose Dehydrogenase.

  • Initiate the reaction by adding the Reductive Aminase enzyme.

  • Incubate the reaction at the optimal temperature (e.g., 25 °C) with shaking (e.g., 220 rpm) for a specified time (e.g., 24 hours).[14]

  • Monitor the reaction for conversion of the ketone to the amine product using HPLC or GC-FID.[14]

  • Upon completion, quench the reaction (e.g., by adding a water-miscible organic solvent like acetonitrile (B52724) to precipitate the enzyme).

  • Centrifuge the mixture to pellet the precipitated protein.

  • Analyze the supernatant for product concentration and enantiomeric excess using chiral HPLC or GC.

Mandatory Visualizations

Troubleshooting_Stereoselectivity start Poor Stereoselectivity (Low ee% or de%) q1 Is this a catalytic asymmetric reaction or using a chiral auxiliary? start->q1 cat_path Catalytic q1->cat_path Catalytic aux_path Auxiliary q1->aux_path Auxiliary check_catalyst Review Catalyst System cat_path->check_catalyst screen_ligands Screen Chiral Ligands check_catalyst->screen_ligands screen_solvents Screen Solvents check_catalyst->screen_solvents optimize_temp Optimize Temperature (Usually Lower) check_catalyst->optimize_temp check_reductant Vary Reducing Agent check_catalyst->check_reductant check_auxiliary Review Chiral Auxiliary aux_path->check_auxiliary check_imine Check Imine Geometry (cis/trans isomerization) check_auxiliary->check_imine check_sterics Evaluate Steric Hindrance check_auxiliary->check_sterics check_purity Verify Auxiliary Purity check_auxiliary->check_purity

Caption: Troubleshooting workflow for low stereoselectivity.

DKR_Workflow racemate Racemic Starting Material (R)-SM + (S)-SM resolution Stereoselective Reaction (Kinetic Resolution) racemate->resolution racemization Racemization Catalyst racemization->racemate product Single Enantiomer Product (e.g., P-R) resolution->product Reacts Faster unreacted Unreacted Enantiomer (S)-SM resolution->unreacted Reacts Slower unreacted->racemization Equilibration

Caption: Principle of Dynamic Kinetic Resolution (DKR).

Biocatalysis_Optimization start Low Activity/Stability in Biocatalytic Amination q1 Identify Limiting Factor start->q1 enzyme_issues Enzyme-Related q1->enzyme_issues process_issues Process-Related q1->process_issues immobilization Enzyme Immobilization enzyme_issues->immobilization protein_eng Protein Engineering (Directed Evolution) enzyme_issues->protein_eng optimize_conditions Optimize Conditions (pH, Temp, Buffer) process_issues->optimize_conditions cofactor_regen Ensure Efficient Cofactor Regeneration process_issues->cofactor_regen substrate_conc Optimize Substrate Concentration process_issues->substrate_conc

Caption: Optimization of biocatalytic amination reactions.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of (-)- vs (+)-2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the enantiomers of 2-Phenylpropylamine (B128651), (-)-2-Phenylpropylamine and (+)-2-Phenylpropylamine. 2-Phenylpropylamine, a structural isomer of amphetamine, is a chiral molecule, and its stereoisomers can exhibit distinct pharmacological profiles. Understanding these differences is crucial for drug design and development, as the therapeutic effects and side-effect profiles can be enantiomer-dependent. This document summarizes the available quantitative data on their interactions with key biological targets, details the experimental methodologies for assessing these activities, and visualizes the relevant biological pathways.

Executive Summary

2-Phenylpropylamine exerts its effects primarily through interaction with the Trace Amine-Associated Receptor 1 (TAAR1), monoamine transporters, and monoamine oxidase (MAO) enzymes. While comprehensive comparative data for both enantiomers at all targets is not extensively available in publicly accessible literature, existing information points towards stereoselectivity in their biological actions. Notably, the (R)-enantiomer of 2-phenylpropylamine demonstrates a significantly higher potency for the inhibition of monoamine oxidase. The following sections provide a detailed comparison based on the available experimental data.

Data Presentation: Quantitative Biological Comparison

The following tables summarize the known quantitative data for the biological activity of the enantiomers of 2-Phenylpropylamine. It is important to note that direct comparative studies for all targets are limited.

EnantiomerTargetActivity TypeValue (IC50/Ki)SpeciesReference
This compound Monoamine Oxidase-A (MAO-A)InhibitionData Not Available
Monoamine Oxidase-B (MAO-B)InhibitionData Not Available
(+)-2-Phenylpropylamine Monoamine Oxidase-A (MAO-A)InhibitionData Not Available
Monoamine Oxidase-B (MAO-B)InhibitionData Not Available
EnantiomerTargetActivity TypeValue (EC50/Ki)SpeciesReference
This compound Trace Amine-Associated Receptor 1 (TAAR1)AgonismData Not Available
(+)-2-Phenylpropylamine Trace Amine-Associated Receptor 1 (TAAR1)AgonismData Not Available
EnantiomerTargetActivity TypeValue (IC50/Ki)SpeciesReference
This compound Dopamine (B1211576) Transporter (DAT)Inhibition/ReleaseData Not Available
Norepinephrine (B1679862) Transporter (NET)Inhibition/ReleaseData Not Available
Serotonin Transporter (SERT)Inhibition/ReleaseData Not Available
(+)-2-Phenylpropylamine Dopamine Transporter (DAT)Inhibition/ReleaseData Not Available
Norepinephrine Transporter (NET)Inhibition/ReleaseData Not Available
Serotonin Transporter (SERT)Inhibition/ReleaseData Not Available

2-Phenylpropylamine is known to act as a releasing agent at both dopamine and norepinephrine transporters, with a preference for norepinephrine release over dopamine. Unfortunately, specific quantitative data for the individual enantiomers are not available in the current literature.

Signaling Pathways and Mechanisms of Action

The biological effects of 2-Phenylpropylamine enantiomers are mediated through complex interactions with the monoaminergic system. The primary signaling pathways are depicted below.

Mechanism of Action of 2-Phenylpropylamine Enantiomers cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (-)-2-PPA (-)-2-PPA TAAR1 TAAR1 (-)-2-PPA->TAAR1 Agonist DAT DAT (-)-2-PPA->DAT Substrate/ Inhibitor NET NET (-)-2-PPA->NET Substrate/ Inhibitor MAO MAO (-)-2-PPA->MAO Inhibitor (+)-2-PPA (+)-2-PPA (+)-2-PPA->TAAR1 Agonist (+)-2-PPA->DAT Substrate/ Inhibitor (+)-2-PPA->NET Substrate/ Inhibitor (+)-2-PPA->MAO Inhibitor Dopamine_cyto Cytosolic Dopamine TAAR1->Dopamine_cyto Modulates Release Norepinephrine_cyto Cytosolic Norepinephrine TAAR1->Norepinephrine_cyto Modulates Release VMAT2 VMAT2 Dopamine_synapse Dopamine DAT->Dopamine_synapse Reuptake Norepinephrine_synapse Norepinephrine NET->Norepinephrine_synapse Reuptake Dopamine_Vesicle Dopamine Vesicle Dopamine_Vesicle->Dopamine_cyto Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine_Vesicle->Norepinephrine_cyto Release Dopamine_cyto->DAT Reverse Transport Dopamine_cyto->MAO Metabolism Dopamine_cyto->Dopamine_synapse Norepinephrine_cyto->NET Reverse Transport Norepinephrine_cyto->MAO Metabolism Norepinephrine_cyto->Norepinephrine_synapse D_Receptor Dopamine Receptors Dopamine_synapse->D_Receptor A_Receptor Adrenergic Receptors Norepinephrine_synapse->A_Receptor Postsynaptic_Effect Postsynaptic Effect D_Receptor->Postsynaptic_Effect A_Receptor->Postsynaptic_Effect

Caption: Proposed mechanism of action for 2-Phenylpropylamine enantiomers.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of the biological activities of the (-)- and (+)-2-Phenylpropylamine enantiomers. The following sections outline the key experimental protocols.

Chiral Separation of 2-Phenylpropylamine Enantiomers

To study the individual enantiomers, they must first be separated from the racemic mixture. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method.

Protocol:

  • Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H) is used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation. A small amount of an amine modifier (e.g., diethylamine) may be added to improve peak shape.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm) is commonly employed.

  • Sample Preparation: The racemic 2-Phenylpropylamine is dissolved in the mobile phase at a suitable concentration.

  • Analysis: The retention times of the two enantiomers will differ, allowing for their separation and quantification.

Racemic Racemic 2-Phenylpropylamine HPLC Chiral HPLC System Racemic->HPLC Enantiomers Separated (-)- and (+)- Enantiomers HPLC->Enantiomers

Caption: Workflow for the chiral separation of 2-Phenylpropylamine.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potency of each enantiomer on the two major isoforms of MAO, MAO-A and MAO-B.

Protocol:

  • Enzyme Source: Recombinant human MAO-A and MAO-B are used.

  • Substrate: A fluorescent or radiolabeled substrate specific for each isoform is used (e.g., kynuramine (B1673886) for both, or more specific substrates if needed).

  • Incubation: The enzyme is pre-incubated with various concentrations of the test enantiomer.

  • Reaction Initiation: The reaction is started by the addition of the substrate.

  • Detection: The formation of the product is measured over time using a fluorometer or liquid scintillation counter.

  • Data Analysis: The rate of reaction is calculated for each concentration of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis of the dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Trace Amine-Associated Receptor 1 (TAAR1) Functional Assay

This assay measures the ability of each enantiomer to activate TAAR1, typically by measuring the production of a second messenger like cyclic AMP (cAMP).

Protocol:

  • Cell Line: A stable cell line expressing human TAAR1 is used (e.g., HEK293 or CHO cells).

  • Assay Principle: The assay measures the accumulation of intracellular cAMP upon receptor activation. This can be done using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.

  • Procedure: Cells are incubated with various concentrations of the test enantiomer.

  • Detection: After incubation, the cells are lysed, and the amount of cAMP is quantified according to the specific assay kit instructions.

  • Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the logarithm of the enantiomer concentration. The EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined from this curve.

cluster_workflow TAAR1 Functional Assay Workflow Start TAAR1-expressing cells Incubate Incubate with 2-PPA enantiomer Start->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure cAMP Lyse->Measure Analyze Calculate EC50 Measure->Analyze

Navigating Chiral Purity: A Comparative Guide to Analytical Methods for (-)-2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds is a critical step in guaranteeing product safety and efficacy. The stereoisomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of analytical methods for the validation of chiral purity of (-)-2-Phenylpropylamine, a key chiral amine. We present a detailed evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), supported by experimental protocols and comparative data to aid in method selection and implementation.

Performance Comparison of Analytical Methods

The choice of an analytical method for determining the chiral purity of this compound is contingent on several factors, including the required sensitivity, sample throughput, and the instrumentation available. Each technique offers distinct advantages and limitations.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase.Separation of volatile enantiomers (often as diastereomeric derivatives) based on their interaction with a chiral stationary phase.Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the background electrolyte.
Resolution (Rs) > 2.0 (baseline separation)> 1.5 (baseline separation)> 2.0 (baseline separation)
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%98.5 - 101.5%
Precision (%RSD) < 2.0%< 3.0%< 2.5%
Limit of Detection (LOD) ~0.01% of the major enantiomer~0.02% of the major enantiomer~0.01% of the major enantiomer
Limit of Quantification (LOQ) ~0.03% of the major enantiomer~0.06% of the major enantiomer~0.03% of the major enantiomer
Analysis Time 15 - 30 minutes20 - 40 minutes10 - 25 minutes
Advantages High reproducibility, well-established, suitable for preparative scale.High sensitivity, excellent resolution for volatile compounds.High efficiency, low sample and reagent consumption, rapid method development.
Disadvantages Higher cost of chiral columns, can use significant amounts of organic solvents.Requires derivatization for non-volatile analytes, potential for thermal degradation.Lower concentration sensitivity compared to HPLC, reproducibility can be challenging.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for HPLC, GC, and CE tailored for the chiral analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This method utilizes a chiral stationary phase to directly separate the enantiomers of 2-phenylpropylamine (B128651).

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based chiral stationary phase.

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Validation Parameters:

  • Specificity: Demonstrated by the resolution of the two enantiomers from each other and from any potential impurities. A blank injection should show no interfering peaks.

  • Linearity: Assessed by analyzing a series of solutions of the undesired enantiomer over a range of, for example, 0.1% to 2.0% of the nominal concentration of the main enantiomer.

  • Accuracy: Determined by spiking the sample of the pure this compound with known amounts of the (+)-enantiomer at different concentration levels.

  • Precision: Evaluated through repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations of a sample containing a known amount of the undesired enantiomer.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography (GC) Protocol

This indirect method involves the derivatization of the amine enantiomers to form diastereomers, which can then be separated on a standard achiral column.

Derivatization Step:

  • To 1 mg of the 2-phenylpropylamine sample, add 1 mL of a suitable solvent (e.g., dichloromethane).

  • Add a chiral derivatizing agent such as N-trifluoroacetyl-L-prolyl chloride (L-TPC).

  • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete reaction.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for GC analysis.

Chromatographic Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a suitable initial temperature, followed by a temperature ramp to achieve separation of the diastereomers.

  • Injector Temperature: 250°C.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Injection Volume: 1 µL (split injection).

Validation Parameters: The validation follows the same principles as for HPLC, with the linearity, accuracy, and precision being determined for the diastereomeric derivatives.

Capillary Electrophoresis (CE) Protocol

This method utilizes a chiral selector added to the background electrolyte to achieve enantiomeric separation.

Electrophoretic Conditions:

  • Capillary: Fused silica, 50 cm total length (40 cm to detector), 50 µm I.D.

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer (pH 2.5) containing a chiral selector such as a cyclodextrin (B1172386) derivative (e.g., 15 mM highly sulfated-β-cyclodextrin).

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: UV at 200 nm.

Validation Parameters: Similar to HPLC and GC, the validation of the CE method involves assessing specificity, linearity, accuracy, precision, LOD, and LOQ.

Visualization of Method Validation Workflow and Comparison

To provide a clearer understanding of the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the discussed techniques.

G cluster_0 Method Validation Workflow A Define Analytical Method & Performance Criteria B Prepare Validation Protocol A->B C Execute Experiments (Specificity, Linearity, Accuracy, Precision, etc.) B->C D Data Analysis & Statistical Evaluation C->D E Prepare Validation Report D->E F Method Implementation for Routine Analysis E->F G cluster_1 Comparison of Analytical Methods for Chiral Purity cluster_hplc HPLC Characteristics cluster_gc GC Characteristics cluster_ce CE Characteristics Method Analytical Method HPLC HPLC Method->HPLC Direct/Indirect GC GC Method->GC Indirect (Derivatization) CE CE Method->CE Direct (Chiral Selector) HPLC_adv Advantages: - High Reproducibility - Well-established - Preparative Scale HPLC->HPLC_adv HPLC_disadv Disadvantages: - Costly Chiral Columns - Solvent Consumption HPLC->HPLC_disadv GC_adv Advantages: - High Sensitivity - Excellent Resolution GC->GC_adv GC_disadv Disadvantages: - Derivatization Required - Thermal Lability Issues GC->GC_disadv CE_adv Advantages: - High Efficiency - Low Sample/Reagent Use - Fast Method Development CE->CE_adv CE_disadv Disadvantages: - Lower Concentration Sensitivity - Reproducibility Challenges CE->CE_disadv

Navigating the Chiral Maze: A Comparative Guide to HPLC and GC for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric excess (ee) is a critical checkpoint in ensuring the safety and efficacy of chiral pharmaceuticals. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) stand as the two primary analytical pillars for this task. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your analytical needs.

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] Therefore, quantifying the purity of a single enantiomer in a mixture is a non-negotiable aspect of drug development and quality control.[1] Both HPLC and GC offer robust solutions for chiral separations, with the choice between them often hinging on the physicochemical properties of the analyte, the required sensitivity, and the desired sample throughput.

Methodology Comparison: A Head-to-Head Analysis

The fundamental principle behind chiral separations by both HPLC and GC lies in the differential interaction of enantiomers with a chiral stationary phase (CSP).[2][3] However, the nature of the mobile phase and the typical instrumentation leads to distinct advantages and disadvantages for each technique.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used method for the separation of enantiomers, particularly for non-volatile and thermally labile compounds often encountered in the pharmaceutical industry.[4][5] Chiral HPLC can be performed directly, where enantiomers are separated on a chiral stationary phase, or indirectly, where the enantiomers are first derivatized with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[1][3]

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5] Chiral GC is well-established for the analysis of small, volatile molecules like certain alcohols and amines.[6] Similar to HPLC, derivatization can be employed in GC to enhance volatility, improve peak shape, and facilitate separation on a chiral column.[6][7][8]

The following table summarizes the key performance parameters for chiral HPLC and GC methods, providing a snapshot of their respective capabilities.

ParameterChiral HPLCChiral GC
Principle Differential partitioning of enantiomers with a CSP in a liquid mobile phase.[2]Differential partitioning of enantiomers with a CSP in a gaseous mobile phase.[2]
Analyte Volatility Not a limiting factor.[2][4]Required for analysis; suitable for volatile and semi-volatile compounds.[2][4]
Thermal Stability Suitable for thermally labile compounds.[4]Requires analytes to be thermally stable.[4]
Stationary Phase Polysaccharide-based (e.g., Amylose, Cellulose derivatives), Pirkle-type, cyclodextrin-based, protein-based.[2][3]Cyclodextrin-based, polysiloxane-based with chiral selectors.[2][6]
Mobile/Carrier Gas Isocratic or gradient mixtures of organic solvents and/or aqueous buffers.[2]Inert gas (e.g., Helium, Hydrogen, Nitrogen).[2]
Temperature Ambient to moderately elevated (e.g., 25-40 °C).[2]Temperature-programmed oven for optimal separation (e.g., 60-220 °C).[2]
Analysis Time Typically longer, in the range of 15-30 minutes.[2]Generally offers faster run times.[2][6]
Detection UV-Vis, Photodiode Array (PDA), Fluorescence, Mass Spectrometry (MS), Circular Dichroism (CD).[2][9][]Flame Ionization Detector (FID), Mass Spectrometry (MS).[11]
Sensitivity Dependent on the detector; fluorescence and MS offer high sensitivity.[1][6]Generally high, especially with FID and MS detectors.[12]
Sample Preparation Often involves dissolution in a suitable solvent; derivatization may be required for indirect methods.[3]May require derivatization to increase volatility and improve peak shape.[6][8]

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the determination of enantiomeric excess using chiral HPLC and GC. Specific parameters will need to be optimized based on the analyte of interest.

Method 1: Chiral HPLC Protocol

This protocol outlines a typical workflow for chiral HPLC analysis.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components).

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[3]

    • If using an indirect method, react the enantiomeric mixture with a pure chiral derivatizing agent to form diastereomers prior to dissolution.[1][3]

  • HPLC System and Conditions:

    • Column: A chiral stationary phase column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).[3]

    • Mobile Phase: A pre-mixed and degassed mixture of solvents such as n-Hexane and Isopropanol (for normal phase) or an aqueous buffer and Acetonitrile/Methanol (for reversed-phase).[3][13] For basic compounds, an amine modifier like diethylamine (B46881) (DEA) may be added, and for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) may be used.[13]

    • Flow Rate: Typically 0.5 - 1.5 mL/min.[2]

    • Column Temperature: Maintained at a constant temperature, often near ambient (e.g., 25 °C).[2]

    • Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).[14]

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Method 2: Chiral GC Protocol

This protocol provides a general procedure for chiral GC analysis.

  • Sample Preparation and Derivatization (if required):

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane).

    • If derivatization is necessary to improve volatility or separation, react the sample with a suitable agent. For example, alcohols can be acylated with trifluoroacetic anhydride (B1165640) (TFAA).[6][8]

    • After the reaction is complete, the excess reagent may need to be removed, and the sample diluted to an appropriate concentration for GC analysis.

  • GC System and Conditions:

    • Column: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., trifluoroacetylated γ-cyclodextrin).[6]

    • Carrier Gas: High-purity Helium or Hydrogen at a constant flow rate.[6][8]

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 220-250 °C).[6][7]

    • Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation. For example, start at a lower temperature and ramp up to a higher temperature.[8][11]

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). The detector temperature should be high enough to prevent condensation (e.g., 250 °C).[7][11]

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the same formula as for HPLC.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that both HPLC and GC methods provide comparable and reliable results for the determination of enantiomeric excess.[15] This involves analyzing the same set of samples by both techniques and comparing the outcomes.

CrossValidationWorkflow start Sample Preparation hplc_analysis Chiral HPLC Analysis start->hplc_analysis gc_analysis Chiral GC Analysis start->gc_analysis hplc_data HPLC Data (% ee, Purity) hplc_analysis->hplc_data gc_data GC Data (% ee, Purity) gc_analysis->gc_data comparison Data Comparison & Statistical Analysis hplc_data->comparison gc_data->comparison validation Method Validation (Accuracy, Precision, Linearity) comparison->validation report Final Report validation->report

Caption: Workflow for the cross-validation of HPLC and GC methods.

Conclusion: Making the Right Choice

Both chiral HPLC and chiral GC are indispensable tools for the determination of enantiomeric excess. The choice between the two is not about which method is universally superior, but rather which is the most suitable for the specific analytical challenge at hand.[4][6]

  • Chiral HPLC is the go-to method for a wide range of pharmaceutical compounds, especially those that are non-volatile or thermally sensitive.[4] Its versatility in terms of stationary and mobile phases allows for the development of methods for a vast array of molecular structures.

  • Chiral GC excels in the analysis of volatile compounds and often provides faster analysis times, making it well-suited for high-throughput screening environments.[2][6] When coupled with mass spectrometry, it offers excellent sensitivity and structural information.

Ultimately, a thorough understanding of the analyte's properties, coupled with the specific requirements of the analysis in terms of sensitivity, speed, and available instrumentation, will guide the researcher to the most appropriate and reliable method for ensuring the enantiomeric purity of their compounds. In many cases, having both techniques available for orthogonal testing and cross-validation provides the highest level of confidence in the analytical results.

References

A Comparative Analysis of Levoamphetamine and Dextroamphetamine for ADHD Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of levoamphetamine and dextroamphetamine, the two stereoisomers of amphetamine, in the context of Attention-Deficit/Hyperactivity Disorder (ADHD) treatment. By examining their distinct pharmacological profiles, clinical efficacy, and underlying mechanisms of action, this document aims to equip researchers, scientists, and drug development professionals with the critical data necessary for informed decision-making and future research endeavors.

Introduction: The Role of Amphetamine Isomers in ADHD Therapy

Amphetamine has long been a cornerstone in the pharmacological management of ADHD. It exists as two enantiomers, levoamphetamine and dextroamphetamine, which are mirror images of each other. While both isomers are pharmacologically active, they exhibit notable differences in their affinity for and activity at key monoamine transporters, leading to distinct clinical effects. Dextroamphetamine is generally considered the more potent of the two for its central nervous system effects, while levoamphetamine is recognized for its more pronounced peripheral effects.[1][2] Combination products containing both isomers, such as Adderall®, are widely prescribed, highlighting the therapeutic relevance of understanding the individual contributions of each component.[2]

Mechanism of Action: A Tale of Two Transporters

The therapeutic effects of both levoamphetamine and dextroamphetamine in ADHD are primarily mediated by their interaction with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). Both isomers act as competitive inhibitors and releasing agents of dopamine and norepinephrine, increasing their extracellular concentrations in the synaptic cleft.[3] This enhancement of catecholaminergic neurotransmission in brain regions associated with attention and executive function, such as the prefrontal cortex, is believed to be the core mechanism underlying their efficacy in treating ADHD symptoms.[4]

However, the two isomers display a differential affinity and potency at these transporters. Dextroamphetamine is a more potent dopamine-releasing agent than levoamphetamine.[5] In contrast, both isomers exhibit similar potency in releasing norepinephrine.[5] This distinction likely accounts for the more pronounced central stimulant effects of dextroamphetamine and the greater peripheral sympathomimetic effects of levoamphetamine.

dot

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicles DAT DAT DA_vesicle->DAT Dopamine NE_vesicle Norepinephrine Vesicles NET NET NE_vesicle->NET Norepinephrine DA Dopamine DAT->DA Release NE Norepinephrine NET->NE Release MAO MAO MAO->DA_vesicle Metabolizes Cytosolic DA/NE d_amp Dextroamphetamine d_amp->VMAT2 Inhibits Vesicular Uptake d_amp->DAT Inhibits Reuptake & Promotes Efflux (Potent) d_amp->NET Inhibits Reuptake & Promotes Efflux (Potent) l_amp Levoamphetamine l_amp->VMAT2 Inhibits Vesicular Uptake l_amp->DAT Inhibits Reuptake & Promotes Efflux (Less Potent) l_amp->NET Inhibits Reuptake & Promotes Efflux (Potent) DA_receptor Dopamine Receptors DA->DA_receptor Binds NE_receptor Norepinephrine Receptors NE->NE_receptor Binds

Caption: Signaling pathway of amphetamine isomers.

Pharmacological and Pharmacokinetic Profiles

The differing potencies of levoamphetamine and dextroamphetamine at the dopamine and norepinephrine transporters are reflected in their overall pharmacological and pharmacokinetic profiles.

ParameterLevoamphetamineDextroamphetamineReference(s)
Dopamine Release Potency Weaker3-5 times more potent than levoamphetamine[5]
Norepinephrine Release Potency Similar to dextroamphetamineSimilar to levoamphetamine[5]
Central Nervous System Effects Less pronounced psychostimulant effectsMore pronounced psychostimulant effects[5]
Peripheral & Cardiovascular Effects Stronger effectsWeaker effects[1][2]
Elimination Half-life LongerShorter[2]

Clinical Efficacy: A Comparative Overview

Clinical studies directly comparing the efficacy of levoamphetamine and dextroamphetamine for ADHD have demonstrated that both isomers are effective in managing the core symptoms of the disorder.[6] However, nuances in their clinical profiles have been observed.

A key study by Arnold and colleagues (1976) in children with what was then termed "minimal brain dysfunction" (a precursor to the ADHD diagnosis) found that while both isomers were superior to placebo, dextroamphetamine showed a non-significant trend of superiority over levoamphetamine in improving symptoms.[6] The study also noted that a subgroup of children with unsocialized aggression showed a trend for better response to levoamphetamine.[6]

Efficacy OutcomeLevoamphetamineDextroamphetamineReference(s)
Overall ADHD Symptom Reduction Effective, superior to placeboEffective, superior to placebo; non-significant trend of superiority over levoamphetamine[6]
Hyperactivity/Impulsivity EffectivePotentially more effective than levoamphetamine[6]
Inattention EffectiveEffective[6]
Unsocialized Aggression Trend for superiority in a subgroupLess effective than levoamphetamine in a subgroup with aggression[6]

Side Effect Profiles

The side effect profiles of levoamphetamine and dextroamphetamine are largely similar, reflecting their shared mechanism of action as central nervous system stimulants. Common side effects include decreased appetite, insomnia, headache, and irritability.[3] However, the stronger peripheral effects of levoamphetamine may lead to a higher incidence of cardiovascular side effects, such as increased heart rate and blood pressure, compared to dextroamphetamine.[1][2]

Side EffectLevoamphetamineDextroamphetamineReference(s)
Decreased Appetite CommonCommon[3]
Insomnia CommonCommon[3]
Headache CommonCommon[3]
Irritability CommonCommon[3]
Increased Heart Rate More pronouncedLess pronounced[1][2]
Increased Blood Pressure More pronouncedLess pronounced[1][2]

Experimental Protocols

Clinical Trial Methodology: Arnold et al. (1976)

The study "Levoamphetamine vs dextroamphetamine in minimal brain dysfunction" by Arnold and colleagues was a pivotal clinical trial in understanding the differential effects of these isomers.

  • Study Design: A double-blind, placebo-controlled, crossover study.

  • Participants: Children diagnosed with "minimal brain dysfunction."

  • Interventions: Levoamphetamine, dextroamphetamine, and placebo were administered in a counterbalanced order.

  • Outcome Measures: Teacher and parent rating scales were used to assess changes in behavior and ADHD symptoms.

  • Data Analysis: Statistical comparisons were made between the treatment conditions to determine efficacy.

dot

cluster_screening Screening & Baseline cluster_randomization Randomization cluster_treatment_arms Crossover Treatment Periods cluster_assessment Assessments Participant Recruitment Participant Recruitment Informed Consent Informed Consent Participant Recruitment->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization Period 1 Treatment A (L-amp/D-amp/Placebo) Randomization->Period 1 Washout 1 Washout 1 Period 1->Washout 1 Period 2 Treatment B (L-amp/D-amp/Placebo) Washout 1->Period 2 Washout 2 Washout 2 Period 2->Washout 2 Period 3 Treatment C (L-amp/D-amp/Placebo) Washout 2->Period 3 Efficacy Assessments Efficacy Assessments Period 3->Efficacy Assessments Safety Assessments Safety Assessments Period 3->Safety Assessments

Caption: Crossover clinical trial workflow.

In Vitro Neurotransmitter Release Assay

The differential effects of levoamphetamine and dextroamphetamine on dopamine and norepinephrine release are typically investigated using in vitro preparations of brain tissue, such as synaptosomes.

  • Preparation: Synaptosomes (resealed nerve terminals) are isolated from specific brain regions (e.g., striatum for dopamine, prefrontal cortex for norepinephrine) of laboratory animals.

  • Loading: The synaptosomes are incubated with radiolabeled dopamine (e.g., [3H]dopamine) or norepinephrine (e.g., [3H]norepinephrine) to allow for uptake into the vesicles.

  • Stimulation: The loaded synaptosomes are then exposed to various concentrations of levoamphetamine or dextroamphetamine.

  • Measurement: The amount of radiolabeled neurotransmitter released into the surrounding medium is quantified using liquid scintillation counting.

  • Analysis: Dose-response curves are generated to determine the potency (EC50) of each isomer in inducing neurotransmitter release.

Conclusion and Future Directions

The available evidence clearly indicates that both levoamphetamine and dextroamphetamine are effective in the treatment of ADHD, albeit with distinct pharmacological profiles. Dextroamphetamine's greater potency at the dopamine transporter likely contributes to its more robust effects on the core cognitive symptoms of ADHD. Conversely, levoamphetamine's prominent effects on the norepinephrine system and its peripheral actions may be beneficial in certain patient subpopulations, such as those with comorbid aggression, but may also contribute to a less favorable cardiovascular side effect profile.

For drug development professionals, these findings underscore the potential for developing novel ADHD therapeutics with tailored isomer ratios to optimize efficacy and minimize adverse effects for specific patient profiles. Further research is warranted to fully elucidate the clinical implications of the differential neurochemical effects of these isomers and to identify biomarkers that could predict patient response to specific amphetamine formulations. A deeper understanding of the interplay between the dopaminergic and noradrenergic systems in ADHD, and how this is differentially modulated by levo- and dextroamphetamine, will be crucial for advancing the next generation of ADHD pharmacotherapies.

References

Unraveling the Stereoselectivity of Amphetamine: A Comparative Guide to Enantiomer Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the pharmacokinetic differences between amphetamine enantiomers is critical for optimizing therapeutic strategies and informing drug design. This guide provides a comprehensive comparison of the absorption, distribution, metabolism, and excretion of d-amphetamine and l-amphetamine, supported by experimental data and detailed methodologies.

Amphetamine, a potent central nervous system stimulant, exists as two stereoisomers, dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine). While chemically similar, these enantiomers exhibit distinct pharmacokinetic profiles that significantly influence their pharmacological effects. The d-isomer is generally considered to be more potent in its central effects, while the l-isomer has a longer-lasting peripheral action. These differences are largely attributable to stereoselective metabolism and excretion.

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for d-amphetamine and l-amphetamine across different age groups, providing a clear comparison of their disposition in the body.

Pharmacokinetic Parameterd-Amphetaminel-AmphetamineAge GroupReference
Elimination Half-life (t½) ~10 hours~13 hoursAdults[1]
11 hours13-14 hoursAdolescents (13-17 years)[1]
9 hours11 hoursChildren (6-12 years)[1]
Time to Maximum Plasma Concentration (Tmax) - Immediate Release ~3 hours~3 hoursAdults[1]
Time to Maximum Plasma Concentration (Tmax) - Extended Release ~7 hours~7 hoursAdults[1]

Experimental Protocols

The data presented in this guide are derived from pharmacokinetic studies conducted in human subjects. Below are representative methodologies employed in such studies:

Study Design: A typical study involves the administration of a single oral dose of amphetamine formulations (e.g., Adderall®, which contains a 3:1 ratio of d- to l-amphetamine salts) to healthy adult, adolescent, or pediatric volunteers. Blood samples are collected at predetermined intervals over a period of 48 to 72 hours. Urine samples are also collected to assess renal clearance and metabolite excretion.[2][3]

Bioanalytical Method: Plasma and urine concentrations of d- and l-amphetamine and their metabolites are quantified using validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[4][5] This technique allows for the sensitive and specific measurement of each enantiomer, which is crucial for determining their individual pharmacokinetic profiles.

Pharmacokinetic Analysis: Non-compartmental analysis is typically used to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½) for each enantiomer.

Metabolic Pathways and Stereoselectivity

The metabolism of amphetamine is a key area where stereoselectivity is pronounced. The primary routes of metabolism are aromatic hydroxylation and oxidative deamination, with the cytochrome P450 enzyme CYP2D6 playing a significant role in the former.[6][7][8]

Aromatic Hydroxylation: This pathway, mediated primarily by CYP2D6, leads to the formation of 4-hydroxyamphetamine.[6][9][10] This process is stereoselective, with d-amphetamine being a preferred substrate for CYP2D6 compared to l-amphetamine.[11]

Oxidative Deamination: This is another major metabolic pathway that results in the formation of phenylacetone, which is further metabolized to benzoic acid and its conjugates.[7]

The stereoselective nature of amphetamine metabolism results in a faster clearance of d-amphetamine compared to l-amphetamine, leading to the longer elimination half-life observed for the l-isomer.[8]

PharmacokineticPathways cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion (Kidney) Oral Administration Oral Administration GI Tract GI Tract Oral Administration->GI Tract Systemic Circulation Systemic Circulation GI Tract->Systemic Circulation First-Pass Metabolism d-Amphetamine d-Amphetamine Systemic Circulation->d-Amphetamine l-Amphetamine l-Amphetamine Systemic Circulation->l-Amphetamine CYP2D6 CYP2D6 d-Amphetamine->CYP2D6 Faster Metabolism Oxidative Deamination Oxidative Deamination d-Amphetamine->Oxidative Deamination Unchanged d-Amphetamine Unchanged d-Amphetamine d-Amphetamine->Unchanged d-Amphetamine l-Amphetamine->CYP2D6 Slower Metabolism l-Amphetamine->Oxidative Deamination Unchanged l-Amphetamine Unchanged l-Amphetamine l-Amphetamine->Unchanged l-Amphetamine 4-Hydroxyamphetamine 4-Hydroxyamphetamine CYP2D6->4-Hydroxyamphetamine Phenylacetone Phenylacetone Oxidative Deamination->Phenylacetone Metabolites Metabolites 4-Hydroxyamphetamine->Metabolites Phenylacetone->Metabolites Urine Urine Unchanged d-Amphetamine->Urine Unchanged l-Amphetamine->Urine Slower Excretion Metabolites->Urine

Caption: Comparative pharmacokinetic pathways of d- and l-amphetamine.

Excretion

The primary route of elimination for amphetamine and its metabolites is through the kidneys into the urine.[12] The rate of urinary excretion is highly dependent on urinary pH. Acidic urine increases the ionization of amphetamine, leading to enhanced renal clearance, while alkaline urine decreases ionization and reduces renal elimination. After administration of a racemic mixture, a progressively increasing proportion of l-amphetamine is excreted over time, reflecting its slower metabolism.[2]

References

A Comparative Guide to the TAAR1 Agonism of Phenylalkylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the agonistic activity of various phenylalkylamines at the Trace Amine-Associated Receptor 1 (TAAR1). The information presented is collated from peer-reviewed experimental data to aid in the research and development of novel therapeutics targeting this receptor.

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorder.[1][2] Phenylalkylamines, a broad class of compounds that includes endogenous trace amines, amphetamines, and synthetic molecules, are known to interact with TAAR1. Understanding the comparative agonism of these compounds is crucial for the development of selective and efficacious TAAR1-targeted drugs.

TAAR1 Signaling Pathways

Activation of TAAR1 by an agonist primarily leads to the stimulation of adenylyl cyclase through coupling with the Gαs protein, resulting in an increase in intracellular cyclic AMP (cAMP).[3] However, the signaling cascade is more complex, also involving G protein-independent pathways. Key downstream signaling pathways include:

  • PKA/PKC Activation: Increased cAMP activates Protein Kinase A (PKA), which, along with Protein Kinase C (PKC), phosphorylates various downstream targets.

  • β-arrestin2 Pathway: TAAR1 can also signal through a β-arrestin2-dependent pathway, which can modulate the AKT/GSK3β signaling cascade.

  • ERK/CREB Pathway: Activation of TAAR1 can also lead to the phosphorylation of the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB).

These pathways collectively contribute to the modulation of monoaminergic neurotransmission, which is a key mechanism underlying the therapeutic potential of TAAR1 agonists.[1]

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 G_alpha_s Gαs TAAR1->G_alpha_s Activates beta_arrestin β-arrestin2 TAAR1->beta_arrestin Recruits Agonist Phenylalkylamine Agonist Agonist->TAAR1 Binds AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK cAMP->ERK Response Cellular Response PKA->Response PKC PKC PKC->Response AKT_GSK3 AKT/GSK3β Pathway beta_arrestin->AKT_GSK3 AKT_GSK3->Response CREB CREB ERK->CREB CREB->Response

TAAR1 Signaling Cascade

Comparative Agonism of Phenylalkylamines at TAAR1

The following table summarizes the in vitro potency (EC50) and efficacy (Emax) of a selection of phenylalkylamines at human TAAR1 (hTAAR1). EC50 represents the concentration of the agonist that produces 50% of the maximal response, while Emax is the maximum response observed relative to a reference full agonist.

CompoundClasshTAAR1 EC50 (µM)hTAAR1 Emax (%)Reference(s)
β-Phenylethylamine (PEA)Endogenous Trace Amine0.106100[4]
p-TyramineEndogenous Trace Amine0.497100 (rodent) / partial (human)[5]
Amphetamine (d-isomer)Amphetamine4.44 (human-rat chimera)Full agonist[5]
Methamphetamine (S-(+)-isomer)Amphetamine4.44 (human-rat chimera)Full agonist[5]
MDMA (Ecstasy)Amphetamine~5N/A[6]
HigenamineSynthetic0.9893[7]
β-MethylphenethylamineSynthetic2.177[7]
p-SynephrineSynthetic9285[7]
HordenineSynthetic4782[7]
RO5256390SyntheticN/A (high affinity)Full agonist[1]
RO5263397SyntheticN/APartial agonist (48-73%)[1]

Note: EC50 and Emax values can vary depending on the experimental system and assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common assays used to characterize TAAR1 agonism.

This real-time assay measures the production of cAMP in living cells upon receptor activation.

Principle: A genetically encoded biosensor, often based on the Exchange Protein Directly Activated by cAMP (EPAC), is co-expressed with TAAR1 in a cell line (e.g., HEK-293). The EPAC sensor is tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP). In the absence of cAMP, the donor and acceptor are in close proximity, allowing for BRET. Upon agonist-induced cAMP production, cAMP binds to EPAC, causing a conformational change that increases the distance between the donor and acceptor, leading to a decrease in the BRET signal.[8][9]

Protocol Outline:

  • Cell Culture and Transfection: HEK-293 cells are cultured and transiently co-transfected with plasmids encoding for hTAAR1 and the BRET-based cAMP biosensor.

  • Cell Plating: Transfected cells are plated into 96-well microplates.

  • Assay:

    • The cell culture medium is replaced with a suitable assay buffer.

    • The luciferase substrate (e.g., coelenterazine (B1669285) h) is added to each well.

    • A baseline BRET signal is measured using a microplate reader capable of detecting both donor and acceptor emission wavelengths.

    • The test compound (phenylalkylamine) is added at various concentrations.

    • The BRET signal is measured kinetically over time.

  • Data Analysis: The change in the BRET ratio (acceptor emission / donor emission) is calculated and plotted against the logarithm of the agonist concentration to determine EC50 and Emax values.

BRET_Workflow Start Start Transfection Co-transfect HEK-293 cells (hTAAR1 + EPAC BRET sensor) Start->Transfection Plating Plate transfected cells in 96-well plate Transfection->Plating Assay_Buffer Replace medium with assay buffer Plating->Assay_Buffer Add_Substrate Add luciferase substrate (e.g., coelenterazine h) Assay_Buffer->Add_Substrate Baseline_Read Measure baseline BRET signal Add_Substrate->Baseline_Read Add_Agonist Add phenylalkylamine (various concentrations) Baseline_Read->Add_Agonist Kinetic_Read Measure BRET signal kinetically Add_Agonist->Kinetic_Read Data_Analysis Calculate BRET ratio and determine EC50/Emax Kinetic_Read->Data_Analysis End End Data_Analysis->End

BRET cAMP Assay Workflow

This assay measures the affinity (Ki) of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.[10]

Principle: Cell membranes expressing TAAR1 are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the receptor. A competing, unlabeled test compound (phenylalkylamine) is added at increasing concentrations. The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 is then used to calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation.[11]

Protocol Outline:

  • Membrane Preparation: Cells stably expressing hTAAR1 are harvested, and the cell membranes are isolated through homogenization and centrifugation.[12]

  • Assay Setup:

    • In a 96-well plate, add the prepared cell membranes, a fixed concentration of a suitable TAAR1 radioligand (e.g., [3H]-RO5256390), and increasing concentrations of the unlabeled test compound.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known TAAR1 ligand).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The percentage of specific binding is plotted against the log concentration of the test compound to determine the IC50. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare cell membranes expressing hTAAR1 Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - Radioligand - Test compound Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Filtration Rapidly filter to separate bound and free ligand Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Measure radioactivity on filters Washing->Counting Data_Analysis Calculate specific binding, determine IC50, and calculate Ki Counting->Data_Analysis End End Data_Analysis->End

References

A Comparative Pharmacological Guide: (-)-2-Phenylpropylamine vs. Phenylpropanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological effects of (-)-2-Phenylpropylamine and Phenylpropanolamine. The information presented is collated from experimental data to assist researchers in understanding the distinct profiles of these two structurally related compounds.

Introduction

This compound, also known as (-)-β-methylphenethylamine, is a positional isomer of amphetamine.[1] Phenylpropanolamine (PPA), or norephedrine, is a sympathomimetic amine that was previously used as a decongestant and appetite suppressant.[2][3] Both compounds are phenethylamines and exert their effects on monoaminergic systems, but with notable differences in their mechanisms and potencies. This guide will delve into their comparative pharmacology, supported by quantitative data and detailed experimental methodologies.

Pharmacological Effects: A Comparative Overview

The primary pharmacological distinction between this compound and Phenylpropanolamine lies in their interaction with monoamine transporters and the Trace Amine-Associated Receptor 1 (TAAR1). Phenylpropanolamine primarily acts as a norepinephrine (B1679862) releasing agent, with significantly less potent effects on dopamine (B1211576) release.[2] In contrast, this compound is recognized as a potent agonist of TAAR1, a receptor known to modulate the activity of dopamine and norepinephrine transporters.[4][5]

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound and the relevant stereoisomer of Phenylpropanolamine, (-)-norephedrine. It is important to note that much of the publicly available data for 2-Phenylpropylamine is for the racemic mixture (a 1:1 mixture of the (-) and (+) enantiomers).

Table 1: Potency of Monoamine Release

CompoundNorepinephrine (NE) Release EC50 (nM)Dopamine (DA) Release EC50 (nM)Serotonin (5-HT) Release EC50 (nM)
(-)-Norephedrine (a PPA stereoisomer) 50[6]>10,000[6]>10,000
(±)-2-Phenylpropylamine (racemic) 247[7]711[7]>10,000

EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.

Table 2: Receptor Activation and Transporter Binding Affinity

CompoundTargetParameterValue (nM)
(±)-β-Methylphenethylamine (racemic 2-Phenylpropylamine) human TAAR1EC502,100[8]

Ki (Inhibition constant) indicates the binding affinity of a ligand for a receptor. A lower Ki value signifies a higher binding affinity. Data for the specific (-) enantiomer of 2-Phenylpropylamine for transporter binding is not readily available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

Phenylpropanolamine ((-)-Norephedrine)

Phenylpropanolamine's primary mechanism of action is the release of norepinephrine from presynaptic nerve terminals.[2] This is achieved by interacting with the norepinephrine transporter (NET), causing a reversal of its transport direction and subsequent efflux of norepinephrine into the synaptic cleft. The released norepinephrine then activates adrenergic receptors on postsynaptic neurons, leading to its sympathomimetic effects, such as vasoconstriction and increased heart rate.[2] Its effect on the dopamine transporter (DAT) is significantly weaker.[6]

PPA_Pathway PPA (-)-Norephedrine NET Norepinephrine Transporter (NET) PPA->NET Induces reversal NE_Synapse Norepinephrine (Synaptic Cleft) NET->NE_Synapse Efflux NE_Vesicle Norepinephrine Vesicles NE_Vesicle->NE_Synapse Release Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Activates Postsynaptic_Neuron Postsynaptic Neuron Adrenergic_Receptor->Postsynaptic_Neuron Signals Sympathomimetic_Effects Sympathomimetic Effects Postsynaptic_Neuron->Sympathomimetic_Effects

Caption: Signaling pathway of (-)-Norephedrine (PPA).

This compound

This compound is a potent agonist of TAAR1.[4][5] Activation of TAAR1 can modulate the function of monoamine transporters, including DAT and NET.[9] TAAR1 activation is known to induce phosphorylation of these transporters, which can lead to their internalization (reducing reuptake) and, in some cases, promote neurotransmitter efflux.[9] This results in an increase in extracellular levels of dopamine and norepinephrine.

Phenylpropylamine_Pathway Phenylpropylamine This compound TAAR1 TAAR1 Phenylpropylamine->TAAR1 Activates G_Protein G-Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DAT_NET DAT / NET PKA->DAT_NET Phosphorylates Monoamine_Efflux Dopamine & Norepinephrine Efflux DAT_NET->Monoamine_Efflux

Caption: Signaling pathway of this compound via TAAR1.

Experimental Protocols

The quantitative data presented in this guide are derived from established in vitro experimental protocols.

Monoamine Transporter Release Assay

This assay is used to determine the potency of a compound to induce the release of monoamines (dopamine, norepinephrine, serotonin) from presynaptic nerve terminals or cells expressing the respective transporters.

Objective: To measure the EC50 value for neurotransmitter release.

General Procedure:

  • Preparation of Synaptosomes or Transfected Cells: Brain tissue (e.g., rat striatum for DAT, hippocampus for NET) is homogenized to prepare synaptosomes, which are resealed nerve terminals. Alternatively, cell lines (e.g., HEK293) are transfected to express the human monoamine transporters.

  • Radiolabeling: Synaptosomes or cells are incubated with a radiolabeled monoamine (e.g., [3H]dopamine or [3H]norepinephrine) to allow for its uptake into the vesicles.

  • Initiation of Release: After washing to remove excess radiolabel, the synaptosomes or cells are exposed to various concentrations of the test compound (e.g., this compound or Phenylpropanolamine).

  • Measurement of Release: The amount of radioactivity released into the supernatant is measured using a scintillation counter.

  • Data Analysis: The data are plotted as a concentration-response curve, and the EC50 value is calculated using non-linear regression.

Receptor Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor or transporter.

Objective: To measure the Ki value for a target receptor or transporter.

General Procedure:

  • Membrane Preparation: Tissues or cells expressing the target receptor (e.g., TAAR1, DAT, NET) are homogenized, and the cell membranes are isolated by centrifugation.

  • Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target with high affinity and increasing concentrations of the unlabeled test compound.

  • Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

TAAR1 Activation Assay (cAMP Measurement)

This assay is used to determine the functional activity (EC50) of a compound at the Gs-coupled TAAR1 receptor by measuring the downstream production of cyclic AMP (cAMP).

Objective: To measure the EC50 for TAAR1 activation.

General Procedure:

  • Cell Culture: A cell line (e.g., HEK293) is transfected to express human TAAR1.

  • Compound Incubation: The cells are treated with various concentrations of the test compound.

  • cAMP Measurement: After a specific incubation period, the intracellular cAMP levels are measured using a commercially available assay kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: A concentration-response curve is generated, and the EC50 value for cAMP production is calculated.

Experimental_Workflow cluster_release Monoamine Release Assay cluster_binding Receptor Binding Assay cluster_taar1 TAAR1 Activation Assay Release_Prep Prepare Synaptosomes/ Transfected Cells Release_Label Incubate with Radiolabeled Monoamine Release_Prep->Release_Label Release_Add Add Test Compound Release_Label->Release_Add Release_Measure Measure Radioactivity in Supernatant Release_Add->Release_Measure Release_Analyze Calculate EC50 Release_Measure->Release_Analyze Binding_Prep Prepare Cell Membranes Binding_Incubate Incubate with Radioligand & Test Compound Binding_Prep->Binding_Incubate Binding_Separate Separate Bound/ Free Ligand Binding_Incubate->Binding_Separate Binding_Quantify Quantify Bound Radioligand Binding_Separate->Binding_Quantify Binding_Analyze Calculate Ki Binding_Quantify->Binding_Analyze TAAR1_Prep Culture TAAR1- Expressing Cells TAAR1_Incubate Incubate with Test Compound TAAR1_Prep->TAAR1_Incubate TAAR1_Measure Measure Intracellular cAMP TAAR1_Incubate->TAAR1_Measure TAAR1_Analyze Calculate EC50 TAAR1_Measure->TAAR1_Analyze

Caption: Workflow for key in vitro pharmacological assays.

Conclusion

This compound and Phenylpropanolamine, while structurally similar, exhibit distinct pharmacological profiles. Phenylpropanolamine, as represented by its active stereoisomer (-)-norephedrine, is a potent norepinephrine releasing agent with minimal activity at the dopamine transporter. In contrast, this compound's effects are largely mediated through its agonist activity at TAAR1, which in turn modulates the function of both norepinephrine and dopamine transporters. The quantitative data, though more comprehensive for Phenylpropanolamine's stereoisomers, highlights a greater potency of (-)-norephedrine for norepinephrine release compared to racemic 2-Phenylpropylamine. Further research focusing on the individual enantiomers of 2-Phenylpropylamine is necessary to fully elucidate its pharmacological profile and to allow for a more direct and precise comparison with the stereoisomers of Phenylpropanolamine. This guide provides a foundational comparison based on the current scientific literature to aid researchers in the fields of pharmacology and drug development.

References

A Comparative Guide to the Efficacy of Levoamphetamine and Racemic Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of psychoactive compounds is paramount for targeted therapeutic development. This guide provides an objective comparison of the efficacy of levoamphetamine and racemic amphetamine, supported by experimental data, detailed methodologies, and visual representations of key pathways and processes.

Introduction to Amphetamine Isomers

Amphetamine is a chiral molecule existing as two stereoisomers: dextroamphetamine (d-amphetamine) and levoamphetamine (l-amphetamine).[1] Racemic amphetamine is a mixture containing equal parts of both dextro- and levo-isomers.[2] While structurally similar, these isomers exhibit distinct pharmacological profiles that influence their clinical efficacy and side-effect profiles. Dextroamphetamine is generally considered the more potent central nervous system (CNS) stimulant, primarily due to its greater effect on dopamine (B1211576) release.[3] In contrast, levoamphetamine has more pronounced effects on the peripheral nervous system, largely mediated by its influence on norepinephrine (B1679862).[4]

Comparative Efficacy in Clinical Applications

Both levoamphetamine and racemic amphetamine have demonstrated clinical effectiveness in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[5] Historically, racemic amphetamine was widely used, but its application in ADHD treatment saw a significant decline after studies in the 1970s suggested that dextroamphetamine was more clinically effective.[5]

However, the levorotatory isomer is not without therapeutic benefit. The inclusion of levoamphetamine in mixed amphetamine salt formulations, such as Adderall® (which contains a 3:1 ratio of dextro- to levoamphetamine), is reported to contribute to the overall therapeutic effect and provide a different spectrum of activity compared to dextroamphetamine alone.[6] Some clinical data suggests that while both isomers are effective, dextroamphetamine may show a non-significant trend of superiority over levoamphetamine for treating ADHD.[7] Despite this, a subset of patients may respond better to levoamphetamine, indicating a degree of individual variability in response.[7]

Quantitative Data Comparison

The following tables summarize key quantitative data comparing the pharmacokinetic and pharmacodynamic properties of levoamphetamine and dextroamphetamine, the components of racemic amphetamine.

Table 1: Pharmacokinetic Properties of Amphetamine Isomers

ParameterLevoamphetamineDextroamphetamineReference(s)
Elimination Half-Life (t½) 11-14 hours (at normal urine pH)9-11 hours (at normal urine pH)[8]
Time to Peak Plasma Concentration (Tmax) - Immediate Release ~3 hours~3 hours[6]
Plasma Protein Binding <20%<20%[6]

Note: The elimination half-life of both isomers is highly dependent on urinary pH. Acidic urine can decrease the half-life to as low as 7 hours, while alkaline urine can extend it up to 34 hours.[8]

Table 2: Pharmacodynamic Properties of Amphetamine Isomers

ParameterLevoamphetamineDextroamphetamineReference(s)
Potency for Dopamine (DA) Release Less potent3-4 times more potent than levoamphetamine[4]
Potency for Norepinephrine (NE) Release More potent or equally potent to dextroamphetamine-[4][9]
Central Nervous System (CNS) Effects Less potentMore potent[4]
Peripheral Nervous System (PNS) & Cardiovascular Effects More potentLess potent[4]

Experimental Protocols

In Vitro Assessment of Neurotransmitter Release

A common experimental approach to determine the potency of amphetamine isomers on neurotransmitter release involves using synaptosomes, which are isolated nerve terminals.

Objective: To quantify the release of dopamine and norepinephrine from rat brain synaptosomes induced by levoamphetamine and dextroamphetamine.

Methodology:

  • Synaptosome Preparation: Synaptosomes are prepared from specific brain regions of rats (e.g., striatum for dopamine, hippocampus for norepinephrine) through a process of homogenization and differential centrifugation.

  • Neurotransmitter Loading: The prepared synaptosomes are incubated with radiolabeled dopamine (e.g., ³H-DA) and norepinephrine (e.g., ³H-NE) to allow for their uptake into the nerve terminals.

  • Superfusion: The loaded synaptosomes are then placed in a superfusion system, which allows for continuous washing and collection of the surrounding medium (superfusate).

  • Drug Application: After a baseline period of superfusion to establish a stable rate of neurotransmitter release, various concentrations of levoamphetamine or dextroamphetamine are introduced into the superfusion medium.

  • Sample Collection and Analysis: Fractions of the superfusate are collected at regular intervals, and the amount of radiolabeled neurotransmitter in each fraction is quantified using liquid scintillation counting.

  • Data Analysis: The drug-induced release of neurotransmitters is calculated as a percentage increase over the baseline release. Dose-response curves are then generated to determine the potency (e.g., EC50 values) of each isomer.[4]

Clinical Trial for ADHD Efficacy

The efficacy of amphetamine formulations in treating ADHD is typically evaluated in randomized, double-blind, placebo-controlled crossover studies.

Objective: To compare the efficacy of levoamphetamine and racemic amphetamine in reducing symptoms of ADHD in adult patients.

Methodology:

  • Participant Selection: Adults diagnosed with ADHD according to DSM criteria are recruited for the study.

  • Study Design: A crossover design is employed, where each participant receives all treatments (e.g., levoamphetamine, racemic amphetamine, and placebo) in a randomized order, separated by a washout period to prevent carryover effects.

  • Blinding: Both the participants and the investigators are blinded to the treatment being administered to minimize bias.

  • Treatment Periods: Each treatment is administered for a specified period (e.g., 3-4 weeks).

  • Outcome Measures: The primary outcome is typically the change in ADHD symptoms as measured by standardized rating scales, such as the ADHD Rating Scale (ADHD-RS). Secondary outcomes may include clinical global impression (CGI) scores and patient-reported outcomes.

  • Data Analysis: Statistical analyses are performed to compare the effects of each treatment on the outcome measures. The crossover design allows for within-subject comparisons, which can increase the statistical power of the study.[10][11]

Visualizations

Amphetamine_Isomer_Action cluster_isomers Amphetamine Formulations cluster_neurotransmitters Primary Neurotransmitter Effects cluster_effects Primary Clinical Effects Racemic Amphetamine Racemic Amphetamine Dextroamphetamine (50%) Dextroamphetamine (50%) Racemic Amphetamine->Dextroamphetamine (50%) contains Levoamphetamine (50%) Levoamphetamine (50%) Racemic Amphetamine->Levoamphetamine (50%) contains Levoamphetamine Levoamphetamine Dopamine (DA) Release Dopamine (DA) Release Levoamphetamine->Dopamine (DA) Release + Norepinephrine (NE) Release Norepinephrine (NE) Release Levoamphetamine->Norepinephrine (NE) Release +++ Central Nervous System (CNS) Stimulation Central Nervous System (CNS) Stimulation Dopamine (DA) Release->Central Nervous System (CNS) Stimulation Norepinephrine (NE) Release->Central Nervous System (CNS) Stimulation Peripheral Nervous System (PNS) Effects Peripheral Nervous System (PNS) Effects Norepinephrine (NE) Release->Peripheral Nervous System (PNS) Effects Dextroamphetamine (50%)->Dopamine (DA) Release +++ Dextroamphetamine (50%)->Norepinephrine (NE) Release ++ Levoamphetamine (50%)->Dopamine (DA) Release + Levoamphetamine (50%)->Norepinephrine (NE) Release +++

Caption: Relationship between amphetamine isomers and their effects.

Clinical_Trial_Workflow cluster_treatment_arms Crossover Treatment Periods start Patient Recruitment (ADHD Diagnosis) screening Screening & Baseline Assessment start->screening randomization Randomization screening->randomization period1_A Period 1: Levoamphetamine randomization->period1_A period1_B Period 1: Racemic Amphetamine randomization->period1_B period1_C Period 1: Placebo randomization->period1_C groupA Group A groupB Group B groupC Group C washout1_A Washout period1_A->washout1_A washout1_B Washout period1_B->washout1_B washout1_C Washout period1_C->washout1_C period2_A Period 2: Racemic Amphetamine washout1_A->period2_A period2_B Period 2: Placebo washout1_B->period2_B period2_C Period 2: Levoamphetamine washout1_C->period2_C washout2_A Washout period2_A->washout2_A washout2_B Washout period2_B->washout2_B washout2_C Washout period2_C->washout2_C period3_A Period 3: Placebo washout2_A->period3_A period3_B Period 3: Levoamphetamine washout2_B->period3_B period3_C Period 3: Racemic Amphetamine washout2_C->period3_C analysis Data Analysis (Comparison of Efficacy) period3_A->analysis period3_B->analysis period3_C->analysis

Caption: Typical workflow for a crossover clinical trial.

References

A Comparative Guide to NMR Spectroscopy for Determining Enantiomeric Excess of Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral amines, a prevalent structural motif in pharmaceuticals and other bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and versatile platform for this analysis. This guide provides an objective comparison of common NMR-based methods for determining the enantiomeric excess of amines, supported by experimental data and detailed protocols.

Introduction to NMR-Based Enantiodiscrimination

Enantiomers, being non-superimposable mirror images, are indistinguishable in an achiral environment, including standard NMR spectroscopy. To differentiate enantiomers by NMR, a chiral auxiliary is introduced to create a diastereomeric environment. This results in distinct chemical shifts for the corresponding nuclei of the two enantiomers, allowing for their quantification. The enantiomeric excess can then be calculated from the integral ratio of the separated signals.

The primary methods for achieving this diastereomeric differentiation for amines in NMR spectroscopy fall into three main categories:

  • Chiral Solvating Agents (CSAs): These are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the amine enantiomers.

  • Chiral Derivatizing Agents (CDAs): These reagents react covalently with the amine enantiomers to form stable diastereomeric products.

  • Metal-Based Chiral Auxiliaries: Chiral ligands coordinated to a metal center create a chiral environment that can interact with the amine enantiomers, leading to signal separation.

Comparison of Methods

The choice of method depends on several factors, including the nature of the amine, the desired accuracy, and the experimental convenience. The following table summarizes the key characteristics of each approach.

FeatureChiral Solvating Agents (CSAs)Chiral Derivatizing Agents (CDAs)Metal-Based Chiral Auxiliaries
Principle Non-covalent diastereomeric complex formationCovalent bond formation to form diastereomersCoordination to a chiral metal complex
Advantages - Simple and rapid (no reaction required)- Non-destructive to the sample- Analyte can be recovered- Often larger chemical shift differences (Δδ)- Stable diastereomers formed- Can be used for absolute configuration determination- High sensitivity with certain nuclei (e.g., 19F)- Can offer very large Δδ values
Disadvantages - Smaller Δδ values- Complex equilibria can affect accuracy- Sensitive to solvent, temperature, and concentration- Requires a chemical reaction- Potential for kinetic resolution and racemization- Analyte is chemically modified- Can be expensive- May require specific functionalities on the analyte for coordination
Typical Agents BINOL derivatives, Mosher's acid (as a CSA), Pirkle's alcoholMosher's acid chloride (MTPA-Cl), Marfey's reagentChiral Iridium and Cobalt complexes

Quantitative Data Comparison

The effectiveness of a chiral auxiliary is often judged by the magnitude of the induced chemical shift difference (Δδ) between the signals of the two enantiomers. A larger Δδ value allows for more accurate integration and, consequently, a more reliable determination of the enantiomeric excess. The following table presents a compilation of representative Δδ values for the determination of enantiomeric excess of various amines using different chiral auxiliaries.

Amine AnalyteChiral AuxiliaryMethodObserved NucleusΔδ (ppm)Reference
1-Phenylethylamine(S)-BINOLCSA¹H (CH)0.04[1][2]
1-(1-Naphthyl)ethylamine(R)-BINOLCSA¹H (CH)0.12[1][2]
1,2-Diphenylethylenediamine(S)-3,3'-Bis(2,4,6-triisopropylphenyl)BINOLCSA¹H (CH)0.21[1]
α-Methylbenzylamine2-Formylphenylboronic acid + (S)-BINOLCDA¹H (imine H)0.10[3]
Phenylglycinol2-Formylphenylboronic acid + (S)-BINOLCDA¹H (imine H)0.08[3]
1-Phenylethylamine(R)-Mosher's acid chloride (MTPA-Cl)CDA¹H (NH)~0.15[4]
1-PhenylethylamineΔ---INVALID-LINK-- + SalicylaldehydeMetal-Based¹H (imine H)>0.20[5]
In-situ Fluorinated AminesCationic Cobalt(III) complexMetal-Based¹⁹Fup to 0.5[6]

Note: Δδ values can be influenced by experimental conditions such as solvent, temperature, and the molar ratio of the analyte to the chiral auxiliary.

Experimental Protocols

General Workflow for NMR-based ee Determination

The following diagram illustrates the general workflow for determining the enantiomeric excess of an amine using NMR spectroscopy.

G cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis start Racemic or Enantioenriched Amine Sample add_aux Add Chiral Auxiliary (CSA, CDA, or Metal Complex) start->add_aux dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) add_aux->dissolve acquire Acquire NMR Spectrum (e.g., ¹H, ¹⁹F) dissolve->acquire process Process Spectrum (Phasing, Baseline Correction) acquire->process identify Identify Diastereotopic Signals process->identify integrate Integrate Signal Areas (I_R and I_S) identify->integrate calculate Calculate Enantiomeric Excess (ee) integrate->calculate end Result calculate->end ee (%) = |(I_R - I_S) / (I_R + I_S)| * 100

General workflow for ee determination by NMR.
Protocol for Chiral Solvating Agents (CSAs) - Using BINOL Derivatives

This protocol is adapted from a rapid method for the determination of enantiopurity of amines using BINOL derivatives.[1][2][7]

Materials:

  • Amine analyte (racemic or enantioenriched)

  • Enantiomerically pure (S)- or (R)-BINOL derivative (e.g., (S)-BINOL)

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube

Procedure:

  • In a clean, dry NMR tube, accurately weigh the amine analyte (typically 0.05 mmol).

  • Add the chiral solvating agent, (S)-BINOL (typically 0.1 mmol, a 2:1 molar ratio of CSA to analyte is often effective).

  • Add approximately 0.6 mL of CDCl₃ to the NMR tube.

  • Cap the tube and shake gently until all solids are dissolved.

  • Acquire the ¹H NMR spectrum at room temperature.

  • Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the methine proton alpha to the nitrogen) in the two diastereomeric complexes.

  • Carefully integrate the two signals to determine their relative areas.

  • Calculate the enantiomeric excess using the formula: ee (%) = |(Integral₁ - Integral₂) / (Integral₁ + Integral₂)| * 100.

Protocol for Chiral Derivatizing Agents (CDAs) - Three-Component System

This protocol describes a simple three-component system for the derivatization of primary amines.[3]

Materials:

  • Primary amine analyte

  • 2-Formylphenylboronic acid

  • Enantiomerically pure (S)- or (R)-1,1'-bi-2-naphthol (BINOL)

  • Deuterated chloroform (CDCl₃)

  • Molecular sieves (4 Å, optional but recommended)

  • NMR tube

Procedure:

  • To a clean, dry NMR tube, add 2-formylphenylboronic acid (1.1 equivalents relative to the amine).

  • Add (S)-BINOL (1.1 equivalents).

  • Add the primary amine analyte (1.0 equivalent).

  • Add approximately 0.6 mL of CDCl₃. If desired, add a few pellets of 4 Å molecular sieves to remove any trace moisture.

  • Cap the tube and allow the reaction to proceed at room temperature for a few minutes. The formation of the diastereomeric iminoboronate esters is typically rapid.

  • Acquire the ¹H NMR spectrum.

  • The imine proton signals of the two diastereomers are often well-resolved and can be used for quantification.

  • Integrate the signals and calculate the enantiomeric excess as described previously.

Signaling Pathways and Interaction Models

The following diagrams illustrate the principles behind the different NMR methods for enantiodiscrimination.

G cluster_csa Chiral Solvating Agent (CSA) Interaction R_amine R-Amine R_complex Diastereomeric Complex (R-Amine)-(S-CSA) R_amine->R_complex Non-covalent interaction S_amine S-Amine S_complex Diastereomeric Complex (S-Amine)-(S-CSA) S_amine->S_complex Non-covalent interaction CSA Chiral Solvating Agent (S-CSA) CSA->R_complex CSA->S_complex G cluster_cda Chiral Derivatizing Agent (CDA) Interaction R_amine R-Amine R_diastereomer R,S-Diastereomer R_amine->R_diastereomer Covalent Bond Formation S_amine S-Amine S_diastereomer S,S-Diastereomer S_amine->S_diastereomer Covalent Bond Formation CDA Chiral Derivatizing Agent (S-CDA) CDA->R_diastereomer CDA->S_diastereomer G cluster_metal Metal-Based Chiral Auxiliary Interaction R_amine R-Amine R_adduct Diastereomeric Adduct [L*_n M(R-Amine)] R_amine->R_adduct Coordination S_amine S-Amine S_adduct Diastereomeric Adduct [L*_n M(S-Amine)] S_amine->S_adduct Coordination Metal_complex Chiral Metal Complex [L*_n M] Metal_complex->R_adduct Metal_complex->S_adduct

References

A Researcher's Guide to Chiral Stationary Phases for Primary Amine Separation

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of primary amines is a critical task in the pharmaceutical and chemical industries, as the biological activity of chiral molecules can vary significantly between enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful techniques for achieving these separations. This guide provides a comparative overview of common CSPs for primary amines, supported by experimental data and detailed protocols to aid researchers in method development.

Overview of Chiral Stationary Phases for Primary Amines

The successful chiral separation of primary amines hinges on the selection of an appropriate CSP and the optimization of mobile phase conditions. Several classes of CSPs have demonstrated effectiveness in resolving primary amine enantiomers, each operating through different chiral recognition mechanisms. The most prominent among these are polysaccharide-based, cyclodextrin-based, crown ether-based, macrocyclic glycopeptide, and Pirkle-type CSPs.

  • Polysaccharide-based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) are the most widely used CSPs due to their broad applicability.[1][2][3] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure.[1][4] Immobilized versions of these CSPs offer greater solvent compatibility compared to their coated counterparts.[2][3]

  • Cyclodextrin-based CSPs: These CSPs consist of cyclic oligosaccharides that form inclusion complexes with guest molecules.[5][6] The hydrophobic cavity of the cyclodextrin (B1172386) and the hydrophilic exterior allow for chiral recognition based on the fit and interaction of the analyte within the chiral cavity.[5][6] Derivatized cyclofructans, a related class, have shown high success rates for primary amine separations, particularly in the polar organic mode.[7][8]

  • Crown Ether-based CSPs: These are particularly effective for the separation of primary amines, which can form host-guest complexes with the crown ether macrocycle.[7][9] Chiral recognition is primarily driven by interactions between the protonated primary amine and the oxygen atoms of the crown ether. These CSPs often require acidic mobile phases to ensure the amine is in its cationic form.[7][8]

  • Macrocyclic Glycopeptide CSPs: Antibiotics like vancomycin (B549263) and teicoplanin are bonded to silica (B1680970) to create these versatile CSPs.[10][11][12] They are multimodal and can be used in normal-phase, reversed-phase, and polar organic modes.[10][12] Chiral recognition is complex, involving hydrogen bonding, ionic interactions, and inclusion.[12][13]

  • Pirkle-type CSPs: Also known as brush-type phases, these rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition.[14][15] They are designed to have complementary π-acidic and π-basic sites to interact with analytes.[14]

Comparative Performance Data

The following tables summarize the performance of different CSPs for the separation of various primary amine enantiomers. The data includes the retention factor of the first eluting enantiomer (k1), the separation factor (α), and the resolution (Rs).

Table 1: Performance of Polysaccharide-based CSPs (Chiralpak®) in Normal Phase Mode

AnalyteCSPMobile Phasek1αRs
1-PhenylethylamineChiralpak IAHeptane/Ethanol/Butylamine (90/10/0.1)1.821.253.10
1-(1-Naphthyl)ethylamineChiralpak IBHeptane/Isopropanol/Butylamine (80/20/0.1)2.541.485.20
1-AminoindanChiralpak ICHeptane/Ethanol/Butylamine (95/5/0.1)3.111.182.50
TranylcypromineChiralpak IFHeptane/Isopropanol/Butylamine (90/10/0.1)2.981.354.10

Table 2: Performance of Cyclofructan and Crown Ether-based CSPs

AnalyteCSPModeMobile Phasek1αRs
1-PhenylethylamineLarihc CF6-PPOACN/MeOH/TFA/TEA (90/10/0.3/0.2)1.501.334.50
1-(1-Naphthyl)ethylamineLarihc CF6-PPOACN/MeOH/TFA/TEA (90/10/0.3/0.2)2.101.556.80
PhenylglycinolCrownpak CR-I(+)SFCCO2/MeOH + 5% H2O1.201.807.50
AmphetamineCrownpak CR-I(+)SFCCO2/EtOH + 5% H2O1.451.656.20

Data is compiled and representative from literature values.[7][8][9] Actual performance may vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing separation methods.

Protocol 1: Separation on Polysaccharide-based CSPs in Normal Phase Mode
  • Column: Chiralpak® IA, IB, IC, or IF (250 x 4.6 mm, 5 µm)

  • Mobile Phase: Heptane with an alcohol modifier (Ethanol or Isopropanol) and a basic additive. A typical starting condition is Heptane/Ethanol (90/10, v/v) with 0.1% Butylamine or Diethylamine. The additive is crucial for good peak shape and to prevent strong interactions with residual silanols.[4]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm or 254 nm

  • Sample Preparation: Dissolve the primary amine racemate in the mobile phase at a concentration of approximately 1 mg/mL.

Protocol 2: Separation on Cyclofructan-based CSPs in Polar Organic Mode
  • Column: Larihc® CF6-P (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile (ACN) with a polar modifier like Methanol (MeOH). A common mobile phase is ACN/MeOH (90/10, v/v) containing acidic and basic additives.[7][8] A recommended starting point is 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA).[8]

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at an appropriate wavelength for the analyte.

  • Sample Preparation: Dissolve the analyte in the mobile phase.

Protocol 3: Separation on Crown Ether-based CSPs in SFC Mode
  • Column: Crownpak® CR-I (+) (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Supercritical CO2 with an alcohol co-solvent (e.g., Methanol or Ethanol). The addition of 5% water to the modifier can improve peak shape.[9]

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar

  • Temperature: 40 °C

  • Detection: UV detector.

  • Sample Preparation: Dissolve the primary amine in the alcohol co-solvent.

Visualization of Method Development Workflow

The selection of an appropriate chiral separation method can be guided by a logical workflow. The following diagram illustrates a typical decision-making process for the chiral separation of primary amines.

Chiral_Separation_Workflow start Racemic Primary Amine csp_screening Initial CSP Screening start->csp_screening polysaccharide Polysaccharide CSPs (IA, IB, IC, IF, etc.) csp_screening->polysaccharide Broad Applicability cyclofructan Cyclofructan CSP (CF6-P) csp_screening->cyclofructan High Success in PO crown_ether Crown Ether CSP (CR-I (+)) csp_screening->crown_ether Specific for Primary Amines macrocyclic Macrocyclic Glycopeptide (Teicoplanin, Vancomycin) csp_screening->macrocyclic Multimodal mode_selection_poly Mode Selection polysaccharide->mode_selection_poly mode_selection_cyclo Mode Selection cyclofructan->mode_selection_cyclo sfc_mode SFC Mode CO2/Alcohol crown_ether->sfc_mode po_mode Polar Organic (PO) ACN/MeOH + Acid/Base macrocyclic->po_mode np_mode Normal Phase (NP) Heptane/Alcohol + Base mode_selection_poly->np_mode mode_selection_poly->po_mode optimization Optimization (Mobile Phase, T, Flow Rate) np_mode->optimization po_mode->optimization mode_selection_cyclo->po_mode sfc_mode->optimization resolution_check Resolution Achieved? (Rs > 1.5) optimization->resolution_check resolution_check->csp_screening No, Try Another CSP final_method Final Validated Method resolution_check->final_method Yes

Caption: A decision tree for chiral method development for primary amines.

This workflow begins with an initial screening across different CSP types. Based on the initial results, the chromatographic mode is selected and then the separation is optimized. If the desired resolution is not achieved, screening of alternative CSPs is recommended.

Logical Relationships in CSP Selection

The choice of a CSP is often dictated by the structural features of the primary amine analyte. The following diagram illustrates the primary interaction mechanisms that govern the selection of a suitable CSP.

CSP_Selection_Logic Analyte {Primary Amine Analyte | + Aromatic Rings + H-bond donors/acceptors + Protonated Amine Group} CSP_Types Polysaccharide Cyclodextrin/ Cyclofructan Crown Ether Macrocyclic Glycopeptide Pirkle-type Interactions H-bonding, Dipole-Dipole, Inclusion Inclusion Complexation Host-Guest Complexation (Ionic) H-bonding, Ionic, Inclusion π-π Stacking, H-bonding CSP_Types:f0->Interactions:f0 Groove Inclusion CSP_Types:f1->Interactions:f1 Cavity Fit CSP_Types:f2->Interactions:f2 Size Match CSP_Types:f3->Interactions:f3 Multiple Interactions CSP_Types:f4->Interactions:f4 π-system Complementarity

Caption: Interaction mechanisms guiding CSP selection for primary amines.

This diagram highlights that the selection of a CSP is based on matching the structural features of the analyte with the primary interaction mechanisms offered by the stationary phase. For example, primary amines with aromatic rings are good candidates for Pirkle-type CSPs due to potential π-π interactions.

References

Confirming the Absolute Configuration of (-)-2-Phenylpropylamine: A Comparative Guide to Experimental Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comprehensive comparison of key experimental techniques for confirming the absolute configuration of (-)-2-Phenylpropylamine, a versatile chiral amine.

The levorotatory enantiomer of 2-phenylpropylamine (B128651), also known as (-)-β-methylphenethylamine, has been determined to possess the (S)-configuration. Conversely, the dextrorotatory enantiomer, (+)-2-phenylpropylamine, has the (R)-configuration[1]. This guide will delve into the primary analytical methods used to establish this relationship, presenting experimental data and detailed protocols for each technique.

Comparison of Analytical Methods

The determination of a chiral molecule's absolute configuration relies on a range of sophisticated analytical techniques. The most common and reliable methods include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents, and chiroptical methods such as Circular Dichroism (CD) spectroscopy.

Method Principle Sample Requirements Advantages Disadvantages
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystal.Provides unambiguous determination of absolute configuration.Crystal growth can be challenging and time-consuming.
NMR with Chiral Derivatizing Agents Reaction of the chiral amine with a chiral derivatizing agent to form diastereomers, which exhibit distinct NMR spectra.Soluble sample, chiral derivatizing agent.Applicable to a wide range of compounds in solution.Requires chemical modification, potential for kinetic resolution.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.Soluble sample, chromophore near the stereocenter.Non-destructive, sensitive to stereochemistry in solution.Requires a chromophore, interpretation can be complex without computational support.

Experimental Data Summary

The following table summarizes key experimental data used to confirm the absolute configuration of the enantiomers of 2-phenylpropylamine.

Enantiomer Configuration Specific Rotation ([α]²⁰_D) Solvent
(+)-2-PhenylpropylamineR+30° to +35° (c=1)Ethanol
This compoundS-30° to -35° (c=1, inferred)Ethanol

Note: The specific rotation for the (S)-enantiomer is inferred from the value of the (R)-enantiomer, as enantiomers have equal and opposite optical rotations.

Experimental Protocols

X-ray Crystallography

X-ray crystallography provides the most definitive determination of absolute configuration. The process involves the following key steps:

  • Crystallization: A pure enantiomer of 2-phenylpropylamine is derivatized with a suitable chiral acid (e.g., tartaric acid) to form a diastereomeric salt. Slow evaporation of a suitable solvent is then used to grow single crystals of high quality.

  • Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions. The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter. A Flack parameter close to 0 confirms the correct absolute configuration.

Workflow for X-ray Crystallography

xray_workflow cluster_prep Sample Preparation cluster_analysis Analysis Derivatization Derivatization with chiral acid Crystallization Crystal Growth Derivatization->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Absolute_Config Absolute Configuration Determination Structure_Solution->Absolute_Config mosher_method cluster_reaction Derivatization cluster_analysis NMR Analysis Amine This compound Diastereomer_R Diastereomer 1 (Amine + R-MTPA) Amine->Diastereomer_R Diastereomer_S Diastereomer 2 (Amine + S-MTPA) Amine->Diastereomer_S R_MTPA (R)-MTPA-Cl R_MTPA->Diastereomer_R S_MTPA (S)-MTPA-Cl S_MTPA->Diastereomer_S NMR_R Record ¹H/¹⁹F NMR of Diastereomer 1 Diastereomer_R->NMR_R NMR_S Record ¹H/¹⁹F NMR of Diastereomer 2 Diastereomer_S->NMR_S Compare Compare Chemical Shifts (Δδ = δS - δR) NMR_R->Compare NMR_S->Compare Assignment Assignment Compare->Assignment Assign Absolute Configuration based on Mosher's model cd_spectroscopy cluster_exp Experimental cluster_theory Theoretical cluster_comp Comparison & Confirmation Sample This compound Solution Spectrometer CD Spectrometer Sample->Spectrometer Exp_Spectrum Experimental CD Spectrum Spectrometer->Exp_Spectrum Comparison Compare Experimental and Calculated Spectra Exp_Spectrum->Comparison S_Config Assumed (S)-Configuration Calculation Quantum Chemical Calculation (e.g., TD-DFT) S_Config->Calculation Calc_Spectrum Calculated CD Spectrum Calculation->Calc_Spectrum Calc_Spectrum->Comparison Confirmation Confirm (S)-Configuration Comparison->Confirmation

References

A Comparative Guide to Chiral Resolution Techniques for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The separation of enantiomers, a critical process in the pharmaceutical industry, ensures the therapeutic efficacy and safety of chiral drugs. This guide provides a side-by-side comparison of major chiral resolution techniques, supported by experimental data, to assist researchers in selecting the optimal method for their specific needs. We will delve into diastereomeric salt crystallization, kinetic resolution (including enzymatic methods), and chiral chromatography, presenting their core principles, performance data, and detailed experimental protocols.

Diastereomeric Salt Crystallization

This classical method remains a cornerstone for large-scale chiral resolution. It involves the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Due to their different physicochemical properties, particularly solubility, these diastereomers can be separated by fractional crystallization.

Experimental Workflow

The process begins with the selection of a suitable chiral resolving agent and solvent. The racemic compound and the resolving agent are dissolved, often with heating, to form the diastereomeric salts. Controlled cooling or solvent evaporation then induces the crystallization of the less soluble diastereomer. This salt is isolated, purified, and then the resolving agent is removed to yield the desired enantiomer.

G cluster_0 Diastereomeric Salt Crystallization Workflow racemate Racemic Mixture ((R/S)-Compound) dissolve Dissolution in Optimal Solvent racemate->dissolve agent Chiral Resolving Agent (e.g., (R')-Agent) agent->dissolve formation Formation of Diastereomeric Salts [(R,R') and (S,R') salts] dissolve->formation crystallization Fractional Crystallization (Cooling/Evaporation) formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Diastereomer (e.g., (R,R')-Salt Crystals) filtration->less_soluble mother_liquor Mother Liquor with More Soluble Diastereomer (e.g., (S,R')-Salt) filtration->mother_liquor liberation1 Liberation of Enantiomer (Acid/Base Treatment) less_soluble->liberation1 liberation2 Recovery from Mother Liquor (Optional) mother_liquor->liberation2 pure_enantiomer Pure Enantiomer ((R)-Compound) liberation1->pure_enantiomer other_enantiomer Other Enantiomer ((S)-Compound) liberation2->other_enantiomer

Workflow for Diastereomeric Salt Crystallization.
Performance Data

The success of this method is highly dependent on the choice of resolving agent and solvent. Below is a comparison for the resolution of racemic ibuprofen.

CompoundResolving AgentSolventDiastereomeric Excess (de%)Yield (%)Reference
Racemic Ibuprofen(S)-(-)-α-methylbenzylamine (S-MBA)Ethyl Acetate8071[1]
Racemic Ibuprofen(S)-(-)-α-methylbenzylamine (S-MBA) + KOHWater/Methanol>80 (ee%)95[1]
Racemic NaproxenChiral Amine + Achiral Base-High SelectivityDoubled Yield (with racemization)[2]

Kinetic Resolution

Kinetic resolution differentiates enantiomers based on their different reaction rates with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. A significant limitation is that the maximum theoretical yield for the recovered, less reactive enantiomer is 50%.

Enzymatic Kinetic Resolution

A highly effective form of kinetic resolution utilizes enzymes, such as lipases, which exhibit high enantioselectivity under mild conditions. This method is widely used for the resolution of alcohols and esters.

Experimental Workflow

A racemic substrate is incubated with an enzyme and a suitable acylating agent (for alcohols) or in a hydrolysis medium (for esters). The reaction is monitored and stopped at approximately 50% conversion. The product (e.g., an ester) and the unreacted substrate (e.g., an alcohol) are then separated by standard techniques like chromatography.

G cluster_1 Enzymatic Kinetic Resolution Workflow racemic_substrate Racemic Substrate (e.g., (R/S)-Alcohol) reaction Enzymatic Reaction (Stopped at ~50% conversion) racemic_substrate->reaction enzyme Enzyme (e.g., Lipase) + Acyl Donor enzyme->reaction mixture Mixture of Product and Unreacted Substrate reaction->mixture separation Separation (e.g., Chromatography) mixture->separation product Product (e.g., (R)-Ester) separation->product unreacted Unreacted Substrate (e.g., (S)-Alcohol) separation->unreacted

Workflow for Enzymatic Kinetic Resolution.
Performance Data

The efficiency of kinetic resolution is often described by the selectivity factor (s) or enantiomeric ratio (E), which relates the reaction rates of the two enantiomers. Higher values indicate better separation.

SubstrateCatalyst/EnzymeAcylating AgentConversion (%)Product ee%Unreacted Substrate ee%Selectivity (s)Reference
1-PhenylethanolPlanar-chiral DMAP analogueAcetic Anhydride~50->9912-52[3][4]
1-(o-tolyl)ethanolAmidine-Based Catalyst (Cl-PIQ)----High[5]
1-(isopropylamine)-3-phenoxy-2-propanolCandida rugosa Lipase MYIsopropenyl acetate28.296.2-67.5[6]
Racemic AcyloinsPseudomonas sp. Lipase (PSL)Vinyl acetate~509792-[3]

Chiral Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for both analytical and preparative separation of enantiomers.[7] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Workflow

The process involves selecting an appropriate chiral column and mobile phase. A solution of the racemic mixture is injected into the HPLC system. The enantiomers are separated as they pass through the column and are detected as they elute, allowing for their quantification and collection.

G cluster_2 Chiral HPLC Workflow racemic_sample Racemic Sample in Solution injection Injection into HPLC System racemic_sample->injection separation Separation on Chiral Stationary Phase (CSP) injection->separation elution Differential Elution separation->elution detection Detection (e.g., UV) elution->detection enantiomer1 Eluted Enantiomer 1 detection->enantiomer1 enantiomer2 Eluted Enantiomer 2 detection->enantiomer2 chromatogram Chromatogram (Quantification) detection->chromatogram

References

A Researcher's Guide to Statistical Analysis for Comparing Enantiomer Potency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery and development, the chirality of a molecule can have profound implications for its pharmacological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, often exhibit significant differences in their potency, efficacy, and toxicity due to their differential interactions with the chiral environment of biological systems.[1] Consequently, rigorous statistical comparison of the potency of enantiomers is a critical step in drug candidate selection and optimization. This guide provides an objective comparison of methodologies, supported by experimental data, to aid researchers in this essential analysis.

Experimental Design and Data Presentation

The cornerstone of comparing enantiomer potency is the dose-response assay.[2] In these experiments, a biological system (e.g., cell line, animal model) is exposed to a range of concentrations of each enantiomer and the racemic mixture, and a specific biological response is measured.[3] The goal is to determine the concentration at which each compound produces a defined level of response, typically 50% of the maximum effect (EC50) or 50% inhibition (IC50).

Hypothetical Experimental Data: Cytotoxicity Assay

To illustrate the process, consider a hypothetical cytotoxicity assay on a cancer cell line. The assay measures cell viability in response to increasing concentrations of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture of a novel anti-cancer drug. The data is presented in Table 1.

Table 1: Dose-Response Data for Enantiomers and Racemic Mixture

Concentration (nM)Log(Concentration)(R)-Enantiomer % Viability (n=3)(S)-Enantiomer % Viability (n=3)Racemic Mixture % Viability (n=3)
0.1-1.098.7 ± 2.199.1 ± 1.898.9 ± 2.0
10.095.4 ± 3.397.2 ± 2.596.5 ± 2.8
101.082.1 ± 4.590.3 ± 3.185.7 ± 3.9
501.751.3 ± 5.275.8 ± 4.263.1 ± 4.8
1002.028.9 ± 3.855.4 ± 4.942.6 ± 4.1
5002.78.2 ± 1.921.7 ± 3.314.5 ± 2.7
10003.04.5 ± 1.210.1 ± 2.17.3 ± 1.5
50003.72.1 ± 0.84.8 ± 1.13.5 ± 0.9

Values are presented as Mean ± Standard Deviation.

From this raw data, non-linear regression analysis is used to fit a sigmoidal dose-response curve for each compound.[2] Key parameters from these curves, such as the IC50 and Hill slope, are then compared. A summary of these derived parameters is presented in Table 2.

Table 2: Comparison of Potency Parameters

Parameter(R)-Enantiomer(S)-EnantiomerRacemic Mixture
IC50 (nM) 48.5125.785.2
95% Confidence Interval of IC50 42.1 - 55.8109.2 - 144.776.1 - 95.4
Hill Slope -1.2-1.1-1.15
R² (Goodness of Fit) 0.9950.9920.994

Statistical Analysis of Potency

Comparing the potency of enantiomers requires more than a simple side-by-side look at the IC50/EC50 values. A statistically robust method is essential to determine if the observed differences are significant.

It is generally not recommended to perform multiple t-tests at each concentration point, as this approach ignores the overall dose-response relationship and increases the risk of Type I errors.[4] The preferred method involves using non-linear regression to analyze the entire dataset.

The primary statistical approach is as follows:

  • Fit a Dose-Response Model: A four-parameter logistic model is commonly used to describe the sigmoidal relationship between the logarithm of the concentration and the response.[2] This model yields estimates for the bottom and top plateaus of the curve, the IC50/EC50, and the Hill slope (a measure of the steepness of the curve).

  • Compare Models: To determine if the potency of the two enantiomers is significantly different, a statistical test, such as an F-test, is used to compare the goodness of fit of two models:[5]

    • Model 1 (Null Hypothesis): A single curve is fitted to the data for both enantiomers, assuming they have the same IC50 value.

    • Model 2 (Alternative Hypothesis): Separate curves are fitted to the data for each enantiomer, allowing for different IC50 values.

  • Interpret the Results: If the F-test yields a small p-value (typically < 0.05), the null hypothesis is rejected. This indicates that fitting separate curves provides a statistically significant improvement, meaning the IC50 values are significantly different. Additionally, comparing the 95% confidence intervals of the IC50 values can provide a straightforward assessment; non-overlapping intervals suggest a significant difference in potency.

Experimental Protocols

A detailed and consistent experimental protocol is crucial for obtaining reliable and reproducible data. Below is a generalized protocol for a cell-based cytotoxicity assay.

Protocol: Cell-Based Cytotoxicity Assay (MTS Assay)

  • Cell Culture:

    • Culture a suitable cancer cell line (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C and 5% CO₂.

    • Ensure cells are in the logarithmic growth phase before plating.[6]

  • Plating Cells:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of media.[6]

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the (R)-enantiomer, (S)-enantiomer, and the racemic mixture in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of each compound to create a range of concentrations (e.g., 8-10 concentrations covering the expected dose-response range).

    • Add the diluted compounds to the appropriate wells in triplicate. Include vehicle-only controls (for 100% viability) and a positive control for cell death.

  • Incubation:

    • Incubate the treated plates for a specified period (e.g., 72 hours), which should be sufficient for the drug to exert its effect.[6]

  • Viability Assessment (MTS Reagent):

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan (B1609692) product.[6]

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data by setting the vehicle control absorbance as 100% viability.

    • Plot the normalized viability (%) against the logarithm of the compound concentration.

    • Use non-linear regression software (e.g., GraphPad Prism, R with the 'drc' package) to fit a four-parameter logistic curve and determine the IC50 values.[7]

Mandatory Visualizations

Diagrams are essential for visualizing complex workflows, pathways, and relationships.

Potency_Comparison_Workflow Logical Workflow for Comparing Enantiomer Potency cluster_exp Experimental Phase cluster_analysis Data Analysis Phase cluster_conclusion Conclusion Phase exp_design Experimental Design (Dose-Response Assay) data_acq Data Acquisition (Measure Biological Response) exp_design->data_acq data_norm Data Normalization (% Activity / Inhibition) data_acq->data_norm curve_fit Non-linear Regression (4-Parameter Logistic Fit) data_norm->curve_fit param_ext Parameter Extraction (IC50/EC50, Hill Slope) curve_fit->param_ext stat_comp Statistical Comparison (F-test, CI Overlap) param_ext->stat_comp conclusion Conclusion on Potency (Significant Difference?) stat_comp->conclusion

Caption: Logical workflow for comparing enantiomer potency.

Signaling_Pathway Differential Enantiomer-Receptor Interaction cluster_ligands Enantiomers cluster_pathway Downstream Signaling R_enantiomer (R)-Enantiomer (Eutomer) receptor Chiral Receptor (Binding Pocket) R_enantiomer->receptor High Affinity (Strong Signal) S_enantiomer (S)-Enantiomer (Distomer) S_enantiomer->receptor Low Affinity (Weak/No Signal) effector Effector Protein receptor->effector second_messenger Second Messenger effector->second_messenger response Cellular Response second_messenger->response

Caption: Differential enantiomer-receptor interaction.

Experimental_Workflow Experimental Workflow for Dose-Response Assay start Start plate_cells Seed cells in 96-well plate start->plate_cells incubate1 Incubate 24h (Cell attachment) plate_cells->incubate1 add_compounds Add compounds to wells incubate1->add_compounds prep_compounds Prepare serial dilutions of enantiomers prep_compounds->add_compounds incubate2 Incubate 72h (Drug treatment) add_compounds->incubate2 add_mts Add MTS reagent incubate2->add_mts incubate3 Incubate 1-4h (Color development) add_mts->incubate3 read_plate Measure absorbance (490 nm) incubate3->read_plate analyze Analyze Data read_plate->analyze end End analyze->end

Caption: Experimental workflow for a dose-response assay.

References

Safety Operating Guide

Proper Disposal of (-)-2-Phenylpropylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of (-)-2-Phenylpropylamine

This compound is a hazardous chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides procedural, step-by-step instructions for its proper disposal, in line with safety data sheet (SDS) recommendations and general laboratory hazardous waste management practices. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Summary

This compound is classified with multiple hazards, necessitating stringent safety precautions during handling and disposal. It is a highly flammable liquid and vapor, may be corrosive to metals, is harmful if swallowed, toxic in contact with skin or if inhaled, causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful to aquatic life.

Hazard ClassificationDescription
Flammable LiquidCategory 2
Corrosive to MetalsCategory 1
Acute Toxicity (Oral)Category 4
Acute Toxicity (Dermal)Category 3
Acute Toxicity (Inhalation)Category 3
Skin CorrosionCategory 1B
Serious Eye DamageCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)
Hazardous to the Aquatic Environment (Acute)Category 3

Experimental Protocols for Disposal

Currently, there are no widely established and validated experimental protocols for the in-laboratory neutralization or degradation of this compound prior to disposal. Attempting to neutralize or treat this chemical without a validated protocol could lead to uncontrolled reactions or the generation of other hazardous byproducts.[1] Therefore, the recommended and mandatory procedure is to dispose of this compound as hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1][2]

Step-by-Step Disposal Procedures

The following steps outline the proper operational plan for the collection and disposal of this compound waste:

  • Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a flame-retardant lab coat.[3][4] All handling of waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads, gloves) in a designated, compatible, and leak-proof container.[1][5][6] The original container can often be used for the waste if it is in good condition.[5] Do not use metal containers due to the corrosive nature of the chemical.[5]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.[1][5] Mixing incompatible chemicals can lead to dangerous reactions.

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[1][5]

    • The label must also include the full chemical name, "this compound," the concentration (if in solution), and the approximate quantity of the waste.[1][5]

  • Storage:

    • Keep the hazardous waste container tightly sealed at all times, except when adding waste.[1][5]

    • Store the sealed container in a designated and secure satellite accumulation area within the laboratory.[1] This area should be away from heat, sparks, open flames, and incompatible materials.[7]

  • Disposal of Empty Containers:

    • Empty containers that previously held this compound must also be treated as hazardous waste.[1]

    • It is recommended to triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1][6]

  • Arranging for Pickup:

    • Once the waste container is full or ready for disposal, contact your institution's EHS office to schedule a pickup.[1][2][5] Do not attempt to dispose of this chemical down the drain or in the regular trash.[1][6]

Spill and Emergency Procedures

In the event of a spill, evacuate non-essential personnel from the area and remove all sources of ignition.[1][7] For a small spill, absorb the liquid with an inert material such as vermiculite, dry sand, or earth and place it into a sealed container for disposal.[1] For larger spills, follow your institution's emergency response procedures and contact the EHS office immediately.

Disposal Workflow Diagram

G This compound Disposal Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in a Designated, Compatible Container ppe->collect ppe->spill label Label Container: 'HAZARDOUS WASTE' Chemical Name & Quantity collect->label collect->spill store Store Sealed Container in a Designated Satellite Accumulation Area label->store contact_ehs Contact EHS for Hazardous Waste Pickup store->contact_ehs end End: Waste Disposed of by EHS/Licensed Contractor contact_ehs->end spill->ppe No spill_procedure Follow Spill Cleanup Procedure: Absorb with Inert Material, Collect for Disposal spill->spill_procedure Yes spill_procedure->collect

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (-)-2-Phenylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of (-)-2-Phenylpropylamine. Adherence to these procedures is essential for ensuring personnel safety and regulatory compliance. This compound is classified as a hazardous chemical that can cause severe skin burns, eye damage, and respiratory irritation.[1] All handling and disposal operations must be conducted with the appropriate personal protective equipment and within a controlled environment.

I. Personal Protective Equipment (PPE) Specifications

Due to the hazardous nature of this compound, selecting the correct PPE is of paramount importance. The following tables summarize the recommended PPE for various levels of protection.

Table 1: Hand Protection

Glove Material Recommendation Important Considerations
Nitrile RubberRecommended for splash protection.No specific breakthrough time data is available for this compound. Select gloves with a minimum thickness of 5 mils for splash protection.[2] Immediately remove and replace gloves upon any contact with the chemical. For prolonged or immersive contact, thicker gloves are necessary, but specific data is unavailable.
NeopreneA viable alternative to nitrile.Offers good resistance to a range of chemicals, but specific breakthrough data for this compound is not available.

Note: It is a critical best practice to inspect gloves for any signs of degradation or punctures before each use. Given the lack of specific permeation data, a conservative approach to glove selection and replacement is essential.

Table 2: Eye and Face Protection

Equipment Specification Use Case
Safety GlassesMust have side shields.Required for all handling of this compound, even in small quantities.
Chemical Splash GogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.Required when there is a risk of splashing.
Face ShieldTo be worn in addition to goggles.Recommended for procedures with a significant splash potential, such as when transferring large volumes or working with heated material.

Table 3: Skin and Body Protection

Item Specification Guidelines
Laboratory CoatStandard lab coat.Must be fully buttoned.
Chemical-Resistant ApronMade of a material resistant to corrosive amines.Recommended when handling larger quantities or when there is a high risk of splashes.
Disposable CoverallsConsider for large-scale operations or for significant contamination risks.

Table 4: Respiratory Protection

Respirator Type Assigned Protection Factor (APF) Cartridge Type Use Scenario
Half-Mask Air-Purifying Respirator10Organic Vapor (OV) with P100 prefilter, or Ammonia/Methylamine cartridge. A multi-gas/vapor cartridge is also an option.[1][3]For use in well-ventilated areas where airborne concentrations are not expected to exceed the occupational exposure limit (OEL).
Full-Facepiece Air-Purifying Respirator50Organic Vapor (OV) with P100 prefilter, or Ammonia/Methylamine cartridge. A multi-gas/vapor cartridge is also an option.[1][3][4]Recommended for higher potential exposure levels or when eye and face protection are also required.
Powered Air-Purifying Respirator (PAPR)25-1,000 (depending on style)High-efficiency particulate air (HEPA) filter in combination with an appropriate chemical cartridge.[4]For situations requiring higher levels of respiratory protection.

NIOSH Respirator Cartridge Color Coding: [5]

  • Organic Vapors: Black

  • Ammonia/Methylamine: Green

  • Acid Gas: White

  • P100 (particulate filter): Magenta

II. Operational Plan: Step-by-Step Handling Procedures

  • Engineering Controls : Always handle this compound in a certified chemical fume hood to minimize inhalation exposure. Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

  • PPE Donning : Before entering the designated handling area, don all required PPE as specified in the tables above. Ensure a proper fit for all equipment.

  • Handling the Chemical :

    • Conduct all work at least 6 inches inside the fume hood sash.

    • Use compatible materials for handling, such as glass or appropriate plastics. Avoid contact with incompatible materials like strong oxidizing agents.

    • Keep all containers of this compound tightly sealed when not in use.

  • Spill Response :

    • In case of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand.

    • Collect the absorbed material into a designated, sealed hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency response procedures.

  • PPE Doffing :

    • Remove PPE in a designated area, being careful to avoid self-contamination.

    • Remove gloves last, turning them inside out as you remove them.

    • Wash hands thoroughly with soap and water after removing all PPE.

III. Disposal Plan for this compound and Contaminated Materials

  • Waste Identification : All waste containing this compound, including contaminated PPE, is to be treated as hazardous waste.

  • Waste Segregation : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department. Keep it segregated from incompatible materials.

  • Waste Collection :

    • Collect all liquid and solid waste in a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the hazards (e.g., Corrosive, Toxic).

  • Contaminated PPE Disposal :

    • All disposable PPE (gloves, coveralls, etc.) that has come into contact with this compound must be disposed of as hazardous waste.

    • Place contaminated disposable PPE in a sealed, labeled hazardous waste bag or container.

  • Reusable PPE Decontamination :

    • If reusable PPE such as a face shield or apron is contaminated, it must be decontaminated before reuse.

    • Follow your institution's approved decontamination procedure, which may involve washing with a suitable solvent or detergent and water.

    • Ensure that the runoff from decontamination is collected as hazardous waste.

  • Waste Pickup : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste by a licensed contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.

IV. Visualization of PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling This compound engineering_controls Work in a certified chemical fume hood? start->engineering_controls hand_protection Select Hand Protection: Nitrile or Neoprene Gloves engineering_controls->hand_protection Yes eye_face_protection Select Eye/Face Protection hand_protection->eye_face_protection splash_risk Is there a splash risk? eye_face_protection->splash_risk goggles Wear Chemical Splash Goggles splash_risk->goggles Yes safety_glasses Wear Safety Glasses with Side Shields splash_risk->safety_glasses No face_shield Wear Face Shield in addition to Goggles goggles->face_shield Significant Splash Risk body_protection Select Body Protection: Lab Coat goggles->body_protection face_shield->body_protection safety_glasses->body_protection respiratory_protection Select Respiratory Protection body_protection->respiratory_protection ventilation_check Is ventilation adequate and exposure below OEL? respiratory_protection->ventilation_check half_mask Use Half-Mask Respirator with appropriate cartridge ventilation_check->half_mask No end Proceed with Handling ventilation_check->end Yes full_face Use Full-Face Respirator for higher exposure potential half_mask->full_face Higher potential exposure half_mask->end full_face->end

Caption: PPE Selection Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-2-Phenylpropylamine
Reactant of Route 2
(-)-2-Phenylpropylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.